molecular formula C4H10N2O B1265696 Butyric acid hydrazide CAS No. 3538-65-6

Butyric acid hydrazide

Cat. No.: B1265696
CAS No.: 3538-65-6
M. Wt: 102.14 g/mol
InChI Key: FCCCRBDJBTVFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyric acid hydrazide is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41957. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-2-3-4(7)6-5/h2-3,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCCRBDJBTVFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188869
Record name Butyrohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3538-65-6
Record name Butanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3538-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyrohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003538656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3538-65-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3538-65-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyrohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyrohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Butyric acid hydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Derivatization of Butyric Acid Hydrazide for Drug Discovery

Authored by a Senior Application Scientist

Abstract

Hydrazide derivatives are a cornerstone in medicinal chemistry, serving as pivotal synthons for a diverse array of heterocyclic compounds and as pharmacologically active agents in their own right.[1] The this compound scaffold, in particular, offers a flexible backbone for the development of novel therapeutic candidates, leveraging the biological significance of both the butyrate moiety and the reactive hydrazide group. This guide provides a comprehensive overview of the synthesis of this compound and its subsequent derivatization into Schiff bases, grounded in fundamental chemical principles and validated experimental protocols. We will explore the causality behind synthetic choices, detail self-validating characterization methods, and contextualize the applications of these derivatives within modern drug development, with a notable reference to the mechanism of the famed hydrazide drug, Isoniazid.

Introduction: The Strategic Importance of the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) is a versatile and highly valuable moiety in organic and medicinal chemistry.[2] Its unique electronic and structural properties allow it to act as a precursor for various bioactive molecules, including pyrazoles, oxadiazoles, and triazoles.[1] Furthermore, the hydrazide-hydrazone linkage (-CONH-N=CH-) has been identified as a "privileged" structure in drug design, frequently associated with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4]

Butyric acid, a short-chain fatty acid, is a natural metabolite with known roles in gut health and as a histone deacetylase (HDAC) inhibitor.[5] Combining this biologically relevant scaffold with the versatile hydrazide functional group creates this compound, a building block ripe for exploration by researchers in drug development. This guide focuses on the practical synthesis of this key intermediate and its conversion into therapeutically relevant derivatives.

Core Synthesis: Preparation of this compound

The most reliable and widely adopted method for synthesizing acid hydrazides is the hydrazinolysis of a corresponding ester. This nucleophilic acyl substitution reaction is efficient, generally high-yielding, and proceeds under straightforward laboratory conditions.

Causality of Reagent Selection
  • Starting Material: While one could start from butyric acid or butyryl chloride, the use of an ester, such as methyl butyrate or ethyl butyrate, is preferred.[6] Esters are less reactive than acyl chlorides, leading to a more controlled reaction with minimal side products.[7] They are also more readily converted to hydrazides than the corresponding carboxylic acids, which would require harsh conditions or the use of coupling agents like dicyclohexylcarbodiimide (DCC).[7] Methyl and ethyl esters are optimal due to the excellent leaving group potential of methanol and ethanol.[6]

  • Reagent: Hydrazine hydrate (N₂H₄·H₂O) is the standard reagent. It serves as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the ester. An excess of hydrazine hydrate is often used to drive the reaction to completion.

  • Solvent: A protic solvent like ethanol or methanol is the solvent of choice. It effectively dissolves both the ester and hydrazine hydrate, facilitating the reaction. Furthermore, the solvent can participate in proton transfer steps within the reaction mechanism.

Reaction Mechanism: Hydrazinolysis of an Ester

The reaction proceeds via a classic nucleophilic acyl substitution pathway. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxy group (-OR) as an alcohol and forming the stable hydrazide product.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis from ethyl butyrate.

Materials:

  • Ethyl butyrate

  • Hydrazine hydrate (80-100% solution)

  • Absolute ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve ethyl butyrate (1 equivalent) in absolute ethanol (approx. 5-10 mL per gram of ester).

  • Add hydrazine hydrate (1.5 to 2.5 equivalents) to the solution dropwise while stirring.[8]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle.[9]

  • Maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Cool the concentrated residue in an ice bath to induce crystallization of the this compound product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether or hexane to remove any unreacted ester, and dry in a vacuum oven.

Trustworthiness Check: The crude product should be a white crystalline solid.[10][11] A sharp melting point determination is a primary indicator of purity. Further characterization is mandatory for validation.

Diagram 1: General Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification A Ethyl Butyrate D Combine Reagents B Hydrazine Hydrate C Ethanol (Solvent) E Reflux (6-8 hours, ~85°C) D->E F Solvent Evaporation E->F G Crystallization (Ice Bath) F->G H Filtration & Drying G->H I Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

Derivatization: The Gateway to Bioactive Hydrazones (Schiff Bases)

The true synthetic utility of this compound lies in its ability to serve as a nucleophile via its terminal -NH₂ group. The most common and impactful derivatization is its condensation with aldehydes or ketones to form hydrazones, also known as Schiff bases.[12] This reaction is robust, high-yielding, and allows for immense structural diversity by simply varying the carbonyl-containing reactant.

Mechanism: Schiff Base Formation

This is a nucleophilic addition-elimination reaction. The terminal amine of the hydrazide attacks the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This intermediate is then protonated, and subsequently loses a molecule of water to form the stable C=N double bond of the hydrazone. The reaction is often catalyzed by a few drops of acid (e.g., glacial acetic acid) to facilitate the dehydration step.[13]

Diagram 2: Synthesis of this compound Schiff Bases

G compound1 This compound plus1 + compound2 Aldehyde (R-CHO) arrow Ethanol, Δ (cat. Acetic Acid) product Hydrazone (Schiff Base) plus2 + H₂O arrow->product G INH Isoniazid (Prodrug) KatG KatG Enzyme (Catalase-Peroxidase) INH->KatG Activation Radical Isonicotinic Acyl Radical (Active Species) KatG->Radical Adduct Isonicotinoyl-NAD Adduct Radical->Adduct Covalent Coupling NAD NAD+ NAD->Adduct Covalent Coupling InhA InhA Enzyme Adduct->InhA Binds & Inhibits Block Inhibition of Mycolic Acid Synthesis InhA->Block Death Bacterial Cell Death Block->Death

Caption: Mechanism of action for the antitubercular drug Isoniazid.

Conclusion for the Modern Researcher

The synthesis of this compound is a straightforward yet powerful entry point into a rich field of medicinal chemistry. The protocols outlined herein are robust, scalable, and built upon a foundation of well-understood chemical principles. By derivatizing this core structure, particularly through the formation of Schiff bases, researchers can rapidly generate libraries of novel compounds for biological screening. The established success of hydrazide drugs like Isoniazid provides a compelling rationale for the continued exploration of this chemical class. The combination of the biologically significant butyrate scaffold with the synthetically versatile hydrazide moiety presents a promising strategy for the development of next-generation therapeutic agents.

References

  • Wikipedia. Isoniazid. [Link]
  • Cooley, C., & Lappin, S. L. (2024). Isoniazid. In StatPearls.
  • The Pharmaceutical and Chemical Journal. (2023).
  • Patsnap Synapse. (2024). What is the mechanism of Isoniazid?. [Link]
  • Dr.Oracle. (2025). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?. [Link]
  • ResearchGate. (2025). Mechanism of action of isoniazid. [Link]
  • Google Patents. (n.d.). EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide.
  • ResearchGate. (n.d.).
  • Kałuża, Z., et al. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. PubMed. [Link]
  • Ferreira, R. J., et al. (2022).
  • Patent 1575921. (2008). PROCESS FOR THE SYNTHESIS OF ISONICOTINIC ACID HYDRAZIDE. [Link]
  • Drugs.com. (n.d.).
  • Ullah, H., et al. (2020). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of hydrazide Schiff base ligands (1–4) and their diorganotin (IV) complexes (5–20). [Link]
  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...[Link]
  • Hsueh, C., et al. (2019).
  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC. [Link]
  • Ghimire, H. J., et al. (2019). In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. PMC. [Link]
  • Google Patents. (n.d.).
  • Shmarakov, I., et al. (2024).
  • Khan, I., et al. (2024). Synthesis of novel hydrazide Schiff bases with anti-diabetic and anti-hyperlipidemic effects: in-vitro, in-vivo and in-silico approaches. PubMed. [Link]
  • OSTI.GOV. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]
  • Journal of Scientific and Innovative Research. (2013). Biological Potential of Synthetic Hydrazide Based Schiff Bases. [Link]
  • Bhat, M., et al. (2015). Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases.
  • Peptide Science. (n.d.). Acylation of Hydrazides with Acetic Acid and Formic Acid. [Link]
  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link]
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (n.d.). Antimicrobial Activity of Some Steroidal Hydrazones. [Link]
  • MDPI. (n.d.).
  • Popiołek, Ł., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]
  • Oakwood Chemical. (n.d.). This compound. [Link]
  • YouTube. (2022). Synthesis of butyric acid (Smell of rancid cheese & vomit). Sulfochromic method. [Link]
  • OSTI.GOV. (n.d.). Butyric acid: Applications and recent advances in its bioproduction. [Link]
  • Hussain, M., et al. (2022). Novel Polyhydroquinoline-Hydrazide-Linked Schiff's Base Derivatives: Multistep Synthesis, Antimicrobial, and Calcium-Channel-Blocking Activities. MDPI. [Link]

Sources

The Cellular Enigma of Butyric Acid Hydrazide: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical exploration of the probable cellular mechanism of action of butyric acid hydrazide. As a Senior Application Scientist, this guide moves beyond a simple recitation of facts to provide a causal narrative, grounding its assertions in established principles of molecular biology and pharmacology. Given the limited direct research on this compound, this guide synthesizes information on its parent compound, butyric acid, and the broader class of hydrazide derivatives to present a scientifically robust, inferred mechanism.

The Core Target: Histone Deacetylases (HDACs) and Epigenetic Regulation

At the heart of the cellular activity of many small molecule therapeutics lies the dynamic machinery of epigenetic regulation. Gene expression is not solely dictated by the DNA sequence itself but is profoundly influenced by the structural state of chromatin—the complex of DNA and proteins, primarily histones, within the nucleus. The acetylation of lysine residues on histone tails is a key post-translational modification that generally leads to a more relaxed chromatin structure, permitting transcriptional machinery to access DNA and activate gene expression.

This process is reversibly controlled by two enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In numerous cancers, HDACs are overexpressed or aberrantly recruited to gene promoters, silencing tumor suppressor genes and promoting uncontrolled cell proliferation.[1] Consequently, the inhibition of HDACs has emerged as a promising strategy in cancer therapy.[2]

Butyric Acid: The Archetypal HDAC Inhibitor

Butyric acid, a short-chain fatty acid, is a well-established inhibitor of class I and IIa histone deacetylases.[2][3] Its primary mechanism of action involves the direct inhibition of HDAC activity, leading to the accumulation of acetylated histones in the cell.[3] This hyperacetylation of histones has several profound downstream consequences:

  • Transcriptional Reactivation: The relaxed chromatin structure allows for the re-expression of silenced genes, including critical tumor suppressors like p21WAF1/CIP1.[3]

  • Cell Cycle Arrest: The upregulation of cell cycle inhibitors such as p21 leads to a halt in cell proliferation, often at the G1/S or G2/M phases of the cell cycle.[4]

  • Induction of Apoptosis: Butyric acid can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. This can be mediated by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors.[4]

  • Cellular Differentiation: In some cancer cell lines, butyric acid can induce a more differentiated, less malignant phenotype.[4]

However, the therapeutic application of butyric acid is hampered by its unfavorable pharmacokinetic properties, including a short plasma half-life and rapid metabolism.[2][5] This has driven the development of butyric acid prodrugs designed to improve its delivery and efficacy.[5][6][7]

The Hydrazide Moiety: A Versatile Pharmacophore

Hydrazides are a class of organic compounds characterized by the presence of a C(=O)NHNH2 functional group. This moiety is a common feature in a wide array of biologically active molecules, including pharmaceuticals with antibacterial, antifungal, antiviral, and anticancer properties.[8][9] The inclusion of a hydrazide group can influence a molecule's solubility, stability, and ability to interact with biological targets. Notably, some hydrazide-containing compounds have been investigated as enzyme inhibitors.[10]

This compound: An Inferred Mechanism of Action

Direct experimental evidence detailing the cellular mechanism of this compound is currently scarce in the scientific literature. However, based on the well-documented activities of its constituent parts—butyric acid and the hydrazide functional group—a primary and a secondary mechanism can be proposed.

Primary Inferred Mechanism: A Prodrug Approach to HDAC Inhibition

The most plausible mechanism of action for this compound is that it functions as a prodrug of butyric acid. In this model, the more stable and potentially more cell-permeable this compound is taken up by cells. Intracellularly, it is then hydrolyzed by cellular enzymes, such as amidases, to release butyric acid. The liberated butyric acid then exerts its well-characterized effects as an HDAC inhibitor.

This proposed mechanism is supported by the extensive research into other butyric acid prodrugs, which have been designed to overcome the parent drug's poor pharmacokinetics.[5][6][7][11][12]

Experimental Workflow: Validating the Prodrug Hypothesis

To experimentally validate this hypothesis, the following workflow could be employed:

  • Cellular Uptake and Hydrolysis:

    • Synthesize radiolabeled or fluorescently tagged this compound.

    • Treat cancer cell lines with the labeled compound and measure its intracellular accumulation over time using techniques like liquid scintillation counting or fluorescence microscopy.

    • Analyze cell lysates using HPLC or mass spectrometry to detect the presence of both the intact hydrazide and released butyric acid, confirming intracellular hydrolysis.

  • HDAC Inhibition Assay:

    • Treat cancer cells with this compound and, as a positive control, sodium butyrate.

    • Prepare nuclear extracts and measure HDAC activity using a commercially available fluorometric or colorimetric assay kit.

    • A dose-dependent decrease in HDAC activity would support the release of the active inhibitor, butyric acid.

  • Histone Acetylation Analysis:

    • Following treatment with this compound, lyse the cells and perform a Western blot analysis using antibodies specific for acetylated histones (e.g., acetyl-H3, acetyl-H4).

    • An increase in histone acetylation levels comparable to that induced by sodium butyrate would provide strong evidence for HDAC inhibition.

  • Downstream Gene Expression Analysis:

    • Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes known to be upregulated by butyric acid, such as p21.

    • A corresponding increase in the expression of these target genes would confirm the functional consequence of HDAC inhibition.

Secondary Inferred Mechanism: Intrinsic Activity of the Hydrazide

While the prodrug hypothesis is the most likely, it is also possible that this compound possesses intrinsic biological activity. The hydrazide moiety itself could interact with cellular targets, potentially including the active site of HDACs or other enzymes. Numerous synthetic hydrazide derivatives have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis.[13]

Data Presentation: Comparative Efficacy of Butyric Acid and Derivatives

CompoundTarget Cancer Cell LineIC50 (Concentration for 50% Inhibition)Key Cellular EffectReference
Butyroyloxymethyl Butyrate (AN-1)GliomaNot specifiedIncreased p21 expression, apoptosis[6]
Pivaloylomethyl Butyrate (AN-9)GliomaNot specifiedIncreased p21 expression, apoptosis[6]
Indole-3-butyric acid hydrazone (Thiophene-based)HeLa, PC-349.2 µM (HeLa), 41.1 µM (PC-3)Cytotoxicity[1]
Retinoyloxymethyl Butyrate (RN1)Lewis Lung Carcinoma (3LLD122), Pancreatic Carcinoma (PaCa2)Significantly lower than ATRAInhibition of colony formation[11]

This table summarizes the reported activities of various butyric acid derivatives and hydrazones, highlighting their potential as anticancer agents. The specific IC50 values for this compound are not available due to a lack of direct studies.

Visualizing the Pathways

Proposed Prodrug Mechanism of this compound

Caption: Proposed prodrug mechanism of this compound.

The HDAC Inhibition Cascade

G cluster_0 Nucleus HDAC HDAC Removes acetyl groups Histone_DeAc Deacetylated Histone (Condensed Chromatin) HDAC->Histone_DeAc Deacetylation HAT HAT Adds acetyl groups Histone_Ac Acetylated Histone (Relaxed Chromatin) HAT->Histone_Ac Acetylation DNA_Repressed Transcriptional Repression Histone_DeAc->DNA_Repressed Histone_Ac->Histone_DeAc DNA_Active Transcriptional Activation Histone_Ac->DNA_Active Butyrate Butyric Acid Butyrate->HDAC Inhibition

Caption: The central role of HDACs in chromatin remodeling.

Conclusion and Future Directions

While direct experimental evidence is pending, the existing body of research strongly suggests that this compound's primary mechanism of action in cells is as a prodrug for the histone deacetylase inhibitor, butyric acid. This inferred mechanism provides a solid foundation for future research to definitively characterize its cellular and molecular activities.

Further investigation is warranted to:

  • Confirm the intracellular hydrolysis of this compound and the subsequent release of butyric acid.

  • Quantify its HDAC inhibitory activity in comparison to sodium butyrate.

  • Evaluate its efficacy in various cancer cell lines and in vivo models.

  • Explore any potential intrinsic activity of the intact hydrazide molecule.

A thorough understanding of the mechanism of action of this compound will be crucial for its potential development as a therapeutic agent, offering a promising strategy to harness the anticancer properties of butyric acid with improved pharmacological characteristics.

References

  • Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas. (2005). Molecular Cancer Therapeutics. [Link]
  • Cellular and physiological effects of short-chain fatty acids. (2004). Mini Reviews in Medicinal Chemistry. [Link]
  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2019). Molecules. [Link]
  • Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. (2025). Journal of Biomolecular Structure & Dynamics. [Link]
  • Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry. (2011). Journal of the American Oil Chemists' Society. [Link]
  • Prodrugs of butyric acid. Novel derivatives possessing increased aqueous solubility and potential for treating cancer and blood diseases. (2001). Journal of Medicinal Chemistry. [Link]
  • Butyrate Histone Deacetylase Inhibitors. (2017). Epigenetic Cancer Therapy. [Link]
  • Tributyrin: a prodrug of butyric acid for potential clinical application in differentiation therapy. (1994). Cancer Research. [Link]
  • Inhibition of histone deacetylase activity by butyrate. (2003). The Journal of Nutrition. [Link]
  • Is butyrate as an HDAC inhibitor detrimental to all kinds of cells or not?. (2014).
  • The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I. (2021). International Journal of Molecular Sciences. [Link]
  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017). Hygeia Journal for Drugs and Medicines. [Link]
  • Novel mutual prodrug of retinoic and butyric acids with enhanced anticancer activity. (1999).
  • A Derivative of Butyric Acid, the Fermentation Metabolite of Staphylococcus epidermidis, Inhibits the Growth of a Staphylococcus aureus Strain Isolated from Atopic Dermatitis P
  • Health Benefits and Side Effects of Short-Chain F
  • This compound. Oakwood Chemical. [Link]
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evalu
  • Effects of short-chain fatty acids on intestinal function in an enteroid model of hypoxia. (2022). Frontiers in Physiology. [Link]
  • Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. (2013).
  • Short chain fatty acids: the messengers from down below. (2023). Frontiers in Neuroendocrinology. [Link]
  • Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. (2024). Scientific Reports. [Link]
  • Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implic
  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). Bioorganic Chemistry. [Link]
  • Carbonic Anhydrase Inhibitors. (2024).
  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025).
  • Glipizide (Sulfonylurea) - Mechanism of Action. (2021). YouTube. [Link]

Sources

Butyric Acid Hydrazide: A Focused Approach to Histone Deacetylase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone deacetylases (HDACs) are critical regulators of gene expression, and their dysregulation is a hallmark of many cancers and other diseases. This has established them as a validated therapeutic target. Butyric acid, a naturally occurring short-chain fatty acid, is a known HDAC inhibitor but its clinical utility is severely hampered by poor pharmacokinetic properties, including a short half-life and rapid metabolism.[1][2][3] This guide explores Butyric Acid Hydrazide, a derivative designed to leverage the core inhibitory function of butyrate while offering a superior chemical scaffold for drug development. We will delve into the mechanistic basis for its action, provide detailed protocols for its evaluation, and discuss its potential as a potent and viable therapeutic agent.

The Epigenetic Landscape: Histone Deacetylases (HDACs) in Health and Disease

The dynamic acetylation and deacetylation of histone proteins is a fundamental epigenetic mechanism controlling chromatin structure and gene transcription.[4] This balance is maintained by two opposing enzyme families: Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs). While HATs add acetyl groups to lysine residues, neutralizing their positive charge and creating a relaxed, transcriptionally active chromatin state, HDACs remove these acetyl groups, leading to chromatin condensation and gene silencing.[5]

The 18 known mammalian HDAC isoforms are grouped into four classes based on sequence homology and function[6][7]:

  • Class I (HDACs 1, 2, 3, 8): Primarily nuclear, involved in cell proliferation and survival.

  • Class IIa (HDACs 4, 5, 7, 9) & Class IIb (HDACs 6, 10): Shuttle between the nucleus and cytoplasm, regulating cellular development and various other processes.

  • Class III (Sirtuins): NAD+-dependent enzymes with distinct mechanisms and functions.

  • Class IV (HDAC11): Shares features with both Class I and II.

In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[8] The inhibition of HDACs can reverse this effect, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth, making HDAC inhibitors a powerful class of anti-cancer agents.[9][10] Several HDAC inhibitors are now FDA-approved for treating various hematologic cancers, validating this therapeutic strategy.[9][11][12]

Butyric Acid: The Natural Precursor with Pharmacological Hurdles

Butyric acid, a short-chain fatty acid produced by gut microbial fermentation, is the prototypical natural HDAC inhibitor.[13] It exerts its biological effects—including the inhibition of proliferation and induction of differentiation in cancer cells—primarily through the inhibition of Class I and II HDACs.[13][14]

Mechanism of Action: Butyrate acts as a noncompetitive inhibitor, binding to the active site of the HDAC enzyme.[14] However, its binding affinity is relatively low compared to other classes of inhibitors.[15] This weaker interaction results in millimolar IC50 values, requiring high concentrations to achieve a therapeutic effect.[14][16]

Therapeutic Limitations: The primary obstacle to the clinical use of butyric acid is its pharmacokinetics. It is rapidly absorbed and metabolized, particularly through first-pass hepatic clearance, resulting in a very short plasma half-life of less than 5 minutes in animal models.[2][3] This makes it exceedingly difficult to maintain therapeutic concentrations in vivo, necessitating the development of more stable and potent derivatives.[1]

This compound: A Scaffold for Potent and Druggable HDAC Inhibition

This compound emerges as a promising scaffold that retains the essential butyroyl group while incorporating a hydrazide moiety, a known zinc-binding group (ZBG) capable of potently coordinating with the zinc ion in the HDAC active site.[7]

Chemical Properties and Synthesis

This compound is a stable, crystalline solid at room temperature. Its key chemical properties are summarized below.

PropertyValueReference(s)
CAS Number 3538-65-6[17][18]
Molecular Formula C₄H₁₀N₂O[19]
Molecular Weight 102.14 g/mol [19]
Melting Point 46-49°C[20]
Boiling Point 120°C (at 10 mm Hg)[17]

General Synthesis: this compound can be synthesized via the hydrazinolysis of a butyric acid ester, such as methyl butyrate or ethyl butyrate, with hydrazine hydrate.[20][21] This is a robust and scalable reaction suitable for laboratory and industrial production.

Mechanism of Action: Targeting the HDAC Active Site

HDAC inhibitors typically share a common pharmacophore: a surface recognition "cap" group, a "linker" region, and a zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the enzyme's catalytic pocket.[8] In this compound, the butyryl group can be considered the cap/linker, while the hydrazide moiety functions as the ZBG.

cluster_0 HDAC Inhibitor Pharmacophore cluster_1 HDAC Enzyme Active Site Cap Cap Group (Surface Recognition) Linker Linker Cap->Linker ZBG Zinc-Binding Group (ZBG) (e.g., Hydrazide) Linker->ZBG Pocket Hydrophobic Tunnel Zinc Zn²⁺ Ion ZBG->Zinc Chelation

Caption: Pharmacophore model of an HDAC inhibitor interacting with the enzyme active site.

The hydrazide group is hypothesized to form a coordinate bond with the zinc ion, effectively blocking the catalytic activity of the enzyme. This prevents the removal of acetyl groups from histones, leading to hyperacetylation and subsequent changes in gene expression.

Enhanced Potency and Therapeutic Potential
CompoundHDAC1 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Reference
Sodium Butyrate ~800,000--[14][16]
Vorinostat (SAHA) 13.7-62.0[22]
Indole-3-Butyric Hydrazide (I13) 13.912.17.71[7]

This dramatic increase in potency highlights the success of using the hydrazide moiety as a ZBG within a butyrate-derived framework. It suggests that this compound itself is a valuable starting point for the rational design of highly effective HDAC inhibitors.

Technical Guide: In Vitro and Cellular Characterization

The following protocols provide a framework for the initial characterization of this compound or its derivatives.

Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific recombinant HDAC isoforms.

Principle: This assay measures the activity of a purified HDAC enzyme on a fluorogenic substrate.[22] The substrate, typically an acetylated lysine coupled to a fluorophore like 7-amino-4-methylcoumarin (AMC), is non-fluorescent. Upon deacetylation by HDAC, a developer solution containing a protease (e.g., trypsin) cleaves the peptide bond, releasing the fluorophore and generating a measurable signal.[12] The inhibition of HDAC activity results in a reduced fluorescent signal.

A 1. Preparation - Serial dilution of Inhibitor - Add Buffer, Inhibitor, and HDAC Enzyme to plate B 2. Pre-incubation - 15 min at 37°C - Allows inhibitor-enzyme binding A->B C 3. Reaction Initiation - Add Fluorogenic Substrate - Incubate for 60 min at 37°C B->C D 4. Development - Add Developer Solution (with Trypsin) - Incubate for 15 min at RT C->D E 5. Detection & Analysis - Read fluorescence (Ex: 360nm, Em: 460nm) - Calculate % Inhibition and plot IC50 curve D->E

Caption: Workflow for a typical in vitro fluorometric HDAC inhibitory assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% glycerol.

    • HDAC Enzyme: Recombinant human HDAC (e.g., HDAC1, HDAC2) diluted in Assay Buffer.

    • Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create a 10-point serial dilution series in Assay Buffer.

    • Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) diluted in Assay Buffer.

    • Developer: Developer solution containing trypsin.[12]

  • Assay Procedure (96-well black plate): [12][22]

    • To each well, add 40 µL of Assay Buffer.

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in buffer).

    • Add 25 µL of the diluted HDAC enzyme solution. Include "no enzyme" wells for background control.

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding 5 µL of the substrate solution to all wells.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and initiate development by adding 25 µL of Developer solution.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure fluorescence using a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22]

Protocol 2: Cellular Histone Acetylation Assay (Western Blot)

Objective: To confirm that the test compound inhibits HDAC activity within a cellular environment, leading to an accumulation of acetylated histones.

Principle: Cancer cells are treated with the test compound. Following treatment, histones are extracted from the cell nuclei. Western blotting is then used to detect the levels of specific acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) using specific antibodies.[5] An increase in the signal for acetylated histones indicates successful target engagement.

Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., HT29 colon cancer cells) and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a set time (e.g., 12 or 24 hours). Include a vehicle control (DMSO).

  • Histone Extraction (Acid Extraction Method): [5][23]

    • Harvest cells by scraping in ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100 and protease inhibitors) to lyse the plasma membrane.

    • Incubate for 10 minutes on a rotator at 4°C, then centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.

    • Discard the supernatant. Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight on a rotator at 4°C to extract basic histone proteins.

    • Centrifuge at 6,500 x g for 10 minutes at 4°C. Carefully collect the supernatant containing the histone proteins.

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of the histone extracts (a Bradford assay is suitable).[23]

    • Prepare samples by mixing 10-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.

    • Separate proteins on a 15% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3 as a loading control) diluted in blocking buffer.[5]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[23]

In Vivo Evaluation and Future Directions

The promising in vitro profile of this compound warrants further investigation in preclinical animal models.

Rationale for In Vivo Studies: The primary goal is to assess whether the hydrazide scaffold improves upon the poor in vivo stability and efficacy of butyric acid.[24][25] Studies in xenograft models, where human tumor cells are implanted in immunocompromised mice, are a standard approach.[26][27] Key endpoints include tumor growth inhibition, assessment of histone acetylation in tumor tissue, and overall tolerability.

Path to Clinical Relevance: While many HDAC inhibitors have entered clinical trials, particularly for hematological malignancies, success in solid tumors has been more limited when used as monotherapy.[9][28] The future of HDAC inhibitors like those derived from this compound may lie in combination therapies, where they can sensitize cancer cells to conventional chemotherapy or radiation.[9][26]

Conclusion

This compound represents a strategically important scaffold in the ongoing development of novel HDAC inhibitors. By replacing the simple carboxylate of butyric acid with a potent zinc-binding hydrazide group, it overcomes the potency limitations of its natural precursor. The demonstrated success of advanced hydrazide-containing derivatives confirms the viability of this approach. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this promising class of compounds, paving the way for new and more effective epigenetic therapies.

References

  • Choudhary, C., Kumar, C., Gnad, F., Nielsen, M. L., Rehman, M., Walther, T. C., Olsen, J. V., & Mann, M. (2009).
  • National Cancer Institute. (n.d.). Clinical Trials Using Histone Deacetylase Inhibitor.
  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
  • Prince, H. M., & Dickinson, M. (2009). Clinical Studies of Histone Deacetylase Inhibitors. Clinical Cancer Research. [Link]
  • Fioravanti, R., & Mai, A. (2020). Current HDAC Inhibitors in Clinical Trials.
  • Banks, K. M., & Adams, C. L. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in enzymology. [Link]
  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 3538-65-6).
  • ChemBK. (n.d.). Butyrohydrazide.
  • Khan, I., et al. (2025). Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
  • Spencer, A., & Prince, H. M. (2009). Methods for the analysis of histone H3 and H4 acetylation in blood.
  • Davie, J. R. (2010). Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells. Biomedicine & Pharmacotherapy. [Link]
  • Camphausen, K., et al. (2005). Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas. Molecular Cancer Therapeutics. [Link]
  • Davie, J. R. (2003).
  • Perrine, S. P., & Faller, D. V. (2003). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies.
  • Speranza, A., Pellizzaro, C., & Coradini, D. (2005). Hyaluronic acid butyric esters in cancer therapy. Anti-cancer drugs. [Link]
  • Lu, Y., et al. (2022). Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). Experimental and Therapeutic Medicine. [Link]
  • Salimi, M., et al. (2017). In Vitro and in Vivo Assessments of Two Novel Hydrazide Compounds Against Breast Cancer as Well as Mammary Tumor Cells. Cancer Chemotherapy and Pharmacology. [Link]
  • Samid, D., & Shack, S. (1995). Physiologically stable compositions of butyric acid, and butyric acid salts and derivatives as anti-neoplastic agents.
  • Gilbert, J., et al. (2017). Butyrate Histone Deacetylase Inhibitors. Epigenetics. [Link]
  • MBL International Corporation. (n.d.). Cellular Acetylation Assay Kit.
  • L'Heureux, A., et al. (2018). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development. [Link]
  • Wang, Y., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • D'Auria, E., et al. (2021). In vivo bioavailability and in vitro toxicological evaluation of the new butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide. Biomedicine & Pharmacotherapy. [Link]
  • Oakwood Chemical. (n.d.). This compound.
  • Wiley Science Solutions. (n.d.). This compound. SpectraBase. [Link]
  • E-Deeb, S., & E-Brollosy, N. R. (2007). Mechanism of butyrate binding to histone deacetylase (HDAC): A new pharmacologic approach for predicting ligand cytotoxicity and safety profiles. Australian Journal of Basic and Applied Sciences. [Link]
  • Pouillart, P., et al. (1990). Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. Annales de biologie clinique. [Link]
  • McClenaghan, N. H., et al. (2021). The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I. International Journal of Molecular Sciences. [Link]
  • ResearchGate. (n.d.). The structures of HDAC inhibitors with HDAC IC50 or Ki values in μM.
  • Ferramosca, A., et al. (2017). Histone deacetylase inhibition results in a common metabolic profile associated with HT29 differentiation. Journal of Cellular Biochemistry. [Link]
  • D'Auria, E., et al. (2021). In vivo bioavailability and in vitro toxicological evaluation of the new butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide. Biomedicine & Pharmacotherapy. [Link]
  • Wang, L., et al. (2024). Recent advancements and comprehensive analyses of butyric acid in cardiovascular diseases. Frontiers in Immunology. [Link]
  • Gilbert, J., et al. (2017). Butyrate Histone Deacetylase Inhibitors.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Butyric Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Butyric acid hydrazide (CAS No. 3538-65-6) is a versatile bifunctional molecule that is gaining increasing attention in the fields of medicinal chemistry and drug development.[1] Its unique structure, featuring both a nucleophilic hydrazide group and a butyryl moiety, allows it to serve as a valuable building block in the synthesis of a wide array of bioactive compounds and as a linker in bioconjugation strategies.[2][3] A thorough understanding of its physicochemical properties is paramount for its effective utilization in these applications, enabling researchers to predict its behavior in various chemical and biological environments, optimize reaction conditions, and ensure the development of stable and efficacious products.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed, field-proven experimental protocols for their determination. The methodologies are presented with a focus on the underlying scientific principles, empowering researchers to not only reproduce the results but also to adapt these techniques for other molecules of interest.

Molecular Identity and Structure

A foundational understanding of a molecule begins with its fundamental identifiers and structure.

IdentifierValueSource
Chemical Name This compound[4]
Synonyms Butanohydrazide, Butyrylhydrazine[1]
CAS Number 3538-65-6[1][4]
Molecular Formula C4H10N2O[1][4]
Molecular Weight 102.14 g/mol [1]
Chemical Structure CH3CH2CH2C(=O)NHNH2

Core Physicochemical Properties and Their Determination

The following sections detail the key physicochemical properties of this compound and provide robust protocols for their experimental determination.

Melting Point

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid state.

Reported Melting Point: 46-49 °C

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This method provides a precise determination of the melting point and the enthalpy of fusion.[5][6]

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Analytical balance (accurate to ±0.01 mg)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan using a crimper. This is crucial to prevent any loss of sample due to sublimation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[5]

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature above the melting point (e.g., 70 °C).[5]

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).[5]

Causality Behind Experimental Choices:

  • A slow heating rate is employed to ensure thermal equilibrium within the sample, leading to a more accurate and sharper melting peak.

  • The use of a hermetically sealed pan is essential for volatile or hygroscopic samples to prevent mass changes during the experiment.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Reported Boiling Point: 120 °C at 10 mmHg

Experimental Protocol: Determination of Boiling Point by the Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid.[7]

Apparatus:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Bunsen burner or micro-burner

Procedure:

  • Sample Preparation: Fill the small test tube to a depth of about 1-2 cm with this compound.

  • Capillary Inversion: Place the capillary tube, with the sealed end uppermost, into the test tube containing the sample.

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: Immerse the assembly in the Thiele tube containing mineral oil, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube with a small flame.[8]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

Logical Relationship Diagram: Thiele Tube Method

G A Start: Assemble Apparatus B Heat Thiele Tube Gently A->B C Observe Stream of Bubbles B->C D Remove Heat and Cool Slowly C->D E Liquid Enters Capillary Tube D->E F Record Temperature (Boiling Point) E->F

Caption: Workflow for boiling point determination using a Thiele tube.

Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. This is a critical parameter in drug development, influencing bioavailability and formulation.

Experimental Protocol: Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9]

Materials:

  • This compound

  • Buffer solutions (pH 1.2, 4.5, 6.8, and 7.4)[10]

  • Scintillation vials or glass flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: Add an excess amount of this compound to each vial containing a known volume of the respective buffer solution. The presence of undissolved solid is essential to ensure equilibrium is reached.[9]

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.[9]

  • Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[9]

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method.

  • Data Reporting: The solubility is reported in units such as mg/mL or µg/mL. The experiment should be performed in triplicate for each condition.[9]

Self-Validating System:

  • The continued presence of excess solid at the end of the experiment validates that saturation was achieved.

  • Analysis of samples taken at different time points (e.g., 24 and 48 hours) should yield consistent results, confirming that equilibrium has been reached.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For this compound, the pKa of the hydrazinium ion (the protonated form) is important for understanding its ionization state at different physiological pH values.

Predicted pKa: 13.53 ± 0.18

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise and reliable method for determining the pKa of a substance by measuring the pH of a solution as a titrant is added.[11][12][13][14]

Instrumentation:

  • Potentiometer with a calibrated pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Reagents:

  • This compound solution of known concentration (e.g., 0.01 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

  • Potassium chloride (KCl) solution (to maintain constant ionic strength)

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]

  • Sample Preparation: Place a known volume of the this compound solution into a beaker and add KCl solution to maintain a constant ionic strength.

  • Titration:

    • Immerse the pH electrode in the solution and begin stirring.

    • Add the standardized HCl solution in small, known increments from the burette.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa can be determined from the pH at the half-equivalence point of the titration curve.[11]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and identity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

[15][16]¹H NMR (Proton NMR):

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, D2O).

  • Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the methyl (CH3), methylene (CH2), and amine (NH2) protons, with characteristic chemical shifts and splitting patterns.

¹³C NMR (Carbon NMR):

  • Sample Preparation: A more concentrated solution (20-50 mg) is typically required.

  • Expected Signals: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

[17][18][19][20][21]Sample Preparation:

  • Solid: Prepare a KBr pellet or analyze as a nujol mull.

  • Liquid (if melted): Analyze as a thin film between salt plates.

Expected Characteristic Absorptions:

Functional Group Wavenumber (cm⁻¹)
N-H stretch (amine) 3400-3250
C-H stretch (alkane) 3000-2850
C=O stretch (amide) 1680-1630

| N-H bend (amine) | 1650-1580 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

[22][23][24][25]Ionization Technique:

  • Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques for small molecules.

[26]Expected Result:

  • The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (102.14 g/mol ).

Stability and Reactivity

Understanding the stability and reactivity of this compound is crucial for its storage, handling, and application in synthesis.

Stability
  • Thermal Stability: Hydrazides can be susceptible to thermal decomposition. It is recommended to store this compound at low temperatures (e.g., 2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. *[27] Hydrolytic Stability: The hydrazide bond can undergo hydrolysis, particularly under acidic or basic conditions. Studies on similar hydrazone derivatives have shown that their stability is pH-dependent, with increased stability observed closer to neutral pH.

[28][29][30]Experimental Protocol: Preliminary Hydrolytic Stability Assessment

  • Prepare solutions of this compound in buffers of varying pH (e.g., 4, 7, 9).

  • Incubate the solutions at a controlled temperature (e.g., 37 °C).

  • At various time points, withdraw aliquots and analyze the concentration of the parent compound by HPLC to determine the rate of degradation.

Reactivity

The primary reactivity of this compound stems from the nucleophilic nature of the terminal amine group of the hydrazide moiety. This allows it to readily react with electrophiles, most notably aldehydes and ketones, to form stable hydrazone linkages. This reaction is fundamental to its use in bioconjugation and the synthesis of various heterocyclic compounds.

[3][31]Logical Relationship Diagram: Hydrazone Formation

G BAH This compound (Nucleophile) Hydrazone Hydrazone BAH->Hydrazone Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Hydrazone

Caption: Nucleophilic attack of this compound on an electrophile.

Applications in Drug Development

The unique physicochemical properties of this compound make it a valuable tool in modern drug discovery and development.

  • Enzyme Inhibitors: The hydrazide moiety can be incorporated into molecules designed to inhibit specific enzymes. Derivatives of butyric acid have been investigated as inhibitors of enzymes such as steroid 5α-reductase. *[32][33][34] Bioconjugation Linker: The hydrazide group provides a selective handle for conjugation to molecules containing aldehyde or ketone groups, which can be introduced into proteins or other biomolecules through periodate oxidation of carbohydrate moieties. This makes this compound a useful heterobifunctional crosslinker. *[35] Synthesis of Bioactive Heterocycles: this compound is a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds, many of which exhibit a wide range of biological activities.

Conclusion

This technical guide has provided a detailed examination of the essential physicochemical properties of this compound, supported by robust and validated experimental protocols. A comprehensive understanding of these properties is indispensable for researchers and scientists working in drug development and related fields. The methodologies and insights presented herein are intended to serve as a practical resource for the effective characterization and application of this versatile molecule, ultimately facilitating the design and synthesis of novel therapeutic agents and bioconjugates.

References

  • Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. (2025). PubMed. [Link]
  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Hofstra University. [Link]
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chinese Pharmaceutical Journal. [Link]
  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. (2009). PubMed. [Link]
  • Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. (n.d.).
  • Determination of Melting Point. (n.d.). Clarion University. [Link]
  • 4-(N-Maleimidophenyl)this compound hydrochloride. (n.d.). Soltec Ventures. [Link]
  • Mass Spectrometry analysis of Small molecules. (2013). University of Nebraska-Lincoln. [Link]
  • <1236> Solubility Measurements. (2016). USP-NF. [Link]
  • experiment (1) determination of melting points. (2021). SlideShare. [Link]
  • How Does DSC Measure Melting Point (Tm)? (2025). YouTube. [Link]
  • Preliminary Determination of Hydrolytic Stability of a Pyrrole-Based Hydrazide and Its Hydrazone. (2018). Amanote Research. [Link]
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • Investigation of the stability of aromatic hydrazones in plasma and related biological m
  • Pyrrole butyric acid derivatives as inhibitors of steroid 5 alpha-reductase. (n.d.). PubMed. [Link]
  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. [Link]
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]
  • Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. (2017). PMC - NIH. [Link]
  • Development of Methods for the Determination of pKa Values. (2013). PMC - NIH. [Link]
  • BOILING POINT DETERMINATION. (n.d.). University of Calgary. [Link]
  • The Determination of Hydrazino-Hydrazide Groups. (n.d.). Elsevier Shop. [Link]
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]
  • Analysis of Functional Groups using Infrared (IR) Spectroscopy. (n.d.). Bellevue College. [Link]
  • Chemical and Biochemical Applications of MALDI TOF-MS Based on Analyzing the Small Organic Compounds. (2012).
  • This compound. (n.d.). SpectraBase. [Link]
  • The Determination of Hydrazino–Hydrazide Groups. (n.d.). ScienceDirect. [Link]
  • This compound. (n.d.). Oakwood Chemical. [Link]
  • FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs... (n.d.).
  • Analysis of Short-Chain Fatty Acids and Organic Acids in Feces Using a Single Quadrupole Mass Spectrometer. (n.d.). Shimadzu. [Link]
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. [Link]
  • Preparation method of hydrazide compound. (n.d.).
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]
  • Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds. (n.d.). PubMed Central. [Link]
  • Using NMR Spectroscopy for the Analysis and Quantification of Butanol and Butyric Acid. (2021). California State Polytechnic University, Pomona. [Link]
  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. [Link]
  • IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). (n.d.).
  • bmse000402 Butyric Acid
  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. (n.d.).
  • 12.3: Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Deriv
  • The Thermal Decomposition of Thirty Commercially Available Materials
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). (n.d.).

Sources

A Technical Guide to Butyric Acid Hydrazide Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Butyric acid, a short-chain fatty acid naturally produced in the gut, has long been recognized for its potent biological activities, primarily through the inhibition of histone deacetylases (HDACs). However, its clinical utility is hampered by a short half-life and unfavorable pharmacokinetic profile. This has spurred the development of butyric acid derivatives, with a particular focus on butyric acid hydrazides. This technical guide provides an in-depth exploration of butyric acid hydrazide derivatives for drug development professionals. We will delve into the rationale behind their design, validated synthesis and characterization protocols, primary mechanisms of action, diverse therapeutic applications, and future perspectives. This document is structured to serve as a practical, field-proven resource, bridging the gap between foundational chemistry and clinical application.

Introduction: The Rationale for this compound Derivatives

Butyric acid is a well-established Histone Deacetylase (HDAC) inhibitor.[1][2] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[1][3] By inhibiting HDACs, butyric acid induces histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of genes involved in critical cellular processes like cell cycle arrest, apoptosis, and differentiation.[2][3] This mechanism forms the basis of its potent anti-cancer effects.[4][5]

Despite its promise, the therapeutic application of butyric acid is limited by rapid metabolism and clearance, necessitating continuous infusion to maintain effective concentrations.[4] To overcome this, medicinal chemists have developed prodrugs and derivatives. Butyric acid hydrazides represent a particularly promising class. The incorporation of the hydrazide moiety (-CONHNH₂) can alter the molecule's physicochemical properties, potentially improving stability, bioavailability, and target engagement. Furthermore, the hydrazide group itself is a versatile functional handle, allowing for the synthesis of a diverse library of derivatives, such as hydrazones, by condensation with various aldehydes and ketones.[6][7] This chemical diversity is crucial for tuning the pharmacological profile to achieve desired potency and selectivity.[8][9]

Chemistry: Synthesis and Characterization

The synthesis of this compound and its subsequent derivatives is a foundational aspect of their development. The process must be robust, reproducible, and yield compounds of high purity for accurate biological evaluation.

Core Synthesis of this compound

The most common and efficient route to this compound begins with the esterification of butyric acid, followed by hydrazinolysis.

Causality of Experimental Choices:

  • Esterification First: Butyric acid is first converted to an ester (e.g., ethyl butyrate). This is a critical activation step. The direct reaction of a carboxylic acid with hydrazine hydrate is possible but often less efficient and can lead to side reactions. The ester's carbonyl carbon is more electrophilic and thus more susceptible to nucleophilic attack by hydrazine.

  • Choice of Alcohol and Catalyst: Ethanol is commonly used due to its low cost and favorable boiling point for reflux. An acid catalyst, like concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, further increasing its electrophilicity.[7]

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate. Hydrazine is a potent nucleophile that readily attacks the ester carbonyl, displacing the ethoxy group to form the stable hydrazide.[10] Methanol or ethanol are suitable solvents for this step.[7][10]

Detailed Protocol 1: Synthesis of this compound

  • Esterification:

    • To a round-bottom flask, add butyric acid (1.0 mol) and absolute ethanol (4.0 mol, excess).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 mol) dropwise with stirring.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

    • After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

    • Extract the product (ethyl butyrate) with a suitable organic solvent like diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Hydrazinolysis:

    • Dissolve the crude ethyl butyrate (1.0 mol) in methanol (200 mL).

    • Add hydrazine hydrate (80% solution, 1.2 mol) dropwise while stirring.

    • Reflux the mixture for 5-8 hours. The product, this compound, will often precipitate out upon cooling.[10]

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.[11]

Synthesis of Butyric Acid Hydrazone Derivatives

The true versatility of the scaffold is realized in the synthesis of hydrazones. This involves a simple acid-catalyzed condensation reaction between the parent hydrazide and an aldehyde or ketone.[6]

Detailed Protocol 2: General Synthesis of Butyryl Hydrazones

  • Dissolve this compound (1.0 mmol) and the desired substituted aldehyde or ketone (1.0 mmol) in absolute ethanol (20-30 mL).[6]

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.[6]

  • Reflux the mixture for 2-6 hours, monitoring progress by TLC.[6]

  • Upon completion, cool the reaction mixture to room temperature. The hydrazone product typically precipitates.[6]

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

Structural Characterization: A Self-Validating System

Rigorous characterization is non-negotiable to ensure the identity and purity of the synthesized compounds. A combination of spectroscopic methods provides a self-validating system.[6]

Workflow for Spectroscopic Characterization

Caption: General workflow for hydrazone structure confirmation.[6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides crucial information about functional groups. Key stretches to confirm product formation include:

    • N-H Stretch: Around 3200-3300 cm⁻¹ (from the hydrazide backbone).[6]

    • C=O (Amide I) Stretch: Strong peak around 1640-1690 cm⁻¹ (from the hydrazide moiety).[6]

    • C=N (Azomethine) Stretch: Appears around 1575-1630 cm⁻¹, confirming hydrazone formation.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Gives detailed information on the hydrogen framework. Look for a characteristic singlet for the N-H proton (often downfield, δ 11.0-12.0 ppm) and the azomethine proton (-N=CH-) (δ 8.0-8.5 ppm).[11][12] The aliphatic protons of the butyryl chain will also be present.

    • ¹³C NMR: Confirms the carbon skeleton. Key signals include the amide carbonyl carbon (C=O) and the azomethine carbon (C=N).[11]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, providing definitive confirmation of the molecular formula. The molecular ion peak (M⁺) should match the calculated mass.[12]

Mechanism of Action: Beyond Simple HDAC Inhibition

The primary mechanism of action for butyric acid derivatives is the inhibition of Class I and II histone deacetylases.[1]

Mechanism Deep Dive: The butyrate moiety acts as the "warhead." It is believed to chelate the zinc ion (Zn²⁺) located at the bottom of the catalytic pocket of the HDAC enzyme.[13] This coordination, along with hydrogen bonding interactions with key amino acid residues like histidine and tyrosine in the active site, blocks the substrate from accessing the catalytic machinery.[13]

The consequence of this inhibition is the accumulation of acetylated histones (hyperacetylation).[3] This neutralizes the positive charge of lysine residues on histones, weakening their interaction with the negatively charged DNA backbone. The result is a more relaxed, transcriptionally competent chromatin structure known as euchromatin. This allows for the expression of previously silenced tumor suppressor genes, such as p21(Waf1/Cip1), which leads to cell cycle arrest, and other genes that promote apoptosis and cellular differentiation.[2]

Signaling Pathway of HDAC Inhibition

HDAC_Pathway cluster_nucleus Cell Nucleus cluster_cellular_effect Cellular Outcomes Butyrate Butyric Acid Hydrazide Derivative HDAC HDAC Enzyme Butyrate->HDAC Inhibits Histone Histone Tail (Acetylated Lysines) HDAC->Histone Deacetylates DNA Condensed Chromatin (Gene Silencing) Histone->DNA Maintains condensed state DNA_open Relaxed Chromatin (Gene Expression) Histone->DNA_open Promotes relaxed state p21 Tumor Suppressor Genes (e.g., p21) DNA_open->p21 Allows transcription Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis p21->Apoptosis Diff Differentiation p21->Diff

Caption: Simplified signaling pathway of HDAC inhibition.[3]

Therapeutic Applications & Quantitative Data

The diverse biological activities of this compound derivatives have led to their investigation in multiple therapeutic areas.[8][9]

Anticancer Activity

This is the most extensively studied application. By inducing cell cycle arrest and apoptosis, these derivatives show promise against various cancers.[5][14] Prodrugs like pivalyloxymethyl butyrate (AN-9) have been shown to inhibit the proliferation of leukemic cells at concentrations 10-fold lower than butyric acid itself.[15]

Compound ClassCancer TypeCell LineIC₅₀ ValueReference
Indole-3-butyric acid hydrazide (I13)LeukemiaU937(HDAC1) 13.9 nM[16]
Indole-3-butyric acid hydrazide (I13)Multiple MyelomaU266(HDAC3) 12.1 nM[16]
Indole-3-butyric acid hydrazide (I13)Liver CancerHepG2(HDAC6) 7.71 nM[16]
Pivaloyloxymethyl butyrate (AN-9)Malignant GliomaU251 MGProliferation Inhibition[14]
Antimicrobial Activity

The hydrazone moiety is a well-known pharmacophore in antimicrobial agents.[17][18][19] Derivatives have shown activity against a range of bacterial and fungal pathogens.[20][21] The mechanism is often distinct from HDAC inhibition and may involve interference with microbial cell wall synthesis or other essential enzymatic pathways.

Compound ScaffoldTarget OrganismActivity (MIC/ZOI)Reference
Isonicotinoyl HydrazoneS. aureusZOI = 15 mm[17]
5-nitrofuran-2-carboxylic acid hydrazoneS. epidermidisMIC = 0.48-15.62 µg/mL[18]
s-Triazine HydrazoneE. coliMIC = 12.5 µg/mL[19]
Thiazole Hydrazone (5f)K. pneumoniaeMIC = 2.5 mg/mL[21]

MIC = Minimum Inhibitory Concentration; ZOI = Zone of Inhibition

Neuroprotective Effects

Emerging evidence suggests that butyrate and its derivatives can cross the blood-brain barrier and exert neuroprotective effects.[22] These effects are attributed to anti-inflammatory, antioxidant, and anti-apoptotic properties.[23][24] Sodium butyrate has shown promise in animal models of Parkinson's, Alzheimer's, and Huntington's disease by reducing neuroinflammation and improving mitochondrial function.[22][23][25][26]

Key Experimental Protocol: In Vitro HDAC Inhibition Assay

To quantify the primary mechanism of action, an in vitro HDAC inhibition assay is essential. The fluorometric assay is a common, reliable method.[3]

Workflow for In Vitro HDAC Fluorometric Assay

Caption: Workflow for a typical in vitro HDAC inhibitory assay.[3]

Detailed Protocol 3: Fluorometric HDAC Inhibition Assay [3][27]

  • Reagent Preparation:

    • Prepare serial dilutions of the test this compound derivative in assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl). The final solvent (e.g., DMSO) concentration should be kept constant across all wells (typically <1%).

    • Prepare solutions of recombinant human HDAC enzyme (e.g., HDAC1) and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

    • Prepare a developer solution containing a protease like trypsin.

  • Assay Execution (96-well black plate):

    • To each well, add assay buffer, followed by the test compound solution (or vehicle control).

    • Add the recombinant HDAC enzyme solution to all wells except the "no enzyme" background controls.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[3]

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorescent molecule (e.g., AMC).[3]

    • Incubate at room temperature for 15 minutes to allow for signal development.

  • Data Acquisition and Analysis:

    • Measure fluorescence using a microplate reader (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).[3][27]

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition relative to the vehicle control (0% inhibition) and a potent control inhibitor like Trichostatin A (100% inhibition).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a non-linear regression to determine the IC₅₀ value.[3]

Challenges and Future Directions

While promising, the development of this compound derivatives is not without challenges. Key hurdles include optimizing selectivity among different HDAC isoforms, improving pharmacokinetic properties like oral bioavailability and metabolic stability, and fully elucidating off-target effects.

The future of this field lies in:

  • Structure-Based Drug Design: Utilizing crystal structures of HDAC enzymes to rationally design derivatives with higher potency and isoform selectivity.

  • Multi-Targeted Ligands: Designing hybrid molecules that combine the HDAC-inhibiting butyrate core with other pharmacophores to tackle complex diseases like cancer through multiple mechanisms.

  • Advanced Prodrug Strategies: Developing novel prodrugs that offer more controlled release of the active butyrate moiety in target tissues, enhancing efficacy while minimizing systemic toxicity.[4]

Conclusion

This compound derivatives represent a versatile and potent chemical scaffold in modern drug discovery. By leveraging the inherent HDAC inhibitory activity of butyric acid and the chemical tractability of the hydrazide group, researchers can develop novel therapeutics for a wide range of diseases, from cancer to neurodegeneration and infectious diseases. The protocols and data presented in this guide offer a robust framework for scientists and developers to synthesize, characterize, and evaluate these promising compounds, paving the way for the next generation of epigenetic modulators.

References

  • Al-Ajely, M. S., & Yaseen, A. N. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3).
  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek.
  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). (n.d.). EpigenTek.
  • Becher, O. J., et al. (2016). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods.
  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. (2020). Taylor & Francis Online.
  • El-Sayed, N. N. E., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI.
  • Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences.
  • Nudelman, A., et al. (1992). Derivatives of butyric acid as potential anti-neoplastic agents. PubMed.
  • Sharma, S., et al. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines.
  • Rasheed, S., & Feroz, S. (2020). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI.
  • Perrin, P., & Kink, E. (2007). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. PubMed.
  • Davie, J. R. (2003). Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells. NIH.
  • Küçükgüzel, I., & Cikla-Suzgun, P. (2015). A review on biological activities and chemical synthesis of hydrazide derivatives. PubMed.
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2024). RSC Publishing.
  • Li, G., et al. (2022). Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). Spandidos Publications.
  • Ahmad, M., et al. (2017). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. ResearchGate.
  • Gore, S. (n.d.). Butyric Acid Derivatives in Myeloid Malignancies. Grantome.
  • Biyikli, N. K., et al. (2004). Synthesis and biological activities of new hydrazide derivatives. PubMed.
  • Głowacka, E., et al. (2015). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC - NIH.
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC - NIH.
  • Abu-Alsabeh, M. A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI.
  • Yager, D. R., &amycin, R. M. (2013). Butyrate Histone Deacetylase Inhibitors. PMC - NIH.
  • Khan, S. G., et al. (2019). Scheme-1: Outline for the synthesis of N-substituted derivatives of... ResearchGate.
  • Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas. (2005). Tel Aviv University.
  • Therapeutic Potential of Sodium Butyrate in Neurological and Psychiatric Disorders. (2024). PubMed.
  • Mechanism of butyrate binding to histone deacetylase (HDAC): A new pharmacologic approach for predicting ligand cytotoxicity and safety profiles. (2006). ResearchGate.
  • The Therapeutic Potential of Butyrate and Lauric Acid in Modulating Glial and Neuronal Activity in Alzheimer’s Disease. (2024). MDPI.
  • Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. PubMed.
  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). NIH.
  • Hou, Y., et al. (2023). Neuroprotective Effects of Sodium Butyrate by Restoring Gut Microbiota and Inhibiting TLR4 Signaling in Mice with MPTP-Induced Parkinson's Disease. PubMed.
  • Butyrate Improves Neuroinflammation and Mitochondrial Impairment in Cerebral Cortex and Synaptic Fraction in an Animal Model of Diet-Induced Obesity. (2022). PubMed Central.
  • Synthesis of N′-substituted acylhydrazine. (n.d.). ResearchGate.
  • Ren, W., et al. (2021). Neuroprotective Effects of Sodium Butyrate through Suppressing Neuroinflammation and Modulating Antioxidant Enzymes. PubMed.
  • Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N'1E, N'3E)- N'1, N'3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions. (2012). PMC - NIH.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013). PMC - NIH.
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2010). PMC - NIH.

Sources

Spectroscopic Characterization of Novel Butyric Acid Hydrazide Compounds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Butyric acid hydrazide and its derivatives are emerging as a significant class of compounds in medicinal chemistry and drug development, demonstrating a wide array of biological activities.[1] Their therapeutic potential is vast, ranging from antimicrobial and anticancer agents to enzyme inhibitors.[2] The precise structural elucidation of these novel compounds is a critical prerequisite for understanding their mechanism of action and advancing them through the development pipeline. This technical guide provides a comprehensive framework for the spectroscopic characterization of novel this compound compounds, focusing on the core techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to empower robust and insightful structural analysis.

The Scientific Imperative for Precise Characterization

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound derivatives, the core hydrazide moiety (-CONHNH₂) is a key pharmacophore, capable of forming various intermolecular interactions with biological targets. Modification of the butyric acid backbone or derivatization of the hydrazide into hydrazones can dramatically alter a compound's efficacy and specificity.[3] Therefore, unambiguous confirmation of the synthesized structure is paramount. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture of these compounds, ensuring the integrity of structure-activity relationship (SAR) studies.

This guide will navigate the three pillars of spectroscopic analysis, demonstrating how their synergistic application leads to a self-validating system for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Functional Groups

FT-IR spectroscopy is a powerful first-pass analytical technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4] For this compound and its derivatives, FT-IR provides a rapid and effective method to confirm the presence of the key hydrazide functional group and other structural motifs.

The "Why": Causality in FT-IR Analysis

The diagnostic power of FT-IR lies in the fact that different chemical bonds vibrate at characteristic frequencies. By analyzing the resulting spectrum, we can create a "molecular fingerprint" of the compound.[5] For a novel this compound, we are specifically looking for the characteristic absorption bands of the N-H, C=O, and C-N bonds within the hydrazide group, as well as the C-H bonds of the butyrate chain. The presence, absence, and position of these bands provide critical evidence for the success of a synthesis.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a common sampling technique for FT-IR that requires minimal sample preparation.

Step-by-Step Protocol:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Use a soft tissue dampened with ethanol or isopropanol to gently wipe the crystal surface.

    • Acquire a background spectrum. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing for its subtraction from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's clamp to ensure intimate contact between the sample and the crystal. Do not overtighten.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Analyze the resulting spectrum for characteristic absorption bands.

Interpreting the Spectrum of this compound

The following table summarizes the expected characteristic IR absorption bands for a typical this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance and Interpretation
N-H (Amine)Asymmetric & Symmetric Stretching3350 - 3200 (often two bands)The presence of these bands is strong evidence for the -NH₂ group of the hydrazide.
N-H (Amide)Stretching~3200This band, often broad, arises from the -CONH- portion and may overlap with the -NH₂ stretches.
C-H (Alkyl)Stretching3000 - 2850Confirms the presence of the butyrate alkyl chain.
C=O (Amide I)Stretching1680 - 1630A strong, sharp peak in this region is characteristic of the amide carbonyl group. Its exact position can be influenced by hydrogen bonding.[3]
N-H (Amide II)Bending1650 - 1550This band results from a combination of N-H bending and C-N stretching and is another key indicator of the amide linkage.
C-NStretching1450 - 1350Confirms the presence of the carbon-nitrogen bond in the hydrazide moiety.

Note: The formation of hydrazones from the parent hydrazide will result in the disappearance of the N-H stretching bands from the primary amine and the appearance of a C=N (imine) stretching band, typically in the 1650-1590 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the complete mapping of the molecular structure.

The "Why": Causality in NMR Analysis

NMR operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field. The energy required to "flip" the nuclear spin is dependent on the local electronic environment of the nucleus. This gives rise to the concept of chemical shift (δ) , which is a precise measure of the nucleus's environment. Furthermore, the spins of neighboring nuclei can influence each other, a phenomenon known as spin-spin coupling , which provides information about which atoms are connected to each other.

Experimental Protocol: Solution-State NMR

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the this compound compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[7][8]

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean vial.[9][10] The choice of solvent is critical as it must dissolve the compound without contributing interfering signals.

    • Transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette. Ensure there are no solid particles.[8]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference peak at 0 ppm.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • The instrument will "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.

    • Acquire the ¹H NMR spectrum. This is typically a rapid experiment, taking only a few minutes.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, this experiment requires a longer acquisition time (20-60 minutes or more).[7]

  • Data Processing and Interpretation:

    • The raw data (Free Induction Decay or FID) is Fourier transformed by the software to generate the NMR spectrum.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons in each environment.

    • Analyze the chemical shifts, integration, and coupling patterns to assign each signal to a specific proton or carbon in the molecule.

Interpreting the Spectra of a Novel this compound

The following tables provide a guide to the expected ¹H and ¹³C NMR signals for a hypothetical this compound derivative.

Table 2: Expected ¹H NMR Data for a this compound Derivative

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration Interpretation
CH₃-0.9 - 1.0Triplet (t)3HThe terminal methyl group of the butyrate chain, split by the adjacent CH₂ group.
-CH₂-CH₃1.5 - 1.7Sextet or Multiplet (m)2HThe methylene group adjacent to the methyl group, split by both the CH₃ and the other CH₂ group.
-CH₂-C=O2.1 - 2.4Triplet (t)2HThe methylene group adjacent to the carbonyl, deshielded by the electron-withdrawing C=O group.
-NH₂4.0 - 5.0 (variable)Broad Singlet (br s)2HThe amine protons of the hydrazide. The chemical shift is highly dependent on solvent and concentration and may exchange with D₂O.
-NH-7.5 - 8.5 (variable)Broad Singlet (br s)1HThe amide proton of the hydrazide. Also variable and may exchange with D₂O.

Table 3: Expected ¹³C NMR Data for a this compound Derivative

Carbon Environment Expected Chemical Shift (δ, ppm) Interpretation
C H₃-13 - 15The terminal methyl carbon of the butyrate chain.
-C H₂-CH₃18 - 20The methylene carbon adjacent to the methyl group.
-C H₂-C=O35 - 40The methylene carbon adjacent to the carbonyl group.
-C =O170 - 175The carbonyl carbon of the amide, highly deshielded.

For hydrazone derivatives, a new signal for the azomethine proton (-CH=N-) will appear in the ¹H NMR spectrum, typically in the range of 8.0-8.5 ppm.[11] In the ¹³C NMR spectrum, the azomethine carbon signal will be observed around 140-145 ppm.[11]

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12] It provides the exact molecular weight of the compound and, through high-resolution instruments, its elemental composition. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

The "Why": Causality in Mass Spectrometry

In a mass spectrometer, molecules are first ionized, typically by gaining a proton (in Electrospray Ionization) or losing an electron (in Electron Ionization), to form charged species. These ions are then accelerated and separated based on their m/z ratio. The peak with the highest m/z value that corresponds to the intact ionized molecule is the molecular ion peak , which directly provides the molecular weight. The fragmentation of this molecular ion into smaller, charged fragments creates a unique pattern that can be pieced together to confirm the molecule's structure.[13]

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique suitable for polar and thermally labile molecules like this compound, as it typically keeps the molecule intact.[14][15]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10 micrograms per mL) in a volatile, polar solvent such as methanol, acetonitrile, or a mixture with water.[16] High concentrations can suppress ionization and contaminate the instrument.

    • A small amount of an acid (e.g., 0.1% formic acid) is often added to the solvent to promote protonation ([M+H]⁺ ion formation) in positive ion mode.[14]

    • Ensure the sample is fully dissolved and filter out any particulates.

  • Infusion and Ionization:

    • The sample solution is infused into the ESI source via a syringe pump at a low flow rate.

    • A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.[17]

    • A heated drying gas (e.g., nitrogen) assists in solvent evaporation, shrinking the droplets until the analyte ions are released into the gas phase.

  • Mass Analysis and Detection:

    • The gas-phase ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap).

    • The analyzer separates the ions based on their m/z ratio.

    • The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Interpreting the Mass Spectrum of this compound

For this compound (C₄H₁₀N₂O, Molecular Weight: 102.14 g/mol ), the ESI mass spectrum in positive ion mode would be expected to show a prominent peak at an m/z of 103.15, corresponding to the protonated molecule [M+H]⁺.

Fragmentation Analysis:

While ESI is a soft ionization technique, some in-source fragmentation can occur, or tandem MS (MS/MS) experiments can be performed to induce fragmentation intentionally. Common fragmentation pathways for aliphatic hydrazides include:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group. For this compound, this could lead to the loss of a propyl radical, resulting in a fragment ion.

  • McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a gamma-hydrogen, which can lead to the elimination of a neutral alkene.

  • Loss of NH₃ or N₂H₄: Cleavage of the N-N or C-N bonds can lead to the loss of ammonia or hydrazine fragments.

Analyzing these fragmentation patterns can provide confirmatory evidence for the proposed structure.[1]

Integrated Spectroscopic Workflow and Data Visualization

A robust characterization strategy relies on the integration of all three spectroscopic techniques. The workflow diagram below illustrates the logical progression from initial functional group identification to complete structural elucidation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation Synthesis Novel Butyric Acid Hydrazide Compound FTIR FT-IR Spectroscopy (Functional Group ID) Synthesis->FTIR Initial Check NMR NMR Spectroscopy (¹H & ¹³C) (Structural Framework) FTIR->NMR Confirm Backbone Structure Final Elucidated Structure FTIR->Structure MS Mass Spectrometry (Molecular Weight & Formula) NMR->MS Confirm MW NMR->Structure MS->Structure Final Verification

Caption: Integrated workflow for the spectroscopic characterization of novel compounds.

This integrated approach ensures a self-validating system. For instance, the presence of an amide C=O stretch in the FT-IR spectrum should be corroborated by the corresponding carbonyl signal in the ¹³C NMR spectrum and a molecular weight in the mass spectrum that accounts for an oxygen atom.

Conclusion

The spectroscopic characterization of novel this compound compounds is a multi-faceted process that requires a systematic and logical approach. By leveraging the complementary strengths of FT-IR, NMR, and Mass Spectrometry, researchers can achieve unambiguous structural elucidation. This guide has provided not only the standardized protocols for these techniques but also the critical reasoning behind experimental choices and data interpretation. Adherence to these principles will ensure the scientific integrity of the data, providing a solid foundation for the subsequent stages of drug discovery and development.

References

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. I. Hydrazides of Aromatic Acids. Bulletin of the Chemical Society of Japan, 35(2), 332-337.
  • NMR Spectroscopy. NMR Sample Preparation.
  • University of California, Santa Barbara. NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.
  • Michigan State University. Sample Preparation. Max T. Rogers NMR Facility.
  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan, 35(3), 423-428.
  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry.
  • Naunyn Schmiedebergs Arch Pharmacol. (2025). Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Akinyele, O. F., Adesina, A. B., Ajayeoba, T. A., & Fakola, E. G. (2023). Infrared spectra data (cm-1) of the hydrazones and their mixed metal (II) complexes.
  • ResearchGate. (n.d.). Major IR absorption bands (cm−1 ) of sulfonyl hydrazones and their nickel(II) complexes.
  • Kertesz, V., & Van Berkel, G. J. (2019).
  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • U.S. Environmental Protection Agency. (2017). Method 320: Measurement of vapor phase organic and inorganic emissions by extractive Fourier transform infrared (FTIR) spectroscopy.
  • Cuyckens, F., & Claeys, M. (2004). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 39(1), 1-15.
  • El-Sayed, N. N. E., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2469.
  • Asgari, F., et al. (2021). Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies. Molecules, 26(21), 6439.
  • Physics LibreTexts. (2022). 6.
  • ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2).
  • SpectraBase. (n.d.). This compound.
  • Chemistry LibreTexts. (2023).
  • Kwame Nkrumah University of Science and Technology. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • RTI Laboratories. FTIR Analysis.
  • Al-Warhi, T., et al. (2025). Spectroscopic, X-Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. ChemistryOpen.
  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services.
  • DergiPark. (2021). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
  • Science Ready. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

Sources

An In-depth Technical Guide to Butyric Acid Hydrazide: A Versatile Chemical Probe for Exploring Carbonyl Biology and Histone Deacetylase Function

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of butyric acid hydrazide as a potent and versatile chemical probe. We delve into the dual-nature of this molecule, leveraging the well-documented histone deacetylase (HDAC) inhibitory activity of the butyrate scaffold and the unique reactivity of the hydrazide functional group. This guide is intended for researchers, scientists, and drug development professionals interested in chemical biology, target identification, and the development of novel therapeutic agents. We will cover the underlying principles, probe design strategies, detailed experimental protocols, and data interpretation, grounding our discussion in established scientific literature to provide a robust and practical framework for its application in the laboratory.

Introduction: The Convergence of Biological Activity and Chemical Reactivity

In the field of chemical biology, a chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's biological function in a cellular context.[1] An ideal probe exhibits high potency and selectivity, allowing researchers to link a molecular interaction to a phenotypic outcome.[2][3] The design of such probes often begins with a scaffold known to possess biological activity.

Butyric acid, a short-chain fatty acid, is a well-established inhibitor of class I and II histone deacetylases (HDACs).[4][5] HDACs are critical enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[5][6] By inhibiting HDACs, butyrate induces histone hyperacetylation, which can reactivate the expression of silenced genes, such as tumor suppressors.[7] This inherent biological activity makes the butyrate structure an excellent starting point for designing chemical probes aimed at studying HDACs and related epigenetic pathways.[8]

However, a recognition element alone is insufficient. A functional probe requires a "handle"—a reactive group that can be used for visualization, enrichment, or target identification. This is where the hydrazide moiety (-CONHNH₂) becomes invaluable. Hydrazides are potent nucleophiles that react specifically with carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages.[9][10] This bioorthogonal reaction is highly specific and can occur under physiological conditions, making it a powerful tool for bioconjugation.[11][12]

This compound, therefore, represents a unique convergence of a biologically active "warhead" (the butyrate) and a versatile chemical "handle" (the hydrazide). This guide will explore how to harness this dual functionality.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Conceptual design of the this compound probe."; font-size: 10; font-name: "Arial"; } /dot

Physicochemical Properties and Synthesis

Understanding the fundamental properties of this compound is essential for its effective use.

Core Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
CAS Number 3538-65-6[13]
Molecular Formula C₄H₁₀N₂O[14]
Molecular Weight 102.14 g/mol [14]
Appearance Solid[15]
Melting Point 45.5 °C[15]
Octanol/Water Partition Coefficient (logP) -0.224 to -0.6[14][16]

The negative logP value indicates that this compound is hydrophilic, suggesting good solubility in aqueous buffers used for biological experiments.

Synthesis Pathway

This compound is typically synthesized via the hydrazinolysis of a butyric acid ester, such as methyl butyrate or ethyl butyrate. This is a standard and robust reaction in organic chemistry.[17]

dot graph LR { bgcolor="#F1F3F4"; graph [splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} caption { label="General synthesis scheme for this compound."; font-size: 10; font-name: "Arial"; } /dot

Causality Behind Experimental Choices:

  • Ester Substrate: Esters are used as the starting material because the alkoxy group is a good leaving group when attacked by the potent nucleophile, hydrazine. Direct reaction with butyric acid would result in an acid-base reaction rather than nucleophilic acyl substitution.[18]

  • Excess Hydrazine: Hydrazine hydrate is often used in excess to drive the reaction to completion.

  • Solvent: A protic solvent like ethanol is typically used as it can solubilize both reactants.

  • Reflux: Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Mechanism of Action as a Chemical Probe

The utility of this compound stems from its two distinct functional domains.

Targeting: The Butyrate "Warhead"

The butyrate portion of the molecule acts as the targeting element. It mimics endogenous butyrate, a known inhibitor of HDACs.[4] The carboxylate group of butyrate is thought to chelate the zinc ion present in the active site of class I and II HDACs, thereby blocking their enzymatic activity. This interaction, while reversible and of moderate potency, is sufficient to confer a degree of target specificity, guiding the probe to HDACs and their associated protein complexes.

Covalent Labeling: The Hydrazide "Handle"

The hydrazide group is a powerful nucleophile that undergoes a specific and efficient condensation reaction with aldehydes and ketones to form a stable hydrazone bond.[19] This reaction is foundational to its use as a probe for labeling and conjugation.[20]

dot graph LR { bgcolor="#F1F3F4"; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Hydrazone formation from an aldehyde and a hydrazide."; font-size: 10; font-name: "Arial"; } /dot

Key Reaction Parameters:

  • pH Dependence: The reaction rate is optimal under mildly acidic conditions (pH 4-6).[21] This is because the reaction requires protonation of the carbonyl oxygen to increase its electrophilicity, but at very low pH, the hydrazide nucleophile becomes fully protonated and non-reactive.

  • Catalysis: While the reaction proceeds uncatalyzed, it can be significantly accelerated by aniline-based catalysts.[22] However, for cellular applications, catalyst-free methods are preferred to avoid cytotoxicity.[22]

  • Stability: The resulting hydrazone bond is significantly more stable to hydrolysis than a corresponding imine (Schiff base) linkage, making it suitable for biological experiments.[19]

Experimental Applications and Protocols

This compound can be adapted into more sophisticated probes by attaching reporter groups (e.g., biotin for affinity purification, fluorophores for imaging) or photoreactive moieties for covalent crosslinking.

Application 1: Activity-Based Protein Profiling (ABPP) of Carbonyl-Containing Proteins

Many proteins undergo post-translational modifications that introduce carbonyl groups, such as oxidative stress-induced carbonylation. A biotinylated version of this compound can be used to enrich and identify these proteins from complex biological samples.

Protocol: Enrichment of Carbonylated Proteins from Cell Lysate

Objective: To identify proteins with reactive carbonyl groups using a biotin-butyric acid hydrazide probe.

Materials:

  • Biotin-PEG-Butyric Acid Hydrazide (custom synthesis required)

  • Cell Lysate (prepared in non-amine, non-aldehyde buffers like phosphate or HEPES)

  • Streptavidin-agarose beads

  • Wash Buffer (e.g., 1x PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Methodology:

  • Lysate Preparation: Lyse cells of interest using standard methods (e.g., sonication) in a buffer free of primary amines (like Tris) that could compete with the hydrazide. Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the total protein concentration of the lysate using a compatible assay (e.g., BCA assay).

  • Probe Labeling: Incubate 1 mg of total protein lysate with 50-100 µM of the biotin-butyric acid hydrazide probe for 2 hours at room temperature. The reaction should be performed in a buffer adjusted to pH ~6.0 to facilitate hydrazone formation.

  • Negative Control: In parallel, incubate a separate aliquot of lysate under the same conditions but without the probe to control for non-specific binding to the beads.

  • Capture: Add 50 µL of a 50% slurry of streptavidin-agarose beads to each sample. Incubate for 1 hour at 4°C with gentle rotation to capture the biotin-labeled proteins.

  • Washing (Self-Validation Step): This step is critical for trustworthiness. Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with 1 mL of cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: After the final wash, add 50 µL of 2x SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the captured proteins.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Western blotting for a specific candidate, or mass spectrometry for proteome-wide identification.

Application 2: Target Engagement and Identification for HDACs

To transform this compound into a probe for identifying its protein targets (like HDACs), it can be modified with a photoreactive group and an enrichment handle. This strategy is inspired by successful HDAC probes like SAHA-BPyne.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Workflow for HDAC target identification using a photoreactive probe."; font-size: 10; font-name: "Arial"; } /dot

Protocol: Photoaffinity Labeling and Target Pull-down

Objective: To covalently label and identify binding partners of a butyrate-based probe.

Materials:

  • Butyrate-Benzophenone-Alkyne Probe (custom synthesis)

  • Azide-Biotin tag

  • Click Chemistry Catalysts (e.g., Copper(II) sulfate, TBTA, Sodium Ascorbate)

  • Live cells or cell lysate

  • UV Lamp (365 nm)

Methodology:

  • Probe Incubation: Treat live cells or cell lysate with the photoreactive probe (typically 1-10 µM) for a defined period (e.g., 1-4 hours).

  • Competition Control (Self-Validation Step): To demonstrate target specificity, pre-incubate a parallel sample with an excess (e.g., 100-fold) of a known HDAC inhibitor (like butyric acid or SAHA) before adding the probe. This should prevent the probe from binding to its intended targets.

  • Photo-Crosslinking: Irradiate the samples with UV light (365 nm) on ice for 15-30 minutes to induce covalent bond formation between the benzophenone moiety and proximal proteins.

  • Lysis and Click Reaction: Lyse the cells (if applicable) and perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction by adding the azide-biotin tag and catalysts. This attaches biotin to the probe-protein complexes.

  • Affinity Purification & Analysis: Proceed with streptavidin-bead pulldown, washing, and elution as described in the ABPP protocol (Section 4.1). Analyze the eluate by mass spectrometry to identify proteins that were significantly enriched in the probe-treated sample compared to the competition control.

Considerations, Limitations, and Future Directions

  • Probe Selectivity: While the butyrate moiety provides some targeting, it is not perfectly selective and may interact with other "butyrate-responsive" proteins. The use of competition controls is essential for validating on-target engagement.[2]

  • Hydrazone Stability: While relatively stable, the hydrazone bond can be reversible, especially at low pH.[19] For applications requiring permanent linkage, the hydrazone can be reduced to a more stable hydrazide linkage using a reducing agent like sodium cyanoborohydride.[9]

  • Safety: Butyric acid has a strong, unpleasant odor and can cause skin and eye irritation.[23][24] this compound is classified as toxic if swallowed.[14] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles).[25]

  • Future Potential: The true potential of this compound lies in its adaptability. The hydrazide handle serves as a versatile chemical hub. It can be used in dynamic combinatorial chemistry to discover new ligands, or it can be conjugated to protein degraders (PROTACs) to create targeted degraders of HDACs or other carbonyl-containing proteins, moving beyond simple inhibition to complete protein removal.[26]

Conclusion

This compound is more than a simple chemical reagent; it is a foundational scaffold for developing sophisticated chemical probes. By combining the HDAC-targeting properties of butyrate with the carbonyl-reactive nature of the hydrazide, researchers have a powerful tool to investigate epigenetic regulation, identify novel drug targets, and profile protein carbonylation in health and disease. The protocols and principles outlined in this guide provide a framework for leveraging this unique molecule to advance our understanding of complex biological systems.

References

  • Frye, S. A. (2010). Target Identification Using Chemical Probes. PubMed. [Link]
  • Salisbury, C. M., & Cravatt, B. F. (2007). Activity-based probes for proteomic profiling of histone deacetylase complexes. PNAS. [Link]
  • AdityaRoychowdhury. (2021). How is the hydrazone formed in the Wolff-Kishner reduction? Chemistry Stack Exchange. [Link]
  • Workman, P., & Collins, I. (2019). Which Small Molecule?
  • Farnaby, W., & Ciulli, A. (2021). PROTAC chemical probes for histone deacetylase enzymes. PubMed Central. [Link]
  • Ueda, N., & Uesugi, M. (2015). Chemical Tools for Probing Histone Deacetylase (HDAC) Activity. J-Stage. [Link]
  • Arrowsmith, C. H., et al. (2015). Target validation using chemical probes.
  • Waldecker, M., et al. (2018). Human gut bacteria as potent class I histone deacetylase inhibitors in vitro through production of butyric acid and valeric acid. PLOS One. [Link]
  • Sutton, D. A. (1966). The Determination of Hydrazino–Hydrazide Groups. Pergamon Press. [Link]
  • Koehler Lab. Structurally and mechanistically novel probes of deacetylase enzymes. Koehler Lab. [Link]
  • Scott, P. J. H. (2018). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Wiley Online Library. [Link]
  • Mlynarski, M., et al. (2019). Structurally Diverse Histone Deacetylase Photoreactive Probes: Design, Synthesis, and Photolabeling Studies in Live Cells and Tissue. PubMed. [Link]
  • Fiveable. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Fiveable. [Link]
  • Gilbert, J. A., et al. (2013). Butyrate Histone Deacetylase Inhibitors. PubMed Central. [Link]
  • ATSDR. (1997). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
  • Davie, J. R. (2003).
  • Wikipedia. (n.d.). Hydrazone. Wikipedia. [Link]
  • Tech Briefs. (2010). Three Methods of Detection of Hydrazines. Tech Briefs. [Link]
  • LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
  • Pașca, A. S., et al. (2024). Microbiota-Driven Strategies for Managing IBD-Associated Risks: From Infections to Mental Health. MDPI. [Link]
  • Fisher Scientific. (2023).
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 3538-65-6). Cheméo. [Link]
  • Sarris, A. J., et al. (2018). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry. [Link]
  • Dirksen, A., & Dawson, P. E. (2008).
  • Davie, J. R. (2003). Inhibition of Histone Deacetylase Activity by Butyrate.
  • Lehtelä, J., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega. [Link]
  • Liu, L., & Liu, C. F. (2016).
  • Timofeev, O., et al. (2002).
  • NASA Technical Reports Server. (2010). Three Methods of Detection of Hydrazines. NTRS. [Link]
  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [Link]
  • Wikipedia. (n.d.). Butyric acid. Wikipedia. [Link]
  • NIST. (n.d.). This compound. NIST WebBook. [Link]
  • Madni, S., et al. (2025). Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. PubMed. [Link]
  • PubChem. (n.d.). Butyrohydrazide. PubChem. [Link]
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]
  • Li, J., et al. (2022).
  • NileChemical. (2022). Synthesis of butyric acid. YouTube. [Link]
  • da Silva, A. C. M., et al. (2021).
  • Jiang, L., et al. (2018). Butyric acid: Applications and recent advances in its bioproduction. OSTI.GOV. [Link]
  • Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. [Link]

Sources

The Enigmatic Role of Butyric Acid Hydrazide in Cellular Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Molecule of Latent Potential

In the vast landscape of cellular biology and drug discovery, certain molecules, despite their simple structures, hold the key to unlocking complex biological puzzles. Butyric acid, a short-chain fatty acid, is one such molecule, extensively studied for its profound effects on cellular pathways, primarily through its action as a histone deacetylase (HDAC) inhibitor. This guide, however, ventures into a less-explored territory: the role of Butyric Acid Hydrazide (Butanohydrazide) . While direct research on this specific hydrazide derivative is nascent, its structural relationship to butyric acid and the broader family of biologically active hydrazides positions it as a compound of significant interest for researchers, scientists, and drug development professionals.

This technical guide will navigate the knowns and unknowns of this compound. We will first establish its chemical identity and then delve into the well-documented cellular and molecular impacts of its parent compound, butyric acid. By understanding the potent effects of butyrate, we can construct a scientifically grounded hypothesis for the potential roles of this compound in cellular pathways. This document will serve as a foundational resource, providing not only theoretical knowledge but also practical, field-proven experimental protocols to empower researchers to explore the frontiers of this intriguing molecule.

This compound: A Chemical Introduction

This compound, also known as butanohydrazide, is a chemical compound with the molecular formula C4H10N2O and a molecular weight of 102.14 g/mol .[1][2] It is registered under the CAS number 3538-65-6.[1] Structurally, it is a derivative of butyric acid where the hydroxyl group of the carboxylic acid is replaced by a hydrazide group (-NHNH2). This modification significantly alters the chemical properties of the molecule, potentially influencing its stability, reactivity, and biological activity.

While commercially available for research purposes, the scientific literature dedicated to the specific biological functions of this compound is limited.[1][3] However, the presence of the butyryl group suggests a potential link to the well-established biological activities of butyric acid. Furthermore, the hydrazide moiety is a common functional group in many pharmacologically active compounds, known to contribute to a wide range of biological effects including antimicrobial, anticonvulsant, and antitumor activities.[4][5][6][7]

The Cellular Master Switch: Butyric Acid as a Histone Deacetylase (HDAC) Inhibitor

To comprehend the potential of this compound, we must first dissect the profound cellular influence of its parent compound, butyric acid. Butyrate is a potent inhibitor of class I and II histone deacetylases (HDACs).[8][9][10] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes.[9][11] This epigenetic modification is the primary mechanism through which butyrate exerts its diverse cellular effects.

The inhibition of HDAC activity by butyrate is not a global, indiscriminate event. It is estimated to affect the expression of only about 2% of mammalian genes, indicating a high degree of specificity.[8][9] This targeted gene regulation is what makes butyrate and its derivatives compelling candidates for therapeutic development.

Visualizing the Core Mechanism: HDAC Inhibition by Butyrate

HDAC_Inhibition Butyrate Butyric Acid HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits Acetyl_Histones Acetylated Histones HDAC->Acetyl_Histones Deacetylates Histones Histones Chromatin_Condensed Condensed Chromatin (Transcriptionally Inactive) Histones->Chromatin_Condensed Acetyl_Histones->Histones Chromatin_Relaxed Relaxed Chromatin (Transcriptionally Active) Acetyl_Histones->Chromatin_Relaxed Gene_Expression Gene Expression Chromatin_Condensed->Gene_Expression Represses Chromatin_Relaxed->Gene_Expression Promotes

Caption: The inhibitory effect of butyric acid on histone deacetylase (HDAC).

Cellular Pathways Modulated by Butyrate: A Blueprint for this compound Investigation

The HDAC inhibitory activity of butyrate triggers a cascade of events that influence fundamental cellular processes, including cell cycle progression, apoptosis, and gene expression. These pathways represent the primary areas of investigation for understanding the potential role of this compound.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

A hallmark of butyrate's anticancer activity is its ability to induce cell cycle arrest, primarily at the G1/S and G2/M transitions.[12][13][14][15][16] This effect is mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21/Cip1 and p27/Kip1.[14] These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are essential for driving the cell cycle forward. The transcriptional activation of the p21 gene is a direct consequence of histone hyperacetylation in its promoter region.[8]

Key Molecular Events in Butyrate-Induced Cell Cycle Arrest:

  • Increased p21/Cip1 and p27/Kip1 expression: These CDKIs halt the progression of the cell cycle.[14]

  • Decreased expression of cyclins A and B: These proteins are crucial for the S and G2/M phases, respectively.[14]

  • Inhibition of retinoblastoma protein (pRb) phosphorylation: Hypophosphorylated pRb remains active and sequesters E2F transcription factors, preventing the expression of genes required for S-phase entry.[14]

  • Downregulation of DNA replication machinery: Butyrate has been shown to decrease the expression of components of the origin of replication complex (ORC) and minichromosome maintenance (MCM) proteins.[12]

Visualizing Butyrate's Impact on the Cell Cycle

Cell_Cycle_Arrest Butyrate Butyrate HDAC_Inhibition HDAC Inhibition Butyrate->HDAC_Inhibition p21_p27 ↑ p21/p27 Expression HDAC_Inhibition->p21_p27 Cyclin_CDK Cyclin/CDK Complexes p21_p27->Cyclin_CDK Inhibits G1_S_Transition G1/S Transition p21_p27->G1_S_Transition Arrests G2_M_Transition G2/M Transition p21_p27->G2_M_Transition Arrests pRb pRb Phosphorylation Cyclin_CDK->pRb Promotes Cyclin_CDK->G2_M_Transition Promotes E2F E2F Activity pRb->E2F Inhibits (when active) E2F->G1_S_Transition Promotes

Caption: Simplified pathway of butyrate-induced cell cycle arrest.

Induction of Apoptosis: The Controlled Demolition of Cancer Cells

In addition to halting cell proliferation, butyrate can trigger programmed cell death, or apoptosis, in various cancer cell lines.[17][18][19][20][21] This pro-apoptotic effect is multifaceted and involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Mechanisms of Butyrate-Induced Apoptosis:

  • Mitochondrial Pathway: Butyrate can induce mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c.[17] It can also modulate the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic members (e.g., Bcl-2) and increasing the expression of pro-apoptotic members (e.g., Bax, Bad).[17][21]

  • Death Receptor Pathway: Butyrate can sensitize cells to death receptor-mediated apoptosis.

  • Caspase Activation: Both the intrinsic and extrinsic pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. Butyrate treatment has been shown to activate caspase-3, a key executioner caspase.[20]

  • Oxidative Stress: Butyrate can induce the production of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis.[3][17]

Modulation of Gene Expression: Beyond Cell Fate

The influence of butyrate on gene expression extends beyond the direct regulators of cell cycle and apoptosis.[11][22][23][24][25] As an HDAC inhibitor, it can reprogram the transcriptional landscape of a cell, leading to a wide array of phenotypic changes.

Examples of Butyrate-Modulated Gene Expression:

  • Differentiation: Butyrate can induce the differentiation of various cell types, including cancer cells, pushing them towards a more mature and less proliferative state.

  • Angiogenesis: Butyrate has been shown to have anti-angiogenic effects by downregulating the expression of vascular endothelial growth factor (VEGF).[20][26]

  • Inflammation: Butyrate exhibits potent anti-inflammatory properties by modulating the expression of cytokines and other inflammatory mediators.[6]

  • Metabolism: Butyrate plays a crucial role in regulating cellular metabolism.

Experimental Workflows for Investigating this compound

The following protocols are standard methodologies used to study the cellular effects of compounds like butyric acid. They can be readily adapted for the investigation of this compound.

Cell Viability and Proliferation Assay

Objective: To determine the effect of this compound on the viability and proliferation of a chosen cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (the solvent used to dissolve the compound).

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

  • Cell Treatment: Treat cells grown in culture dishes with this compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence corresponds to the DNA content of the cells (G1, S, or G2/M phase).

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Visualizing the Cell Cycle Analysis Workflow

Cell_Cycle_Workflow Start Cell Culture Treatment Treat with this compound Start->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide Harvest->Stain Flow_Cytometry Flow Cytometry Analysis Stain->Flow_Cytometry Data_Analysis Quantify Cell Cycle Phases Flow_Cytometry->Data_Analysis End Results Data_Analysis->End

Caption: Workflow for cell cycle analysis using flow cytometry.

Apoptosis Assay by Annexin V/PI Staining

Objective: To detect and quantify apoptosis induced by this compound.

Methodology:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells.

    • Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

    • Annexin V-negative/PI-negative cells: Live cells.

  • Data Analysis: Quantify the percentage of apoptotic cells.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from the aforementioned assays should be presented in tabular format.

Table 1: Effect of this compound on Cell Viability

Concentration (mM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
195 ± 4.588 ± 5.175 ± 6.3
582 ± 6.165 ± 7.248 ± 5.9
1065 ± 5.842 ± 6.525 ± 4.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Cycle Distribution after Treatment with this compound for 48h

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Control55.2 ± 3.130.5 ± 2.514.3 ± 1.8
5 mM this compound72.8 ± 4.215.1 ± 2.112.1 ± 1.5
10 mM this compound78.5 ± 3.98.9 ± 1.812.6 ± 1.7

Data are presented as mean ± standard deviation.

Future Directions and Concluding Remarks

The exploration of this compound's role in cellular pathways is a promising avenue of research. While this guide has largely drawn upon the extensive knowledge of its parent compound, butyric acid, it provides a solid framework for initiating novel investigations. Key future research directions should include:

  • Direct HDAC Inhibition Assays: Determining if this compound directly inhibits HDAC activity in vitro.

  • Pro-drug Hypothesis: Investigating whether this compound is metabolized intracellularly to release butyric acid.

  • Synthesis of Derivatives: Using this compound as a scaffold to synthesize novel hydrazone derivatives with potentially enhanced biological activities, as suggested by studies on similar compounds.[27]

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of diseases such as cancer and neurodegenerative disorders.

References

  • ChemBK. Butanoic acid, hydrazide. [Link]
  • Chemé o. Chemical Properties of this compound (CAS 3538-65-6). [Link]
  • Chemsrc. Butyric Acid | CAS#:107-92-6. [Link]
  • Naunyn-Schmiedeberg's Archives of Pharmacology. Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. [Link]
  • Molecular Cancer Therapeutics.
  • Journal of Animal Science.
  • Journal of Molecular Biology. Effects of butyric acid on cell cycle regulation and induction of histone H1(0) in mouse cells and tissue culture. Inducibility of H1 (0)
  • Journal of Dental Research.
  • Thyroid. Butyrate Alters the Expression and Activity of Cell Cycle Components in Anaplastic Thyroid Carcinoma Cells. [Link]
  • Journal of Dairy Science.
  • Methods in Molecular Biology.
  • BMC Cancer. Valproic acid and butyrate induce apoptosis in human cancer cells through inhibition of gene expression of Akt/protein kinase B. [Link]
  • Combinatorial Chemistry & High Throughput Screening.
  • The Journal of Biological Chemistry.
  • Pharmaceuticals (Basel). Butyrate Histone Deacetylase Inhibitors. [Link]
  • Journal of Veterinary Science.
  • National Institutes of Health.
  • Molecules. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. [Link]
  • Nutrition and Cancer.
  • International Journal of Oncology. Butyric acid and pivaloyloxymethyl butyrate, AN-9, a novel butyric acid derivative, induce apoptosis in HL-60 cells. [Link]
  • Anticancer Research.
  • Journal of Translational Medicine. Epigenetic orchestrator and drug enhancer: dual roles of butyrate in regulating post-translational modification and optimizing therapeutic delivery. [Link]
  • Gene. Analogues of butyric acid that increase the expression of transfected DNAs. [Link]
  • The Journal of Biological Chemistry. Butyrate specifically modulates MUC gene expression in intestinal epithelial goblet cells deprived of glucose. [Link]
  • The Journal of Nutrition.
  • ResearchGate. Is butyrate as an HDAC inhibitor detrimental to all kinds of cells or not? [Link]
  • Molecules.
  • International Journal of Molecular Sciences. The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I. [Link]
  • Oakwood Chemical. This compound. [Link]
  • Journal of Cellular and Molecular Medicine. Cellular Effects of Butyrate on Vascular Smooth Muscle Cells are Mediated through Disparate Actions on Dual Targets, Histone Deacetylase (HDAC) Activity and PI3K/Akt Signaling Network. [Link]
  • Organic Process Research & Development. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]
  • Organic Syntheses. Butyric acid, γ-amino-. [Link]
  • SpectraBase. This compound. [Link]
  • Current Pharmaceutical Design.
  • PubChem. Butyrohydrazide. [Link]
  • YouTube. Synthesis of butyric acid (Smell of rancid cheese & vomit). Sulfochromic method ⚗️. [Link]
  • Annales d'Endocrinologie.
  • Archiv der Pharmazie.
  • Mutation Research/Environmental Mutagenesis and Related Subjects. Sodium butyrate affects the cytotoxic and mutagenic response of V79 Chinese hamster cells to the genotoxic agents, daunorubicin and U.V.
  • Clinical Cancer Research.
  • PLOS ONE. Effect of Butyrate on Collagen Expression, Cell Viability, Cell Cycle Progression and Related Proteins Expression of MG-63 Osteoblastic Cells. [Link]

Sources

The Ascendant Role of Butyric Acid Hydrazide Derivatives in Antimicrobial Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A New Frontier in the Fight Against Microbial Resistance

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to discovering and developing novel therapeutic agents. The chemical scaffold of hydrazide-hydrazones has long been a fertile ground for medicinal chemists, yielding compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4] This guide delves into a promising, yet relatively underexplored, subclass: butyric acid hydrazide derivatives. By leveraging the intrinsic biological relevance of butyric acid, a short-chain fatty acid known for its own antimicrobial and anti-inflammatory effects, with the versatile pharmacophore of the hydrazone linkage, we unlock a new avenue for the rational design of potent antimicrobial agents.[5][6] This document serves as a technical primer for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanism of action, structure-activity relationships, and evaluation of these compelling molecules.

The Strategic Rationale: Why this compound Derivatives?

The convergence of a butyric acid moiety with a hydrazide-hydrazone core is a deliberate strategy rooted in established pharmacological principles.

  • The Hydrazide-Hydrazone Pharmacophore (-CONH-N=CH-): This versatile structural motif is a cornerstone of many bioactive compounds.[1][7] The azomethine group (-N=CH-) is crucial for its biological activity, and the overall structure provides a flexible backbone for the introduction of various substituents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[8]

  • Butyric Acid: More Than Just a Precursor: Butyric acid, a fermentation metabolite, is not merely an inert scaffold. It exhibits inherent antibacterial and antifungal properties and plays a role in modulating host immune responses.[5] Derivatives of butyric acid have been shown to induce the expression of antimicrobial peptides and suppress inflammation.[5] A synthesized derivative of butyric acid, BA–NH–NH–BA, demonstrated significant efficacy in inhibiting the growth of Staphylococcus aureus isolated from atopic dermatitis patients, highlighting the potential of butyrate-derived compounds.[6]

The synergistic combination of these two components offers the potential for novel mechanisms of action and a favorable toxicity profile, making this class of compounds a compelling subject for antimicrobial research.

Synthesis of this compound Derivatives: A Step-by-Step Protocol

The synthesis of this compound derivatives typically follows a straightforward two-step process, beginning with the formation of the core this compound, followed by condensation with a variety of aldehydes or ketones to yield the final hydrazone products.[8][9]

Step 1: Synthesis of this compound

The foundational precursor, this compound, is synthesized via the hydrazinolysis of an appropriate butyric acid ester, typically ethyl butyrate.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl butyrate in a suitable alcohol solvent, such as ethanol.

  • Hydrazine Addition: Add an equimolar or slight excess of hydrazine hydrate to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 3-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[8]

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent may be necessary for further purification.

Step 2: Synthesis of this compound-Hydrazones (Schiff Bases)

The this compound is then condensed with a diverse library of aromatic or heterocyclic aldehydes to generate the target hydrazone derivatives.[10][11]

Protocol:

  • Dissolution: Dissolve this compound (1 mmol) in ethanol in a round-bottom flask.

  • Aldehyde Addition: Add an equimolar amount of the desired aromatic or heterocyclic aldehyde (1 mmol) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the mixture to facilitate the condensation reaction.[8]

  • Reflux: Heat the reaction mixture to reflux for 3-4 hours, again monitoring by TLC.[8]

  • Product Isolation: After cooling, the resulting hydrazone derivative often precipitates. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry. Recrystallization from ethanol or another appropriate solvent will yield the purified product.[8]

Diagram of the General Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: this compound Synthesis cluster_step2 Step 2: Hydrazone Formation EthylButyrate Ethyl Butyrate Reaction1 Reflux in Ethanol EthylButyrate->Reaction1 HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->Reaction1 ButyricAcidHydrazide This compound Reaction1->ButyricAcidHydrazide ButyricAcidHydrazide_ref This compound AromaticAldehyde Aromatic/Heterocyclic Aldehyde Reaction2 Reflux in Ethanol (Glacial Acetic Acid catalyst) AromaticAldehyde->Reaction2 FinalProduct This compound-Hydrazone Reaction2->FinalProduct ButyricAcidHydrazide_ref->Reaction2

Caption: General synthetic pathway for this compound-hydrazones.

Unraveling the Mechanism of Action

The precise mechanism of action for this compound derivatives is likely multifaceted, stemming from both the hydrazone core and the butyric acid moiety. Drawing from studies on related hydrazone compounds, several potential cellular targets can be proposed.[7][12]

  • Inhibition of Essential Enzymes: A prominent mechanism for many antimicrobial hydrazones is the inhibition of key bacterial and fungal enzymes. DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, is a frequently implicated target.[8][12] Other potential enzymatic targets include glucosamine-6-phosphate synthase (involved in cell wall synthesis) and enoyl-acyl carrier protein (ACP) reductase (essential for fatty acid biosynthesis).[12]

  • Cell Wall and Membrane Disruption: Some hydrazide-hydrazones are thought to exert their antimicrobial effects by compromising the integrity of the microbial cell wall and membrane.[8]

  • Histone Deacetylase (HDAC) Inhibition: The butyric acid component introduces the possibility of HDAC inhibition. Butyric acid itself is a known HDAC inhibitor, and this activity has been demonstrated in a butyric acid derivative, BA–NH–NH–BA.[6] HDAC inhibition can alter gene expression in both the pathogen and the host, potentially leading to antimicrobial effects and modulation of the host's inflammatory response.[6]

Diagram of Potential Mechanisms of Action:

MoA cluster_targets Potential Cellular Targets cluster_effects Resulting Antimicrobial Effects BAHD Butyric Acid Hydrazide Derivative DNAGyrase DNA Gyrase BAHD->DNAGyrase Inhibition CellWallEnzymes Cell Wall Synthesis Enzymes BAHD->CellWallEnzymes Inhibition FattyAcidEnzymes Fatty Acid Synthesis Enzymes BAHD->FattyAcidEnzymes Inhibition HDAC Histone Deacetylases (HDACs) BAHD->HDAC Inhibition ReplicationBlock Inhibition of DNA Replication DNAGyrase->ReplicationBlock CellWallDamage Compromised Cell Wall Integrity CellWallEnzymes->CellWallDamage MetabolicDisruption Disruption of Fatty Acid Metabolism FattyAcidEnzymes->MetabolicDisruption GeneExpression Altered Gene Expression HDAC->GeneExpression

Caption: Plausible mechanisms of action for this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of hydrazide derivatives is profoundly influenced by the nature of the substituents on the aromatic or heterocyclic ring introduced from the aldehyde.[7][13]

  • Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., hydroxyl, methoxy) on the aromatic ring can significantly modulate activity. For instance, some studies have shown that electron-withdrawing groups can enhance antibacterial activity.[7] Conversely, other reports indicate that hydroxyl and methoxy substitutions can lead to potent antimicrobial effects.[8]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituted aryl ring and the butyryl chain, plays a critical role in its ability to penetrate microbial cell membranes. A balance must be struck to ensure sufficient aqueous solubility for formulation while maintaining the ability to traverse lipid bilayers.

  • Steric Factors: The size and position of substituents can impact the molecule's ability to bind to its target site.

Systematic modification of the aldehyde component in the synthesis of this compound derivatives is a key strategy for optimizing their antimicrobial profile.

In Vitro Antimicrobial Evaluation: A Standardized Protocol

The antimicrobial efficacy of newly synthesized this compound derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using the appropriate broth. The final concentration range should be sufficient to determine the MIC.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each assay. A standard antibiotic (e.g., ciprofloxacin, ampicillin) should also be tested as a reference.[4]

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MBC/MFC Determination:

  • Subculturing: Following MIC determination, take an aliquot from each well that shows no visible growth and plate it onto an agar medium.

  • Incubation: Incubate the agar plates under appropriate conditions.

  • MBC/MFC Reading: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation: Comparative Antimicrobial Activity

The presentation of antimicrobial activity data in a clear, tabular format is crucial for comparative analysis.

Table 1: Hypothetical Antimicrobial Activity of Novel this compound Derivatives (MIC in µg/mL)

Compound IDSubstituent on Aryl RingS. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 10231)
BAH-014-Nitro81632
BAH-024-Chloro163264
BAH-034-Hydroxy4816
BAH-044-Methoxy81632
Ciprofloxacin-10.5NA
Fluconazole-NANA8

NA: Not Applicable

Future Directions and Concluding Remarks

This compound derivatives represent a promising and underexplored class of potential antimicrobial agents. Their straightforward synthesis, coupled with the potential for synergistic mechanisms of action, makes them attractive candidates for further investigation.

Key areas for future research include:

  • Expansion of the Chemical Library: Synthesis and screening of a broader range of derivatives with diverse aromatic and heterocyclic substituents to build a comprehensive SAR profile.

  • Mechanism of Action Studies: Detailed enzymatic and cellular assays to elucidate the precise molecular targets of the most potent compounds.

  • In Vivo Efficacy and Toxicity: Evaluation of lead candidates in animal models of infection to assess their therapeutic potential and safety profiles.[14][15]

  • Formulation Development: Investigation of suitable formulations to optimize drug delivery and bioavailability.

References

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(2), 287-301.
  • Al-Ghorbani, M. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2469.
  • Biernasiuk, A., & Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389.
  • Jain, A., & Sharma, S. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Indo American Journal of Pharmaceutical Research, 5(3), 1235-1245.
  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389.
  • Kumari, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836.
  • Biernasiuk, A., Wujec, M., & Popiołek, Ł. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17481.
  • Singh, P., & Kumar, A. (2021). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ChemistrySelect, 6(39), 10459-10474.
  • Biernasiuk, A., Wujec, M., & Popiołek, Ł. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17481.
  • de Fatima, A., & Modolo, L. V. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6543.
  • Popiołek, Ł., & Biernasiuk, A. (2017). New Hydrazides and Hydrazide-Hydrazones of 2,3-Dihalogen Substituted Propionic Acids: Synthesis and in vitro Antimicrobial Activity Evaluation. Chemistry & Biodiversity, 14(8), e1700075.
  • Stojković, D., Glamočlija, J., & Soković, M. (2022). Antimicrobial Activity of Some Steroidal Hydrazones. Pharmaceuticals, 15(5), 589.
  • El-Sayed, W. A., Ali, O. M., & El-Sattar, N. A. (2015). Synthesis and Antimicrobial Evaluation of Novel Hydrazones and 1,3,4-Oxadiazoles Incorporating Bumetanide Derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 1-8.
  • Biernasiuk, A., & Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar.
  • Novikova, A., & Smirnov, A. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary World, 17(3), 643-652.
  • Kumar, S. N. A., & Amruthesh, K. N. (2015). Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. International Journal of Chemical and Physical Sciences, 4, 80-86.
  • Unknown. (2024). Synthesis and Anti-Microbial Activity of Novel Hydrazide Schiff Bases. IJRPR.
  • Marrazza, G. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Applied Sciences, 11(11), 4853.
  • Kumari, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule | Abstract. Journal of Chemical and Pharmaceutical Research.
  • Singh, P., & Kumar, A. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules, 27(19), 6523.
  • Laiq, E., & Shahid, N. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Biosciences Biotechnology Research Asia, 18(3).
  • Hsieh, P. F., et al. (2019). A Derivative of Butyric Acid, the Fermentation Metabolite of Staphylococcus epidermidis, Inhibits the Growth of a Staphylococcus aureus Strain Isolated from Atopic Dermatitis Patients. Molecules, 24(11), 2141.
  • Popiołek, Ł., & Biernasiuk, A. (2017). Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazones of 2-substituted acetic acid. Archiv der Pharmazie, 350(1-2), e1600279.
  • Popiołek, Ł., & Biernasiuk, A. (2022). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 27(15), 4983.
  • Singh, P., & Kumar, A. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules, 27(19), 6523.
  • Unknown. (2024). Volume 12, Issue 1, 2024. UNN.
  • Liu, S., et al. (2013). Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. Journal of Zhejiang University Science B, 14(5), 377-385.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 17(5), 5028-5040.
  • Biernasiuk, A., & Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.
  • Oakwood Chemical. (n.d.). This compound.
  • Singh, P., & Kumar, A. (2014). Design, synthesis, and antimicrobial screening of novel pyridyl-2-amidrazone incorporated isatin mannich bases. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 181-186.
  • Singh, P., & Kumar, A. (2014). Design, synthesis, and antimicrobial screening of novel pyridyl-2-amidrazone incorporated isatin mannich bases. ResearchGate.

Sources

An In-depth Technical Guide to the Anticancer Potential of Butyric Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the scientific community has been on a quest for novel therapeutic agents that can selectively target cancer cells while minimizing harm to healthy tissues. In this pursuit, natural compounds and their synthetic analogs have emerged as a promising frontier. Butyric acid, a short-chain fatty acid produced by microbial fermentation of dietary fiber in the colon, has garnered significant attention for its potential anticancer properties.[1][2] However, its clinical utility is hampered by its short half-life and the need for high concentrations to exert a therapeutic effect. This has spurred the development of various derivatives, including butyric acid hydrazides, to enhance its potency, stability, and bioavailability.

This technical guide provides a comprehensive overview of the anticancer potential of butyric acid hydrazide derivatives, delving into their mechanisms of action, showcasing key examples with demonstrated efficacy, and providing detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

The Core Mechanism: Histone Deacetylase (HDAC) Inhibition

The primary mechanism through which butyric acid and its derivatives exert their anticancer effects is the inhibition of histone deacetylases (HDACs).[1][3] HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins.[4] This deacetylation leads to chromatin condensation, making the DNA less accessible to transcription factors and resulting in gene silencing. In many cancers, HDACs are overexpressed, leading to the suppression of tumor suppressor genes.

By inhibiting HDACs, butyric acid derivatives induce histone hyperacetylation, which relaxes the chromatin structure and reactivates the expression of silenced tumor suppressor genes.[3][4] One of the key genes upregulated by this mechanism is the cyclin-dependent kinase inhibitor p21.[3][5] The p21 protein plays a pivotal role in cell cycle arrest, primarily at the G1 phase, thereby halting the proliferation of cancer cells.[6] This induction of cell cycle arrest can subsequently lead to differentiation or apoptosis (programmed cell death).[3]

The following diagram illustrates the signaling pathway of HDAC inhibition by this compound derivatives.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus BAHD This compound Derivative HDAC Histone Deacetylase (HDAC) BAHD->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates Chromatin_C Condensed Chromatin (Gene Silencing) Histones->Chromatin_C Leads to Chromatin_O Open Chromatin (Gene Expression) Histones->Chromatin_O Maintains HAT Histone Acetyltransferase (HAT) HAT->Histones Acetylates TSG Tumor Suppressor Genes (e.g., p21) Chromatin_C->TSG Silences Chromatin_O->TSG Allows Expression of CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Induces Apoptosis Apoptosis CellCycleArrest->Apoptosis Can Lead to

HDAC Inhibition Pathway by this compound Derivatives.

Beyond HDAC Inhibition: Other Anticancer Mechanisms

While HDAC inhibition is a central theme, the anticancer activity of butyric acid derivatives is multifaceted. Some derivatives have been shown to possess antiangiogenic properties, which is the ability to inhibit the formation of new blood vessels that tumors need to grow and metastasize.[7][8][9] This is achieved, in part, by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor.[9]

Furthermore, some butyric acid derivatives can potentiate the effects of conventional chemotherapy drugs. For instance, pivaloyloxymethyl butyrate (AN-9) has been shown to synergistically enhance the cytotoxicity of doxorubicin and daunorubicin.[10] This is thought to occur through the suppression of microsomal glycosidic activity, which is involved in the catabolism of these chemotherapy agents.[10]

Promising this compound Derivatives and Their Efficacy

Several novel this compound derivatives have been synthesized and evaluated for their anticancer potential. For example, a series of indole-3-butyric acid derivatives have demonstrated potent HDAC inhibitory and antiproliferative activities.[11][12] One particular compound, I13, exhibited impressive IC50 values against HDAC1, HDAC3, and HDAC6 and showed greater antiproliferative activity against several cancer cell lines compared to the established HDAC inhibitor SAHA.[11][12][13] In a HepG2 xenograft model, I13 was able to inhibit tumor growth at a lower dose than SAHA.[11][12][13]

Another study focused on two novel hydrazide derivatives bearing furan or thiophene substituents.[14][15] These compounds were found to be cytotoxic towards breast cancer cells with low micromolar IC50 values and exhibited selectivity over normal fibroblast cells.[14][15] Their mechanism of action was linked to the induction of apoptosis through a caspase- and mitochondrial-dependent pathway.[14][15]

The following table summarizes the in vitro anticancer activity of selected butyric acid derivatives.

Compound/DerivativeCancer Cell Line(s)Key FindingsIC50 ValuesReference(s)
Indole-3-butyric acid derivative (I13) U937, U266, HepG2, A2780, PNAC-1Potent HDAC inhibitor, increased antiproliferative activity compared to SAHA.HDAC1: 13.9 nM, HDAC3: 12.1 nM, HDAC6: 7.71 nM[11][12][13]
Hydrazide with furan substituent (Compound 1) MCF-7 (breast cancer)Cytotoxic, induces apoptosis.0.7 µM[14][15]
Hydrazide with thiophene substituent (Compound 2) MCF-7 (breast cancer)More potent than Compound 1, induces apoptosis.0.18 µM[14][15]
Pivaloyloxymethyl butyrate (AN-9) Glioma, Lymphoma, Lung CarcinomaInduces hyperacetylation, inhibits proliferation, enhances apoptosis, and potentiates doxorubicin.Not specified[10][16]
Butyroyloxymethyl butyrate (AN-1) GliomaInduces hyperacetylation, inhibits proliferation, and enhances apoptosis.Not specified[16]

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for the synthesis of a generic this compound derivative and for key in vitro assays to evaluate its anticancer potential.

Synthesis of a this compound Derivative

This protocol describes a general method for the synthesis of a this compound derivative, which can be adapted based on the desired final compound. The synthesis often involves a multi-step process, including the formation of an intermediate ester followed by hydrazinolysis.[17]

Step 1: Esterification of Butyric Acid

  • Dissolve butyric acid in an excess of a suitable alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation or column chromatography.

Step 2: Hydrazinolysis of the Butyrate Ester

  • Dissolve the purified butyrate ester in a suitable solvent (e.g., ethanol).

  • Add hydrazine hydrate in a slight molar excess.

  • Reflux the reaction mixture for several hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[11]

The following diagram outlines the general workflow for the synthesis and initial biological evaluation of this compound derivatives.

Synthesis_Workflow Start Butyric Acid + Substituted Hydrazine Synthesis Chemical Synthesis (e.g., EDC Coupling) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assays (MTT, Flow Cytometry, Western Blot) Characterization->InVitro Lead Lead Compound Identification InVitro->Lead

General Workflow for Synthesis and Evaluation.
In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

  • Cell Treatment: Seed cells in 6-well plates and treat them with the this compound derivative at its IC50 concentration for 24 or 48 hours. Include an untreated or vehicle-treated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at a low speed.

  • Cell Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. This fixes the cells and permeabilizes the membrane. Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, and RNase A is included to degrade RNA, ensuring that only DNA is stained.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity. The data is typically presented as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified using appropriate software.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with significant anticancer potential. Their primary mechanism of action through HDAC inhibition provides a strong rationale for their development as therapeutic agents. The ability of some derivatives to overcome the limitations of butyric acid and to exhibit enhanced potency and selectivity highlights the value of continued research in this area.

Future studies should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the chemical structure of butyric acid hydrazides affect their anticancer activity and selectivity.

  • In Vivo Efficacy and Toxicology: More extensive in vivo studies in various animal models are needed to evaluate the efficacy, pharmacokinetics, and safety profiles of lead compounds.

  • Combination Therapies: Exploring the synergistic effects of this compound derivatives with other anticancer agents, including chemotherapy, targeted therapy, and immunotherapy.

  • Delivery Systems: The development of novel drug delivery systems to further improve the bioavailability and tumor-targeting of these compounds.

References

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas. Molecular Cancer Therapeutics. [Link]
  • The anticancer prodrugs of butyric acid AN-7 and AN-9, possess antiangiogenic properties. Cancer Letters. [Link]
  • Anticancer derivative of butyric acid (Pivalyloxymethyl butyrate) specifically potentiates the cytotoxicity of doxorubicin and daunorubicin through the suppression of microsomal glycosidic activity. Molecular Pharmacology. [Link]
  • Inhibition of histone deacetylase activity by butyr
  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • The anticancer prodrugs of butyric acid AN-7 and AN-9, possess antiangiogenic properties. Bar-Ilan University. [Link]
  • Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review).
  • In Vitro and in Vivo Assessments of Two Novel Hydrazide Compounds Against Breast Cancer as Well as Mammary Tumor Cells. Cancer Chemotherapy and Pharmacology. [Link]
  • Inhibition of Histone Deacetylase by Butyrate Protects Rat Liver from Ischemic Reperfusion Injury. MDPI. [Link]
  • Full article: Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Taylor & Francis Online. [Link]
  • In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. R Discovery. [Link]
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorpor
  • Synthesis of gamma biguanides butyric acid analogues as HDAC inhibitors and studying their cytotoxic activity.
  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Europe PMC. [Link]
  • Butyrate inhibits colon carcinoma cell growth through two distinct p
  • Butyrate Inhibits Gastric Cancer Cells by Inducing Mitochondriamediated Apoptosis.
  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review.
  • Antiangiogenic effects of butyric acid involve inhibition of VEGF/KDR gene expression and endothelial cell proliferation. The Journal of Biological Chemistry. [Link]
  • Sodium butyrate inhibits carcinoma development in a 1,2-dimethylhydrazine-induced r
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. [Link]

Sources

The Versatility of Butyric Acid Hydrazide: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Butyric acid hydrazide, a readily accessible and highly reactive synthetic intermediate, has emerged as a cornerstone in the construction of a diverse array of heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic hydrazide moiety and a modifiable butyryl backbone, offers a versatile platform for the synthesis of pharmacologically significant scaffolds, including pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. This guide provides an in-depth exploration of the synthetic utility of this compound, elucidating the underlying reaction mechanisms, offering detailed experimental protocols, and presenting a critical analysis of the causality behind experimental choices. The heterocycles derived from this compound have shown a range of biological activities, including antimicrobial and anti-inflammatory properties, making this precursor particularly relevant for drug discovery and development programs.[1]

I. The Strategic Importance of this compound in Heterocyclic Synthesis

The value of this compound as a precursor lies in the inherent reactivity of the acid hydrazide functional group (-CONHNH₂). The terminal amino group is a potent nucleophile, readily participating in condensation reactions with electrophilic partners. The adjacent carbonyl group can also engage in cyclization reactions, often after initial condensation. This dual reactivity allows for the facile construction of five-membered heterocyclic rings, which are prevalent motifs in many approved drugs and bioactive molecules.

The butyryl chain, while seemingly a simple alkyl substituent, can influence the physicochemical properties of the final heterocyclic compounds, such as lipophilicity and metabolic stability. Furthermore, derivatives of butyric acid itself have been noted for their biological activities, which may contribute to the therapeutic potential of the resulting heterocycles.[2]

II. Synthesis of Pyrazole Derivatives: The Knorr Pyrazole Synthesis

The reaction of an acid hydrazide with a 1,3-dicarbonyl compound is a classic and reliable method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[3] This approach offers a high degree of control over the substitution pattern of the resulting pyrazole ring.

Mechanism and Rationale

The reaction proceeds through an initial condensation between one of the carbonyl groups of the 1,3-dicarbonyl compound and the terminal nitrogen of this compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazide attacks the remaining carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic pyrazole ring. The choice of solvent and catalyst is critical; protic polar solvents like methanol or ethanol are often preferred as they facilitate both the initial condensation and the final dehydration step.[4]

Experimental Workflow: Synthesis of 3-propyl-5-methyl-1H-pyrazole

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound E Reflux Reaction Mixture A->E B Acetylacetone (1,3-dicarbonyl) B->E C Ethanol (Solvent) C->E D Glacial Acetic Acid (Catalyst) D->E F Cool and Pour into Ice Water E->F G Filter Precipitate F->G H Wash with Water G->H I Recrystallize from Ethanol H->I

Caption: Workflow for the synthesis of 3-propyl-5-methyl-1H-pyrazole.

Detailed Experimental Protocol: Synthesis of 3-propyl-5-methyl-1H-pyrazole
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (0.01 mol) in absolute ethanol (20 mL).

  • Addition of Reagents: To this solution, add acetylacetone (0.01 mol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the pure 3-propyl-5-methyl-1H-pyrazole.[5]

III. Synthesis of 1,3,4-Oxadiazole Derivatives: Cyclodehydration Strategies

1,3,4-Oxadiazoles are an important class of heterocycles known for their diverse biological activities. This compound serves as a key building block for the synthesis of 2-propyl-substituted 1,3,4-oxadiazoles. A common and effective method involves the reaction of this compound with a carboxylic acid followed by cyclodehydration.

Mechanism and Rationale

The synthesis begins with the N-acylation of this compound with a suitable carboxylic acid or its derivative (e.g., acid chloride) to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or sulfuric acid.[6][7] The dehydrating agent activates the carbonyl oxygen, facilitating an intramolecular nucleophilic attack by the other amide nitrogen, leading to the formation of the oxadiazole ring. The choice of the dehydrating agent can influence the reaction conditions and yields. POCl₃ is highly effective but must be handled with care due to its reactivity.

Reaction Pathway: Formation of 2-Propyl-1,3,4-oxadiazole

G BAH This compound Intermediate 1-Butyryl-2-formylhydrazine (Diacylhydrazine Intermediate) BAH->Intermediate + Formic Acid FA Formic Acid Oxadiazole 2-Propyl-1,3,4-oxadiazole Intermediate->Oxadiazole Cyclodehydration POCl3 POCl3 (Dehydrating Agent) POCl3->Oxadiazole

Caption: General pathway for 2-propyl-1,3,4-oxadiazole synthesis.

Detailed Experimental Protocol: Synthesis of 2-Propyl-5-substituted-1,3,4-oxadiazoles
  • Formation of Diacylhydrazine: A mixture of this compound (0.01 mol) and a substituted benzoic acid (0.01 mol) is heated in the presence of phosphorus oxychloride (POCl₃, 5 mL).[8]

  • Reaction: The reaction mixture is refluxed for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Work-up: After cooling to room temperature, the mixture is carefully poured onto crushed ice.

  • Neutralization and Isolation: The resulting solution is neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol).[6]

IV. Synthesis of 1,2,4-Triazole Derivatives: The Thiosemicarbazide Route

1,2,4-Triazoles are another class of nitrogen-containing heterocycles with a broad spectrum of pharmacological applications. A versatile route to 3-propyl-substituted 1,2,4-triazoles starting from this compound involves the formation and subsequent cyclization of a thiosemicarbazide intermediate.

Mechanism and Rationale

The synthesis commences with the reaction of this compound with an isothiocyanate, which leads to the formation of a 1-butyryl-4-substituted-thiosemicarbazide. This intermediate can then undergo cyclization under either basic or acidic conditions. In a basic medium (e.g., sodium hydroxide), intramolecular cyclization occurs with the elimination of a molecule of water to yield a 1,2,4-triazole-3-thione. In some protocols, the cyclization is followed by the evolution of hydrogen sulfide.[9] The choice of the substituent on the isothiocyanate allows for the introduction of diversity at the 4-position of the resulting triazole ring.

Synthetic Pathway to 1,2,4-Triazoles

G BAH This compound TSC 1-Butyryl-4-phenyl- thiosemicarbazide BAH->TSC + Phenyl Isothiocyanate PITC Phenyl Isothiocyanate Triazole 4-Phenyl-5-propyl-2,4-dihydro- 3H-1,2,4-triazole-3-thione TSC->Triazole Cyclization NaOH NaOH (aq) NaOH->Triazole

Caption: Synthesis of a 1,2,4-triazole-3-thione derivative.

Detailed Experimental Protocol: Synthesis of 4-Phenyl-5-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Thiosemicarbazide Formation: To a solution of this compound (0.01 mol) in ethanol (20 mL), add phenyl isothiocyanate (0.01 mol). Reflux the mixture for 2-3 hours.[9]

  • Isolation of Intermediate: Cool the reaction mixture, and the precipitated 1-butyryl-4-phenyl-thiosemicarbazide is collected by filtration.

  • Cyclization: Suspend the dried thiosemicarbazide (0.005 mol) in an aqueous solution of sodium hydroxide (8%, 20 mL).

  • Reaction: Reflux the mixture for 4-5 hours, during which time the solid dissolves.

  • Work-up and Isolation: After cooling, filter the solution to remove any impurities. Acidify the clear filtrate with dilute hydrochloric acid.

  • Purification: Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to obtain the pure triazole-3-thione.[10]

V. Data Presentation and Characterization

The successful synthesis of these heterocyclic derivatives must be confirmed by thorough characterization using modern analytical techniques. Below is a representative table summarizing the expected characterization data for the synthesized compounds.

CompoundMolecular FormulaYield (%)M.p. (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
3-propyl-5-methyl-1H-pyrazoleC₇H₁₂N₂75-8545-48~0.9 (t, 3H), ~1.6 (m, 2H), ~2.2 (s, 3H), ~2.5 (t, 2H), ~5.7 (s, 1H), ~12.0 (br s, 1H)~11.0, ~14.0, ~22.0, ~30.0, ~105.0, ~140.0, ~148.0~3150 (N-H), ~2960 (C-H), ~1580 (C=N)
2-Propyl-1,3,4-oxadiazoleC₅H₈N₂O60-75Liquid~0.9 (t, 3H), ~1.7 (m, 2H), ~2.8 (t, 2H), ~8.8 (s, 1H)~13.5, ~20.0, ~28.0, ~155.0, ~165.0~2970 (C-H), ~1620 (C=N), ~1050 (C-O-C)
4-Phenyl-5-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thioneC₁₁H₁₃N₃S80-90155-158~0.8 (t, 3H), ~1.5 (m, 2H), ~2.6 (t, 2H), ~7.3-7.5 (m, 5H), ~13.8 (br s, 1H)~13.0, ~21.0, ~27.0, ~128.0, ~129.0, ~130.0, ~133.0, ~148.0, ~168.0~3100 (N-H), ~2960 (C-H), ~1590 (C=N), ~1320 (C=S)

Note: The spectral data are approximate and can vary based on the solvent and instrument used.[10][11][12][13][14]

VI. Conclusion and Future Perspectives

This compound is a remarkably versatile and cost-effective precursor for the synthesis of a wide range of biologically relevant heterocyclic compounds. The synthetic routes to pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles are generally straightforward, high-yielding, and amenable to the generation of diverse libraries of compounds for drug discovery screening. The ability to readily introduce various substituents onto the heterocyclic core allows for the fine-tuning of their pharmacological properties. Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods for these transformations, as well as a more in-depth exploration of the biological activities of the resulting this compound-derived heterocycles. The continued investigation into these compounds holds significant promise for the discovery of novel therapeutic agents.

VII. References

  • Deng, X., & Mani, N. S. (2012). 5-BENZO[4][11]DIOXOL-5-YL-3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE. Organic Syntheses, 89, 346.

  • Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). A Simple, Efficient, and Mild Method for the Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide under Microwave Irradiation. Synlett, 26(03), 404-407.

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2022). Molecules.

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules.

  • Daoud, K. M., & Khdhaier, A. (2008). Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. National Journal of Chemistry, 32, 522-529.

  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. (2022). ResearchGate.

  • Agrawal, R., Singh, R., & Dwivedi, S. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 3(6), 32-40.

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (2020). Research Journal of Pharmacy and Technology.

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2024). Molecules.

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). ACS Omega.

  • Kim, B. R., Sung, G. H., Ryu, K. E., Lee, S.-G., Yoon, H. J., Shin, D.-S., & Yoon, Y.-J. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Chemical Communications.

  • Hughes, D. (2009). Synthesis of 1,2,4-triazoles and their ruthenium bis-bipyridyl complexes. Dublin City University.

  • Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. (2020). Semantic Scholar.

  • Synthesis And Characterization Of Heterocyclic Compounds Containing 1,2,4–Triazole. (2021). NVEO – NATURAL VOLATILES & ESSENTIAL OILS.

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2018). Chemical Science.

  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). Journal of Chemistry.

  • Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. (2020). ResearchGate.

  • Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. (2011). Molecules.

  • Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. (2024). Journal of Biomolecular Structure and Dynamics.

  • [Hydrazide derivatives with biologically active 1,2,4-triazole support]. (2003). Revue de Chimie.

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd.

  • synthesis of pyrazoles. (2019, January 19). YouTube.

  • Kaur, P., & Kaur, G. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-10.

  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). Pharmacia.

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2023). Egyptian Journal of Chemistry.

  • Synthesis of pyrazoles. (n.d.). Organic Chemistry Portal.

  • New Pyrazole‐Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase‐Like Catalyst, and Antibacterial Study. (2023). ResearchGate.

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). Molecules.

  • synthesis of 1,2,4 triazole compounds. (2022). ISRES Publishing.

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules.

  • El-Sayed, W. A., Ali, O. M., & Abd-Allah, N. A. (2011). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 3(4), 213-224.

  • Ng, Y. X. (2015). Synthesis and characterization of 1,3,4-oxadiazoles bearing an indole ring. Universiti Tunku Abdul Rahman.

  • Reaction of diphenylphosphinal formic acid hydrazide with isothiocyanates. (2023). Russian Journal of General Chemistry.

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2024). Scientific Reports.

  • Reactions of the hydrazide 2 with carbon disulfide under different conditions. (2021). ResearchGate.

  • Amira A Ghoneim.pmd. (2006). Oriental Journal of Chemistry.

  • synthesis of new derivatives of 2-mercpto-3-phenyl-4(3H)quinazolinone. (2014). Journal of Kerbala University.

Sources

In Silico Modeling of Butyric Acid Hydrazide Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the in silico methodologies used to model the interactions of butyric acid hydrazide, a promising scaffold in medicinal chemistry. As the demand for rapid and cost-effective drug discovery pipelines intensifies, computational approaches have become indispensable. This document serves as a practical manual for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key decisions in the modeling workflow. We will delve into the core techniques of molecular docking, molecular dynamics simulations, and ADMET prediction, with a specific focus on the interaction of this compound with its potential biological target, Histone Deacetylase 11 (HDAC11). The protocols described herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Rationale for In Silico Investigation of this compound

Butyric acid, a short-chain fatty acid, and its derivatives have garnered significant attention in pharmacology for their diverse biological activities. Notably, they have been identified as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation and are implicated in various diseases, including cancer.[1] this compound (PubChem CID: 77079) emerges as a particularly interesting derivative.[2] The hydrazide moiety can act as a zinc-binding group, a key feature for interacting with the active site of zinc-dependent enzymes like HDACs.[3][4]

In silico modeling offers a powerful and resource-efficient avenue to explore the therapeutic potential of this compound. By simulating its interactions with biological targets at a molecular level, we can predict binding affinities, elucidate mechanisms of action, and assess its drug-like properties long before committing to expensive and time-consuming wet-lab experiments. This guide will provide a structured, hands-on approach to performing such an investigation, using HDAC11 as a case study.

The Computational Workflow: A Tripartite Approach

Our in silico investigation is structured around three pillars of computational drug discovery:

  • Molecular Docking: To predict the preferred binding orientation and affinity of this compound within the active site of HDAC11.

  • Molecular Dynamics (MD) Simulation: To assess the stability of the predicted protein-ligand complex and characterize its dynamic behavior over time.

  • ADMET Prediction: To evaluate the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to gauge its potential as a viable drug candidate.

The logical flow of this workflow is depicted in the diagram below:

G cluster_0 Preparation cluster_1 Core Modeling cluster_2 Evaluation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Protein Preparation Protein Preparation Protein Preparation->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Select best pose Binding Affinity Analysis Binding Affinity Analysis Molecular Docking->Binding Affinity Analysis Complex Stability Analysis Complex Stability Analysis Molecular Dynamics->Complex Stability Analysis

Caption: Overall in silico workflow for analyzing this compound.

Part I: Molecular Docking - Predicting the Binding Interaction

Molecular docking is a computational technique that predicts the non-covalent binding of a small molecule (ligand) to a macromolecule (protein). The primary goal is to identify the most likely binding pose and estimate the binding affinity. For this study, we will utilize the widely-used and open-source software, AutoDock Vina.[1][3][4][5]

Rationale for Tool Selection

AutoDock Vina is chosen for its balance of speed and accuracy. Its scoring function is well-validated for predicting binding affinities, and its user-friendly nature makes it accessible to a broad range of researchers.

Experimental Protocol: Molecular Docking with AutoDock Vina

Objective: To predict the binding pose and affinity of this compound to HDAC11.

Materials:

  • Protein Structure: The X-ray crystal structure of Leptospira interrogans Histone deacetylase 11 (HDAC11) in complex with a ligand (PDB ID: 9GZ5).[6] While a human HDAC11 structure would be ideal, this structure provides a high-resolution template of the enzyme's active site.

  • Ligand Structure: The 3D structure of this compound. This can be obtained from PubChem (CID: 77079) in SDF format.[2]

  • Software:

    • AutoDock Tools (ADT): For preparing the protein and ligand files.

    • AutoDock Vina: For performing the docking calculation.

    • PyMOL or Chimera: For visualization and analysis.

Methodology:

  • Protein Preparation:

    • Load the PDB file (9GZ5.pdb) into AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands. This is crucial as we are interested in the interaction of our specific ligand with the protein.

    • Add polar hydrogens to the protein, as hydrogen atoms are often not resolved in crystal structures but are vital for accurate interaction calculations.

    • Add Kollman charges to the protein atoms. These partial charges are essential for the electrostatic calculations in the docking algorithm.

    • Save the prepared protein in the PDBQT format (e.g., hdac11.pdbqt). The PDBQT format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

  • Ligand Preparation:

    • Download the SDF file for this compound from PubChem.

    • Use a visualization tool like PyMOL to convert the SDF file to a PDB file.

    • Load the ligand's PDB file into AutoDock Tools.

    • Detect the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

    • Save the prepared ligand in the PDBQT format (e.g., bah.pdbqt).

  • Grid Box Definition:

    • In AutoDock Tools, define a grid box that encompasses the active site of HDAC11. The active site can be identified from the position of the co-crystallized ligand in the original PDB structure or from literature reports. The grid box defines the search space for the docking algorithm.

  • Docking Execution:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.

    • Run AutoDock Vina from the command line, providing the configuration file as input.

  • Results Analysis:

    • AutoDock Vina will generate an output file (e.g., results.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

    • Visualize the docked poses in PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the HDAC11 active site.

G PDB file (9GZ5) PDB file (9GZ5) Remove Water & Ligands Remove Water & Ligands PDB file (9GZ5)->Remove Water & Ligands Add Polar Hydrogens Add Polar Hydrogens Remove Water & Ligands->Add Polar Hydrogens Add Kollman Charges Add Kollman Charges Add Polar Hydrogens->Add Kollman Charges Save as PDBQT (Protein) Save as PDBQT (Protein) Add Kollman Charges->Save as PDBQT (Protein) Define Grid Box Define Grid Box Save as PDBQT (Protein)->Define Grid Box SDF file (BAH) SDF file (BAH) Convert to PDB Convert to PDB SDF file (BAH)->Convert to PDB Detect Rotatable Bonds Detect Rotatable Bonds Convert to PDB->Detect Rotatable Bonds Save as PDBQT (Ligand) Save as PDBQT (Ligand) Detect Rotatable Bonds->Save as PDBQT (Ligand) Save as PDBQT (Ligand)->Define Grid Box Run AutoDock Vina Run AutoDock Vina Define Grid Box->Run AutoDock Vina Analyze Results Analyze Results Run AutoDock Vina->Analyze Results

Caption: Step-by-step workflow for molecular docking with AutoDock Vina.

Expected Data Output

The primary quantitative output from molecular docking is the binding affinity. A more negative value indicates a stronger predicted binding.

LigandPredicted Binding Affinity (kcal/mol)
This compoundExample: -5.0 to -7.0

(Note: The binding affinity value is hypothetical and will be determined by the actual docking calculation.)

Part II: Molecular Dynamics Simulation - Assessing Complex Stability

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the protein-ligand complex over time. We will use GROMACS, a versatile and high-performance MD simulation package.[7][8][9][10][11]

Rationale for Tool and Force Field Selection

GROMACS is a widely adopted tool for MD simulations due to its computational efficiency and extensive user community. For the simulation, we will employ the CHARMM36 force field.[7] The CHARMM force field is well-parameterized for proteins and is compatible with the CGenFF server for generating parameters for small molecules like this compound, ensuring a consistent and accurate representation of the system's energy landscape.

Experimental Protocol: MD Simulation with GROMACS

Objective: To evaluate the stability of the HDAC11-butyric acid hydrazide complex.

Materials:

  • Initial Complex Structure: The best-ranked docked pose of the HDAC11-butyric acid hydrazide complex from the previous step.

  • Software:

    • GROMACS: For performing the MD simulation.

    • CGenFF Server: For generating the ligand topology and parameter files.

Methodology:

  • System Preparation:

    • Protein and Ligand Topology: Generate a topology for the protein using the pdb2gmx tool in GROMACS with the CHARMM36 force field. For the ligand, submit its structure to the CGenFF server to obtain the necessary topology and parameter files.

    • Combine Topologies: Merge the protein and ligand topologies into a single system topology file.

    • Define Simulation Box: Place the protein-ligand complex in a simulation box of appropriate dimensions, ensuring a sufficient distance between the complex and the box edges to avoid periodic image interactions.

    • Solvation: Fill the simulation box with water molecules (e.g., TIP3P water model) to mimic a physiological environment.

    • Adding Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes or unfavorable geometries introduced during the preparation steps.

  • Equilibration:

    • NVT Equilibration: Perform a short simulation under constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the protein and ligand while they are positionally restrained. This ensures the system reaches the desired temperature.

    • NPT Equilibration: Follow with a simulation under constant Number of particles, Pressure, and Temperature (NPT) to equilibrate the pressure and density of the system.

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the dynamic behavior of the complex. The positional restraints are removed during this step.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Analyze the hydrogen bonds formed between the protein and ligand throughout the simulation to identify key interactions that contribute to binding stability.

G Docked Complex Docked Complex Generate Topologies (Protein & Ligand) Generate Topologies (Protein & Ligand) Docked Complex->Generate Topologies (Protein & Ligand) Define Simulation Box Define Simulation Box Generate Topologies (Protein & Ligand)->Define Simulation Box Solvate with Water Solvate with Water Define Simulation Box->Solvate with Water Add Ions Add Ions Solvate with Water->Add Ions Energy Minimization Energy Minimization Add Ions->Energy Minimization NVT Equilibration NVT Equilibration Energy Minimization->NVT Equilibration NPT Equilibration NPT Equilibration NVT Equilibration->NPT Equilibration Production MD Production MD NPT Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Caption: GROMACS workflow for molecular dynamics simulation.

Expected Data Output

The analysis of the MD trajectory will yield quantitative data that can be summarized as follows:

Analysis MetricExpected Outcome for a Stable Complex
RMSD (Protein Backbone)Plateauing at a low value (e.g., < 0.3 nm)
RMSD (Ligand)Remaining stable within the binding pocket
RMSFHigh fluctuations in loop regions, low fluctuations in the active site
Hydrogen BondsPersistent hydrogen bonds between the ligand and key active site residues

Part III: ADMET Prediction - Assessing Drug-Likeness

A potent inhibitor is not necessarily a good drug. It must also possess favorable ADMET properties. In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic and safety profile.[12][13][14][15]

Rationale for In Silico ADMET

Early-stage prediction of ADMET properties can significantly reduce the attrition rate of drug candidates in later stages of development. By identifying potential liabilities such as poor absorption or high toxicity computationally, we can prioritize more promising compounds.

Experimental Protocol: ADMET Prediction using Web-Based Tools

Objective: To predict the ADMET properties of this compound.

Materials:

  • Ligand Structure: The SMILES string or 2D/3D structure of this compound.

  • Software: A publicly accessible ADMET prediction web server (e.g., SwissADME, pkCSM).

Methodology:

  • Input Ligand: Access the chosen web server and input the structure of this compound, typically as a SMILES string.

  • Run Prediction: Initiate the ADMET property calculation.

  • Analyze Output: The server will provide predictions for a range of properties, including:

    • Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA).

    • Pharmacokinetics:

      • Absorption: Human intestinal absorption, Caco-2 permeability.

      • Distribution: Blood-brain barrier permeability, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential.

      • Excretion: Renal clearance.

    • Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.

Expected Data Output

The predicted ADMET properties can be tabulated for easy interpretation.

Property CategoryParameterPredicted Value/ClassificationFavorable Range/Outcome
Physicochemical Molecular Weight ( g/mol )e.g., 102.14< 500
logPe.g., -0.5-0.4 to +5.6
TPSA (Ų)e.g., 58.1< 140
Absorption Human Intestinal Absorptione.g., HighHigh
Distribution Blood-Brain Barrier Permeablee.g., NoDepends on target
Metabolism CYP2D6 Inhibitore.g., NoNo
Toxicity AMES Toxicitye.g., NoNo

(Note: The predicted values are illustrative and will be generated by the chosen ADMET prediction tool.)

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial investigation of this compound as a potential therapeutic agent. By following the detailed protocols for molecular docking, molecular dynamics simulation, and ADMET prediction, researchers can generate valuable preliminary data to guide further experimental studies. The insights gained from these computational models, such as the predicted binding mode, the stability of the protein-ligand complex, and the compound's drug-like properties, are crucial for making informed decisions in the early stages of drug discovery.

Future work should focus on validating these in silico findings through in vitro enzymatic assays to confirm the inhibitory activity of this compound against HDAC11. Furthermore, structure-activity relationship (SAR) studies, guided by the initial docking results, can be initiated to design and synthesize more potent and selective derivatives. The iterative cycle of in silico modeling and experimental validation is a powerful paradigm for accelerating the development of novel therapeutics.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute.
  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
  • Lemkul, J. A. (n.d.). GROMACS Tutorials.
  • Bioinformatics Review. (2020, July 12). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS.
  • Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Virginia Tech.
  • Panda, P. (2021, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube.
  • RCSB PDB. (n.d.). AF_AFF1QED3F1: Computed structure model of Histone deacetylase 11.
  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube.
  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube.
  • RCSB PDB. (2024). 9GZ5: X-ray structure of Leptospira interrogans Histone deacetylase 11 (HDAC11) in complex with cis-5-dodecenoic acid.
  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube.
  • CD ComputaBio. (n.d.). ADMET Prediction Using Discovery Studio.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules.
  • NIST. (n.d.). This compound Mass Spectrum. In NIST Chemistry WebBook.
  • Simulations Plus. (2020, May 7). Deployment of ADMET Predictor® as a Solution for In-Silico Modeling of ADMET Properties [Video]. YouTube.
  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(10), 1163-1175.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192–204.
  • UniProt. (n.d.). HDAC11 - Histone deacetylase 11 - Homo sapiens (Human).
  • PubChem. (n.d.). Butyrohydrazide. National Center for Biotechnology Information.
  • Gao, L., Cueto, M. A., Asselbergs, F., & Atadja, P. (2002). HDAC11 is a novel histone deacetylase that is embryonically expressed and functionally classified as a class IV histone deacetylase. The Journal of biological chemistry, 277(28), 25748–25755.
  • UniProt. (n.d.). HDAC11 - Histone deacetylase 11 - Homo sapiens (Human).

Sources

Methodological & Application

Application Notes and Protocols for Protein Labeling with Butyric Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of butyric acid hydrazide for the covalent labeling of proteins. This document details two primary strategies: the labeling of glycoproteins at their carbohydrate moieties and the conjugation to protein carboxyl groups. The protocols are designed to be self-validating, with explanations grounded in established bioconjugation chemistry to ensure technical accuracy and reproducibility.

Introduction: The Utility of Hydrazide-Based Bioconjugation

Hydrazide chemistry offers a robust and versatile method for the site-specific labeling of proteins. The core of this methodology lies in the reaction between a hydrazide group (-CONHNH₂) and a carbonyl group (an aldehyde or ketone) to form a stable hydrazone bond.[1] This reaction is particularly advantageous as it proceeds under mild, aqueous conditions, which helps to preserve the native structure and function of the protein.

This compound, as a short-chain fatty acid hydrazide, presents a unique tool in the bioconjugationist's toolbox. While it lacks a secondary reporter or affinity tag like biotin, its smaller size and hydrophobic nature can be advantageous in certain applications. For instance, studies have shown that fatty acid hydrazides can be more effective than some biotin-based hydrazides in generating identifiable fragments in mass spectrometry-based analyses of protein modifications.[2] This makes this compound a potentially valuable reagent for proteomic studies where downstream analysis by mass spectrometry is intended.

Two principal pathways for introducing the requisite carbonyl group onto a protein for reaction with this compound are:

  • Periodate Oxidation of Glycoproteins: This method targets the carbohydrate side chains of glycoproteins. Mild oxidation with sodium periodate (NaIO₄) cleaves the cis-diols of sugar residues, particularly sialic acids, to generate reactive aldehyde groups.[3][4] This approach is highly specific for glycosylation sites and often leaves the protein's primary sequence and active sites untouched.[1]

  • EDC-Mediated Coupling to Carboxyl Groups: This strategy targets the carboxylic acid groups on aspartic acid (Asp) and glutamic acid (Glu) residues, as well as the C-terminus of the protein. A water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxyl groups, making them susceptible to nucleophilic attack by the primary amine of the hydrazide.[5][6]

This guide provides detailed protocols for both methodologies, enabling the user to select the most appropriate strategy for their specific protein of interest and downstream application.

Method 1: Labeling of Glycoproteins via Periodate Oxidation

This protocol is designed for the covalent attachment of this compound to the carbohydrate moieties of glycoproteins. The workflow involves the gentle oxidation of sugar residues to create aldehyde groups, followed by the formation of a hydrazone bond with this compound.

Workflow for Glycoprotein Labeling

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Purification cluster_2 Step 3: Hydrazide Conjugation cluster_3 Step 4: Final Purification Glycoprotein Glycoprotein in Acetate Buffer (pH 5.5) Add_Periodate Add Sodium meta-Periodate (NaIO4) Glycoprotein->Add_Periodate Protein Conc: 2-5 mg/mL Incubate_Oxidation Incubate in Dark (15-60 min) Add_Periodate->Incubate_Oxidation Final NaIO4 Conc: 10 mM Quench Quench with Glycerol Incubate_Oxidation->Quench Desalt Desalting Column/ Dialysis Quench->Desalt Oxidized_Protein Purified Oxidized Glycoprotein Desalt->Oxidized_Protein Add_Hydrazide Add Butyric Acid Hydrazide Oxidized_Protein->Add_Hydrazide 50-100 fold molar excess Incubate_Conjugation Incubate (2-4 hours, RT) Add_Hydrazide->Incubate_Conjugation Final_Purification Desalting Column/ Dialysis Incubate_Conjugation->Final_Purification Labeled_Protein This compound- Labeled Glycoprotein Final_Product Purified Labeled Glycoprotein Final_Purification->Final_Product

Caption: Workflow for labeling glycoproteins with this compound.

Detailed Protocol for Glycoprotein Labeling

Materials:

  • Glycoprotein of interest

  • Sodium Acetate Buffer (0.1 M, pH 5.5)

  • Sodium meta-periodate (NaIO₄)

  • Glycerol

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns or dialysis cassettes (appropriate MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 2-5 mg/mL.[7] If the protein is in a different buffer, perform a buffer exchange into the Sodium Acetate Buffer. Amine-containing buffers like Tris should be avoided as they can interfere with the subsequent reactions.[3]

  • Oxidation of Glycan Chains:

    • Immediately before use, prepare a fresh solution of NaIO₄ in the Sodium Acetate Buffer (e.g., a 20 mM stock solution).

    • Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 10 mM.[7]

    • Incubate the reaction in the dark for 20-30 minutes at room temperature.[7] Protecting the reaction from light is crucial as periodate is light-sensitive.

  • Quenching and Purification:

    • Quench the oxidation reaction by adding glycerol to a final concentration of 15 mM. Incubate for 15 minutes at room temperature.[3] The glycerol will consume any excess periodate.

    • Remove the excess periodate and quenching reagent by passing the solution through a desalting column equilibrated with 0.1 M Sodium Acetate Buffer (pH 5.5). Alternatively, dialyze the sample against the same buffer.

  • Conjugation with this compound:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 50 mM).

    • Add the this compound stock solution to the oxidized glycoprotein solution to achieve a 50-100 fold molar excess of the hydrazide over the protein.[7] A high molar excess helps to drive the reaction to completion.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.[7]

  • Final Purification and Storage:

    • Remove unreacted this compound by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4) or another suitable storage buffer. Dialysis can also be used.

    • Determine the concentration of the labeled protein.

    • Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Reaction Parameters for Glycoprotein Labeling
ParameterRecommended RangeRationale & Key Considerations
Protein Concentration 2-5 mg/mLHigher concentrations may lead to aggregation during the labeling process.
Reaction Buffer 0.1 M Sodium Acetate, pH 5.5The optimal pH for periodate oxidation is slightly acidic. Avoid amine-containing buffers.
NaIO₄ Concentration 10 mMSufficient for oxidizing accessible cis-diols without causing excessive protein damage.
Oxidation Time 20-30 minutesBalances efficient oxidation with minimizing potential non-specific protein damage.
This compound Molar Excess 50-100 foldA high excess ensures efficient reaction with the generated aldehyde groups.
Conjugation pH 5.5The formation of the hydrazone bond is favored at a slightly acidic to neutral pH.
Conjugation Time 2-4 hoursGenerally sufficient for the reaction to proceed to a high yield at room temperature.

Method 2: Labeling of Protein Carboxyl Groups via EDC Chemistry

This protocol describes the conjugation of this compound to the carboxyl groups of a protein using EDC. This method is suitable for non-glycosylated proteins or when targeting Asp, Glu, or C-terminal residues is desired.

Mechanism of EDC-Mediated Hydrazide Coupling

G cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Side Reaction: Hydrolysis Protein_COOH Protein-COOH Active_Intermediate O-acylisourea Intermediate (unstable) Protein_COOH->Active_Intermediate + EDC EDC EDC->Active_Intermediate + Amide_Bond Stable Amide Bond (Protein-CONH-R) Active_Intermediate->Amide_Bond Hydrolysis Hydrolysis Active_Intermediate->Hydrolysis Hydrazide Butyric Acid Hydrazide (R-NH2) Hydrazide->Amide_Bond + Nucleophilic Attack Regenerated_COOH Regenerated Protein-COOH Hydrolysis->Regenerated_COOH

Caption: EDC activates carboxyl groups to form an unstable intermediate, which then reacts with the amine of this compound.

Detailed Protocol for Carboxyl Group Labeling

Materials:

  • Protein of interest

  • MES Buffer (0.1 M, pH 4.7-5.5)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns or dialysis cassettes (appropriate MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein in 0.1 M MES Buffer (pH 4.7-5.5) to a concentration of 5-10 mg/mL.[5] It is critical to use a buffer free of extraneous amines and carboxylates.[5]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 50 mM).

    • Immediately before use, prepare a stock solution of EDC in MES buffer (e.g., 500 mM). EDC is moisture-sensitive and hydrolyzes in aqueous solutions, so it should be used without delay.[8]

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution to a final concentration of approximately 1.25 mM.[5] A large molar excess of the hydrazide is necessary to compete with the primary amines on the protein, which can also react with the activated carboxyls and lead to protein polymerization.[5]

    • Add the EDC solution to the protein/hydrazide mixture to a final concentration of approximately 5 mM.[5]

    • Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing.[5]

  • Purification and Storage:

    • After the incubation, centrifuge the reaction mixture to pellet any precipitated protein polymers.

    • Remove unreacted this compound and EDC byproducts by passing the supernatant through a desalting column equilibrated with PBS (pH 7.4) or another suitable storage buffer. Dialysis is also an effective purification method.

    • Determine the concentration of the labeled protein.

    • Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Reaction Parameters for Carboxyl Group Labeling
ParameterRecommended RangeRationale & Key Considerations
Protein Concentration 5-10 mg/mLA relatively high concentration can favor the reaction kinetics.
Reaction Buffer 0.1 M MES, pH 4.7-5.5EDC activation of carboxyl groups is most efficient in a slightly acidic environment.[6]
This compound Concentration ~1.25 mM (or large molar excess)A high concentration minimizes protein-protein crosslinking.[5]
EDC Concentration ~5 mMThis concentration is a good starting point for efficient carboxyl activation.
Reaction Time 2-16 hoursLonger incubation times may be necessary to achieve the desired degree of labeling.

Self-Validating Systems and Troubleshooting

The success of a protein labeling experiment relies on careful control of reaction conditions and subsequent validation of the conjugate.

Validation:

  • SDS-PAGE: A successful conjugation should result in a slight increase in the molecular weight of the protein, which may or may not be discernible on a standard SDS-PAGE gel, depending on the number of labels added.

  • Mass Spectrometry: This is the most definitive method to confirm conjugation and determine the degree of labeling.

  • Functional Assays: It is crucial to perform functional assays (e.g., enzyme activity assays, binding assays) to ensure that the labeling procedure has not compromised the biological activity of the protein.

Troubleshooting:

ProblemPossible CauseSuggested Solution
Low or No Labeling Inactive reagentsUse fresh EDC and NaIO₄ solutions. Store this compound under dry conditions.
Interfering substances in bufferEnsure buffers are free of amines (e.g., Tris, glycine) and extraneous carboxylates.
Suboptimal pHVerify the pH of all reaction buffers before starting the experiment.
Protein Precipitation Protein-protein crosslinking (EDC method)Increase the molar excess of this compound.
Protein instabilityPerform the reaction at a lower temperature (e.g., 4°C).

References

  • BenchChem. (2025). Application Notes and Protocols: Glycoprotein Labeling with 11-Maleimidoundecanoic Acid Hydrazide.
  • BenchChem. (2025). Application Notes and Protocols for N-Glycan Labeling using Hydrazide Chemistry.
  • AAT Bioquest. (n.d.). Biotin Hydrazide Labeling Reagents.
  • Stark, C., et al. (2023). Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. MethodsX, 11, 102309.
  • Bar-dagan, M., et al. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling.
  • Bar-dagan, M., et al. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. UCI Department of Chemistry.
  • Spiteller, G., et al. (2011). Hydrazide reactive peptide tags for site-specific protein labeling. PubMed, 21905743.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Thermo Fisher Scientific. (n.d.). Biotinylate carboxyl groups with EDC and Biotin Hydrazide.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Interchim. (n.d.). Hydrazide-Biotin.
  • Madian, A. G., & Regnier, F. E. (2012). Comparing the efficiencies of hydrazide labels in the study of protein carbonylation in human serum albumin. Journal of proteome research, 11(9), 4594–4603.
  • BenchChem. (2025). A Comparative Guide to Protein Labeling: Trh Hydrazide vs.
  • Madian, A. G., & Regnier, F. E. (2012).
  • Li, J., et al. (2013). Synthesis and properties of macrocyclic butanoic acid conjugates as a promising delivery formulation for the nutrition of colon. PubMed.
  • Shah, A. J., & Kilgore, B. R. (2015).
  • Jiang, L., et al. (2018). Butyric acid: Applications and recent advances in its bioproduction. Biotechnology Advances, 36(8), 2101-2117.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Li, J., et al. (2013).
  • Jiang, L., et al. (2018). Butyric acid: Applications and recent advances in its bioproduction.
  • Szyl-Ogly, J., et al. (2020).

Sources

Application Notes and Protocols: Leveraging Butyric Acid Hydrazide for Protein Cross-Linking

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name], Senior Application Scientist

Introduction: A Strategic Approach to Protein Cross-Linking with Butyric Acid Hydrazide

In the landscape of bioconjugation, the covalent linkage of proteins is a cornerstone technique for elucidating protein-protein interactions, stabilizing protein complexes for structural analysis, and constructing novel therapeutic and diagnostic agents.[1][2][3] While various cross-linking strategies exist, the use of this compound in conjunction with carbodiimide chemistry offers a nuanced, two-step approach for creating stable amide bonds between proteins. This method is particularly valuable for its ability to introduce a defined spacer arm and for the controlled, sequential nature of the conjugation process.

This compound, a monohydrazide, functions as a heterobifunctional linker. Its hydrazide moiety provides a nucleophile that can react with carboxyl groups on a protein that have been activated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This initial reaction covalently attaches the butyric acid moiety to the first protein, leaving a terminal carboxyl group at the end of a short spacer. This newly introduced carboxyl group can then be activated in a subsequent step with EDC and N-hydroxysuccinimide (NHS) to react with primary amines on a second protein, thus forming a stable cross-link. This two-step process provides greater control over the cross-linking reaction and minimizes the formation of unwanted homodimers of the second protein.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for using this compound for protein cross-linking.

Mechanism of Action: A Two-Stage Reaction Pathway

The cross-linking strategy employing this compound is a two-stage process. The first stage involves the modification of the first protein (Protein 1) with this compound. The second stage is the conjugation of the modified Protein 1 to the second protein (Protein 2).

Stage 1: Activation of Carboxyl Groups and Reaction with this compound

  • Carboxyl Group Activation: The process begins with the activation of carboxyl groups (-COOH) on the surface of Protein 1 using EDC. EDC reacts with the carboxyl groups to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.[5]

  • Hydrazide Reaction: this compound is then introduced. The hydrazide group (-NH-NH2) acts as a nucleophile, attacking the activated carboxyl group and displacing the EDC byproduct to form a stable hydrazone bond. This reaction effectively couples the butyric acid moiety to Protein 1.

Stage 2: Activation of the Introduced Carboxyl Group and Cross-Linking to a Second Protein

  • Second Carboxyl Group Activation: The butyric acid-modified Protein 1 now possesses a terminal carboxyl group. This new carboxyl group is activated using EDC, often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7] The addition of NHS stabilizes the reactive intermediate by forming a more stable NHS-ester, which is less prone to hydrolysis and reacts efficiently with primary amines.[5][7]

  • Amine Reaction and Cross-Link Formation: The NHS-activated Protein 1 is then mixed with Protein 2. The primary amines (-NH2) on the surface of Protein 2 (from lysine residues or the N-terminus) attack the NHS-ester, forming a stable amide bond and completing the cross-link.[6]

This sequential approach prevents the direct cross-linking of carboxyl groups on Protein 2 by EDC, offering a more controlled conjugation strategy.[6][8]

Diagram of the Two-Stage Reaction Mechanism

Butyric_Acid_Hydrazide_Crosslinking cluster_stage1 Stage 1: Modification of Protein 1 cluster_stage2 Stage 2: Cross-Linking to Protein 2 Protein1_COOH Protein 1 (-COOH) Activated_Protein1 Activated Protein 1 (O-acylisourea intermediate) Protein1_COOH->Activated_Protein1 Activation EDC1 EDC EDC1->Activated_Protein1 Modified_Protein1 Modified Protein 1 (-CO-NH-NH-CO-(CH2)2-CH3) Activated_Protein1->Modified_Protein1 Reaction BAH Butyric Acid Hydrazide BAH->Modified_Protein1 Modified_Protein1_COOH Modified Protein 1 (Terminal -COOH) NHS_Activated_Protein1 NHS-Activated Protein 1 (-CO-NHS) Modified_Protein1_COOH->NHS_Activated_Protein1 Activation EDC_NHS EDC / NHS EDC_NHS->NHS_Activated_Protein1 Crosslinked_Product Cross-Linked Proteins (Stable Amide Bond) NHS_Activated_Protein1->Crosslinked_Product Conjugation Protein2_NH2 Protein 2 (-NH2) Protein2_NH2->Crosslinked_Product

Caption: Workflow of the two-stage protein cross-linking process using this compound.

Experimental Protocols

Materials and Reagents
  • Protein 1 (containing accessible carboxyl groups)

  • Protein 2 (containing accessible primary amines)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0[8]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

  • Reaction tubes

Protocol 1: Modification of Protein 1 with this compound

This protocol details the initial step of covalently attaching this compound to the first protein.

  • Protein Preparation: Dissolve Protein 1 in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of this compound in Activation Buffer.

  • Activation and Modification: a. Add a 10- to 50-fold molar excess of EDC to the Protein 1 solution. b. Immediately add a 50- to 100-fold molar excess of this compound to the reaction mixture. c. Incubate for 2 hours at room temperature with gentle mixing.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. Collect the protein-containing fractions. The modified protein can be stored at 4°C for immediate use or at -20°C for long-term storage.

Protocol 2: Cross-Linking of Modified Protein 1 to Protein 2

This protocol describes the second stage of the cross-linking process.

  • Protein Preparation: The modified Protein 1 should be in Coupling Buffer from the previous step. Dissolve Protein 2 in Coupling Buffer to a concentration similar to that of the modified Protein 1.

  • Reagent Preparation: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in Coupling Buffer.

  • Activation of Modified Protein 1: a. Add a 10- to 50-fold molar excess of EDC to the modified Protein 1 solution. b. Immediately add a 20- to 100-fold molar excess of NHS (or Sulfo-NHS) to the solution. c. Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein 2: a. Add Protein 2 to the activated, modified Protein 1 solution. A 1:1 molar ratio of the two proteins is a good starting point, but this may require optimization. b. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[9] Incubate for 15 minutes at room temperature.[9] This will hydrolyze any unreacted NHS-esters.[8]

  • Purification and Analysis: Purify the cross-linked protein conjugate from byproducts and unreacted proteins using an appropriate method such as size-exclusion chromatography. The cross-linking efficiency can be analyzed by SDS-PAGE, where the cross-linked product will appear as a higher molecular weight band.[10][11][12] For more detailed analysis, mass spectrometry can be employed to identify the specific cross-linked residues.[13][14][15]

Experimental Workflow Diagram

Experimental_Workflow Start Start Protein1_Prep Prepare Protein 1 in Activation Buffer Start->Protein1_Prep Activation_Modification Activate Protein 1 with EDC and react with this compound Protein1_Prep->Activation_Modification Reagent_Prep1 Prepare EDC and This compound Reagent_Prep1->Activation_Modification Purification1 Purify Modified Protein 1 (Desalting Column) Activation_Modification->Purification1 Modified_Protein1_Ready Modified Protein 1 in Coupling Buffer Purification1->Modified_Protein1_Ready Activation2 Activate Modified Protein 1 with EDC/NHS Modified_Protein1_Ready->Activation2 Protein2_Prep Prepare Protein 2 in Coupling Buffer Conjugation Add Protein 2 and Incubate Protein2_Prep->Conjugation Reagent_Prep2 Prepare EDC and NHS Reagent_Prep2->Activation2 Activation2->Conjugation Quench Quench Reaction Conjugation->Quench Purification2 Purify Cross-Linked Product (e.g., Size-Exclusion Chromatography) Quench->Purification2 Analysis Analyze by SDS-PAGE and/or Mass Spectrometry Purification2->Analysis End End Analysis->End

Caption: Step-by-step experimental workflow for protein cross-linking using this compound.

Quantitative Data and Optimization

The success of protein cross-linking is highly dependent on the optimization of reaction conditions. The following tables provide recommended starting concentrations and ranges for key parameters.

Table 1: Recommended Reagent Concentrations and Ratios

ReagentMolar Excess (relative to Protein)Typical Concentration RangeNotes
Stage 1
EDC10 - 50 fold2 - 10 mMHigher concentrations can lead to protein precipitation.[9]
This compound50 - 100 fold5 - 20 mMA high excess is used to drive the reaction towards modification of the protein.
Stage 2
EDC10 - 50 fold2 - 10 mMA good starting point is a 1:10:25 molar ratio of Protein:EDC:NHS.[9]
NHS/Sulfo-NHS20 - 100 fold5 - 25 mMNHS stabilizes the EDC-activated intermediate, increasing coupling efficiency.[5]
Protein 21:1 molar ratio with Protein 11 - 10 mg/mLThe optimal ratio may need to be determined empirically.
Quenching Agent 20 - 50 mMTris, glycine, or hydroxylamine can be used to effectively stop the reaction.[8][9]

Table 2: Key Reaction Parameters

ParameterStage 1Stage 2Rationale
pH 4.5 - 6.0 (Activation Buffer)7.2 - 8.0 (Coupling Buffer)EDC activation is most efficient at a slightly acidic pH, while the reaction of NHS-esters with primary amines is favored at a neutral to slightly basic pH.[8][9]
Temperature Room Temperature (20-25°C)Room Temperature or 4°CRoom temperature reactions are faster, while 4°C can be used for sensitive proteins to maintain their stability.
Incubation Time 2 hours2 hours to overnightLonger incubation times may be necessary for less reactive proteins or lower concentrations.

Troubleshooting and Considerations

  • Low Cross-Linking Efficiency:

    • Cause: Hydrolysis of the NHS-ester.[9]

    • Solution: Perform the reaction promptly after activation. Ensure the pH of the coupling buffer is optimal.

  • Protein Precipitation:

    • Cause: Excessive cross-linking or high concentrations of EDC.[9]

    • Solution: Optimize the molar ratio of cross-linking reagents to protein. Consider performing the reaction at a lower protein concentration.

  • Buffer Incompatibility:

    • Cause: Use of buffers containing primary amines (e.g., Tris, glycine) during the activation or coupling steps.[9]

    • Solution: Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS for the coupling step.[8]

Conclusion

The use of this compound in a two-step cross-linking protocol provides a robust and controlled method for conjugating proteins. By understanding the underlying chemistry and carefully optimizing the reaction parameters, researchers can successfully generate covalently linked protein complexes for a wide range of applications in basic research and drug development.

References

  • The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. PMC - NIH. [Link]
  • Protein Cross-Linking Analysis Using Mass Spectrometry, Isotope-Coded Cross-Linkers, and Integrated Computational Data Processing.
  • Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. PubMed Central. [Link]
  • Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis.
  • Optimizing cross-linking to study the interactions between AQP0 and CaM and AQP2 and LIP5. [Link]
  • Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. Semantic Scholar. [Link]
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
  • SDS-PAGE and SEC analysis of the proteins cross-linked by...
  • Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons.
  • The effect of cross-links on the mobility of proteins in dodecyl sulph
  • NHS / sulfo-NHS. Interchim. [Link]
  • Combining non-reducing SDS-PAGE analysis and chemical crosslinking to detect multimeric complexes stabilized by disulfide linkages in mammalian cells in culture. Rowan University.
  • How can we assess the optimal concentration of EDC and NHS for conjugation reaction?
  • High-density chemical cross-linking for modeling protein interactions. PMC - NIH. [Link]
  • EDC-induced hydrazine addition is enhanced at higher gelatin...
  • Zero-Length Crosslinkers. [Link]
  • Probing structures of large protein complexes using zero-length cross-linking. PMC - NIH. [Link]
  • Would EDC/NHS be effective for hydrazide formation on a small molecule containing COOH?
  • The Effect of Carbodiimide Crosslinkers on Gelatin Hydrogel as a Potential Biomaterial for Gingival Tissue Regener
  • Bioconjugation applic
  • How to cross-link proteins. [Link]
  • Butyric acid: Applications and recent advances in its bioproduction. OSTI.GOV. [Link]
  • Protein Cross-linkers handbook and selection guide. the Wolfson Centre for Applied Structural Biology. [Link]
  • Butyric acid: Applications and recent advances in its bioproduction. PubMed. [Link]
  • Intra-molecular cross-linking of acidic residues for protein structure studies. PubMed. [Link]
  • Chemical cross-linking and protein–protein interactions—A review with illustr
  • Butyric acid: Applications and recent advances in its bioproduction.
  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. NIH. [Link]
  • Reaction Mechanism. PolyAziridine LLC. [Link]
  • Insights on Chemical Crosslinking Str
  • Determination of the cross-linking effect of adipic acid dihydrazide on glycoconjugate preparation.

Sources

Application Notes and Protocols: Butyric Acid Hydrazide in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Hydrazide Chemistry in Unraveling Protein Modifications

In the landscape of modern proteomics, the ability to selectively isolate and identify proteins based on specific post-translational modifications (PTMs) or reactive functional groups is paramount. Butyric acid hydrazide, a small and highly reactive chemical probe, has emerged as a powerful tool in this pursuit. Its utility is rooted in the fundamental principles of hydrazide chemistry, specifically the nucleophilic reaction between the hydrazide moiety (-CONHNH2) and a carbonyl group (an aldehyde or ketone) to form a stable hydrazone bond.[1][2][3] This covalent linkage provides a robust handle for the enrichment, identification, and quantification of proteins harboring these specific functional groups.

This application note provides an in-depth guide to the use of this compound in two major areas of proteomics research: the study of protein carbonylation as a marker of oxidative stress and the analysis of glycoproteins. Furthermore, we will explore its potential application in the burgeoning field of covalent ligand discovery. Detailed protocols and the scientific rationale behind each experimental step are provided to empower researchers to effectively integrate this versatile reagent into their workflows.

The Core Reaction: Hydrazone Formation

The central principle underpinning the application of this compound is its reaction with aldehydes and ketones. The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a strong nucleophile, attacking the electrophilic carbon of the carbonyl group. This is followed by a dehydration step, resulting in the formation of a stable carbon-nitrogen double bond, known as a hydrazone. This reaction is typically carried out under mild acidic conditions (pH 5-6) to facilitate the dehydration step without compromising protein integrity.[4]

Caption: Reaction of a protein carbonyl with this compound.

Application 1: Probing the Carbonylome - Biomarkers of Oxidative Stress

Scientific Rationale:

Protein carbonylation is an irreversible post-translational modification that arises from oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[1][5][6] Carbonyl groups can be introduced into proteins through direct oxidation of amino acid side chains (e.g., proline, arginine, lysine, and threonine) or by adduction of lipid peroxidation products like 4-hydroxynonenal (HNE).[5][7] As such, the "carbonylome" serves as a crucial indicator of oxidative damage and is implicated in aging and various pathologies, including neurodegenerative diseases, cancer, and diabetes.[8][9]

This compound provides a means to selectively "tag" these carbonylated proteins. While other hydrazides, such as biotin hydrazide, are more common for affinity enrichment, this compound offers a smaller, less obtrusive tag. This can be advantageous in certain mass spectrometry-based workflows where a bulky tag might interfere with peptide fragmentation or chromatographic separation. The butyryl group also introduces a modest increase in hydrophobicity, which can be exploited in certain separation techniques.

Experimental Workflow:

The general workflow for the analysis of carbonylated proteins using this compound involves the following key steps:

  • Protein Extraction: Isolation of proteins from cells or tissues under conditions that minimize artifactual oxidation.

  • Labeling: Derivatization of protein carbonyls with this compound.

  • Proteolysis: Digestion of the labeled proteins into peptides.

  • Enrichment (Optional): Selective enrichment of the butyryl-hydrazone-containing peptides. This can be achieved using antibodies targeting the butyryl group or through hydrophobic interaction chromatography.

  • LC-MS/MS Analysis: Identification and quantification of the modified peptides by mass spectrometry.

A Protein Sample (Cells/Tissue) B Protein Extraction A->B C Labeling with this compound B->C D Removal of Excess Reagent C->D E Proteolytic Digestion (e.g., Trypsin) D->E F Enrichment of Labeled Peptides (Optional) E->F G LC-MS/MS Analysis F->G H Data Analysis & Identification of Carbonylated Proteins/Sites G->H

Caption: Workflow for identifying carbonylated proteins.

Protocol: Labeling of Carbonylated Proteins with this compound

This protocol is adapted from established methods for hydrazide-based labeling of carbonylated proteins.[10]

Reagents and Materials:

  • Protein sample (e.g., cell lysate, tissue homogenate)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound (CAS 3538-65-6)[11]

  • Labeling buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0

  • Quenching solution: 1 M glycine

  • Trichloroacetic acid (TCA)

  • Acetone (ice-cold)

  • Digestion buffer: 50 mM ammonium bicarbonate, pH 8.0

  • Trypsin (mass spectrometry grade)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Quantification: Determine the protein concentration of your sample using a standard method (e.g., BCA assay).

  • Sample Preparation: Aliquot 1 mg of protein into a microcentrifuge tube.

  • Labeling Reaction:

    • Resuspend the protein pellet in 500 µL of labeling buffer.

    • Prepare a 100 mM stock solution of this compound in the labeling buffer.

    • Add the this compound stock solution to the protein sample to a final concentration of 10 mM.

    • Incubate at room temperature for 2 hours with gentle rotation.

  • Removal of Excess Reagent:

    • Precipitate the protein by adding an equal volume of 20% TCA.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Discard the supernatant.

    • Wash the pellet twice with 1 mL of ice-cold acetone.

    • Air-dry the pellet for 5-10 minutes.

  • Protein Digestion:

    • Resuspend the protein pellet in 100 µL of digestion buffer containing a denaturant if necessary (e.g., 0.1% RapiGest SF).

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate at 37°C overnight.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to inactivate trypsin and precipitate any remaining RapiGest.

    • Centrifuge to pellet any precipitate.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).

    • Analyze by LC-MS/MS. The butyryl-hydrazone modification will result in a specific mass shift on the modified amino acid residue, which can be specified in the database search parameters.

ParameterValue
This compound Concentration10 mM
Incubation Time2 hours
Incubation TemperatureRoom Temperature
Mass Shift (Butyryl-hydrazone)+84.0578 Da

Application 2: Glycoproteomics - Profiling the Glycocalyx

Scientific Rationale:

Glycosylation is one of the most common and complex PTMs, playing critical roles in protein folding, stability, cell-cell recognition, and signaling.[12] The analysis of glycoproteins, particularly those on the cell surface, is crucial for understanding disease states and for the discovery of biomarkers and therapeutic targets.[13][14]

Hydrazide chemistry offers a powerful method for the enrichment of glycoproteins.[12][13] The strategy relies on the mild oxidation of cis-diol groups within carbohydrate moieties using sodium periodate. This oxidation cleaves the carbon-carbon bond and generates two aldehyde groups.[15] These newly formed aldehydes can then be covalently captured by this compound, which can be immobilized on a solid support (e.g., beads) for enrichment.[16][17] Following capture and removal of non-glycosylated proteins, the bound glycoproteins or their tryptic peptides can be released for mass spectrometric analysis.[12]

A Glycoprotein Sample B Sodium Periodate Oxidation A->B C Generation of Aldehydes on Glycans B->C D Coupling to Hydrazide-Functionalized Beads C->D E Wash to Remove Non-Glycosylated Proteins D->E F On-Bead Proteolytic Digestion E->F G Release of N-Glycopeptides (e.g., with PNGase F) F->G H LC-MS/MS Analysis G->H

Caption: Workflow for glycoprotein enrichment via hydrazide chemistry.

Protocol: Enrichment of Glycoproteins using this compound Chemistry

This protocol outlines the steps for capturing glycoproteins from a complex mixture.

Reagents and Materials:

  • Protein sample

  • Coupling buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.5

  • Sodium meta-periodate (NaIO4)

  • Hydrazide-functionalized agarose beads

  • Wash buffer 1: 1 M NaCl

  • Wash buffer 2: 50% acetonitrile

  • Digestion buffer: 50 mM ammonium bicarbonate, pH 8.0

  • Trypsin (mass spectrometry grade)

  • Peptide-N-Glycosidase F (PNGase F)

Procedure:

  • Protein Solubilization: Solubilize 1-2 mg of protein in 1 mL of coupling buffer.

  • Periodate Oxidation:

    • Prepare a fresh 50 mM solution of sodium meta-periodate in coupling buffer.

    • Add the periodate solution to the protein sample to a final concentration of 15 mM.

    • Incubate for 1 hour at room temperature in the dark.

    • Quench the reaction by adding glycerol to a final concentration of 25 mM.

    • Remove excess periodate and buffer exchange into coupling buffer using a desalting column.

  • Glycoprotein Capture:

    • Wash 100 µL of hydrazide bead slurry three times with coupling buffer.

    • Add the oxidized protein sample to the beads.

    • Incubate overnight at room temperature with gentle rotation.

  • Washing:

    • Centrifuge the beads and discard the supernatant (containing non-glycosylated proteins).

    • Wash the beads sequentially with:

      • 3x with coupling buffer

      • 3x with wash buffer 1

      • 3x with wash buffer 2

      • 3x with digestion buffer

  • On-Bead Digestion:

    • Resuspend the beads in 200 µL of digestion buffer.

    • Add trypsin (1:50 ratio) and incubate at 37°C for 4 hours.

    • Pellet the beads and collect the supernatant. This fraction contains non-glycosylated peptides from the captured glycoproteins.

  • N-Glycopeptide Release:

    • Wash the beads three times with water.

    • Resuspend the beads in 100 µL of digestion buffer.

    • Add PNGase F according to the manufacturer's protocol.

    • Incubate at 37°C overnight. PNGase F cleaves between the innermost GlcNAc and asparagine residues, releasing the formerly N-linked glycopeptides. This reaction also converts the asparagine to aspartic acid, resulting in a +0.984 Da mass shift that serves as a signature for identification.

  • Peptide Cleanup and Analysis:

    • Centrifuge the beads and collect the supernatant containing the released N-glycopeptides.

    • Desalt the peptides using a C18 SPE cartridge.

    • Analyze by LC-MS/MS, searching for the Asn -> Asp conversion (+0.984 Da) at the N-X-S/T sequon.

ParameterValue
Sodium Periodate Concentration15 mM
Oxidation Time1 hour
PNGase F-induced Mass Shift+0.984 Da (Asn to Asp)

Emerging Application: Covalent Ligand and Fragment Screening

Scientific Rationale:

Covalent drug discovery has seen a resurgence, with covalent inhibitors offering benefits such as enhanced potency and prolonged duration of action.[18] A key challenge is the identification of suitable reactive sites on target proteins. Fragment-based screening, where small, low-complexity molecules are screened for binding, is a powerful approach to hit discovery.[19]

This compound, as a small, reactive molecule, can be conceptualized as a fragment probe for identifying "ligandable" carbonyl groups within a proteome. These carbonyls could be naturally occurring (e.g., in cofactors like pyridoxal phosphate) or introduced through oxidative stress. Screening this compound against a protein library and identifying covalent adducts via mass spectrometry could reveal novel reactive sites for targeted covalent inhibitor development.[20][21] While less explored than its other applications, the principles of hydrazide reactivity suggest its potential as a tool in the expanding covalent drug discovery toolbox.[22][23][24][25]

Conclusion

This compound is a simple yet powerful reagent with significant applications in proteomics research. Its ability to specifically and covalently label carbonyl groups enables the robust analysis of protein carbonylation and the effective enrichment of glycoproteins. The protocols and workflows detailed in this application note provide a foundation for researchers to leverage hydrazide chemistry to gain deeper insights into the complex world of protein modifications and function. As proteomics technologies continue to evolve, the creative application of such chemical tools will undoubtedly continue to drive new discoveries.

References

  • Selective enrichment of N-terminal proline peptides via hydrazide chemistry for proteomics analysis - PubMed. (2021-01-15). PubMed. [Link]
  • PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXID
  • Proteomic mapping of 4-hydroxynonenal protein modification sites by solid-phase hydrazide chemistry and mass spectrometry - PubMed. (2007-05-15). PubMed. [Link]
  • Proteomic Identification of Carbonylated Proteins and Their Oxidation Sites.
  • Proteomic quantification and identification of carbonylated proteins upon oxidative stress and during cellular aging - Oxiproteomics. ScienceDirect. [Link]
  • Proteomic Mapping of 4-Hydroxynonenal Protein Modification Sites by Solid-Phase Hydrazide Chemistry and Mass Spectrometry - ACS Publications.
  • Proteomic approaches to identifying carbonylated proteins in brain tissue - PubMed. PubMed. [Link]
  • Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PubMed Central. PubMed Central. [Link]
  • Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets | ACS Central Science - ACS Publications.
  • Proteomic identification of carbonylated proteins and their oxid
  • Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - UCI Department of Chemistry. UCI Department of Chemistry. [Link]
  • Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC - NIH. NIH. [Link]
  • Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development - PubMed. (2023-08-18). PubMed. [Link]
  • (A) Binding mechanism of hydrazide chemistry for glycopeptide... | Download Scientific Diagram - ResearchGate.
  • Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes - Matthews Lab.
  • Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes | bioRxiv. (2020-06-18). bioRxiv. [Link]
  • Chemoproteomic methods for covalent drug discovery - PMC - PubMed Central. PubMed Central. [Link]
  • Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry - NIH. NIH. [Link]
  • Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed. PubMed. [Link]
  • CN103408454A - Preparation method of hydrazide compound - Google Patents.
  • Human plasma N-glycoproteome analysis by immunoaffinity subtraction, hydrazide chemistry, and mass spectrometry - PubMed. PubMed. [Link]
  • Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC - NIH. NIH. [Link]
  • Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. ChemRxiv. [Link]
  • Human Plasma N-Glycoproteome Analysis by Immunoaffinity Subtraction, Hydrazide Chemistry, and Mass Spectrometry - PMC - NIH. NIH. [Link]
  • Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. ScienceDirect. [Link]
  • Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups - PubMed. (2013-09-07). PubMed. [Link]
  • Proteomic Strategies for the Analysis of Carbonyl Groups on Proteins - CONICET. CONICET. [Link]
  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC - NIH. NIH. [Link]
  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - OSTI.GOV. OSTI.GOV. [Link]
  • Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology. Research Journal of Pharmacy and Technology. [Link]
  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors - YouTube. (2021-10-14). YouTube. [Link]
  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]
  • Fluorescence labeling of carbonylated lipids and proteins in cells using coumarin-hydrazide. ScienceDirect. [Link]
  • Chemical labeling of carbonylated proteins with... | Download Scientific Diagram - ResearchGate.
  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives - Der Pharma Chemica. Der Pharma Chemica. [Link]
  • Proteome analysis of butyrate-treated human colon cancer cells (HT-29) - PubMed. PubMed. [Link]
  • (PDF) Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.
  • Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach - MDPI. MDPI. [Link]
  • Chemical synthesis of proteins using peptide hydrazides as thioester surrog
  • (PDF) Chemical synthesis of proteins using hydrazide intermediates - ResearchGate.
  • US3065265A - Amino acid hydrazides - Google Patents.

Sources

Introduction: The Role of Butyric Acid Hydrazide in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Bioconjugation Techniques Using Butyric Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the formation of stable, yet strategically cleavable, linkages is paramount for applications ranging from protein labeling to the targeted delivery of therapeutics. This compound has emerged as a valuable bifunctional linker, providing a short, aliphatic spacer and a terminal hydrazide group. The hydrazide moiety is a potent nucleophile that reacts chemoselectively with aldehydes and ketones to form a hydrazone bond.[1][2] This reaction is a cornerstone of "bioorthogonal chemistry," as aldehydes and ketones are relatively rare in biological systems, ensuring that the conjugation is highly specific.[3]

The resulting hydrazone linkage is particularly noteworthy for its pH-dependent stability. It remains relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis under mildly acidic conditions, such as those found within the endosomal and lysosomal compartments of a cell (pH 5.0-6.5).[4][5] This property is ingeniously exploited in the design of antibody-drug conjugates (ADCs), where the cytotoxic payload must be released from the antibody carrier only after internalization into the target cancer cell.[6][7]

This guide provides a detailed overview of the chemical principles, experimental protocols, and critical considerations for employing this compound in your research.

Pillar 1: The Chemistry of Hydrazone Ligation

The core of this technique is the condensation reaction between the hydrazide group of this compound and a carbonyl group (aldehyde or ketone) on the target molecule.[3][8]

Mechanism of Formation: The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a strong nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.[8]

  • Dehydration: This intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the final, stable C=N hydrazone bond.[8]

The optimal pH for hydrazone formation is typically around 4.5 to 5.5.[1][8] This pH range strikes a balance between ensuring the carbonyl group is susceptible to attack and preventing the protonation of the hydrazide, which would render it non-nucleophilic.[8] However, for many biological applications requiring physiological conditions, the reaction can proceed at a slower rate at neutral pH.[9][10][11] The reaction rate can be significantly enhanced by using aniline as a catalyst.[1][12]

Diagram: General Mechanism of Hydrazone Formation

Caption: Reaction of a carbonyl with this compound to form a hydrazone.

Pillar 2: Stability and Cleavage

The stability of the resulting bioconjugate is a critical parameter. While covalent, the hydrazone bond is reversible. Its hydrolytic stability is significantly influenced by pH, with cleavage being catalyzed by acid.[13][14]

Linkage TypeRelative Stability (at pH ~7.0)Key FeaturePrimary Application
Hydrazone ModerateAcid-labile; cleavable in acidic environments (pH < 6.5).[4][5]Drug delivery systems requiring release in endosomes/lysosomes.[6]
Oxime HighSignificantly more stable to hydrolysis than hydrazones across a wide pH range.[4][8][13]Applications requiring long-term stability in circulation (e.g., in vivo imaging).

This pH-dependent lability is a key advantage. For an ADC, the conjugate remains intact in the bloodstream (pH 7.4), but upon internalization into a cancer cell's acidic endosomes, the hydrazone bond is cleaved, releasing the potent drug payload precisely where it is needed.[6]

Pillar 3: Core Application Protocols

This compound can be used in two primary strategies:

  • "Arming" a Carboxyl-Containing Biomolecule: A biomolecule with available carboxylic acid groups (e.g., aspartic or glutamic acid residues on a protein) is first modified with this compound to introduce a "hydrazide handle."

  • Directly Labeling a Carbonyl-Containing Molecule: A molecule that already has, or has been modified to contain, an aldehyde or ketone is directly labeled with this compound.

Protocol 1: Two-Step Conjugation via EDC/NHS Activation

This is the most common workflow for labeling proteins and other carboxyl-containing biomolecules. It involves first activating the carboxyl groups and then reacting them with the hydrazide.

Diagram: Two-Step Protein Conjugation Workflow

G start Protein with -COOH groups step1 Step 1: Activation Add EDC and sulfo-NHS in MES Buffer (pH 4.7-6.0) start->step1 intermediate Activated Protein with NHS-Ester Groups step1->intermediate purify1 Purification (Desalting / Dialysis) intermediate->purify1 step2 Step 2: Hydrazide Introduction Add this compound in PBS (pH 7.2-7.5) armed_protein Hydrazide-Modified Protein step2->armed_protein purify2 Purification (Desalting / Dialysis) armed_protein->purify2 step3 Step 3: Hydrazone Ligation Add Aldehyde/Ketone-tagged Molecule (e.g., Drug, Fluorophore) in Acetate Buffer (pH 4.5-5.5) final_product Final Bioconjugate step3->final_product purify1->step2 purify2->step3

Caption: Workflow for labeling a protein with a hydrazide handle and subsequent conjugation.

Materials:

  • Protein or biomolecule with accessible carboxyl groups

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Ligation Buffer: 0.1 M Sodium Acetate, pH 4.7

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting columns or dialysis cassettes

Methodology:

Part A: Introduction of the Hydrazide Handle

  • Preparation: Dissolve the protein in ice-cold Activation Buffer to a concentration of 1-10 mg/mL.

  • Activator Preparation: Immediately before use, prepare a 10 mM solution of EDC and a 25 mM solution of sulfo-NHS in water or DMSO. Rationale: EDC is prone to hydrolysis and should be prepared fresh. Sulfo-NHS is used to stabilize the active intermediate, increasing coupling efficiency in aqueous solutions.[15]

  • Activation: Add a 50-fold molar excess of EDC and a 50-fold molar excess of sulfo-NHS to the protein solution. Incubate for 15-30 minutes at room temperature. Rationale: A molar excess drives the reaction to favor the formation of the reactive O-acylisourea intermediate and its subsequent conversion to the more stable NHS-ester.[15][16]

  • Hydrazide Coupling: Add a 100 to 250-fold molar excess of this compound to the reaction mixture. Adjust the pH to 7.2-7.5 with the Coupling Buffer if necessary. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-esters.

  • Purification: Remove excess reagents by dialysis against PBS or by using a desalting column. The resulting hydrazide-modified protein is now ready for the next step or can be stored.

Part B: Hydrazone Ligation with a Carbonyl-Containing Molecule

  • Preparation: Dissolve the hydrazide-modified protein in Ligation Buffer.

  • Ligation: Add the aldehyde- or ketone-containing molecule (e.g., a drug or fluorescent probe) to the protein solution. A 10- to 50-fold molar excess is a good starting point.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques.

  • Reduction (Optional for Stable Linkage): If an irreversible linkage is desired, the hydrazone bond can be reduced to a stable alkyl hydrazide linkage using sodium cyanoborohydride (NaBH₃CN) at a final concentration of ~50 mM. Caution: NaBH₃CN is toxic.[3]

  • Final Purification: Purify the final bioconjugate using size-exclusion chromatography (SEC), dialysis, or other appropriate methods to remove unreacted labeling reagents.

Protocol 2: Direct Labeling of Glycoproteins

This protocol is suitable for biomolecules like antibodies that contain carbohydrate moieties. Mild oxidation with periodate creates reactive aldehyde groups on the sugar rings, which can then be directly targeted by the hydrazide.[1]

Materials:

  • Glycoprotein (e.g., an antibody)

  • Sodium meta-periodate (NaIO₄)

  • This compound

  • Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Glycerol or Ethylene Glycol (for quenching)

Methodology:

  • Oxidation: Dissolve the glycoprotein in Labeling Buffer to 1-10 mg/mL. Add a 10-20 mM solution of NaIO₄. Incubate in the dark for 30 minutes at room temperature. Rationale: Periodate cleaves the vicinal diols on sugar residues to form aldehydes. The reaction is performed in the dark to prevent degradation of the periodate.[1]

  • Quenching: Stop the oxidation reaction by adding glycerol to a final concentration of 15 mM and incubating for 5 minutes. Rationale: Glycerol contains vicinal diols and will consume any excess periodate.

  • Purification: Immediately remove excess periodate and byproducts using a desalting column, exchanging the glycoprotein into fresh Labeling Buffer.

  • Hydrazide Labeling: Add a 50- to 100-fold molar excess of this compound (or a pre-formed conjugate like Biotin-butyric acid hydrazide) to the aldehyde-activated glycoprotein.

  • Incubation: Incubate for 2 hours at room temperature.

  • Purification: Purify the final conjugate using an appropriate method (e.g., SEC or dialysis) to remove excess hydrazide reagent.

Pillar 4: Characterization and Validation

Successful conjugation must be confirmed analytically.

TechniquePurposeExpected Outcome
SDS-PAGE Assess purity and confirm molecular weight shift.A shift in the band of the conjugated protein to a higher molecular weight.
UV-Vis Spectroscopy Quantify the degree of labeling (if the attached molecule has a chromophore).Use the Beer-Lambert law to calculate the ratio of the attached molecule to the protein.
Mass Spectrometry (MALDI-TOF or ESI-MS) Confirm the exact mass of the conjugate.The observed mass should correspond to the mass of the protein plus the mass of the attached hydrazide and label.
Reversed-Phase HPLC (RP-HPLC) Assess purity and quantify conjugation efficiency.A shift in retention time for the conjugated species compared to the unconjugated starting materials.[17]

Troubleshooting Common Issues

  • Low Conjugation Efficiency:

    • Cause: Inefficient activation of carboxyl groups.

    • Solution: Ensure EDC/NHS solutions are made fresh. Confirm the pH of the Activation Buffer is between 4.7-6.0. Increase the molar excess of EDC/NHS and hydrazide.

  • Protein Precipitation:

    • Cause: High concentration of organic solvent (if reagents are dissolved in DMSO) or excessive modification leading to changes in protein solubility.

    • Solution: Limit the volume of organic solvent to <10% of the total reaction volume. Reduce the molar excess of coupling reagents.

  • Instability of the Conjugate:

    • Cause: The inherent pH-lability of the hydrazone bond.

    • Solution: For applications requiring high stability, consider reducing the hydrazone bond with sodium cyanoborohydride or switching to a more stable oxime linkage chemistry.[8][13] Ensure storage buffers are at neutral or slightly basic pH.

Conclusion

Bioconjugation using this compound offers a robust and versatile method for linking molecules of interest. Its unique pH-sensitive hydrazone linkage provides a powerful tool for researchers in drug development, diagnostics, and fundamental biological studies. By understanding the underlying chemical principles and carefully optimizing reaction protocols, scientists can successfully leverage this technique to create precisely engineered bioconjugates for a wide array of applications.

References

  • Xu, Y., Wang, Y., Liu, P., Chu, G.-C., Xu, H., Li, Y.-M., Wang, J., & Shi, J. (2018). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.). Oxime vs.
  • Dirksen, A., & Dawson, P. E. (n.d.). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
  • Xu, Y., et al. (2018). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. The Royal Society of Chemistry.
  • Kölmel, D. K., & Kool, E. T. (2017).
  • ResearchGate. (n.d.). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents.
  • Xu, Y., et al. (2018). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • BenchChem. (n.d.). Enhancing the Long-Term Stability of Hydrazone Compounds for Biological Studies. BenchChem.
  • Kölmel, D. K., & Kool, E. T. (2017).
  • Al-Mugheed, A., et al. (n.d.). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Convenient method of peptide hydrazide synthesis using a new hydrazone resin.
  • Zheng, J.-S., et al. (n.d.).
  • D'Souza, C. S., et al. (2022).
  • Kumar, A., et al. (2024).
  • Puenpa, J., et al. (2020).
  • ResearchGate. (n.d.). EDC-induced hydrazine addition is enhanced at higher gelatin...
  • Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - ZA.
  • Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones—Section 3.3. Thermo Fisher Scientific - US.

Sources

Application Notes and Protocols: Utilizing Butyric Acid Hydrazide for the Selective Labeling of Glycoproteins and Polysaccharides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Glycan Labeling in Research and Drug Development

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes. The resulting glycoproteins and polysaccharides are integral to cell-cell recognition, immune responses, and pathogen interactions. Consequently, the ability to selectively label and detect these biomolecules is of paramount importance in proteomics, diagnostics, and the development of targeted therapeutics.

Butyric acid hydrazide has emerged as a valuable tool for this purpose. This reagent, often in a biotinylated form for subsequent detection, offers a straightforward and efficient method for covalently tagging glycoproteins and polysaccharides.[1][2] The underlying chemistry relies on the selective oxidation of cis-diol groups within the sugar moieties to create reactive aldehyde groups, which then readily form stable hydrazone bonds with the hydrazide group of the labeling reagent.[1][3] This application note provides a comprehensive guide to the principles and protocols for using this compound to label glycoproteins and polysaccharides, aimed at researchers, scientists, and drug development professionals.

The Chemical Principle: A Two-Step Strategy for Covalent Labeling

The labeling strategy is a two-stage process that leverages well-established bioorthogonal chemistry:

  • Oxidation: The initial and most critical step is the generation of aldehyde groups on the target glycans. This is typically achieved through mild periodate oxidation. Sodium meta-periodate (NaIO₄) selectively cleaves the carbon-carbon bond of cis-diols, which are abundant in sialic acids and other sugar residues, to form two aldehyde groups.[4][5][6] The reaction conditions, such as temperature and pH, can be controlled to favor the oxidation of specific sugar residues, like the terminal sialic acids on many cell-surface glycoproteins.[4][5][7][8]

  • Hydrazone Bond Formation: The newly formed aldehyde groups are then targeted by the nucleophilic hydrazide moiety of this compound. This reaction results in the formation of a stable covalent hydrazone bond.[1][3] When a biotinylated version of this compound is used, this effectively attaches a biotin tag to the glycoprotein or polysaccharide.

G cluster_oxidation Step 1: Oxidation cluster_labeling Step 2: Labeling Glycoprotein Glycoprotein with cis-diol in glycan AldehydeGlycoprotein Glycoprotein with Aldehyde Groups Glycoprotein->AldehydeGlycoprotein Mild Oxidation NaIO4 Sodium Periodate (NaIO₄) BAH This compound (e.g., Biotinylated) LabeledGlycoprotein Labeled Glycoprotein (Hydrazone Bond) AldehydeGlycoprotein2->LabeledGlycoprotein Hydrazone Formation

Caption: Workflow for labeling glycoproteins with this compound.

Core Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the labeling of glycoproteins. These should be considered as a starting point, and optimization may be necessary for specific applications and biomolecules.

Protocol 1: Oxidation of Glycoproteins to Generate Aldehyde Groups

This protocol details the generation of aldehyde groups on the carbohydrate chains of a glycoprotein using sodium periodate.

Materials:

  • Glycoprotein of interest

  • Sodium meta-periodate (NaIO₄)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Solution: 15 mM Glycerol or Ethylene Glycol

  • Desalting column or dialysis cassette

Procedure:

  • Preparation of Glycoprotein Solution: Dissolve the glycoprotein in the Oxidation Buffer to a final concentration of 1-10 mg/mL.

  • Preparation of Periodate Solution: Immediately before use, prepare a fresh solution of NaIO₄ in the Oxidation Buffer. The final concentration of periodate in the reaction will need to be optimized but a starting point of 1-10 mM is recommended.

  • Oxidation Reaction: Add the freshly prepared NaIO₄ solution to the glycoprotein solution. Incubate the reaction mixture for 15-60 minutes at 4°C or room temperature, protected from light.[6]

  • Quenching the Reaction: To stop the oxidation, add the Quenching Solution to the reaction mixture and incubate for 15 minutes at room temperature.[6] This will consume any excess periodate.

  • Removal of Excess Reagents: Remove the excess periodate and quenching reagent by buffer exchange into the Oxidation Buffer using a desalting column or by dialysis.

ParameterRecommended Starting ConditionsRationale
Glycoprotein Concentration1-10 mg/mLHigher concentrations may lead to aggregation.
NaIO₄ Concentration1-10 mMLower concentrations favor oxidation of sialic acids.
Reaction Buffer0.1 M Sodium Acetate, pH 5.5The slightly acidic pH is optimal for the stability of the generated aldehydes.
Temperature4°C to Room Temperature4°C is preferred to minimize potential side reactions and protein degradation.
Incubation Time15-60 minutesShorter times can increase the selectivity for sialic acids.
Quenching Reagent15 mM Glycerol or Ethylene GlycolQuenches excess periodate to prevent unwanted side reactions.
Protocol 2: Labeling of Oxidized Glycoproteins with this compound

This protocol describes the reaction of the hydrazide linker with the aldehyde-containing glycoprotein.

Materials:

  • Oxidized glycoprotein from Protocol 1

  • Biotinylated this compound

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Desalting column or dialysis cassette

Procedure:

  • Preparation of Hydrazide Solution: Dissolve the biotinylated this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 50 mM).[3]

  • Labeling Reaction: Add the biotinylated this compound solution to the oxidized glycoprotein solution. A 10-50 fold molar excess of the hydrazide linker to the glycoprotein is a good starting point for optimization.[6]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification: Purify the labeled glycoprotein from excess hydrazide reagent and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).

ParameterRecommended Starting ConditionsRationale
Molar Excess of Hydrazide10-50 foldOptimization is crucial to control the degree of labeling.
Reaction Buffer0.1 M Sodium Acetate, pH 5.5Maintains the stability of the hydrazone bond as it forms.
Incubation Time2-4 hoursAllows for efficient reaction between the hydrazide and aldehyde groups.
Protocol 3: Detection of Biotin-Labeled Glycoproteins

Once the glycoprotein is labeled with biotin, it can be detected using a variety of avidin or streptavidin-based methods.[9] A common approach is to use a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) for detection in applications like Western blotting or ELISA.

Materials:

  • Biotin-labeled glycoprotein

  • Streptavidin-HRP conjugate

  • Appropriate substrate for HRP (e.g., TMB for ELISA, ECL for Western blotting)

  • Blocking buffer (e.g., 5% BSA in TBST)

Procedure (Example for Western Blot):

  • Electrophoresis and Transfer: Separate the biotin-labeled glycoprotein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Incubation with Streptavidin-HRP: Incubate the membrane with a solution of streptavidin-HRP diluted in the blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound streptavidin-HRP.

  • Detection: Add the appropriate HRP substrate and detect the signal using a suitable imaging system.

Self-Validating Systems and Trustworthiness

The protocols described are designed to be self-validating. For instance, in the detection step, a negative control (a non-glycosylated protein subjected to the same labeling procedure) should not produce a signal, confirming the specificity of the labeling for the glycan moieties.[10] Additionally, a positive control, a known glycoprotein, should be included to ensure the reagents and procedure are working correctly.[10] The degree of biotinylation can also be quantified using assays such as the HABA assay to ensure consistency between experiments.

Concluding Remarks

This compound provides a robust and versatile method for the selective labeling of glycoproteins and polysaccharides. The straightforward, two-step process of oxidation followed by hydrazone formation allows for the efficient introduction of reporter tags, such as biotin, for subsequent detection and analysis. The protocols and principles outlined in this application note offer a solid foundation for researchers to successfully implement this valuable technique in their studies of the vital roles of glycosylation in biology and disease.

References

  • CSC Technology: Selective Labeling of Glycoproteins by Mild Oxidation to Phenotype Cells.Current Protocols in Protein Science, 2013.
  • CSC technology: selective labeling of glycoproteins by mild oxidation to phenotype cells.Current Protocols in Protein Science, Chapter 19, Unit 19.12, 2013.
  • High efficiency labeling of glycoproteins on living cells.
  • CF® Dye Hydrazide.Biotium, N.D.
  • Optimization of oxidation of glycoproteins: an assay for predicting coupling to hydrazide chromatographic supports.
  • High-efficiency labeling of sialylated glycoproteins on living cells.
  • Lipopolysaccharide (LPS) labeled with Alexa 488 hydrazide as a novel probe for LPS binding studies.Cytometry, 41(3), 223-231, 2000.
  • Biotin-hydrazide-labelling of glycoprotein sugars.
  • Direct Detection of Biotinylated Proteins by Mass Spectrometry.Journal of Proteome Research, 13(9), 4146-4157, 2014.
  • Enzyme-based detection of glycoproteins on blot transfers using avidin-biotin technology.Analytical Biochemistry, 161(1), 123-131, 1987.
  • HOOK™-Biotin-Hydrazide Labeling Kit.G-Biosciences, N.D.
  • Hydrazide- Biotin.Interchim, N.D.
  • Do you have a protocol for labeling of proteins with hydrazide-based dyes?Lumiprobe, N.D.
  • Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins.STAR Protocols, 4(3), 102513, 2023.
  • Smart Fluorescent Polysaccharides: Recent Developments and Applic
  • Fluorescence Labeling Polysaccharide.BOC Sciences, N.D.
  • Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry.Nature Biotechnology, 21(6), 660-666, 2003.
  • Application Notes and Protocols: Glycoprotein Labeling with 11-Maleimidoundecanoic Acid Hydrazide.BenchChem, N.D.

Sources

Butyric Acid Hydrazide: A Versatile Tool in Chemical Biology for Epigenetic Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<_

Abstract

Butyric acid, a short-chain fatty acid, is a well-established inhibitor of histone deacetylases (HDACs), enzymes that play a critical role in epigenetic regulation.[1][2][3] While potent, the utility of butyric acid itself as a chemical probe is limited by its simple structure. The introduction of a hydrazide functional group, creating butyric acid hydrazide (BAH), transforms this simple metabolite into a versatile and powerful tool for chemical biology. The hydrazide moiety serves as a reactive handle for bioconjugation, enabling the development of sophisticated molecular probes, targeted inhibitors, and novel therapeutic agents. This guide provides a detailed overview of BAH's applications, focusing on its role as an HDAC inhibitor and as a foundational scaffold for creating advanced chemical biology tools. We present field-proven protocols and explain the scientific rationale behind experimental design to empower researchers in their exploration of epigenetic pathways and drug development endeavors.

Introduction: From a Simple Fatty Acid to a Chemical Biology Powerhouse

Histone deacetylases (HDACs) are a class of enzymes crucial for remodeling chromatin structure and regulating gene expression.[4] They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin state that is generally associated with transcriptional repression.[4] The dysregulation of HDAC activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them a prime target for therapeutic intervention.[4][5]

Butyric acid is a natural short-chain fatty acid and a well-known pan-HDAC inhibitor.[2][6] It functions by binding to the zinc ion within the catalytic site of Class I and II HDACs, thereby blocking their enzymatic activity.[4][6] However, the therapeutic and experimental application of butyric acid is hampered by its rapid metabolism and lack of specificity.

This is where This compound (BAH) emerges as a superior tool. By replacing the carboxylic acid's hydroxyl group with a hydrazide group (-NHNH2), BAH retains the core HDAC-inhibiting butyryl scaffold while gaining a nucleophilic and reactive handle. This modification opens the door to a multitude of chemical biology applications, transforming a simple inhibitor into a versatile platform for:

  • Probing Enzyme Activity: Serving as a foundational molecule in high-throughput screening for novel HDAC inhibitors.

  • Bioconjugation and Labeling: Attaching fluorescent dyes, affinity tags (like biotin), or other molecules to visualize or isolate HDACs and their interacting partners.

  • Rational Drug Design: Acting as a starting point for synthesizing more potent, selective, and targeted HDAC inhibitors, including PROTACs (Proteolysis Targeting Chimeras).[7]

The hydrazide group's reactivity with aldehydes and ketones, often leveraged in "click chemistry" reactions, allows for stable and specific conjugation under biologically compatible conditions.[8][9][10]

Mechanism of Action: HDAC Inhibition

This compound, like its parent compound, primarily functions by inhibiting Class I and Class II histone deacetylases. The underlying mechanism involves the coordination of the carbonyl group to the zinc cofactor (Zn²⁺) located in the enzyme's active site. This interaction blocks the access of the natural substrate, acetylated lysine, preventing the deacetylation reaction. The subsequent accumulation of acetylated histones leads to a more open chromatin structure, facilitating gene expression.[4]

HDAC_Inhibition cluster_0 Normal HDAC Activity cluster_1 Inhibition by this compound Histone Acetylated Histone (Lys-Ac) HDAC HDAC Enzyme (with Zn²⁺) Histone->HDAC Substrate Binding Deacetylated_Histone Deacetylated Histone (Lys) HDAC->Deacetylated_Histone Deacetylation BAH This compound HDAC_Inhibited Inhibited HDAC BAH->HDAC_Inhibited Active Site Binding (Blocks Substrate) Histone_Unchanged Acetylated Histone (Remains Acetylated)

Caption: Mechanism of HDAC inhibition by this compound.

Application I: In Vitro Screening of HDAC Inhibitory Activity

This compound serves as an excellent reference compound and starting point for screening campaigns aimed at identifying novel HDAC inhibitors. A common method is the fluorogenic in vitro HDAC activity assay, which measures the enzymatic activity by detecting the release of a fluorescent molecule from a synthetic acetylated substrate.[11][12]

Principle of the Fluorogenic HDAC Assay

This assay employs a synthetic substrate consisting of an acetylated lysine residue linked to a fluorophore, such as 7-Amino-4-methylcoumarin (AMC). In its acetylated form, the substrate is non-fluorescent. Upon deacetylation by an active HDAC enzyme, a developer solution containing a protease (like trypsin) cleaves the peptide bond, releasing the fluorophore and generating a measurable signal.[12] The inhibitory potential of a compound like BAH is determined by its ability to reduce this fluorescent signal in a dose-dependent manner.

Assay_Workflow cluster_assay Fluorogenic HDAC Assay Workflow A 1. Add Reagents to Plate (HDAC Enzyme, Buffer) B 2. Add Test Compound (e.g., this compound) A->B C 3. Add Fluorogenic Substrate (Boc-Lys(Ac)-AMC) B->C D 4. Incubate at 37°C C->D E 5. Add Developer (with Trypsin) D->E F 6. Measure Fluorescence (Ex: 355nm, Em: 460nm) E->F

Caption: General workflow for an in vitro fluorogenic HDAC activity assay.[12]

Protocol: In Vitro HDAC Inhibition Assay

This protocol is a self-validating system designed to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound or other test compounds.

Materials and Reagents:

  • Purified recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC

  • Developer Solution: Trypsin in HDAC Assay Buffer

  • Test Compound: this compound (BAH)

  • Positive Control Inhibitor: Trichostatin A (TSA) or SAHA (Vorinostat)[12][13]

  • Vehicle Control: DMSO

  • Black, flat-bottom 96-well or 384-well microplate[12]

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of BAH in DMSO (e.g., 100 mM). Create a 10-point serial dilution series in DMSO.

    • Prepare a working solution of the positive control inhibitor (e.g., 100 µM TSA in DMSO).

    • Dilute the HDAC enzyme to its optimal working concentration in cold HDAC Assay Buffer. Expertise Note: The optimal enzyme concentration should be determined empirically to ensure the reaction proceeds in the linear range for the chosen incubation time.

    • Prepare the Fluorogenic Substrate working solution in HDAC Assay Buffer (e.g., 200 µM).

    • Prepare the Developer solution (e.g., 2 mg/mL Trypsin with TSA to stop the HDAC reaction). The TSA in the developer is a crucial self-validating step, ensuring the reaction is terminated before measurement.

  • Assay Plate Setup (per well):

    • Blank (No Enzyme): 40 µL Assay Buffer.

    • Negative Control (100% Activity): 40 µL of diluted HDAC enzyme + 10 µL of Assay Buffer with DMSO.

    • Positive Control (0% Activity): 40 µL of diluted HDAC enzyme + 10 µL of TSA working solution.

    • Test Compound Wells: 40 µL of diluted HDAC enzyme + 10 µL of each BAH dilution.

  • Initiate Reaction: Add 50 µL of the Fluorogenic Substrate working solution to all wells to bring the total volume to 100 µL. Mix gently.

  • Incubation: Incubate the plate at 37°C for 60 minutes.[11] The incubation time should be optimized to keep the negative control well within the linear range of the assay.

  • Develop Signal: Add 50 µL of Developer Solution to each well. Incubate at room temperature for 20 minutes.[11]

  • Measure Fluorescence: Read the plate using a microplate reader with an excitation wavelength of 355-380 nm and an emission wavelength of 440-460 nm.[11][12]

Data Analysis:

  • Subtract the average fluorescence of the Blank wells from all other wells.

  • Calculate the percent inhibition for each concentration of BAH using the formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Plot the % Inhibition against the log of the BAH concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ParameterTypical RangeRationale
HDAC Enzyme Conc. 1-10 ng/wellEmpirically determined for linear reaction kinetics.
Substrate Conc. 10-50 µM (final)Near or at the Kₘ for the enzyme to ensure sensitivity.
Incubation Time 30-90 minutesBalances signal strength with maintaining linearity.
Final DMSO Conc. < 1%High concentrations of DMSO can inhibit enzyme activity.[11]
Positive Control TSA or SAHAValidates assay performance and confirms HDAC-specific inhibition.[12]

Application II: A Scaffold for Targeted Probes and Therapeutics

The true power of this compound lies in its utility as a chemical scaffold. The hydrazide group is a versatile functional handle for creating more complex and targeted molecules through conjugation chemistry.

Hydrazide-Aldehyde "Click" Chemistry

One of the most straightforward bioconjugation strategies involves the reaction between a hydrazide and an aldehyde to form a stable hydrazone linkage.[8][9] This reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for modifying peptides, proteins, or other biomolecules.[9][14]

Conjugation_Concept cluster_reactants Reactants cluster_product Product BAH This compound (HDAC Warhead) Conjugate Targeted Probe (BAH-Biotin) BAH->Conjugate Hydrazone Bond Formation Probe Probe Molecule (e.g., Biotin-Aldehyde)

Caption: Conceptual diagram of BAH conjugation via hydrazide chemistry.

This strategy can be used to synthesize:

  • Affinity Probes: By conjugating BAH to biotin, researchers can create a probe for use in pulldown assays to identify HDAC binding partners or validate target engagement in complex cellular lysates.

  • Fluorescent Probes: Linking BAH to a fluorophore allows for the visualization of HDAC localization within cells using fluorescence microscopy.

  • Targeted Inhibitors: The hydrazide can be used to link the BAH "warhead" to a molecule that targets a specific cell type or subcellular compartment, thereby increasing efficacy and reducing off-target effects.

  • PROTACs: this compound can serve as the HDAC-binding ligand in a Proteolysis Targeting Chimera (PROTAC). A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (via the BAH moiety) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target HDAC, offering a powerful alternative to simple inhibition.[7]

Conclusion and Future Outlook

This compound represents a significant advancement over its parent compound, offering a blend of proven HDAC inhibitory action with the chemical versatility required for modern chemical biology research. Its utility as a reference standard, a building block for complex probes, and a scaffold for next-generation therapeutics is firmly established. As research into the nuances of epigenetic regulation continues, tools like this compound will be indispensable for dissecting complex biological pathways, validating new drug targets, and developing innovative therapeutic strategies for a host of human diseases.

References

  • Application Notes and Protocols for In Vitro Histone Deacetylase Activity Assay for HDAC2-IN-2. (n.d.). Benchchem.
  • Application Notes and Protocols for Hdac-IN-51 in In Vitro Histone Deacetylase Activity Assays. (n.d.). Benchchem.
  • Purification and enzymatic assay of class I histone deacetylase enzymes. (n.d.). PubMed Central.
  • This compound. (n.d.). Aladdin Scientific.
  • The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. (2011). Chemical Communications (RSC Publishing).
  • The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. (2011). PubMed Central.
  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek.
  • Butyrohydrazide. (n.d.). PubChem.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
  • The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)(3) (M = Re, Tc-99m) radiopharmaceuticals. (2011). ResearchGate.
  • Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. (2025). PubMed.
  • Discovery of Novel Hydrazide-Based HDAC3 Inhibitors as Epigenetic Immunomodulators for Cancer Immunotherapy. (2025). PubMed.
  • Butyrate Histone Deacetylase Inhibitors. (n.d.). PubMed Central.
  • Discovery of histone deacetylase 8 selective inhibitors. (n.d.). PubMed Central.
  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. (n.d.). PubMed Central.
  • Butyric Acid in Pharmaceuticals: Intermediate and Therapeutic Potential. (2026).
  • A Common Mechanism Links Activities of Butyrate in the Colon. (n.d.). PubMed.
  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). National Institutes of Health.
  • Inhibition of histone deacetylase activity by butyrate. (n.d.). PubMed.

Sources

Introduction: The Imperative of Controlled Biomolecule Immobilization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the principles and practice of immobilizing biomolecules using butyric acid hydrazide, tailored for researchers, scientists, and drug development professionals.

The ability to anchor biomolecules to solid supports is a cornerstone of modern biotechnology, underpinning advancements in diagnostics, therapeutics, and fundamental biological research.[1][2] From ELISAs and biosensors to affinity chromatography and targeted drug delivery systems, the performance of these technologies hinges on the stable and functional immobilization of proteins, antibodies, and nucleic acids.[3][4]

While simple physical adsorption is a straightforward method, it often leads to random orientation and denaturation of the biomolecule, compromising its activity.[5] Covalent immobilization strategies offer superior stability and control. Among these, hydrazide chemistry stands out as a robust and elegant method for creating stable, site-specific linkages, particularly for glycoproteins like antibodies.[6][7]

This application note provides a comprehensive guide to using this compound, a bifunctional linker, for the covalent immobilization of biomolecules. We will delve into the core chemical principles, provide detailed, field-proven protocols, and offer expert insights into achieving optimal, reproducible results. The focus is on creating a self-validating system where the logic behind each experimental step is clearly articulated, empowering the researcher to adapt and troubleshoot effectively.

Part 1: The Scientific Foundation of Hydrazide Chemistry

Hydrazide-based bioconjugation leverages the specific and efficient reaction between a hydrazide group (-CO-NH-NH₂) and an aldehyde group (-CHO) to form a stable hydrazone bond (C=N-NH-CO-).[6][8] This reaction is highly selective and proceeds readily under mild, aqueous conditions, making it ideal for sensitive biological molecules.

There are two primary pathways to exploit this chemistry for surface immobilization:

  • Direct Coupling to Aldehyde-Presenting Biomolecules: Biomolecules that naturally possess or can be modified to contain aldehyde groups can be directly coupled to a hydrazide-functionalized surface. This is the most common strategy for antibodies and other glycoproteins.[9][10] The carbohydrate moieties, typically located on the Fc region of an antibody and away from the antigen-binding site, can be gently oxidized with sodium periodate to generate aldehydes.[5][11] This approach ensures a highly specific, oriented immobilization that preserves the biomolecule's functional activity.[12]

  • Surface Functionalization with this compound: Many common substrates for immobilization (e.g., magnetic beads, microplates, nanoparticles) are supplied with carboxylated surfaces (-COOH). This compound serves as a perfect linker to convert these surfaces into reactive hydrazide platforms. This is typically achieved using carbodiimide chemistry, where 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS), activates the surface carboxyl groups to form a stable amide bond with the primary amine of the hydrazide linker.[13][14][15]

The Chemical Workflow: A Two-Stage Process

The overall process can be visualized as a logical sequence of activation and coupling. First, the solid support is prepared to present reactive hydrazide groups. Second, the biomolecule is prepared with aldehyde functionalities, which then react with the activated surface.

G cluster_0 Stage 1: Surface Preparation cluster_1 Stage 2: Biomolecule Coupling Carboxyl_Surface Carboxylated Surface (-COOH) Activated_Ester Amine-Reactive NHS-Ester Carboxyl_Surface->Activated_Ester EDC / NHS in MES Buffer Hydrazide_Surface Hydrazide Surface (-CONHNH2) Activated_Ester->Hydrazide_Surface this compound (H2NNH-CO-(CH2)2-CH3) Immobilized_Protein Immobilized Biomolecule (Hydrazone Linkage) Hydrazide_Surface->Immobilized_Protein Coupling in Acidic Buffer (pH 4-6) Glycoprotein Glycoprotein (e.g., Antibody) Aldehyde_Protein Aldehyde-Activated Protein (-CHO) Glycoprotein->Aldehyde_Protein Sodium Periodate (NaIO4) Oxidation G cluster_0 cluster_1 cluster_2 cluster_3 COOH R-COOH Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) COOH->Acylisourea + EDC NHSEster NHS-Ester (Amine-Reactive, More Stable) Acylisourea->NHSEster + NHS - EDC-urea HydrazideSurface Hydrazide Surface (Stable Amide Bond) NHSEster->HydrazideSurface + this compound - NHS

Figure 2: EDC/NHS activation and hydrazide coupling chemistry.

Protocol 2: Site-Directed Immobilization of an Antibody

This protocol describes the oxidation of antibody carbohydrate chains and subsequent coupling to the hydrazide-activated surface prepared in Protocol 1.

Core Principle: Sodium periodate (NaIO₄) specifically cleaves the bond between adjacent carbon atoms that have hydroxyl groups (cis-diols), which are abundant in the sugar residues of the antibody's Fc region. This cleavage reaction creates two reactive aldehyde groups. [9][10]The reaction is performed in the dark to prevent over-oxidation.

Materials and Reagents

Reagent/MaterialSpecificationTypical Concentration/Amount
Hydrazide-Activated SupportFrom Protocol 1-
AntibodyIgG class, in PBS1-2 mg/mL
Oxidation Buffer0.1 M Sodium Acetate, pH 5.5-
Sodium Periodate (NaIO₄)Light-sensitive10-20 mM (in Oxidation Buffer)
Quenching Solution1.5 M Glycerol or Ethylene Glycol1/10th of reaction volume
Coupling Buffer0.1 M Sodium Acetate, pH 4.5-5.5Varies with support
Blocking Buffer3% BSA in PBSVaries with support
(Optional) ReductantSodium Cyanoborohydride (NaBH₃CN)50 mM (in Coupling Buffer)

Step-by-Step Methodology

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to place the antibody into Oxidation Buffer using a desalting column or dialysis. Ensure the buffer is amine-free (e.g., avoid Tris).

    • Adjust the antibody concentration to 1-2 mg/mL.

  • Carbohydrate Oxidation:

    • Prepare the NaIO₄ solution fresh in Oxidation Buffer and protect it from light.

    • Add the NaIO₄ solution to the antibody solution to a final concentration of 10-20 mM.

    • Incubate for 30 minutes at room temperature in the dark.

    • Causality: This controlled oxidation selectively generates aldehydes on the Fc region, leaving the antigen-binding sites untouched. [5][16]

  • Quenching the Oxidation:

    • Stop the reaction by adding the Quenching Solution (e.g., 10 µL of glycerol for every 100 µL of reaction volume).

    • Incubate for 5-10 minutes at room temperature.

    • Causality: Glycerol contains cis-diols and will consume any excess periodate, preventing unwanted side reactions.

    • Remove excess periodate and glycerol by buffer exchange into the Coupling Buffer.

  • Coupling to Hydrazide Surface:

    • Add the oxidized antibody solution to the hydrazide-activated support.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

    • Causality: The reaction between the aldehyde and hydrazide to form a hydrazone is most efficient at a slightly acidic pH of 4-6. [8][14]Aniline can be added as a catalyst to improve reaction speed and efficiency. [8]

  • (Optional) Stabilizing the Linkage:

    • The hydrazone bond is stable for most applications. [8]For applications requiring extreme stability, the bond can be reduced to an irreversible secondary amine linkage.

    • Add Sodium Cyanoborohydride (NaBH₃CN) to the coupling reaction to a final concentration of 50 mM and incubate for an additional 1-2 hours.

    • Causality: NaBH₃CN is a mild reducing agent that selectively reduces the C=N bond of the hydrazone without affecting other protein functionalities. [14]

  • Blocking and Final Washing:

    • Remove the antibody solution and wash the surface 3 times with Coupling Buffer, followed by 3 times with PBS.

    • Add Blocking Buffer (e.g., 3% BSA in PBS) and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites on the surface. [16] * Wash 3-5 times with PBS containing 0.05% Tween-20 (PBST). The immobilized biomolecule is now ready for use.

Part 3: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Immobilization Efficiency 1. Inactive EDC/NHS (hydrolyzed).2. Inefficient antibody oxidation.3. Incorrect pH for coupling reactions.4. Presence of competing primary amines (e.g., Tris buffer).1. Always prepare EDC/NHS solutions fresh. Store reagents desiccated.2. Ensure periodate solution is fresh and protected from light. Confirm oxidation time and concentration.3. Verify pH of MES buffer (5.5-6.5) and Coupling Buffer (4.5-5.5).4. Use amine-free buffers (MES, Acetate, PBS) for activation and coupling steps.
Loss of Biomolecule Activity 1. Over-oxidation of the antibody.2. Denaturation due to harsh pH or buffer conditions.3. Steric hindrance after immobilization.1. Reduce periodate concentration or incubation time.2. Ensure all buffer conditions are within the tolerance range for your specific biomolecule.3. Consider using a longer chain hydrazide linker to increase the distance from the surface.
High Non-specific Binding 1. Incomplete blocking of the surface.2. Hydrophobic interactions between the biomolecule and the surface.1. Increase blocking time or try a different blocking agent (e.g., casein, non-fat dry milk).2. Include a mild detergent like Tween-20 (0.05%) in all wash steps after immobilization.

References

  • Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Note: Quenching and Surface Modification of EDC/NHS Reactions using Bis-PEG7-acid. Benchchem.
  • Immobilization of biomolecules on the surface of inorganic nanoparticles for biomedical applications. PMC - NIH.
  • Hydrazide- Biotin. Interchim.
  • Carbonyl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - UK.
  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH.
  • EDC/NHS activation of a surface? ResearchGate.
  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. PMC - NIH.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangslabs.
  • Surface-immobilization. University of Leeds.
  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews.
  • Facile Conjugation of Biomolecules onto Surfaces via Mussel Adhesive Protein Inspired Coatings. PMC - NIH.
  • Comparative Analysis of Different EDC and Sulfo‑NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca. Sigma-Aldrich.
  • Enhancing surface immobilization of bioactive molecules via a silica nanoparticle based coating. PubMed Central.
  • Surface-Immobilized Biomolecules. ResearchGate.
  • Site-directed immobilization of glycoproteins on hydrazide-containing solid supports. PubMed.
  • Immobilization of Antibody on Macro Carriers. CD Bioparticles.
  • Immobilization of antibodies on glass surfaces through sugar residues. PubMed - NIH.
  • Oriented antibody immobilization to polystyrene macrocarriers for immunoassay modified with hydrazide derivatives of poly(meth)acrylic acid. PMC - PubMed Central.
  • Orientation and characterization of immobilized antibodies for improved immunoassays (Review). AIP Publishing.
  • Chemoenzymatic site-specific reversible immobilization and labeling of proteins from crude cellular extract without prior purification using oxime and hydrazine ligation. PubMed.
  • A Facile Surface Modification Strategy for Antibody Immobilization on 3D-Printed Surfaces. MDPI.
  • Site-directed immobilization of glycoproteins on hydrazide-containing solid supports. SciSpace.

Sources

Surface Modification of Materials with Butyric Acid Hydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Butyrate Functionality

In the landscape of biomaterial science and drug delivery, surface modification is a cornerstone technology for tailoring the interactions between a material and its biological environment.[1] The choice of functional group for surface decoration is a critical decision that dictates the ultimate performance of the material. Butyric acid hydrazide emerges as a molecule of significant interest due to its dual-functionality: a terminal hydrazide group for versatile covalent attachment and a butyrate moiety that offers unique biological advantages.

Butyrate, a short-chain fatty acid, is a natural biological molecule with well-documented roles in cellular metabolism, signaling, and gut health.[2] Its incorporation onto material surfaces is not merely for inert spacing but for imparting specific biological recognition and therapeutic potential. For instance, butyrate-modified nanoparticles have been shown to enhance intestinal absorption and target hepatic cancer cells by interacting with monocarboxylate transporter 1 (MCT-1), a transporter often overexpressed in cancer cells.[3] This makes butyrate a strategic choice for targeted drug delivery systems. Furthermore, butyrate is a known histone deacetylase (HDAC) inhibitor, which can modulate gene expression and induce apoptosis in cancer cells, adding another layer of therapeutic activity to the functionalized material.[4]

This guide provides a comprehensive overview of the chemical strategies and detailed protocols for immobilizing this compound onto various material surfaces, with a focus on applications relevant to researchers, scientists, and drug development professionals.

Part 1: The Chemistry of Hydrazide-Mediated Surface Conjugation

The terminal hydrazide group (—NH-NH₂) of this compound is a potent nucleophile that can form stable covalent bonds with several functional groups commonly found or engineered onto material surfaces. The two primary strategies for its immobilization are:

  • Reaction with Aldehydes and Ketones: Hydrazides react with carbonyl compounds (aldehydes and ketones) under mildly acidic conditions (pH 4-6) to form a hydrazone linkage.[5] This reaction is highly specific and is often employed for the conjugation of glycoproteins after periodate oxidation of their sugar moieties to generate aldehydes.[6] The resulting hydrazone bond can be further stabilized by reduction to a secondary amine bond using agents like sodium cyanoborohydride.

  • Amidation with Carboxylic Acids: The most common and versatile method for attaching hydrazides to surfaces involves the activation of surface carboxyl groups using carbodiimide chemistry.[2] This approach, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), creates a stable amide bond between the surface and the hydrazide.

Mechanism of EDC/NHS Coupling

The EDC/NHS reaction is a cornerstone of bioconjugation and proceeds in two discrete steps, which minimizes undesirable side reactions like polymerization.[5]

  • Step 1: Activation of Carboxyl Groups. EDC reacts with surface carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate.

  • Step 2: Formation of a Stable NHS-ester. The addition of NHS or Sulfo-NHS displaces the O-acylisourea group to form a semi-stable amine-reactive NHS-ester. This intermediate is less susceptible to hydrolysis in aqueous environments than the O-acylisourea intermediate, thus improving the efficiency of the subsequent reaction with the hydrazide.[7]

  • Step 3: Nucleophilic Attack by Hydrazide. The primary amine of the this compound attacks the NHS-ester, forming a stable amide bond and releasing NHS.

This two-step process provides greater control over the conjugation reaction and is the focus of the detailed protocols provided below.

Caption: EDC/NHS mediated coupling of this compound.

Part 2: Experimental Protocols

These protocols provide a framework for the surface modification of carboxylated materials. Optimization of reagent concentrations, incubation times, and buffer conditions may be necessary for specific substrates and applications.

Protocol 1: Surface Modification of Carboxylated Polymeric Nanoparticles

This protocol details the covalent attachment of this compound to the surface of pre-functionalized polymeric nanoparticles (e.g., PLGA, PLA, polystyrene) bearing carboxyl groups.

Materials:

  • Carboxylated Nanoparticles (e.g., 10 mg/mL suspension)

  • This compound (MW: 102.14 g/mol )

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Glycine or 1 M Tris-HCl, pH 7.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Storage Buffer: PBS with a suitable preservative (e.g., 0.02% sodium azide)

  • Magnetic separator (for magnetic beads) or centrifuge

Procedure:

  • Particle Preparation:

    • Resuspend the stock solution of carboxylated nanoparticles thoroughly by vortexing and sonication (bath sonicator for 30-60 seconds).

    • Transfer 1 mL (10 mg) of the nanoparticle suspension to a microcentrifuge tube.

    • Wash the nanoparticles by adding 1 mL of Activation Buffer, centrifuging (or using a magnetic separator), and discarding the supernatant. Repeat this step twice to equilibrate the particles in the Activation Buffer.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of 10 mg/mL EDC and 10 mg/mL Sulfo-NHS in Activation Buffer.[8] These reagents are moisture-sensitive and hydrolyze quickly.

    • Resuspend the washed nanoparticle pellet in 500 µL of Activation Buffer.

    • Add 50 µL of the 10 mg/mL Sulfo-NHS solution, followed immediately by 50 µL of the 10 mg/mL EDC solution.

    • Vortex the suspension for 30 seconds and incubate at room temperature for 15-30 minutes with gentle mixing (e.g., on a rotator).[9]

  • Washing Activated Particles:

    • Remove excess EDC and Sulfo-NHS by centrifuging the suspension, discarding the supernatant, and washing the pellet twice with 1 mL of Coupling Buffer (PBS, pH 7.4).[5]

  • Conjugation with this compound:

    • Prepare a 10 mg/mL solution of this compound in Coupling Buffer.

    • Resuspend the activated nanoparticle pellet in 500 µL of the this compound solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

  • Quenching and Final Washing:

    • To block any unreacted NHS-ester sites, pellet the nanoparticles and resuspend them in 1 mL of Quenching Solution. Incubate for 30 minutes at room temperature.

    • Wash the nanoparticles three times with 1 mL of Washing Buffer (PBST) to remove unreacted reagents and byproducts.

    • After the final wash, resuspend the butyrate-modified nanoparticles in a suitable Storage Buffer.

Caption: Workflow for this compound nanoparticle conjugation.

Protocol 2: Surface Modification of a Carboxylated 2D Substrate (e.g., Sensor Chip, Glass Slide)

This protocol is adapted for flat surfaces, such as those used in biosensors or cell culture experiments.

Materials:

  • Carboxylated substrate (e.g., sensor chip, COOH-functionalized glass slide)

  • Reagents as listed in Protocol 1

  • Reaction chamber or a small, sealed container to prevent evaporation

Procedure:

  • Substrate Preparation:

    • Clean the carboxylated surface according to the manufacturer's instructions. This may involve washing with ethanol and deionized water, followed by drying under a stream of nitrogen.

    • Equilibrate the surface by rinsing with Activation Buffer.

  • Activation:

    • Prepare fresh EDC/Sulfo-NHS solution in Activation Buffer as described in Protocol 1.

    • Apply the EDC/Sulfo-NHS solution to the carboxylated surface, ensuring complete coverage. For a sensor chip, this may be done in a flow cell; for a slide, a small droplet can be confined using a hydrophobic pen.

    • Incubate in a humidified chamber for 15-30 minutes at room temperature.

  • Washing:

    • Gently rinse the surface with Coupling Buffer (PBS, pH 7.4) to remove the activation reagents. Do not allow the surface to dry out.

  • Conjugation:

    • Prepare a 10 mg/mL solution of this compound in Coupling Buffer.

    • Apply the hydrazide solution to the activated surface and incubate for 1-2 hours at room temperature in a humidified chamber.

  • Quenching and Final Washing:

    • Rinse the surface with Coupling Buffer.

    • Apply the Quenching Solution to the surface and incubate for 30 minutes.

    • Thoroughly rinse the surface with Washing Buffer (PBST) and finally with deionized water.

    • Dry the surface under a gentle stream of nitrogen.

Part 3: Characterization of Modified Surfaces

Validating the successful immobilization of this compound is a critical step. A combination of surface-sensitive analytical techniques should be employed.

Technique Purpose Expected Outcome for Successful Modification
Fourier-Transform Infrared Spectroscopy (FTIR) To identify functional groups.Appearance of characteristic amide bond peaks (~1650 cm⁻¹ for Amide I and ~1540 cm⁻¹ for Amide II) and C-H stretching from the butyryl group (~2870-2960 cm⁻¹).[10][11] A decrease in the broad carboxyl O-H stretch (~2500-3300 cm⁻¹) is also expected.[11]
X-ray Photoelectron Spectroscopy (XPS) To determine elemental composition and chemical states of the surface.An increase in the nitrogen (N 1s) signal relative to the carbon (C 1s) signal. High-resolution scans of the C 1s and N 1s peaks can confirm the presence of amide bonds.[12]
Contact Angle Goniometry To measure surface hydrophobicity/hydrophilicity.A change in the water contact angle. The introduction of the alkyl chain of the butyrate group may lead to a slight increase in hydrophobicity, depending on the nature of the underlying substrate.
Zeta Potential Analysis For nanoparticle characterization.A shift in the surface charge. The conversion of negatively charged carboxyl groups to neutral amide groups will result in a less negative (or more positive) zeta potential.

Part 4: Applications and Future Perspectives

The surface modification of materials with this compound opens avenues for advanced applications in drug development and biomedical research.

  • Targeted Drug Delivery: As previously mentioned, butyrate-functionalized nanoparticles can target cancer cells via MCT-1 transporters, potentially increasing the therapeutic index of encapsulated drugs.[3]

  • Enhanced Bioavailability: Covalently linking drugs to carriers via butyrate esters has been shown to improve their anti-proliferative activity, likely by overcoming the short half-life of free butyrate.[13]

  • Modulation of Cellular Response: The butyrate moiety can act as more than just a targeting ligand. Its ability to inhibit HDACs can be harnessed to directly influence the behavior of cells interacting with the material surface, for example, in tissue engineering scaffolds to guide cell differentiation or in implants to reduce inflammation.[4]

  • Anti-fouling and Anti-bacterial Surfaces: While not its primary feature, the modification of surfaces with short-chain fatty acids can alter protein adsorption and bacterial adhesion profiles.

The strategic use of this compound allows for the creation of "smart" biomaterials where the surface is not just a passive substrate but an active participant in the biological process. Future research will likely explore the synergistic effects of butyrate functionalization with other bioactive molecules and the development of materials with tunable densities of butyrate to precisely control cellular interactions.

References

  • Butyrate Modification Promotes Intestinal Absorption and Hepatic Cancer Cells Targeting of Ferroptosis Inducer Loaded Nanoparticle for Enhanced Hepatocellular Carcinoma Therapy. Small.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Ocean NanoTech.
  • Epigenetic orchestrator and drug enhancer: dual roles of butyrate in regulating post-translational modification and optimizing therapeutic delivery. Journal of Biomedical Science.
  • Hyaluronic acid as drug delivery for sodium butyrate: improvement of the anti-proliferative activity on a breast-cancer cell line. Journal of Drug Targeting.
  • Carboxyl Magnetic Beads. G-Biosciences.
  • Instruction Manual - Bio-Rad. Bio-Rad.
  • Coupling Protocol for LodeStars Carboxyl Magnetic Beads, EDC Mediated (One Step). Agilent.
  • 50 nm Super Mag Carboxylic Acid Beads Conjugation Protocol. Biologix Group.
  • Bond surface analysis using Fourier Transform Infrared Spectroscopy (FTIR) and X-Ray Photoelectron Spectroscopy (XPS). ResearchGate.
  • Impact of butyric acid modification on the structural and functional properties of rice starch. International Journal of Biological Macromolecules.
  • Effect of butyric anhydride modification on properties of wood-polylactic acid 3D-printed composites. BioResources.
  • Physico-Chemical Characterization of γ-Amino n-Butyric Acid Nanoparticles. ResearchGate.
  • Synthesis and Characterization of Metal Particles Using Malic Acid-Derived Polyamides, Polyhydrazides, and Hydrazides. MDPI.
  • The Postbiotic Properties of Butyrate in the Modulation of the Gut Microbiota: The Potential of Its Combination with Polyphenols and Dietary Fibers. MDPI.
  • Implications of butyrate and its derivatives for gut health and animal production. Animal Nutrition.
  • FTIR Spectroscopy Analysis of Butanoic Acid. ResearchGate.
  • Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines. Polymers.
  • Semiquantitative study of the EDC/NHS activation of acid terminal groups at modified porous silicon surfaces. Langmuir.
  • Synthesis and Characterization of Fatty Acid Grafted Chitosan Polymer and Their Nanomicelles for Nonviral Gene Delivery Applications. Biomacromolecules.
  • Comparison Between FT-IR and XPS Characterization of Carbon Fiber Surfaces. ResearchGate.
  • Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. MethodsX.
  • Biogenic Nanoparticles: Synthesis, Characterisation and Applications. MDPI.
  • FTIR spectra of butyric acid, HDES of M:TOPO (2:1), and an organic... ResearchGate.
  • Improvement of Poly(lactic acid)-Poly(hydroxy butyrate) Blend Properties for Use in Food Packaging: Processing, Structure Relationships. MDPI.
  • Grafting reaction of poly(D,L)lactic acid with maleic anhydride and hexanediamine to introduce more reactive groups in its bulk. Biomaterials.
  • Engineering and functionalization of biomaterials via surface modification. RSC Advances.

Sources

Application Notes & Protocols: The Strategic Use of Butyric Acid Hydrazide in the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Perspective on a Classic Scaffold

In the landscape of modern drug discovery, the rational design of enzyme inhibitors remains a cornerstone of therapeutic development. Enzymes, as the catalysts of biological processes, present highly specific targets for intervention in numerous pathologies. A significant area of focus has been the inhibition of histone deacetylases (HDACs), a class of enzymes crucial to the epigenetic regulation of gene expression.[1][2] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors (HDACis) a promising class of anti-neoplastic agents.[1][3][4]

The journey of HDAC inhibition began with the discovery of natural products, including the short-chain fatty acid, butyric acid.[3][5] While butyric acid itself is a known inhibitor of HDAC activity, its relatively low potency has driven extensive research into more effective derivatives.[5][6] A critical structural feature of most potent HDACis is a Zinc-Binding Group (ZBG) that chelates a catalytic Zn²⁺ ion in the enzyme's active site.[7][8] While hydroxamic acids have traditionally been the most common ZBG, concerns about their metabolic stability and potential off-target effects have spurred the search for alternatives.[9][10]

This guide focuses on the strategic implementation of butyric acid hydrazide and its derivatives in enzyme inhibitor design. The hydrazide moiety has emerged as a highly effective ZBG, offering a unique combination of potency, selectivity, and favorable kinetic profiles.[8][11][12] By integrating the established butyric acid scaffold with the novel hydrazide ZBG, researchers can develop a new generation of highly potent and selective enzyme inhibitors.

The Pharmacophore of an HDAC Inhibitor: The Critical Role of the ZBG

The generally accepted model for an HDAC inhibitor consists of three key components: a "cap" group that interacts with the surface of the enzyme, a "linker" region that occupies the catalytic tunnel, and the "Zinc-Binding Group" (ZBG) that coordinates with the active site zinc ion.[7] This interaction is paramount for inhibitory activity.

HDAC_Pharmacophore cluster_0 HDAC Inhibitor Molecule cluster_1 Enzyme Active Site Cap Cap Group Linker Linker Cap->Linker Surface Surface Residues Cap->Surface Surface Interactions ZBG Zinc-Binding Group (e.g., Hydrazide) Linker->ZBG Zinc Zn²⁺ Ion ZBG->Zinc Chelation Tunnel Catalytic Tunnel Synthesis_Workflow Start Start: Ethyl Indole-3-butyrate + Hydrazine Hydrate Step1 Step 1: Hydrazide Formation - Reactants are refluxed in Ethanol. - Rationale: Ethanol is a good solvent for both reactants and allows for the necessary reaction temperature. Start->Step1 Intermediate Intermediate: Indole-3-butyric acid hydrazide Step1->Intermediate Step2 Step 2: Hydrazone Condensation - Intermediate is reacted with a substituted Aldehyde in Ethanol with a catalytic amount of acetic acid. - Rationale: Acid catalysis protonates the aldehyde carbonyl, making it more electrophilic for attack by the hydrazide. Intermediate->Step2 Product Final Product: Indole-3-butyric acid-derived hydrazone Step2->Product

Caption: A two-step workflow for the synthesis of indole-3-butyric acid hydrazone inhibitors.

Step-by-Step Methodology:

  • Synthesis of Indole-3-butyric acid hydrazide (Intermediate):

    • To a solution of ethyl indole-3-butyrate (1 equivalent) in absolute ethanol, add hydrazine hydrate (10 equivalents).

    • Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

    • Pour the concentrated mixture into cold water to precipitate the solid product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield the intermediate hydrazide. The product can be purified by recrystallization from ethanol.

  • Synthesis of the Final Hydrazone Derivative (Product):

    • Dissolve the synthesized indole-3-butyric acid hydrazide (1 equivalent) in absolute ethanol.

    • Add the desired substituted aldehyde (1.1 equivalents) to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Heat the mixture to reflux and stir for 4-6 hours, again monitoring by TLC.

    • After the reaction is complete, cool the mixture in an ice bath to induce crystallization.

    • Filter the resulting solid, wash with a small amount of cold ethanol, and dry to obtain the final hydrazone product.

Application II: In Vitro Evaluation of Enzyme Inhibition

Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target enzyme. A fluorometric assay is a common and sensitive method for measuring HDAC activity.

Protocol 2: Fluorometric HDAC Inhibition Assay

This protocol is designed to determine the concentration at which a compound inhibits 50% of the enzyme's activity (the IC₅₀ value). It is a self-validating system that includes positive and negative controls to ensure the reliability of the data.

Assay_Workflow Prep Preparation - Dilute enzyme, substrate, and inhibitor solutions to working concentrations in assay buffer. Plate Plate Setup (96-well) - Add buffer, inhibitor (test compound or SAHA), and enzyme to wells. - Rationale: Pre-incubating the enzyme and inhibitor allows them to bind before the substrate is introduced. Prep->Plate Incubate1 Pre-incubation - Incubate at 37°C for 15 minutes. Plate->Incubate1 AddSubstrate Initiate Reaction - Add fluorogenic substrate to all wells. Incubate1->AddSubstrate Incubate2 Reaction Incubation - Incubate at 37°C for 30-60 minutes. AddSubstrate->Incubate2 Develop Develop Signal - Add Developer solution (containing Trichostatin A and a protease) to stop the reaction and cleave the deacetylated substrate. - Rationale: TSA stops all further HDAC activity. The protease generates a fluorescent signal only from the product. Incubate2->Develop Read Measure Fluorescence - Read plate on a fluorometer (Ex/Em ~360/460 nm). Develop->Read Analyze Data Analysis - Plot fluorescence vs. inhibitor concentration. - Calculate IC₅₀ values using non-linear regression. Read->Analyze

Caption: Experimental workflow for determining IC₅₀ values using a fluorometric HDAC assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized this compound derivative (e.g., 10 mM in DMSO).

    • Create a series of dilutions of the test compound and a standard inhibitor (e.g., SAHA) in assay buffer.

    • Prepare working solutions of the recombinant human HDAC enzyme and the fluorogenic substrate in assay buffer.

  • Assay Execution:

    • In a 96-well black plate, add assay buffer to all wells.

    • Add 10 µL of the diluted test compounds or standard inhibitor to the appropriate wells. Add 10 µL of buffer with DMSO for the "no inhibitor" control.

    • Add 20 µL of the diluted HDAC enzyme solution to all wells except the "no enzyme" blank.

    • Gently mix and incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

    • Incubate at 37°C for a defined period (e.g., 45 minutes).

    • Stop the reaction by adding 50 µL of Developer solution (containing a stop solution like Trichostatin A and a developing enzyme).

    • Incubate at room temperature for 15 minutes to allow the fluorescent signal to develop.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., Excitation 360 nm, Emission 460 nm).

    • Subtract the background fluorescence from the "no enzyme" blank wells.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Determine the IC₅₀ value by plotting percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Summary: Inhibitory Potency of this compound Derivatives

The true value of this chemical scaffold is demonstrated by its potent inhibitory activity against various enzymes. Derivatives often show significant improvements over standards.

Compound ClassTarget EnzymeIC₅₀ Value (µM)Reference CompoundIC₅₀ Value (µM)Source
Indole-3-butyric acid hydrazone (Thiophene-based)Acetylcholinesterase1.95Donepezil4.53[13]
Indole-3-butyric acid hydrazone (Thiophene-based)α-Amylase0.99Acarbose4.21[13]
Indole-3-butyric acid hydrazone (Aminodichlorophenyl)Tyrosinase0.96Kojic Acid1.0[13]
Indole-3-butyric acid hydrazide (I13)HDAC10.0139SAHAVaries[14]
Indole-3-butyric acid hydrazide (I13)HDAC30.0121SAHAVaries[14]
Indole-3-butyric acid hydrazide (I13)HDAC60.0077SAHAVaries[14]

Note: SAHA is a pan-HDAC inhibitor; its IC₅₀ varies by isoform and assay conditions but is typically in the nanomolar range.

Conclusion and Future Directions

The use of this compound as a core structural motif represents a highly promising strategy in the design of next-generation enzyme inhibitors. The hydrazide moiety has proven to be a potent Zinc-Binding Group for HDACs, and the broader butyric acid hydrazone scaffold shows versatile inhibitory potential against other enzyme classes. [11][12][13]These compounds can exhibit superior potency and selectivity, and their unique kinetic profiles may offer therapeutic advantages. [12] Future research should focus on expanding the library of these derivatives to fine-tune isoform selectivity, particularly among the HDAC family, to minimize off-target effects. Furthermore, exploring these compounds as anti-cancer, anti-diabetic, and neuroprotective agents is a compelling avenue for therapeutic development. [13][14][15]The protocols and data presented here provide a solid foundation for researchers and drug development professionals to harness the power of the this compound scaffold in their discovery programs.

References

  • Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. PubMed.
  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. National Institutes of Health (NIH).
  • Inhibition of histone deacetylase activity by butyrate. PubMed.
  • Derivatives of butyric acid as potential anti-neoplastic agents. PubMed.
  • The anticancer prodrugs of butyric acid AN-7 and AN-9, possess antiangiogenic properties. PubMed.
  • Hydrazide-Based Class I Selective HDAC Inhibitors Completely Reverse Chemoresistance Synergistically in Platinum-Resistant Solid Cancer Cells. PubMed.
  • Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas. PubMed.
  • Zinc binding groups for histone deacetylase inhibitors. PubMed Central (PMC).
  • Mechanism of butyrate binding to histone deacetylase (HDAC): A new pharmacologic approach for predicting ligand cytotoxicity and safety profiles. ResearchGate.
  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. PubMed.
  • The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I. ResearchGate.
  • Butyrate Histone Deacetylase Inhibitors. National Institutes of Health (NIH).
  • Probing the mechanisms of hydrazide-based HDAC inhibitors binding to HDAC3 using Gaussian accelerated molecular dynamics (GaMD) simulations. PubMed.
  • The Zinc-Binding Group Effect: Lessons from Non-Hydroxamic Acid Vorinostat Analogs. ACS Publications.
  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. National Institutes of Health (NIH).
  • Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study. PubMed.
  • Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. Royal Society of Chemistry.
  • Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. MDPI.
  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. ResearchGate.
  • Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. MDPI.

Sources

Flow chemistry synthesis of Butyric acid hydrazide.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Continuous Flow Synthesis of Butyric Acid Hydrazide

Abstract

This compound is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and heterocyclic compounds.[1] Traditional batch synthesis methods often involve multiple steps with intermediate isolation, which can be time-consuming and energy-intensive, especially at a larger scale.[1] Furthermore, the handling of hydrazine hydrate at elevated temperatures in large quantities poses significant safety risks.[2] This application note details a robust and scalable continuous flow methodology for the synthesis of this compound directly from butyric acid. By telescoping an initial esterification with a subsequent hydrazinolysis in a single, uninterrupted flow process, this method offers significant advantages in terms of safety, efficiency, and scalability. The protocol leverages the superior heat and mass transfer characteristics of flow chemistry to achieve short residence times and high yields, making it an ideal platform for both laboratory-scale research and industrial production.[1][3][4]

Introduction: The Case for Flow Chemistry

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers distinct advantages over traditional batch processing.[3][5][6] Key benefits include:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous reagents, such as hydrazine, present at any given moment.[4] This, combined with superior temperature control that prevents thermal runaways, drastically improves the process safety profile.[3][4]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heating and cooling, enabling precise temperature control and the use of superheated conditions to accelerate reaction rates.[3][4][7]

  • Rapid Optimization and Scalability: Reaction parameters like temperature, pressure, and residence time can be screened and optimized quickly.[5] Scaling up production is achieved by either running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex challenges of batch scale-up.[3]

  • Telescoped Reactions: Multiple reaction steps can be performed sequentially without the need for manual handling or isolation of intermediates, streamlining the synthetic process and reducing waste.[8]

This protocol applies these principles to the synthesis of this compound, converting the carboxylic acid to the corresponding hydrazide in a telescoped, two-step continuous process.

Reaction Principle and Mechanism

The overall transformation from butyric acid to this compound is achieved through two sequential reactions conducted in distinct modules of the flow system.

Step 1: Fischer Esterification (Module 1) Butyric acid is first converted to its methyl ester via an acid-catalyzed Fischer esterification. This reaction is performed at an elevated temperature in the flow reactor to proceed rapidly.

Butyric Acid + Methanol --(H₂SO₄, Heat)--> Methyl Butyrate + H₂O

Step 2: Hydrazinolysis (Module 2) The crude stream of methyl butyrate is then immediately mixed with a solution of hydrazine hydrate. The subsequent nucleophilic acyl substitution rapidly converts the ester into the desired this compound.

Methyl Butyrate + Hydrazine Hydrate --(Heat)--> this compound + Methanol

By performing these reactions in a continuous, telescoped manner, the need to isolate the methyl butyrate intermediate is eliminated, significantly improving process efficiency.[1]

Experimental Setup and Protocol

This protocol is adapted from the general methodology for acid hydrazide synthesis developed by Halloran et al.[1] and is designed for a standard laboratory flow chemistry system.

Reagents and Equipment
Reagent / EquipmentDetails
Reagents Butyric acid (≥99%), Methanol (anhydrous), Sulfuric acid (98%), Hydrazine hydrate (55-64%)
Flow Chemistry System Two independent pump channels, suitable tubing (e.g., PFA), T-mixer, back pressure regulator (BPR)
Reactors Two coil reactors (e.g., PFA or stainless steel) with independent heating modules
Cooling Unit A simple ice bath or a dedicated cooling module
Analytical In-line IR or benchtop NMR for process monitoring (optional)[9][10]
Reagent Preparation
  • Pump 1 Feed (Esterification): Prepare a 1.6 M solution of butyric acid in methanol. For example, to a 50 mL volumetric flask, add 7.05 g (80 mmol) of butyric acid. Carefully add 0.87 mL (16 mmol, 0.2 equiv.) of concentrated sulfuric acid. Dilute to the 50 mL mark with methanol.

  • Pump 2 Feed (Hydrazinolysis): Prepare a 4.9 M solution of hydrazine hydrate in methanol. For example, to a 50 mL volumetric flask, carefully add 12.3 mL (245 mmol, ~3 equiv.) of hydrazine hydrate (~64%). Dilute to the 50 mL mark with methanol.

Flow System Configuration

The system is configured in two primary modules.

// Define nodes Pump1 [label="Pump 1\n(Butyric Acid in\nAcidic Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pump2 [label="Pump 2\n(Hydrazine Hydrate\nin Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactor1 [label="Heated Coil Reactor 1\n(135°C)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cooling [label="Cooling Loop\n(Ice Bath)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TMixer [label="T-Mixer", shape=invtriangle, fillcolor="#FBBC05", fontcolor="#202124"]; Reactor2 [label="Heated Coil Reactor 2\n(60°C)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BPR [label="Back Pressure\nRegulator (BPR)\n(e.g., 250 psi)", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Collection [label="Product Collection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges (workflow) Pump1 -> Reactor1 [label="2 mL/min"]; Reactor1 -> Cooling; Cooling -> TMixer; Pump2 -> TMixer [label="2 mL/min"]; TMixer -> Reactor2; Reactor2 -> BPR; BPR -> Collection; }

Step-by-Step Protocol
  • System Priming: Prime both pumps with pure methanol to ensure the system is filled and free of air bubbles.

  • Pressurization and Heating: Set the back pressure regulator (BPR) to 250 psi. This is crucial to allow heating of methanol above its atmospheric boiling point without vaporization.[7] Set the heating for Coil Reactor 1 to 135 °C and Coil Reactor 2 to 60 °C. Allow the system to reach thermal equilibrium.

  • Initiate Flow: Start Pump 1 (Butyric Acid solution) and Pump 2 (Hydrazine solution) simultaneously, each at a flow rate of 2.0 mL/min. The total flow rate after the T-mixer will be 4.0 mL/min.

  • Reaction and Residence Time:

    • Module 1 (Esterification): The butyric acid solution flows through Coil Reactor 1 (135 °C). A reactor volume of 10.6 mL will provide a residence time of approximately 5.3 minutes.[1]

    • Cooling: The stream is then rapidly cooled in an ice bath to prevent side reactions before mixing.

    • Module 2 (Hydrazinolysis): The cooled ester stream is combined with the hydrazine solution at the T-mixer and enters Coil Reactor 2 (60 °C). A reactor volume of 2.0 mL provides a residence time of 0.5 minutes for this rapid conversion.[1]

  • Product Collection: The product stream exits the BPR and is collected in a flask at atmospheric pressure. For the first ~10-15 minutes, collect the output as waste to allow the system to reach a steady state.[8]

  • Work-up and Isolation:

    • Once the run is complete, flush the system with pure methanol.

    • Combine the collected product fractions.

    • Concentrate the solution using a rotary evaporator to remove the methanol solvent. This will typically yield a crude white paste or solid.[1]

    • The crude product can be purified by recrystallization. A common method is to dissolve the crude mixture in a minimal amount of a suitable alcohol (e.g., 2-propanol) and then precipitate the pure hydrazide by adding a non-polar solvent like cold hexanes.[1]

    • Filter the resulting solid, wash with cold hexanes, and dry under vacuum.

Process Monitoring and Optimization

To ensure a self-validating system, Process Analytical Technology (PAT) can be integrated. In-line spectroscopic methods allow for real-time monitoring of the reaction progress.[9][10][11]

  • FTIR Spectroscopy: An in-line FTIR probe placed after Coil Reactor 1 can monitor the esterification by tracking the disappearance of the carboxylic acid C=O stretch (~1710 cm⁻¹) and the appearance of the ester C=O stretch (~1740 cm⁻¹). A second probe after Coil Reactor 2 can confirm the final conversion by observing the appearance of the hydrazide N-H stretches and the shift in the C=O band.

  • Benchtop NMR: Samples can be automatically taken from the product stream, diluted, and injected into a benchtop NMR spectrometer for at-line analysis of conversion and purity.[11][12]

Optimization Parameters

ParameterEffect on ReactionCausality
Temperature (Module 1) Higher temperature increases the rate of esterification.Provides the necessary activation energy for the reaction, allowing for shorter residence times. Flow chemistry safely enables superheating of the solvent.[3]
Residence Time Must be sufficient for complete conversion at each stage.Determined by the reactor volume and flow rate.[8] Insufficient time leads to incomplete reaction, while excessively long times can promote side reactions.
Stoichiometry An excess of hydrazine ensures complete conversion of the ester.Governed by Le Chatelier's principle, driving the equilibrium of the hydrazinolysis step towards the product. The molar ratio is controlled by the concentration and flow rates of the reagent streams.[8]

Safety Considerations: Handling Hydrazine

Hydrazine is an acutely toxic, corrosive, and suspected human carcinogen.[13][14] All handling must be performed with extreme caution.

  • Engineering Controls: All operations involving hydrazine, including reagent preparation and the flow synthesis itself, must be conducted within a properly functioning chemical fume hood.[13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[13]

    • Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber).[15] Nitrile gloves offer minimal protection and should be avoided or doubled.

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[15]

  • Spill & Exposure Procedures:

    • Spills: Do not attempt to clean up a hydrazine spill yourself. Evacuate the area and follow institutional emergency procedures.[13][16] Spills can be absorbed with inert, dry material like sand or vermiculite.[16]

    • Exposure: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[14][16]

  • Waste Disposal: All hydrazine-containing waste is considered hazardous and must be disposed of according to federal, state, and institutional regulations.[13][14] Label waste containers clearly.

Conclusion

The continuous flow synthesis of this compound from butyric acid is a safe, efficient, and highly scalable method. By leveraging the inherent advantages of flow chemistry, this protocol minimizes the risks associated with handling hazardous reagents like hydrazine while providing high yields and short reaction times.[1][4] The integration of in-line analytical techniques further enhances process control and reproducibility, making this approach highly suitable for modern chemical research and development.

References

  • Halloran, M. W., Hudecek, C., & Burkart, M. D. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. [Link]
  • Gérardy, R., et al. (2022). Analytical Tools Integrated in Continuous-Flow Reactors: Which One for What?. Organic Process Research & Development. [Link]
  • Guidi, M., et al. (2020). Flow cells for in‐line and on‐line analysis in flow synthesis.
  • Environmental Health & Safety, University of New Mexico.
  • O'Brien, A. G., et al. (2020). Safe and scalable peptide synthesis via an acyl azide method in continuous flow. Reaction Chemistry & Engineering. [Link]
  • Mazzarella, D., et al. (2024). Continuous flow synthesis enabling reaction discovery. Chemical Science. [Link]
  • Halloran, M. W., et al. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow.
  • Gemo, M., et al. (2022). Integrating continuous flow synthesis with in-line analysis and data generation.
  • Cole-Parmer.
  • Syrris. Learn more on Synthesis and analysis in flow chemistry. [Link]
  • Battilocchio, C., & Ley, S. V. Flow Chemistry. University of Cambridge. [Link]
  • Clark, C. C. (1983). Safety and Handling of Hydrazine.
  • de Souza, J. M., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. PubMed Central. [Link]
  • NJ Bio, Inc. Flow Chemistry. [Link]
  • Khan, I., et al. (2024). Synthesis and characterization of indole-3-butyric acid-based hydrazones. PubMed. [Link]
  • Pereira, A. R., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
  • Mahmoud, A. R. (2024). Flow Chemistry in Organic Synthesis: Advantages and Industrial Applications.

Sources

Application Notes and Protocols: Butyric Acid Hydrazide for Probing Protein Carbonylation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

PART 1: CORE DIRECTIVE - A Guide to Understanding and Utilizing Butyric Acid Hydrazide

This guide provides a comprehensive overview of this compound (BAH) and its derivatives as powerful tools for the detection, quantification, and identification of carbonylated proteins. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offers detailed experimental protocols, and provides critical insights for troubleshooting and data interpretation. As a senior application scientist, the goal is to empower researchers to confidently and effectively employ BAH in their investigations of oxidative stress and its pathological consequences.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Expertise & Experience: The "Why" Behind the "How"

Protein carbonylation, an irreversible oxidative post-translational modification, serves as a key biomarker for oxidative stress implicated in aging and various diseases.[1][2] The introduction of carbonyl groups (aldehydes and ketones) into protein side chains, primarily on proline, arginine, lysine, and threonine residues, can profoundly alter protein structure and function. This compound and its tagged analogues, such as biotin hydrazide, are invaluable reagents for studying this modification.[1]

The core of this technique lies in the specific chemical reaction between the hydrazide moiety (-NHNH2) of BAH and the carbonyl group on an oxidized protein. This nucleophilic addition reaction forms a stable hydrazone bond, effectively "tagging" the carbonylated protein for downstream analysis.[3][4] This covalent labeling strategy offers high specificity and sensitivity.[5]

G Protein Protein Side Chain (e.g., Lysine) Carbonylated_Protein Carbonylated Protein (Aldehyde/Ketone) Protein->Carbonylated_Protein Oxidation Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Carbonylated_Protein Tagged_Protein BAH-Tagged Protein (Hydrazone Linkage) Carbonylated_Protein->Tagged_Protein Derivatization BAH This compound (R-CO-NH-NH2) BAH->Tagged_Protein Detection Downstream Detection (e.g., Western Blot, MS) Tagged_Protein->Detection

Caption: Reaction schematic of protein carbonylation and detection with this compound.

Trustworthiness: Self-Validating Protocols

The reliability of any protocol hinges on its internal controls and validation steps. The following protocols are designed with this principle in mind, incorporating essential checks to ensure data integrity.

Protocol 1: Detection of Carbonylated Proteins by Western Blotting using Biotin Hydrazide

This is a widely used method for the global assessment of protein carbonylation in complex biological samples.[1][6]

Materials:

  • Cell/Tissue Lysis Buffer (e.g., RIPA with protease inhibitors)

  • Biotin Hydrazide solution (e.g., 100 mM stock in DMSO)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (for positive control)

  • Trichloroacetic acid (TCA), 20% (w/v)

  • Ice-cold acetone

  • SDS-PAGE gels and running buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • Enhanced Chemiluminescence (ECL) substrate

Experimental Workflow:

G Sample_Prep 1. Sample Preparation (Lysis & Quantification) Derivatization 2. Derivatization (Biotin Hydrazide Incubation) Sample_Prep->Derivatization Precipitation 3. Protein Precipitation (TCA) Derivatization->Precipitation Washing 4. Pellet Washing (Acetone) Precipitation->Washing SDS_PAGE 5. SDS-PAGE Washing->SDS_PAGE Transfer 6. Western Blot Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Detection 8. Streptavidin-HRP & ECL Blocking->Detection

Caption: Step-by-step workflow for Western blot detection of carbonylated proteins.

Detailed Steps:

  • Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease inhibitors. Quantify protein concentration using a standard method like the BCA assay.

  • Derivatization:

    • For each sample, take 20-50 µg of protein.

    • Add biotin hydrazide to a final concentration of 1-5 mM.

    • Incubate for 1.5-2 hours at room temperature with gentle agitation.

    • Causality: This step ensures the covalent labeling of carbonyl groups with biotin.

    • Control: Prepare a parallel sample without biotin hydrazide to assess non-specific binding of streptavidin-HRP.

  • Protein Precipitation:

    • Add an equal volume of 20% TCA to each sample, vortex, and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the protein.

    • Causality: TCA precipitation effectively removes unreacted biotin hydrazide and other small molecules.[7]

  • Washing:

    • Carefully aspirate the supernatant.

    • Wash the pellet twice with 500 µL of ice-cold acetone. Centrifuge after each wash.

    • Causality: Acetone washes remove residual TCA, which can interfere with SDS-PAGE.

  • SDS-PAGE and Western Blotting:

    • Air-dry the pellet and resuspend in SDS-PAGE sample buffer. Do not heat the samples , as this can cause aggregation of carbonylated proteins.[8]

    • Proceed with standard SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Detection:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with streptavidin-HRP (typically 1:5,000 to 1:20,000 dilution) for 1 hour at room temperature.

    • Wash the membrane thoroughly with TBST.

    • Incubate with ECL substrate and image the blot.

Data Presentation: Quantitative Summary

ParameterRecommended RangeRationale
Protein Input20-50 µgSufficient for detection in most cell/tissue lysates.
Biotin Hydrazide1-5 mMEnsures saturation of carbonyl groups.
Derivatization Time1.5-2 hoursOptimal for reaction completion at room temperature.
Streptavidin-HRP Dilution1:5,000 - 1:20,000Dependent on the specific conjugate and substrate sensitivity.
Protocol 2: Enrichment of Carbonylated Peptides for Mass Spectrometry

For identification of specific carbonylation sites, an enrichment strategy is necessary.[7][9]

Materials:

  • Derivatized protein sample (from Protocol 1, before SDS-PAGE)

  • DTT and Iodoacetamide (for reduction and alkylation)

  • Trypsin (mass spectrometry grade)

  • Streptavidin-agarose or magnetic beads

  • Wash buffers (e.g., high salt, low salt, and urea-containing buffers)

  • Elution buffer (e.g., 0.1% TFA or 8 M Guanidine-HCl)

Procedure:

  • Protein Digestion: Reduce and alkylate the derivatized protein sample, followed by overnight digestion with trypsin.

  • Enrichment:

    • Incubate the peptide digest with streptavidin beads for 2 hours at room temperature.

    • Causality: The high affinity of streptavidin for biotin facilitates the capture of biotinylated peptides.

  • Washing:

    • Perform a series of stringent washes to remove non-specifically bound peptides. This is a critical step for clean mass spectrometry data.

  • Elution: Elute the bound peptides from the beads.

  • Mass Spectrometry: Analyze the enriched peptides by LC-MS/MS to identify the carbonylated proteins and the specific sites of modification.

Authoritative Grounding & Comprehensive References

The protocols and claims within this guide are supported by established methodologies in the field. The use of hydrazide chemistry for carbonyl detection is a well-validated approach.[1][10] For a deeper understanding of the various methods for protein carbonylation analysis, including their pitfalls and promises, refer to Rogowska-Wrzesinska et al. (2014).[11]

Troubleshooting Common Issues:

IssuePossible CauseSolution
High Background Insufficient blocking or washing.[12]Increase blocking time, use a different blocking agent, or add more wash steps.
Non-specific binding of streptavidin-HRP.Run a control lane without biotin hydrazide derivatization.
Weak or No Signal Low levels of protein carbonylation.[13]Increase protein load or use a positive control (e.g., in vitro oxidized BSA).
Inefficient derivatization.Optimize biotin hydrazide concentration and incubation time.
Antibody/conjugate issue.Check the expiration date and storage conditions of streptavidin-HRP.
Smeared Bands Protein degradation.[13]Ensure protease inhibitors are included in the lysis buffer.
Protein aggregation.Avoid heating samples before loading on the gel.[8]
References
  • ResearchGate. (2025, August 10). Detection of Protein Carbonyls by Means of Biotin Hydrazide-Streptavidin Affinity Methods.
  • ACS Publications. (n.d.). Enrichment of Carbonylated Peptides Using Girard P Reagent and Strong Cation Exchange Chromatography.
  • NIH. (n.d.). PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES.
  • NIH. (n.d.). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling.
  • PubMed. (2016, April 15). A step-by-step protocol for assaying protein carbonylation in biological samples.
  • NIH. (2018, April 25). Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay.
  • (n.d.). Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods.
  • ResearchGate. (2025, August 6). Enrichment of Carbonylated Peptides Using Girard P Reagent and Strong Cation Exchange Chromatography | Request PDF.
  • (2018, April 13). Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay.
  • ResearchGate. (n.d.). Scheme representing the two chemical reactions used to derivatize....
  • (n.d.). Detection of Protein Carbonyls by Means of Biotin Hydrazide–Streptavidin Affinity Methods.
  • PubMed Central. (n.d.). Screening of Protein Carbonylation Sites in Human Serum by Ion Mobility Mass Spectrometry.
  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • MMPC. (2013, April 3). Protein Carbonyl Protocol.
  • SciSpace. (2022, August 23). Analysis of protein carbonylation — pitfalls and promise in commonly used methods.
  • (n.d.). Analysis of protein carbonylation - pitfalls and promise in commonly used methods.
  • Thermo Fisher Scientific - ES. (n.d.). Carbonyl-Reactive Crosslinker Chemistry.
  • (2012, June 27).
  • ResearchGate. (n.d.). MS/MS spectrum of peptide containing residues 169-183 in the +2 charge....
  • (n.d.).
  • NIH. (2014, December 1). Mechanism of protein decarbonylation.
  • NIH. (n.d.). Protein carbonylation detection methods: A comparison.
  • ResearchGate. (n.d.). (PDF) Protein carbonylation analysis by western blotting v1.
  • Abcam. (n.d.). Protein Carbonyl Assay Kit (Western Blot) (ab178020).
  • Cell Signaling Technology. (n.d.). Western Blotting Troubleshooting Guide.
  • Thermo Fisher Scientific - US. (n.d.). Western Blot Troubleshooting.
  • NIH. (n.d.). Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin.

Sources

Mass Spectrometry Analysis of Butyric Acid Hydrazide Labeled Peptides: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Cellular Processes with Butyric Acid Hydrazide Labeling

In the intricate landscape of proteomics, the ability to selectively label and identify peptides and proteins is paramount to understanding their function, regulation, and role in disease. Chemical labeling, in conjunction with mass spectrometry, offers a powerful toolkit for researchers to probe the proteome. This compound (BAH) has emerged as a valuable reagent for the derivatization of peptides, particularly those containing carbonyl groups, which can be indicative of oxidative stress or be introduced synthetically for targeted analysis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometry analysis of this compound labeled peptides. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and offer insights into data analysis and troubleshooting.

Principle of this compound Labeling

This compound is a chemical probe that contains a hydrazide functional group (-CONHNH2). This group reacts specifically with aldehydes and ketones to form a stable hydrazone bond. In the context of peptide analysis, this reactivity can be harnessed in two primary ways:

  • Targeting Oxidative Modifications: Reactive oxygen species (ROS) can lead to the carbonylation of amino acid side chains, particularly proline, arginine, lysine, and threonine, introducing ketone or aldehyde functionalities. BAH can be used to selectively tag these carbonylated peptides, enabling their enrichment and identification by mass spectrometry. This is crucial for studying oxidative stress-related cellular damage and disease pathogenesis.

  • Site-Specific Labeling of Engineered Peptides: Peptides can be synthesized with precursor functionalities that can be chemically or enzymatically converted to aldehydes or ketones. This allows for the site-specific attachment of BAH, which can be used to introduce a stable isotope label for quantitative proteomics or to alter the physicochemical properties of the peptide for improved mass spectrometric detection.

The butyrylation of peptides with BAH can also enhance their hydrophobicity, which may improve their ionization efficiency in electrospray ionization (ESI) mass spectrometry.

Materials and Reagents

  • This compound (BAH) (Molecular Weight: 102.14 g/mol )[1][2][3][4][5]

  • Peptide sample (containing carbonyl groups or engineered for labeling)

  • Ammonium Bicarbonate (NH4HCO3) buffer (50 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid (FA)

  • Acetonitrile (ACN) (mass spectrometry grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) C18 cartridges

  • Sodium cyanoborohydride (optional, for reduction of hydrazone bond)

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF mass spectrometer)

Experimental Workflow

The overall experimental workflow for the analysis of BAH-labeled peptides is a multi-step process that requires careful attention to detail to ensure reproducible and high-quality data.

experimental_workflow cluster_prep Sample Preparation cluster_labeling BAH Labeling cluster_cleanup Sample Cleanup cluster_analysis MS Analysis start Peptide Sample reduction Reduction (DTT) start->reduction alkylation Alkylation (IAA) reduction->alkylation digestion Tryptic Digestion (if starting with protein) alkylation->digestion labeling Incubate with this compound digestion->labeling reduction_optional Optional: Reduction (NaBH3CN) labeling->reduction_optional cleanup SPE Desalting (C18) reduction_optional->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis lcms->data_analysis

Figure 1: Experimental workflow for BAH labeling and MS analysis.

Detailed Experimental Protocol

This protocol is adapted from established methods for hydrazide-based labeling of carbonylated proteins and is optimized for peptide analysis by mass spectrometry.[6]

1. Sample Preparation (if starting from a protein sample):

  • Protein Solubilization: Resuspend the protein sample in 50 mM ammonium bicarbonate buffer.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.

  • Quenching: Add DTT to a final concentration of 10 mM to quench the excess IAA.

  • Tryptic Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio (w/w) and incubate overnight at 37°C.

2. This compound Labeling:

  • Prepare BAH Solution: Prepare a 50 mM stock solution of this compound in a compatible solvent (e.g., DMSO or water).

  • Labeling Reaction: Add the BAH stock solution to the peptide digest to a final concentration of 5-10 mM. The optimal concentration may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle agitation. The reaction forms a hydrazone bond between the hydrazide group of BAH and the carbonyl group on the peptide.

  • (Optional) Reduction of Hydrazone Bond: For increased stability, especially if the sample will be subjected to acidic conditions for an extended period, the hydrazone bond can be reduced to a more stable hydrazine bond. Add sodium cyanoborohydride to a final concentration of 20 mM and incubate for 1 hour at room temperature. Caution: Sodium cyanoborohydride is highly toxic and should be handled with appropriate safety precautions in a fume hood.

3. Sample Cleanup:

  • Acidification: Acidify the labeled peptide solution with formic acid to a final concentration of 0.1% (pH < 3).

  • SPE Desalting: Use a C18 SPE cartridge to desalt and concentrate the labeled peptides.

    • Equilibrate the cartridge with 100% ACN.

    • Wash with 0.1% FA in water.

    • Load the acidified sample.

    • Wash with 0.1% FA in water to remove salts and excess reagents.

    • Elute the labeled peptides with 50-80% ACN containing 0.1% FA.

  • Drying: Dry the eluted peptides in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% FA in water).

Mass Spectrometry Analysis

Instrumentation:

A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, coupled to a nano-liquid chromatography (nanoLC) system is recommended for the analysis of BAH-labeled peptides.

LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column is suitable for separating the labeled peptides.

  • Mobile Phases:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A shallow gradient of increasing mobile phase B should be optimized to achieve good separation of the peptides.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • MS1 Scan: Acquire full scan mass spectra over a mass range appropriate for the expected peptide masses (e.g., m/z 350-1500).

  • MS2 Scans (Tandem MS): Use a data-dependent acquisition (DDA) method to select the most abundant precursor ions for fragmentation. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are common fragmentation methods.

Expected Mass Shift:

The reaction of a peptide with this compound results in the formation of a hydrazone and the loss of a water molecule. The mass of this compound is 102.137 Da.[3] The net mass shift upon labeling will be the mass of BAH minus the mass of water (18.015 Da).

Mass Shift Calculation:

ReagentMolecular Weight (Da)Mass Shift (Da)
This compound102.137+84.122

Data Analysis and Interpretation

Database Searching:

The acquired MS/MS spectra should be searched against a protein sequence database using a search engine such as Mascot, SEQUEST, or MaxQuant. It is crucial to include the mass shift of the this compound modification as a variable modification in the search parameters.

Fragmentation of BAH-Labeled Peptides:

The fragmentation of peptides in MS/MS typically occurs along the peptide backbone, generating b- and y-type fragment ions.[4] The presence of the BAH label can influence the fragmentation pattern. While specific fragmentation data for BAH-labeled peptides is not extensively documented, studies on other hydrazide-labeled peptides suggest that the hydrazone bond can be labile under MS/MS conditions. This may result in:

  • Neutral Loss: A characteristic neutral loss of the butyryl group or the entire BAH moiety from the precursor ion or fragment ions.

  • Diagnostic Ions: The fragmentation of the BAH label itself may produce specific diagnostic ions that can be used to confirm the presence of the modification.

fragmentation_pattern cluster_peptide BAH-Labeled Peptide cluster_fragments MS/MS Fragmentation peptide ...-NH-CH(R)-CO-... label C(=N-NH-CO-C3H7)-... b_ion b-ion peptide->b_ion Backbone Cleavage y_ion y-ion peptide->y_ion Backbone Cleavage neutral_loss Neutral Loss (e.g., -C4H8O) label->neutral_loss Label Fragmentation

Figure 2: Conceptual fragmentation of a BAH-labeled peptide.

Troubleshooting

Problem Potential Cause Suggested Solution
Low Labeling Efficiency - Inefficient reaction conditions.- Low concentration of carbonyl groups in the sample.- Optimize BAH concentration and incubation time.- Ensure the pH of the reaction buffer is optimal (typically around 5.5-7.0 for hydrazone formation).- If applicable, verify the efficiency of carbonyl generation.
Poor Peptide Recovery After Cleanup - Incomplete elution from SPE cartridge.- Peptide precipitation.- Optimize the elution solvent for the SPE cartridge (increase ACN concentration).- Ensure the sample is fully acidified before loading onto the SPE cartridge.
Low Signal Intensity in MS - Low abundance of labeled peptides.- Ion suppression.- Consider enrichment strategies for carbonylated peptides if applicable.- Ensure thorough desalting to remove interfering substances.- Optimize LC gradient to separate labeled peptides from interfering species.
No or Few Labeled Peptides Identified - Incorrect mass shift used in database search.- Inefficient fragmentation of labeled peptides.- Double-check the calculated mass shift for the BAH modification.- Optimize collision energy (HCD or CID) to promote fragmentation of the peptide backbone while retaining information about the modification.
High Background Noise - Contamination from reagents or plastics.- Use high-purity solvents and reagents.- Use low-binding tubes and plates for sample handling.[1]

Conclusion

The use of this compound as a chemical label provides a versatile and effective method for the mass spectrometric analysis of peptides, particularly for the investigation of protein carbonylation and for site-specific labeling studies. By following the detailed protocol and considering the potential challenges outlined in this application note, researchers can confidently employ this technique to gain valuable insights into a wide range of biological processes. The ability to specifically tag and identify modified peptides will continue to be a cornerstone of proteomics research, driving new discoveries in basic science and drug development.

References

  • Zhang, K., et al. (2020). Chemical proteomics for identifying short-chain fatty acid modified proteins in Salmonella. STAR Protocols, 1(3), 100182. [Link]
  • ChemBK. (n.d.). Butyrohydrazide.
  • SpectraBase. (n.d.). This compound.
  • Meston, D. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America, 40(11), 534-538. [Link]
  • Chavez, J., et al. (2012). Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. Journal of the American Society for Mass Spectrometry, 23(8), 1343–1353. [Link]
  • Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical mass spectrometry, 11(11), 601. [Link]
  • Johnson, R. S., Martin, S. A., Biemann, K., Stults, J. T., & Watson, J. T. (1987). Novel fragmentation process of peptides by collision-induced decomposition in a tandem mass spectrometer: differentiation of leucine and isoleucine. Analytical chemistry, 59(21), 2621-2625. [Link]
  • Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
  • Loo, J. A. (2017). Top-down mass spectrometry of proteins and protein complexes. Accounts of chemical research, 50(5), 1024-1033. [Link]
  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry.
  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids.
  • Lirias. (2023, December 15). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis.
  • bioRxiv. (2022, January 5). Introduction.
  • ResearchGate. (2018, July 11). Recommended methods for derivatization of protein carbonyl modifications for mass spec?.
  • Waters Corporation. (n.d.). Synthetic Peptide Analysis.
  • Waters Corporation. (n.d.). Comprehensive Workflow for Quantitative Bioanalysis of Large Peptides and Proteins.
  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation.
  • Dong, M. P., & Yates, J. R. (2006). Mass spectrometry of peptides and proteins. Analytical chemistry, 78(12), 3971-3984. [Link]
  • ACS Measurement Science Au. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics.

Sources

Butyric acid hydrazide use in microarray fabrication

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Butyric Acid Hydrazide in Microarray Fabrication: A Detailed Guide to Surface Chemistry and Covalent Immobilization

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Surface Chemistry in Microarray Performance

Microarray technology serves as a cornerstone for high-throughput analysis in genomics, proteomics, and glycomics, enabling the simultaneous interrogation of thousands of biomolecular interactions.[1][2] The success and reliability of any microarray experiment are fundamentally dependent on the quality of probe immobilization—the process of attaching biomolecules to the solid support.[3][4][5] An ideal immobilization strategy ensures high specificity, stability, and accessibility of the probe molecules, thereby maximizing the signal-to-noise ratio and generating reproducible data.[6][7]

Among the various chemical strategies for covalent attachment, the use of hydrazide-modified surfaces, often created using reagents like this compound, has emerged as a robust and versatile method.[8][9] This guide provides a comprehensive overview of the principles and protocols for using this compound in microarray fabrication, with a focus on creating highly efficient and stable platforms for a range of applications, from carbohydrate-protein interaction studies to peptide and small molecule screening.

The Chemistry of Hydrazide Surfaces: Why It Works

Hydrazide chemistry offers a powerful tool for the covalent and site-specific immobilization of biomolecules.[9] The primary reaction involves the nucleophilic attack of the hydrazide group (-CONHNH₂) on a carbonyl group (an aldehyde or ketone), forming a stable hydrazone bond.[10] This reaction is particularly advantageous for several reasons:

  • Chemoselectivity: The reaction between a hydrazide and an aldehyde is highly specific and can proceed efficiently at a pH of 5-7, even in the presence of other nucleophiles like amines and thiols.[1][10][11] This selectivity minimizes side reactions and ensures that the desired biomolecule is attached in a controlled manner.

  • Stability: The resulting hydrazone bond is significantly more stable than a Schiff base formed with a simple amine, providing a durable linkage that can withstand subsequent washing and incubation steps.[10]

  • Versatility: A wide array of biomolecules can be immobilized using this chemistry. This includes:

    • Carbohydrates: The reducing ends of many carbohydrates contain or can be easily oxidized to form aldehyde groups, allowing for their direct and covalent attachment to hydrazide-coated surfaces without prior modification.[8][12] This is a significant advantage over methods that require complex chemical synthesis to functionalize each carbohydrate.[13]

    • Peptides and Proteins: Aldehyde or ketone groups can be introduced into peptides and proteins through various methods, such as the periodate oxidation of glycosylated proteins.[10]

    • Aldehyde-Modified Nucleic Acids: DNA or RNA with aldehyde modifications can also be effectively immobilized.[14][15]

    • Small Molecules: Small molecules containing an aldehyde or ketone functional group can be readily arrayed.

The use of a linker arm, such as the butyric acid component of this compound, can further enhance the performance of the microarray by positioning the immobilized molecule away from the surface. This reduces steric hindrance and improves the accessibility of the probe to its binding partner in solution.[8]

Experimental Workflow & Chemical Principles

The fabrication of a microarray using this compound chemistry involves a series of well-defined steps, from the initial preparation of the glass slide to the final immobilization of the probe molecules.

Diagram: Overall Workflow for Microarray Fabrication

G cluster_0 Phase 1: Surface Preparation cluster_1 Phase 2: Probe Preparation & Immobilization cluster_2 Phase 3: Post-Immobilization Processing A Glass Slide Cleaning B Silanization (e.g., with APTES) A->B Introduce amine groups C Activation with this compound Precursor B->C Introduce hydrazide groups D Prepare Probe Solution (e.g., carbohydrates, aldehyde-modified proteins) E Microarray Printing/Spotting D->E F Incubation & Covalent Bonding E->F Formation of hydrazone bonds G Blocking/Quenching F->G Deactivate unreacted sites H Washing & Drying G->H I Microarray Ready for Assay H->I

Caption: General workflow for fabricating a microarray using hydrazide chemistry.

Diagram: Surface Activation Chemistry

G cluster_0 Step 1: Silanization cluster_1 Step 2: Hydrazide Functionalization cluster_2 Step 3: Immobilization Surface Glass Surface (-OH groups) Silanized Silanized Surface (-NH2 groups) Surface->Silanized + APTES Hydrazide Hydrazide-Activated Surface (-CONHNH2 groups) Silanized->Hydrazide + Succinimidyl butyrate, then Hydrazine Immobilized Immobilized Carbohydrate (Hydrazone Bond) Hydrazide->Immobilized + Aldehyde-containing Probe

Caption: Chemical steps for activating a glass surface with hydrazide groups.

Protocols

Protocol 1: Preparation of Hydrazide-Coated Glass Slides

This protocol describes the preparation of hydrazide-activated glass slides from standard microscope slides.

Materials:

  • Glass microscope slides

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Acetone, reagent grade

  • Ethanol, absolute

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Succinimidyl 4-butyrate

  • N,N-Diisopropylethylamine (DIPEA)

  • Hydrazine hydrate

  • Methanol

Procedure:

  • Slide Cleaning: a. Immerse glass slides in Piranha solution for 1 hour at room temperature. b. Thoroughly rinse the slides with deionized water, followed by acetone and then ethanol. c. Dry the slides under a stream of nitrogen gas and bake at 110°C for 30 minutes.

  • Silanization (Amine Functionalization): a. Prepare a 2% (v/v) solution of APTES in anhydrous toluene. b. Immerse the cleaned, dry slides in the APTES solution for 1 hour at room temperature with gentle agitation. c. Wash the slides sequentially with toluene, acetone, and ethanol. d. Cure the slides by baking at 110°C for 30 minutes. This creates a uniform layer of amine groups on the surface.

  • Hydrazide Activation: a. Prepare a solution of succinimidyl 4-butyrate (or a similar NHS ester of butyric acid) and DIPEA in an appropriate anhydrous solvent like DMF. b. Immerse the amine-functionalized slides in this solution for 4-6 hours at room temperature to form an amide linkage, leaving a terminal ester group. c. Wash the slides thoroughly with the solvent, followed by methanol. d. Immerse the slides in a solution of hydrazine hydrate (e.g., 1 M in methanol) for 2 hours at room temperature. This reaction converts the terminal ester to a hydrazide group. e. Wash the slides extensively with methanol and dry under a stream of nitrogen. The slides are now hydrazide-activated and should be stored in a desiccator until use.

Protocol 2: Immobilization of Unmodified Carbohydrates

This protocol is adapted for the direct immobilization of reducing sugars onto the prepared hydrazide-coated slides.[8][12][13]

Materials:

  • Hydrazide-coated glass slides (from Protocol 1)

  • Carbohydrate samples (mono-, di-, oligo-, or polysaccharides)

  • Printing Buffer: 300 mM sodium phosphate buffer, pH 5.0, containing 30% glycerol.[8]

  • Pin-type microarrayer

  • Humid chamber

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 50 mM ethanolamine in 100 mM Tris-HCl, pH 9.0

Procedure:

  • Probe Preparation: Dissolve carbohydrate samples in the Printing Buffer to a final concentration of 10-30 mM. For high molecular weight polysaccharides, a concentration of 1 mg/mL may be appropriate.[8]

  • Microarray Printing: a. Load the carbohydrate solutions into the microarrayer. b. Print the samples onto the hydrazide-coated slides according to the microarrayer manufacturer's instructions.

  • Incubation for Covalent Coupling: a. Place the printed slides in a humid chamber. b. Incubate at 50°C for 12 hours.[13] The elevated temperature and humidity facilitate the formation of stable hydrazone bonds between the carbohydrate's reducing end aldehyde and the surface hydrazide groups.

  • Blocking Unreacted Sites: a. After incubation, immerse the slides in Blocking Buffer for 1 hour at room temperature with gentle agitation. This step quenches any remaining active hydrazide groups, minimizing non-specific binding in subsequent assays.

  • Washing and Drying: a. Wash the slides three times with PBST for 5 minutes each. b. Rinse with deionized water. c. Dry the slides by centrifugation or under a gentle stream of nitrogen. The carbohydrate microarray is now ready for use in binding assays.

Quantitative Data & Optimization Parameters

The efficiency of immobilization and the subsequent performance of the microarray are dependent on several key parameters. The following table summarizes recommended starting conditions and ranges for optimization.

ParameterRecommended Value/RangeRationale & Notes
Probe Concentration 10-30 mM (for oligosaccharides)[8]Higher concentrations can improve spot intensity but may lead to saturation. Empirical optimization is recommended.
Printing Buffer pH 4.5 - 5.5The formation of hydrazones is most efficient under slightly acidic conditions.[10]
Incubation Temperature 37°C - 50°C[8]Higher temperatures accelerate the reaction rate, but should not exceed the thermal stability of the probe molecules.
Incubation Time 12 - 24 hours[13]Sufficient time is required for the reaction to proceed to completion. Longer times may not significantly improve immobilization.
Humidity High (e.g., in a humid chamber)Prevents the evaporation of the spotted droplets and maintains the necessary aqueous environment for the reaction.

Trustworthiness and Self-Validation

To ensure the quality and reliability of the fabricated microarrays, several validation steps should be incorporated into the workflow:

  • Surface Characterization: The success of the surface modification can be qualitatively assessed using contact angle measurements. A clean glass surface is hydrophilic, an APTES-coated surface is more hydrophobic, and the final hydrazide surface will have its own characteristic hydrophilicity.

  • Immobilization Confirmation: The successful immobilization of probes can be confirmed by including a fluorescently labeled control molecule in the printing process. For example, an aldehyde-containing fluorescent dye can be spotted and its fluorescence intensity measured after washing.

  • Functional Assays: The ultimate validation comes from the performance of the microarray in a functional assay. For carbohydrate microarrays, this involves incubating the array with a fluorescently labeled lectin known to bind to specific sugars on the array and observing the expected binding pattern.[8]

Conclusion

The use of this compound for microarray fabrication provides a robust, selective, and versatile method for the covalent immobilization of a wide range of biomolecules. By carefully controlling the surface chemistry and optimizing the immobilization conditions, researchers can produce high-quality microarrays with excellent performance characteristics. The protocols and principles outlined in this guide offer a solid foundation for scientists and drug development professionals to successfully implement this powerful technology in their research endeavors.

References

  • Park, S., Shin, I. (2005). Facile Preparation of Carbohydrate Microarrays by Site-Specific, Covalent Immobilization of Unmodified Carbohydrates on Hydrazide-Coated Glass Slides. Organic Letters. [Link]
  • Lee, M. R., Shin, I. (2005). Chemical microarrays constructed by selective attachment of hydrazide-conjugated substances to epoxide surfaces and their applications.
  • American Chemical Society. (2005). Facile Preparation of Carbohydrate Microarrays by Site-Specific, Covalent Immobilization of Unmodified Carbohydrates on Hydrazide-Coated Glass Slides.
  • Shin, I., Park, S. (2010). Carbohydrate microarrays. Chemical Society Reviews. [Link]
  • Lee, J. C., Shin, I. (2010). One-step, acid-mediated method for modification of glass surfaces with N-hydroxysuccinimide esters and its application to the construction of microarrays for studies of biomolecular interactions.
  • PubMed. (2005). Facile preparation of carbohydrate microarrays by site-specific, covalent immobilization of unmodified carbohydrates on hydrazide-coated glass slides.
  • Lee, M. R., Shin, I. (2005). Chemical Microarrays Constructed by Selective Attachment of Hydrazide-Conjugated Substances to Epoxide Surfaces and Their Applications.
  • XanTec bioanalytics GmbH. (2007). Hydrogel coated Slides for Protein Microarrays. XanTec. [Link]
  • Huang, G., et al. (2011). A Universal Protocol for Photochemical Covalent Immobilization of Intact Carbohydrates for the Preparation of Carbohydrate Microarrays.
  • ResearchGate. (2015). Construction of Carbohydrate Microarrays by Using One-Step, Direct Immobilizations of Diverse Unmodified Glycans on Solid Surfaces.
  • Angenendt, P. (2005). Surface chemistries for antibody microarrays. IMR Press. [Link]
  • ResearchGate. (2005). Surface Chemistries for Antibody Microarrays.
  • Yao, S. Q., Zhu, Q. (2004). Strategies for Immobilization of Biomolecules in a Microarray. Combinatorial Chemistry & High Throughput Screening. [Link]
  • Cecchet, F., et al. (2021). The Role of Surface Chemistry in the Efficacy of Protein and DNA Microarrays for Label-Free Detection: An Overview. Sensors. [Link]
  • Manimala, J. C., et al. (2006). Surface chemistry and linker effects on lectin–carbohydrate recognition for glycan microarrays. Analytical Methods. [Link]
  • Song, X., et al. (2011). Preparation and Analysis of Glycan Microarrays. Methods in Molecular Biology. [Link]
  • Kumar, A., et al. (2011). Immobilization Techniques for Microarray: Challenges and Applications. Journal of Nanoscience and Nanotechnology. [Link]
  • Timofeev, E. N., et al. (1996).
  • Lastofka, F., et al. (2022). Unprecedented reactivity of polyamines with aldehydic DNA modifications: structural determinants of reactivity, characterization and enzymatic stability of adducts. Nucleic Acids Research. [Link]
  • Beier, M., Hoheisel, J. D. (2000). Immobilization chemistries. Nucleic Acids Research. [Link]
  • Gorman, C. M., et al. (1990). Analogues of butyric acid that increase the expression of transfected DNAs. Gene. [Link]
  • Barbulovic-Nad, I., et al. (2008). Bio-Microarray Fabrication Techniques—A Review.
  • Lee, Y., et al. (2012). Fabrication of carbohydrate microarrays through boronate formation.
  • ResearchGate. (2004). Strategies for Immobilization of Biomolecules in a Microarray.
  • Bitesize Bio. (2016). How DNA Microarrays are Built. Bitesize Bio. [Link]
  • Bentz, M. E., et al. (2004). Robust and efficient synthetic method for forming DNA microarrays. Nucleic Acids Research. [Link]
  • Niedermoser, S., et al. (2013). Carbodiimide-mediated immobilization of acidic biomolecules on reversed-charge zwitterionic sensor chip surfaces. Analytical and Bioanalytical Chemistry. [Link]
  • ResearchGate. (2020). (a) Synthesis of aldehyde-modified DN derivative and hyaluronic acid...
  • ResearchGate. (2003). Reaction of aldehyde I with acid hydrazides.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Butyric Acid Hydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for butyric acid hydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our focus is on explaining the causality behind experimental choices to ensure your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two predominant methods for synthesizing this compound:

  • Hydrazinolysis of an Ester: This is the most common and often preferred route. It involves reacting an ester of butyric acid, such as ethyl butyrate or methyl butyrate, with hydrazine hydrate.[1][2][3] The reaction is typically performed by refluxing the reagents in a solvent like ethanol.[1][3] This method is favored for its relatively clean conversion and straightforward work-up.

  • Direct Reaction with Butyric Acid: This approach involves converting butyric acid directly to the hydrazide. However, since the direct reaction between a carboxylic acid and hydrazine is slow and often results in a stable salt, a coupling agent is required. Reagents like dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxybenzotriazole (HOBt) can be used to activate the carboxylic acid for nucleophilic attack by hydrazine.[4] Alternatively, the acid can first be converted to a more reactive derivative, like an acyl chloride using thionyl chloride (SOCl₂), which is then reacted with hydrazine.[5]

Q2: Why is my reaction yield for this compound consistently low?

Low yields can stem from several factors. The most common culprits are an incomplete reaction, the formation of side products, or significant product loss during work-up and purification.[4]

  • Incomplete Reaction: The reaction equilibrium may not favor product formation. One effective strategy is to use reactive distillation to continuously remove the alcohol byproduct (e.g., ethanol), which drives the reaction forward according to Le Châtelier's principle.[6] Extending the reaction time or increasing the temperature can also help push the reaction to completion.[4]

  • Side Reactions: The most common side reaction is the formation of a symmetrical diacylhydrazide, where the newly formed this compound reacts with another molecule of the starting ester.[4]

  • Purity of Reactants: Impurities in your starting materials, such as residual water or other carbonyl compounds in the butyric acid ester, can inhibit the reaction or lead to unwanted byproducts.[4] It is recommended to use high-purity reagents.[4]

Q3: I see an unexpected peak in my NMR/IR spectra. What is the likely impurity?

Unexpected spectral peaks typically indicate unreacted starting materials or the presence of byproducts.[4]

  • In IR Spectroscopy: A broad O-H stretch might indicate unreacted butyric acid (if using that route), while the absence of the characteristic N-H and C=O bands of the hydrazide points to an incomplete reaction.[4]

  • In NMR Spectroscopy: Signals corresponding to your starting ester or known byproducts can help identify the impurities.[4] The most common byproduct is the diacylhydrazide (N,N'-dibutanoylhydrazine). This can be identified by its symmetrical structure in the NMR spectrum. Another possibility is the formation of hydrazones if your starting materials were contaminated with aldehydes or ketones.[4]

Troubleshooting Guide: Specific Issues and Solutions

Issue 1: Formation of a Diacylhydrazide Byproduct

This is the most prevalent side reaction, where the product acts as a nucleophile and attacks another molecule of the starting material.

Causality: The N-H proton of the newly formed hydrazide is acidic enough to be removed, and the resulting anion can attack another electrophilic ester molecule. This is especially problematic with highly reactive acylating agents like acyl chlorides or when the concentration of the desired hydrazide product becomes high relative to the remaining hydrazine.[4]

Solutions:

  • Adjust Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 molar equivalents relative to the ester).[6] This ensures that the ester is more likely to encounter a hydrazine molecule than a product molecule. For very reactive starting materials like sulfonyl chlorides, a large excess of hydrazine may be necessary to minimize dimer formation.[7]

  • Controlled Addition: Add the ester or acyl chloride dropwise to the solution of hydrazine hydrate at a controlled temperature.[4] This maintains a low concentration of the electrophile, favoring the reaction with the more abundant hydrazine.

Issue 2: Difficulty in Product Purification and Isolation

This compound is a relatively small, polar molecule, which can sometimes complicate its purification.

Causality: Its solubility profile can make it challenging to separate from polar solvents, unreacted hydrazine, or salt byproducts from the work-up.

Solutions:

  • Recrystallization: This is the most effective method for purifying solid hydrazides.[4] Ethanol is a commonly used and effective solvent for this purpose.[3][4] The ideal solvent should dissolve the hydrazide sparingly at room temperature but have high solubility at elevated temperatures.[4]

  • Optimized Work-up: After the reaction, cooling the mixture in an ice bath often causes the product to precipitate. If it remains in solution, the solvent can be removed under reduced pressure. The crude product can then be dissolved in an organic solvent like dichloromethane (DCM) or ethyl acetate.[5] Washing the organic layer with a saturated aqueous solution of sodium bicarbonate can neutralize any acidic catalysts, and a subsequent wash with brine helps remove water.[8]

  • Column Chromatography: If the product is an oily residue or difficult to crystallize, purification by silica gel column chromatography is a viable alternative.[4]

Visualizing the Process

Workflow and Troubleshooting Diagrams

To better assist in your experimental design and troubleshooting, the following diagrams illustrate a typical workflow and a logical decision tree for addressing common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Select Starting Material (Ester or Acid) Reagents Prepare Reagents (Hydrazine Hydrate, Solvent) Start->Reagents Setup Set up Reaction Vessel (Reflux Condenser) Reagents->Setup Addition Combine Reagents (Controlled Addition) Setup->Addition Reflux Heat to Reflux (Monitor Time & Temp) Addition->Reflux Monitor Monitor Progress (TLC) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Isolate Isolate Crude Product (Filtration/Extraction) Cool->Isolate Purify Purify Product (Recrystallization/Chromatography) Isolate->Purify Analyze Characterize Product (NMR, IR, MP) Purify->Analyze

Caption: General experimental workflow for hydrazide synthesis.

G decision decision solution Increase reaction time/temp. Consider reactive distillation. start Problem Encountered: Low Yield / Impure Product check_completion Is the reaction complete (by TLC/NMR)? start->check_completion check_completion->solution No check_impurities What is the main impurity? check_completion->check_impurities Yes solution_sm Drive reaction further. Check reactant purity. check_impurities->solution_sm Starting Material solution_diacyl Use excess hydrazine. Add ester/acyl chloride slowly. check_impurities->solution_diacyl Diacylhydrazide solution_other Check for carbonyl contaminants. Optimize work-up to prevent degradation. check_impurities->solution_other Other

Caption: Troubleshooting decision tree for hydrazide synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl Butyrate

This protocol is a standard method for laboratory-scale synthesis.

Materials:

  • Ethyl butyrate (1.0 eq)

  • Hydrazine hydrate (80-95% solution, 1.2-1.5 eq)[6]

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl butyrate and ethanol.

  • Slowly add the hydrazine hydrate to the stirred solution.[1][2]

  • Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-6 hours.[1][6]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.[5]

  • Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate product precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.

  • If the product does not precipitate, remove the ethanol under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol.[4]

Protocol 2: Reaction Monitoring and Characterization

Accurate monitoring and characterization are crucial for optimization.

Reaction Monitoring by TLC:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 2:1 ratio) is often a good starting point. Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm) and/or stain with potassium permanganate or iodine. The hydrazide product is typically more polar than the starting ester and will have a lower Rf value.

Product Characterization:

  • Infrared (IR) Spectroscopy: Look for characteristic peaks: N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide I band, around 1640-1680 cm⁻¹), and N-H bending (amide II band, around 1520-1550 cm⁻¹). Confirm the disappearance of the ester C=O stretch (around 1735 cm⁻¹).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals for the propyl chain (triplet, sextet, triplet) and broad signals for the N-H protons.

    • ¹³C NMR: Confirm the presence of the carbonyl carbon and the three distinct carbons of the propyl chain.

Data Summary Table

ParameterRecommended ConditionRationale / Reference
Starting Material Ethyl or Methyl ButyrateGood reactivity, common lab reagents.[1][6]
Reagent Ratio 1 : 1.2 (Ester : Hydrazine)Slight excess of hydrazine minimizes diacylhydrazide formation and drives the reaction.[6]
Solvent Ethanol or MethanolGood solubility for reactants; allows for reflux at a moderate temperature.[1][2]
Temperature Reflux (~75-80 °C for EtOH)Provides sufficient energy to overcome the activation barrier without excessive byproduct formation.[1][6]
Reaction Time 2-6 hoursTypically sufficient for completion; should be monitored by TLC.[5][6]
Purification Method Recrystallization from EthanolEffective for obtaining high-purity solid product.[4]

References

  • Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39155–39169.
  • Imine and Hydrazone Ligands. (2021).
  • ResearchGate. (n.d.). Optimization of the synthesis of dihydrazide 7.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines.
  • NASA Tech Briefs. (2010). Three Methods of Detection of Hydrazines.
  • CN103408454A - Preparation method of hydrazide compound. (2013). Google Patents.
  • Boyd, S., et al. (2020). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development.
  • ResearchGate. (2015). How can I reduce the formation of this structure? [Forum discussion].
  • N-O-O-H. (2022, April 5). Synthesis of butyric acid (Smell of rancid cheese & vomit). Sulfochromic method ⚗️ [Video]. YouTube.
  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Biointerface Research in Applied Chemistry, 12(4), 5035-5047.
  • ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods? [Forum discussion].
  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER? [Forum discussion].
  • Adimule, V., et al. (2014). Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry. Journal of Applied Pharmaceutical Science, 4(1), 58-63.
  • ResearchGate. (2019). How to convert anhydrides into acid hydrazide? [Forum discussion].

Sources

Technical Support Center: Purification of Butyric Acid Hydrazide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of butyric acid hydrazide and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who routinely synthesize hydrazide compounds and require robust, validated methods for achieving high purity. We will move beyond simple procedural lists to explore the underlying chemical principles that govern each purification step, empowering you to troubleshoot effectively and adapt methodologies to your specific reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

When synthesizing this compound, typically from an ester like ethyl butyrate and hydrazine hydrate, the crude product is often contaminated with specific reactants and byproducts.[1][2] Identifying these is the first step in designing a purification strategy.

  • Unreacted Starting Materials: Excess hydrazine hydrate and unreacted ethyl butyrate are common. Hydrazine hydrate is particularly important to remove due to its reactivity and potential toxicity.

  • Reaction Byproducts: Ethanol is a primary byproduct when starting from ethyl butyrate.[2] Water is also present from the use of hydrazine hydrate.

  • Side-Reaction Products: Symmetrically di-substituted hydrazides (dibutyroylhydrazine) can form if the reaction conditions are not carefully controlled.[1] Additionally, if any carbonyl compounds (like acetone used for cleaning) are present, corresponding hydrazones may form.[1]

Q2: I have my crude reaction mixture. What is the best general approach to start the purification?

The initial purification strategy depends heavily on the physical state of your crude product.[1]

  • If the Product is a Solid: For solid hydrazides, recrystallization is the most effective and widely used initial purification technique.[1][3] It leverages differences in solubility between the desired product and impurities at varying temperatures.

  • If the Product is an Oil or Fails to Solidify: If your product is an oil or remains difficult to crystallize, column chromatography is the preferred method.[1] This technique separates compounds based on their differential adsorption to a stationary phase, such as silica gel.[4]

Q3: How can I reliably assess the purity of my final product?

A multi-faceted approach is recommended for purity analysis.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative analysis throughout the purification process. It helps in identifying the number of components in a mixture and tracking the separation during column chromatography.[4]

  • Spectroscopic Methods: For structural confirmation and a definitive purity assessment, spectroscopic analysis is essential.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the chemical structure and can reveal the presence of impurities.[2][5]

    • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.[2][6]

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity for a crystalline solid. Impurities typically cause melting point depression and broadening.

Q4: What are the key physical and chemical properties of this compound I should know?

Having key data on hand is crucial for planning purification and handling.

PropertyValueSource
CAS Number 3538-65-6[7][8][9]
Molecular Formula C₄H₁₀N₂O[7][8][9]
Molecular Weight 102.14 g/mol [7][8][9]
Appearance White solid / crystals[4]
Normal Melting Point 320.69 K (47.54 °C)[7]
Normal Boiling Point 467.49 K (194.34 °C)[7]

Purification Workflow Overview

The following diagram illustrates a typical decision-making process for purifying a crude this compound reaction product.

G crude Crude Reaction Mixture is_solid Is the product solid? crude->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No / Oily wash Wash with appropriate solvent (e.g., cold ether, hexane) recrystallize->wash chromatography->wash analyze Assess Purity (TLC, NMR, MP) wash->analyze analyze->recrystallize Impure Solid analyze->chromatography Impure Oil pure_product Pure this compound analyze->pure_product Purity Met G start Attempt Recrystallization problem What is the issue? start->problem oils_out Product 'Oils Out' problem->oils_out Oiling no_crystals No Crystals Form problem->no_crystals No Formation low_yield Yield is Very Low problem->low_yield Low Recovery sol_oils 1. Add more hot solvent 2. Switch to a lower-boiling solvent oils_out->sol_oils sol_no_crystals 1. Scratch flask with glass rod 2. Add a seed crystal 3. Reduce solvent volume no_crystals->sol_no_crystals sol_low_yield 1. Ensure minimum hot solvent was used 2. Cool solution thoroughly in ice bath 3. Recover product from filtrate low_yield->sol_low_yield

Sources

Troubleshooting low yield in Butyric acid hydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for butyric acid hydrazide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this compound. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the scientific reasoning behind them to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: I'm getting a very low yield of this compound when reacting ethyl butyrate with hydrazine hydrate. What are the most likely causes?

A1: Low yields in the synthesis of this compound from ethyl butyrate and hydrazine hydrate are a common challenge. The primary reasons often revolve around incomplete reaction, suboptimal reaction conditions, or issues with product isolation. Key factors to investigate include:

  • Inadequate Reaction Time or Temperature: The hydrazinolysis of esters is a nucleophilic acyl substitution reaction. While it can proceed at room temperature, heating is often necessary to drive the reaction to completion in a reasonable timeframe. Refluxing the reaction mixture is a common practice.[1] A patent for a high-yield synthesis recommends refluxing for half an hour, followed by reactive distillation for 6 hours at a reaction temperature of 82-101°C.[2]

  • Incorrect Stoichiometry: While a 1:1 molar ratio of ethyl butyrate to hydrazine hydrate is theoretically sufficient, using a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) can help drive the equilibrium towards the product side.[2] However, a large excess can complicate purification.

  • Presence of Water: While hydrazine hydrate is the common reagent, excess water can potentially lead to the hydrolysis of the starting ester back to butyric acid, especially if the reaction conditions are harsh.

  • Inefficient Mixing: Ensure that the reaction mixture is being stirred effectively to ensure proper mixing of the reactants, especially if there are multiple phases.

Q2: I've tried increasing the reaction time and temperature, but my yield is still poor. Could there be side reactions occurring?

A2: Yes, several side reactions can compete with the desired formation of this compound, thereby reducing your yield. These include:

  • Formation of Hydrazones: If your starting materials or solvent contain acetone or other carbonyl-containing impurities, hydrazine can react with them to form hydrazones.

  • Decomposition of Hydrazine: Hydrazine, particularly in its anhydrous form, can be unstable.[3] While hydrazine monohydrate is more stable, it can still decompose, especially in the presence of certain metal catalysts or high temperatures, into nitrogen, hydrogen, and ammonia.[3][4][5][6][7] This decomposition reduces the amount of hydrazine available to react with the ester.

  • Reaction with α,β-Unsaturated Esters (if present as impurity): If your starting ester contains α,β-unsaturation, Michael addition of hydrazine can occur as a competing reaction.[8]

To mitigate these side reactions, ensure you are using pure starting materials and solvents.

Q3: What is the optimal molar ratio of ethyl butyrate to hydrazine hydrate? I've seen different recommendations.

A3: The optimal molar ratio can depend on the specific reaction conditions and the desired balance between maximizing yield and ease of purification. A common approach is to use a slight excess of hydrazine hydrate, typically in the range of 1.1 to 1.5 molar equivalents relative to the ester.[2] One patent suggests a molar ratio of ester to hydrazine hydrate of 1:1.2 for achieving a high yield of over 90%.[2] Using less than a stoichiometric amount of hydrazine hydrate has been shown to significantly reduce the yield.[2]

Here's a table summarizing the rationale for different molar ratios:

Molar Ratio (Ester:Hydrazine Hydrate)RationalePotential Outcome
1:1Stoichiometrically correct.May result in incomplete reaction due to equilibrium.
1:1.2 - 1:1.5Slight excess of hydrazine drives the reaction forward.Often leads to higher yields.[2]
>1:1.5Large excess of hydrazine.Can significantly increase the reaction rate but makes purification more challenging due to the need to remove unreacted hydrazine.
Q4: I'm struggling with the purification of this compound. What are the best methods?

A4: The purification of this compound, a solid with a melting point of 46-49°C, typically involves removing unreacted starting materials, byproducts, and the solvent.[9] The choice of method depends on the scale of your reaction and the impurities present.

  • Vacuum Distillation: This is a highly effective method for removing excess hydrazine hydrate, water, and any remaining ethyl butyrate, especially on a larger scale.[2] The product, this compound, has a higher boiling point (120°C at 10 mmHg) than the likely contaminants.[9]

  • Recrystallization: If your crude product is a solid and contains non-volatile impurities, recrystallization can be an excellent purification technique. The choice of solvent is crucial; you'll need a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: For small-scale reactions or when dealing with impurities that have similar boiling points to the product, silica gel column chromatography can be used for purification.[1]

Troubleshooting Workflow

Below is a systematic workflow to help you diagnose and resolve low-yield issues in your this compound synthesis.

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Experimental Protocols

High-Yield Synthesis of this compound (Adapted from Patent CN103408454A)[2]

This protocol describes a method for achieving a high yield of this compound.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a distillation column, add ethyl butyrate (116 g) and 80% hydrazine hydrate (75 g).

  • Reflux and Reactive Distillation:

    • Heat the mixture and begin stirring.

    • Reflux for 30 minutes.

    • Once the temperature at the top of the distillation column reaches approximately 80°C, begin to distill off the byproduct ethanol and water.

    • Maintain the reaction system temperature between 82-101°C and the temperature at the top of the distillation column between 75-85°C.

  • Reaction Completion and Purification:

    • Continue the reaction for approximately 6 hours.

    • After the reaction is complete, stop heating but continue stirring until the mixture cools.

    • Perform vacuum distillation to remove excess hydrazine hydrate, water, and any unreacted ethyl butyrate to obtain the this compound product.

General Laboratory Scale Synthesis

This protocol is a more general procedure suitable for smaller laboratory-scale synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl butyrate (1 equivalent).

  • Addition of Hydrazine Hydrate: Add absolute ethanol as a solvent, followed by the dropwise addition of hydrazine hydrate (1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Workup and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified by vacuum distillation or recrystallization.

Reaction Mechanism

The synthesis of this compound from ethyl butyrate and hydrazine hydrate proceeds via a nucleophilic acyl substitution mechanism.

Caption: Simplified reaction mechanism for the formation of this compound.

References

  • Catalytic decomposition of hydrous hydrazine for hydrogen production - Sustainable Energy & Fuels (RSC Publishing).
  • Catalytic Decomposition of Hydrazine and Hydrazine Derivatives to Produce Hydrogen-Containing Gas Mixtures: A Review | Semantic Scholar.
  • Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity - PMC - NIH.
  • Hydrogen Production from Hydrous Hydrazine Decomposition Using Ir Catalysts: Effect of the Preparation Method and the Support - MDPI.
  • Catalytic Decomposition of Hydrazine and Hydrazine Derivatives to Produce Hydrogen-Containing Gas Mixtures: A Review - ResearchGate.
  • CN103408454A - Preparation method of hydrazide compound - Google Patents.
  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC - PubMed Central.
  • Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

Sources

Technical Support Center: Stability of Butyric Acid Hydrazide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Butyric Acid Hydrazide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in aqueous solutions. Understanding and controlling its stability is paramount for reproducible and reliable experimental outcomes, whether in bioconjugation, as a derivatization agent, or in its capacity as a histone deacetylase (HDAC) inhibitor.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: How should I store solid this compound? A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For optimal long-term stability, storage under an inert gas atmosphere (like nitrogen or argon) at 2–8°C is highly recommended.[2]

Q2: What is the best way to prepare an aqueous solution of this compound? A2: While this compound is soluble in water, for maximum stability and to prevent degradation, it is best practice to first prepare a concentrated stock solution in a dry, high-purity organic solvent such as DMSO or DMF. This organic stock can then be aliquoted and stored at -20°C or -80°C. For experiments, a fresh aliquot can be thawed and diluted into your aqueous buffer immediately before use. This minimizes the compound's exposure time to water, thereby reducing the risk of hydrolysis.

Q3: What is the primary cause of this compound degradation in aqueous solutions? A3: The primary degradation pathway for this compound in water is hydrolysis.[3] This reaction is catalyzed by acid and involves the cleavage of the amide bond, resulting in the formation of butyric acid and hydrazine.[4]

Q4: Can I work with this compound solutions at room temperature? A4: While short-term handling at room temperature is often unavoidable, it should be minimized. Elevated temperatures accelerate the rate of hydrolysis and other potential degradation reactions.[5] For any procedures lasting more than a few minutes, it is strongly advised to keep solutions on ice to preserve the integrity of the compound.

Q5: Is this compound sensitive to oxygen? A5: Yes, hydrazide and hydrazine compounds can be susceptible to autoxidation.[6] For applications requiring high precision or for long-term experiments, it is advisable to use degassed buffers and/or work under an inert atmosphere to prevent oxidative degradation.

In-Depth Stability Profile

A deeper understanding of the factors influencing stability is crucial for designing robust experiments.

Mechanism of Hydrolysis

The instability of this compound in aqueous media is predominantly due to acid-catalyzed hydrolysis. The process begins with the protonation of the amide nitrogen, which makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate that subsequently collapses, cleaving the C-N bond to yield butyric acid and hydrazine.

Hydrolysis cluster_0 Step 1: Protonation (Acid-Catalyzed) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Bond Cleavage BAH This compound Protonated_BAH Protonated Intermediate BAH->Protonated_BAH + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_BAH->Tetrahedral_Intermediate + H2O Products Butyric Acid + Hydrazine Tetrahedral_Intermediate->Products - H+ Troubleshooting Start Experiment Fails: Inconsistent Results Check_pH Is buffer pH acidic (<6.5)? Start->Check_pH Check_Temp Were solutions left at RT > 1hr? Check_pH->Check_Temp No Sol_Adjust_pH Adjust pH to 7.0-7.4 Use freshly prepared buffer Check_pH->Sol_Adjust_pH Yes Check_Purity Are reagents fresh & high-purity? Check_Temp->Check_Purity No Sol_Use_Ice Keep solutions on ice Prepare fresh before use Check_Temp->Sol_Use_Ice Yes Rerun Re-run Experiment Check_Purity->Rerun Yes Contact_Support Problem Persists: Consult Senior Scientist Check_Purity->Contact_Support No Sol_Adjust_pH->Rerun Sol_Use_Ice->Rerun Sol_New_Reagents Use new, HPLC-grade reagents Sterile-filter buffers Sol_New_Reagents->Rerun

Caption: Troubleshooting workflow for this compound experiments.

Experimental Protocols
Protocol 1: Preparation and Handling of Stock Solutions

This protocol ensures the preparation of a stable, high-concentration stock solution.

  • Preparation: Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound into a sterile, conical tube.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO or DMF to achieve the target concentration (e.g., 100 mM). Vortex thoroughly until the solid is completely dissolved.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes. Store these aliquots at -20°C or -80°C for long-term stability.

  • Usage: When needed, thaw a single aliquot. Dilute it directly into the final aqueous buffer immediately prior to starting the experiment. Do not store diluted aqueous solutions for extended periods. Avoid repeated freeze-thaw cycles of the stock solution.

Protocol 2: Kinetic Analysis of Hydrolytic Stability by HPLC

This method allows for the quantitative assessment of this compound stability under specific experimental conditions. [7][8]

  • Materials:

    • This compound stock solution (e.g., 100 mM in DMSO).

    • Aqueous buffers at desired pH values (e.g., pH 5.0 Acetate buffer, pH 7.4 PBS).

    • Incubator or water bath set to the desired temperature (e.g., 37°C).

    • HPLC system with a C18 column and UV detector.

    • Autosampler vials.

  • Procedure:

    • Reaction Setup: Prepare working solutions by diluting the stock solution into each pH buffer to a final concentration suitable for HPLC analysis (e.g., 1 mM). Prepare enough volume for all time points.

    • Time Zero (T=0): Immediately after dilution into the first buffer, transfer an aliquot to an HPLC vial. This is your T=0 sample.

    • Incubation: Place the remaining reaction mixture in the incubator at the set temperature.

    • Time Points: At predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and transfer it to an HPLC vial.

    • Analysis: Analyze all samples by HPLC. The mobile phase and gradient will depend on the specific method, but a typical starting point is a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.

    • Data Processing: Monitor the peak area of the this compound peak over time. Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the first-order rate constant (-k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Quantitative Data on Hydrazide/Hydrazone Stability

Direct kinetic data for this compound hydrolysis is not extensively published. However, the stability of acyl hydrazones, which are formed from acyl hydrazides like this compound, is well-documented and serves as an excellent proxy for understanding pH-dependent stability. The data below illustrates the dramatic effect of pH on the stability of hydrazone linkages derived from aliphatic aldehydes.

Conjugate TypepH 7.4 Half-Life (minutes)pH 5.5 Half-Life (minutes)Source
Aliphatic Aldehyde + Acyl Hydrazide (5-carbon chain)180< 2[4]
Aliphatic Aldehyde + Acyl Hydrazide (aromatic character)120< 2[4]
Aliphatic Aldehyde + Acyl Hydrazide (10-carbon chain)60< 2[4]

Note: This table demonstrates that related structures are significantly less stable in acidic conditions compared to neutral pH, a principle that directly applies to the handling of this compound. [4][9]

References
  • Talelli, M., et al. (2010). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research, 27(9), 1933–1945.
  • Bielicki, J. K., et al. (2001). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 336(1-2), 19-28.
  • Dirksen, A., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. The Journal of Organic Chemistry, 73(13), 5153–5156.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 3538-65-6).
  • Chen, Y., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Scientific Reports, 11(1), 1334.
  • The Thoughtful Scientist. (2022). Troubleshooting and optimizing lab experiments.
  • Entin-Meer, M., et al. (2005). Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas. Molecular Cancer Therapeutics, 4(12), 1952-1961.
  • Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of Nutrition, 133(7 Suppl), 2485S–2493S.
  • PubChem. (n.d.). Butyrohydrazide.
  • Jiang, L., Wang, J., & Yang, S. T. (2018). Butyric acid: Applications and recent advances in its bioproduction. Biotechnology Advances, 36(8), 2101–2117.
  • Gilbert, J., et al. (2013). Butyrate Histone Deacetylase Inhibitors. Epigenetic Aspects of Chronic Diseases, 159–185.
  • S. S. K. (2024). Hydrazides as Inhibitors of Histone Deacetylases. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC.

Sources

Technical Support Center: Enhancing Butyric Acid Hydrazide Labeling Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Butyric Acid Hydrazide (BAH) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and optimization strategies for your labeling experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

This section addresses common questions about the principles and practice of this compound labeling.

Q1: What is the fundamental principle of this compound labeling?

This compound labeling is a chemoselective ligation technique used to covalently attach probes (like biotin or fluorescent dyes) to biomolecules. The core reaction involves the formation of a stable hydrazone bond between the hydrazide group (-CONHNH₂) of the this compound derivative and a carbonyl group (an aldehyde or ketone) on the target molecule.[1][2][3] For glycoproteins, which are a primary target for this chemistry, reactive aldehyde groups are typically generated by the mild oxidation of cis-diol groups within their carbohydrate moieties using sodium meta-periodate (NaIO₄).[4][5]

Q2: Why is the glycosylation site on an antibody a good target for labeling?

Labeling the glycosylation site of an antibody, often located in the Fc region, is advantageous because it is typically distant from the antigen-binding sites (Fab regions).[6] This site-directed conjugation minimizes the risk of interfering with the antibody's antigen-binding affinity and biological activity, a common concern with less specific labeling methods that target amino acids like lysine.[5]

Q3: What is the optimal pH for the hydrazide-aldehyde reaction, and why?

The reaction between a hydrazide and an aldehyde to form a hydrazone is most efficient in a slightly acidic to neutral pH range, typically between pH 5.0 and 7.0.[7] A pH of 5.5 is frequently recommended.[1][5][7][8] This is because the reaction is acid-catalyzed; protonation of the aldehyde's carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazide. However, at a very low pH, the hydrazide itself can become protonated, which reduces its nucleophilicity and slows the reaction.[7]

Q4: What types of buffers should I use for the labeling reaction?

It is critical to use buffers that do not contain primary amines, such as Tris or glycine.[5][9] These buffers will compete with the this compound for reaction with the aldehyde groups on your biomolecule, thereby quenching the labeling reaction.[7] Recommended buffers include MES (2-(N-morpholino)ethanesulfonic acid), HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), and sodium acetate.[7]

Visualizing the Workflow: this compound Labeling

The following diagram illustrates the key steps in a typical this compound labeling experiment targeting a glycoprotein.

BAH_Labeling_Workflow cluster_oxidation Step 1: Oxidation cluster_labeling Step 2: Labeling cluster_purification Step 3: Purification Glycoprotein Glycoprotein (with cis-diols) Oxidized_Glycoprotein Oxidized Glycoprotein (with aldehydes) Glycoprotein->Oxidized_Glycoprotein NaIO₄ Labeled_Glycoprotein Labeled Glycoprotein (Hydrazone Bond) Oxidized_Glycoprotein->Labeled_Glycoprotein BAH_Probe Butyric Acid Hydrazide Probe BAH_Probe->Labeled_Glycoprotein Purified_Product Purified Labeled Glycoprotein Labeled_Glycoprotein->Purified_Product Size-Exclusion Chromatography/ Dialysis

Caption: A simplified workflow for glycoprotein labeling using this compound.

Troubleshooting Guide

This section provides solutions to common problems encountered during this compound labeling experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Labeling Efficiency Inefficient Oxidation: The concentration of sodium periodate may be too low, or the incubation time too short.Optimize the sodium periodate concentration (typically 1-10 mM) and incubation time (15-60 minutes at 4°C or room temperature, protected from light).[4][5] For selective oxidation of sialic acids, use a lower concentration (e.g., 1 mM).[4][10]
Suboptimal pH: The pH of the reaction buffer may be outside the optimal range of 5.0-7.0.[7]Ensure your reaction buffer is within the optimal pH range. A pH of 5.5 is often a good starting point.[1][5][8]
Presence of Competing Amines: Your buffer may contain primary amines (e.g., Tris, glycine) that are quenching the reaction.[5][9]Use an amine-free buffer such as MES, HEPES, or sodium acetate.[7]
Degraded Reagents: The sodium periodate or this compound probe may have degraded.Use fresh, high-quality reagents. Prepare the sodium periodate solution immediately before use.[6]
Insufficient Molar Excess of Labeling Reagent: The concentration of the this compound probe may be too low.Increase the molar excess of the this compound probe. A 10-50 fold molar excess is a common starting point, but this may require optimization.[5]
High Background Signal Non-specific Binding of the Probe: The labeling probe may be non-specifically binding to your biomolecule or other components in the sample.Increase the number and duration of washing steps after the labeling reaction.[11] Consider adding a mild non-ionic detergent (e.g., Tween-20) to your wash buffers.
Endogenous Carbonyl Groups: Your sample may contain endogenous aldehydes or ketones that are reacting with the hydrazide probe.This is a known challenge. Ensure thorough purification of your target biomolecule before starting the labeling protocol.[12]
Insufficient Quenching of Excess Periodate: Residual sodium periodate can lead to unwanted side reactions.After the oxidation step, quench the reaction by adding glycerol or ethylene glycol.[5]
Protein Aggregation/Precipitation High Degree of Labeling: Excessive labeling can alter the physicochemical properties of the protein, leading to aggregation.Reduce the molar excess of the labeling reagent or decrease the reaction time to achieve a lower degree of labeling.
Buffer Conditions: The buffer composition or pH may be promoting protein instability.Optimize the buffer conditions. Ensure the pH is not close to the isoelectric point of your protein. The addition of a hydrophilic spacer, such as PEG, to the labeling reagent can also improve solubility.[7]

Protocol Optimization

For researchers looking to maximize the efficiency and reproducibility of their this compound labeling, the following detailed protocol provides a robust starting point for optimization.

Step-by-Step Protocol for Glycoprotein Labeling

1. Oxidation of Glycoprotein

  • Rationale: This step generates reactive aldehyde groups on the carbohydrate moieties of the glycoprotein.

  • Procedure:

    • Dissolve the glycoprotein in an amine-free oxidation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) to a final concentration of 1-10 mg/mL.[5]

    • Immediately before use, prepare a fresh solution of sodium meta-periodate (NaIO₄) in the oxidation buffer.

    • Add the NaIO₄ solution to the glycoprotein solution to achieve a final concentration of 1-10 mM.[4]

    • Incubate the reaction mixture for 15-60 minutes at 4°C or room temperature, protected from light.[5]

    • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5-10 minutes.[5]

    • Remove excess periodate and glycerol by buffer exchange into the labeling buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) using a desalting column or dialysis.[6]

2. Hydrazide Labeling

  • Rationale: This is the core conjugation step where the hydrazide probe reacts with the generated aldehydes.

  • Procedure:

    • Prepare a stock solution of the this compound probe in an appropriate solvent (e.g., DMSO or DMF).

    • Add the hydrazide probe stock solution to the purified, oxidized glycoprotein solution to achieve a 10-50 fold molar excess.[5]

    • For potentially improved reaction kinetics, consider the addition of aniline as a catalyst to a final concentration of 10 mM.[13][14][15]

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.[16]

    • Remove the excess, unreacted probe by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.2-7.4) using a desalting column or dialysis.[5]

3. Characterization

  • Rationale: It is essential to determine the degree of labeling (DOL) to ensure consistency between experiments.

  • Procedure:

    • Measure the absorbance of the protein (typically at 280 nm) and the dye (at its specific maximum absorbance wavelength).

    • Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

Visualizing the Chemical Mechanism

The following diagram illustrates the chemical reactions involved in the oxidation and labeling process.

BAH_Reaction_Mechanism cluster_oxidation_mech Oxidation cluster_labeling_mech Hydrazone Formation cis_diol cis-diol on Glycan aldehyde Aldehyde Groups cis_diol->aldehyde NaIO₄ aldehyde2 Aldehyde hydrazone Hydrazone Bond aldehyde2->hydrazone hydrazide Butyric Acid Hydrazide hydrazide->hydrazone +

Caption: Chemical reactions in the labeling process.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.
  • DeCory, T. R., et al. (2010). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. Langmuir, 26(21), 16877–16883. [Link]
  • DeCory, T. R., et al. (2010).
  • Gahmberg, C. G., & Andersson, L. C. (1977). Selective radioactive labeling of cell surface sialoglycoproteins by periodate-tritiated borohydride. The Journal of biological chemistry, 252(16), 5888–5894. [Link]
  • Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. [Link]
  • Bausch-Fluck, D., et al. (2023). Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. MethodsX, 11, 102302. [Link]
  • Zeng, Y., et al. (2009). High efficiency labeling of glycoproteins on living cells.
  • Kalia, J., & Raines, R. T. (2010). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie (International ed. in English), 49(48), 9284–9287. [Link]
  • Zeng, Y., et al. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. PubMed, 6(3), 207-9. [Link]
  • ResearchGate. Modification of side chains of terminal sialic acids on erythrocyte... [Link]
  • Medzihradszky, K. F., et al. (2012). Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach. Molecular & cellular proteomics, 11(5), 1-13. [Link]
  • MDPI. (2020). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. [Link]
  • ResearchGate. (2025).
  • Kalia, J., & Raines, R. T. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Chemical Biology, 8(3), 472-476. [Link]
  • CellMosaic. Introducing Functional Groups. [Link]
  • Interchim. Hydrazide- Biotin. [Link]
  • Wikipedia.
  • National Institutes of Health. (2020). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. [Link]
  • AxisPharm. (2024).
  • Bio-Rad Antibodies. Western Blot Troubleshooting: High Background Signal on the Blot. [Link]
  • ResearchGate. (2017). Trouble oxidizing and conjugating antibody with hydrazide-biotin. Can anyone please help? [Link]
  • Bio-Techne. Immunocytochemistry Troubleshooting: ICC Help & Common Problems. [Link]
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358–10376. [Link]
  • UCI Department of Chemistry. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. [Link]
  • Molecular Devices. Optimizing the labeling of proteins. [Link]
  • Yoo, J. S., & Regnier, F. E. (2009). Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. Journal of the American Society for Mass Spectrometry, 20(10), 1877–1886. [Link]
  • PubMed Central. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. [Link]
  • National Center for Biotechnology Information. Butyrohydrazide.
  • Hojo, H., et al. (2021). Glycoprotein Semisynthesis by Chemical Insertion of Glycosyl Asparagine Using a Bifunctional Thioacid-Mediated Strategy. Journal of the American Chemical Society, 143(29), 11007–11016. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Butyric Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Butyric acid hydrazide and its derivatives are a pivotal class of compounds, particularly recognized for their role as histone deacetylase (HDAC) inhibitors in cancer research and other therapeutic areas.[1][2] Despite their significant therapeutic potential, a primary and recurring challenge in the laboratory is their characteristically low aqueous solubility. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming these solubility issues to ensure experimental success and data integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the handling of this compound derivatives.

Q1: Why did my this compound derivative precipitate when I diluted my DMSO stock into my aqueous buffer (e.g., PBS)?

A1: This is the most common solubility issue. It occurs due to a phenomenon known as "solvent shock" or "anti-solvent precipitation."[3][4] Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but when this concentrated stock is rapidly diluted into an aqueous buffer where its solubility is poor, the compound crashes out of solution.[3][5] The final concentration of the co-solvent (DMSO) is often too low to maintain the compound's solubility in the now predominantly aqueous environment.[4]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

A2: This is highly cell-line dependent. As a general rule, most robust, immortalized cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity.[6][7] However, sensitive cell types, such as primary cells or stem cells, may show signs of toxicity or differentiation at concentrations as low as 0.1%.[6][8] It is critical to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line where you observe no effects on viability or the experimental endpoint.[3][6]

DMSO Concentration (v/v)General Cellular EffectsRecommendation
< 0.1% Generally considered safe with minimal effects.[6][9]Recommended for sensitive cells and long-term studies.[6]
0.1% - 0.5% Well-tolerated by many robust cell lines for up to 72 hours.[6]A common working range for many in vitro assays.[6][7][9]
0.6% - 1.0% Increased cytotoxicity and effects on cell function are often observed.[6][9]May be acceptable for very short exposure times; vehicle control is essential.[6]
> 1.0% Significant cytotoxicity and membrane damage are common.[6][8]Generally not recommended for cell-based assays.[6]

Q3: Can I use heating or sonication to dissolve my compound?

A3: Yes, gentle warming (e.g., 37°C) and brief sonication can be effective methods to help dissolve the compound, particularly when making your initial stock solution in a solvent like DMSO.[3][5] However, you must first verify the thermal stability of your specific derivative, as prolonged exposure to heat can cause degradation.

Q4: My compound seems to dissolve initially but then becomes cloudy in the incubator. What's happening?

A4: This suggests your compound is at or near its saturation limit in the final medium and is not stable over time.[3] Factors like a temperature shift from room temperature to 37°C or interactions with components in the cell culture medium (e.g., proteins, salts) can decrease solubility and lead to delayed precipitation.[10]

Section 2: In-Depth Troubleshooting Guide

When simple fixes are not enough, a more systematic approach is required. Follow this guide to diagnose and solve complex solubility problems.

2.1 The Core Problem: Precipitation Upon Dilution

You've prepared a 50 mM stock of your novel this compound derivative in 100% DMSO. When you dilute it 1:1000 into pre-warmed cell culture medium for a final concentration of 50 µM, the solution immediately turns cloudy.

Workflow for Troubleshooting Precipitation

G cluster_start Initial Observation cluster_method Methodological Checks cluster_solution Solutions & Strategies start Precipitation Observed in Aqueous Medium check_conc Is Final Concentration Too High? start->check_conc check_dilution Was Dilution Too Rapid? (Solvent Shock) check_conc->check_dilution No reduce_conc Decrease Final Concentration check_conc->reduce_conc Yes serial_dilute Perform Serial Dilutions check_dilution->serial_dilute Yes modify_ph Modify Solution pH check_dilution->modify_ph No, still precipitates use_excipients Use Solubilizing Excipients (e.g., Cyclodextrins) modify_ph->use_excipients

Caption: A decision tree for troubleshooting compound precipitation.

2.2 Step-by-Step Mitigation Strategies

Step 1: Optimize the Dilution Protocol

The simplest cause of precipitation is "solvent shock."[10] Instead of adding a small volume of concentrated stock directly into a large volume of buffer, perform a serial dilution.

  • Protocol:

    • Prepare a high-concentration stock (e.g., 50 mM) in 100% sterile DMSO.

    • Create an intermediate dilution (e.g., 1 mM) in a solvent with better miscibility with water, like ethanol, or in a solution with a higher percentage of DMSO (e.g., 50% DMSO in water), if your experiment can tolerate it.

    • Add this intermediate dilution slowly (dropwise) to your final, pre-warmed, and gently vortexing aqueous medium.[10] This gradual change in solvent polarity can prevent the compound from crashing out.

Step 2: Investigate pH-Dependent Solubility

The hydrazide moiety, as well as other functional groups on your derivative, can be protonated or deprotonated depending on the pH.[11] This change in ionization state dramatically affects aqueous solubility.[12]

  • Rationale: this compound derivatives are often weakly basic. Their solubility can sometimes be increased in slightly acidic conditions (e.g., pH 5.0-6.5) where the molecule becomes protonated (cationic), enhancing its interaction with water.[13] Conversely, some compounds may be more soluble at a slightly basic pH.[14]

  • Actionable Protocol:

    • Prepare a series of buffers across a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0).

    • Attempt to dissolve your compound in each buffer to its target concentration.

    • Visually inspect for precipitation and, if possible, quantify the soluble fraction using techniques like HPLC-UV or turbidimetry.[15][16]

    • Once an optimal pH is identified, consider if your experimental system can be performed in a buffer at that pH. For cell culture, you may be limited to a physiological pH range (typically 7.2-7.4), but this information is valuable for formulation development.

G cluster_low_ph Low pH (e.g., pH < 6) cluster_high_ph High pH (e.g., pH > 8) low_ph_struct R-C(=O)NH-NH₃⁺ (Protonated, Cationic) low_ph_sol Higher Aqueous Solubility equilibrium pKa low_ph_struct->equilibrium high_ph_struct R-C(=O)NH-NH₂ (Neutral) high_ph_sol Lower Aqueous Solubility equilibrium->high_ph_struct

Sources

Technical Support Center: Scaling Up Butyric Acid Hydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of butyric acid hydrazide, particularly when scaling up from laboratory to pilot or production scales. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.

I. Common Troubleshooting Scenarios in Scale-Up Synthesis

This section addresses specific issues that may arise during the scale-up of this compound synthesis, offering potential causes and actionable solutions.

Question 1: My reaction yield has significantly dropped after moving from a 1L to a 20L reactor. What are the likely causes and how can I mitigate this?

Answer:

A drop in yield upon scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.

Potential Causes & Solutions:

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing of the reactants (ethyl butyrate and hydrazine hydrate) can be difficult. This can lead to localized "hot spots" or areas of high concentration, promoting side reactions.

    • Solution: Evaluate and optimize the agitation system. This may involve changing the impeller type, adjusting the stirring speed, or using multiple impellers to ensure thorough mixing throughout the reactor volume. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing parameters.

  • Poor Temperature Control: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging. If the exothermic reaction between the ester and hydrazine hydrate is not adequately controlled, the increased temperature can lead to the formation of byproducts.[1]

    • Solution: Implement a more robust temperature control system. This could involve using a reactor with a cooling jacket, internal cooling coils, or an external heat exchanger. A gradual, controlled addition of the limiting reagent can also help manage the exotherm.

  • Byproduct Formation: The primary byproduct of concern is the diacylhydrazide, formed by the reaction of two molecules of the ester with one molecule of hydrazine. This is often favored at higher temperatures or when there is a localized excess of the ester.[1]

    • Solution: Maintain a molar excess of hydrazine hydrate. A common strategy is to slowly add the ethyl butyrate to a well-stirred solution of hydrazine hydrate.[2] This ensures that the ester is the limiting reagent at any given point in the reaction, minimizing the formation of the diacylhydrazide. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent prolonged heating.[1]

ParameterLaboratory Scale (1L)Pilot Scale (20L) - Troubleshooting
Mixing Magnetic stirrer, overhead stirrerOptimized impeller design, variable speed control, baffles
Temp. Control Heating mantle, ice bathJacketed reactor, internal cooling coils, controlled addition
Reagent Ratio Typically 1:1.2 to 1:2 (Ester:Hydrazine)Maintain or increase excess of hydrazine (e.g., 1:1.5 to 1:3)
Question 2: I'm observing a significant amount of an unknown impurity in my crude product's NMR and IR spectra. How can I identify and eliminate it?

Answer:

Unexpected peaks in spectroscopic analysis point to the presence of impurities, which could be unreacted starting materials, byproducts, or contaminants.[1]

Identification of Impurities:

  • NMR Spectroscopy:

    • Unreacted Ethyl Butyrate: Look for the characteristic quartet and triplet of the ethyl group.

    • Unreacted Butyric Acid: A broad singlet corresponding to the carboxylic acid proton (O-H) may be present.[1]

    • Diacylhydrazide: The integration of the proton signals will differ from the desired product.

  • IR Spectroscopy:

    • Unreacted Butyric Acid: A broad O-H stretch will be a prominent feature.[1]

    • Incomplete Reaction: The absence of the characteristic N-H and C=O bands of the hydrazide would indicate that the reaction has not gone to completion.[1]

Elimination Strategies:

  • Purity of Starting Materials: Ensure the use of high-purity ethyl butyrate and hydrazine hydrate. Impurities in the starting materials can act as catalysts for side reactions or be carried through to the final product.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC or HPLC. Once the starting material is consumed, the reaction should be stopped to prevent the formation of degradation products.[1]

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying solid hydrazides. A suitable solvent system (e.g., ethanol/water, toluene) should be chosen to maximize the recovery of the pure product.[3]

    • Column Chromatography: For difficult-to-separate impurities, column chromatography can be employed.[1]

    • Vacuum Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method. One patented method describes distilling off excess hydrazine hydrate, water, and unreacted ethyl butyrate to obtain the product.[4]

Question 3: My final product is discolored (yellow or brown). What is the cause and how can I obtain a white, crystalline product?

Answer:

Discoloration often indicates the presence of minor impurities, which may not be easily detectable by NMR but can affect the product's appearance and quality.

Potential Causes & Solutions:

  • Air Oxidation: Hydrazine and its derivatives can be susceptible to air oxidation, especially at elevated temperatures.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This is particularly important during scale-up where reaction times may be longer.

  • Thermal Degradation: Prolonged heating can lead to the decomposition of the product or reactants, resulting in colored impurities.

    • Solution: Optimize the reaction temperature and time. Use the minimum temperature required for a reasonable reaction rate and monitor the reaction to avoid unnecessary heating.

  • Impurities in Solvents: Trace impurities in the solvents used for reaction or purification can contribute to discoloration.

    • Solution: Use high-purity, distilled solvents.

  • Charcoal Treatment: Activated charcoal can be used to remove colored impurities during the recrystallization process.

    • Procedure: Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. Filter the hot solution to remove the charcoal and allow the filtrate to cool and crystallize.

II. Frequently Asked Questions (FAQs)

Safety & Handling

Q1: What are the primary safety concerns when working with hydrazine hydrate on a large scale?

A1: Hydrazine hydrate is a hazardous substance that requires strict safety protocols.[5][6][7][8][9] Key concerns include:

  • Toxicity: It is toxic if swallowed, in contact with skin, and fatal if inhaled.[5][7]

  • Corrosivity: It causes severe skin burns and eye damage.[5][7]

  • Carcinogenicity: It is a suspected human carcinogen.[5][7]

  • Flammability: It is a combustible liquid.[5]

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[5][7]

Mandatory Safety Precautions:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][9]

  • Have an eyewash station and safety shower readily accessible.[7][8]

  • Avoid contact with heat, sparks, and open flames.[5]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like oxidizing agents, acids, and metals.[5][8]

  • In case of a spill, evacuate the area and use appropriate absorbent materials for cleanup.[6]

Reaction & Process Optimization

Q2: What is the typical reaction mechanism for the synthesis of this compound from ethyl butyrate?

A2: The reaction is a nucleophilic acyl substitution. The nitrogen atom of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ethyl butyrate. This is followed by the elimination of ethanol to form the stable this compound.

G cluster_0 Reaction Mechanism EB Ethyl Butyrate TI Tetrahedral Intermediate EB->TI Nucleophilic Attack HH Hydrazine Hydrate HH->TI BAH This compound TI->BAH Elimination EtOH Ethanol TI->EtOH G cluster_1 Synthesis Workflow Start Starting Materials (Ethyl Butyrate, Hydrazine Hydrate) Reaction Reaction (Optimized Conditions) Start->Reaction Workup Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization/Distillation) Workup->Purification Product Pure this compound Purification->Product

Caption: General workflow for this compound synthesis.

Analysis & Characterization

Q5: What analytical techniques are essential for characterizing the final product?

A5: A combination of spectroscopic and physical methods is necessary to confirm the identity and purity of this compound.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is crucial for confirming the identity of the compound and assessing its purity. [10]* IR Spectroscopy: Confirms the presence of key functional groups, such as the N-H and C=O bonds of the hydrazide.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. [10]* Melting Point Analysis: A sharp melting point close to the literature value (46-49°C) is a good indicator of purity. [11]* High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product with high accuracy. [12]

III. References

  • Hydrazine hydrate - SAFETY DATA SHEET. (2010-04-19). Retrieved from

  • SAFETY DATA SHEET - Hydrazine Hydrate 55% - Nexchem Ltd. Retrieved from

  • Strategies to prevent byproduct formation during hydrazide synthesis. - Benchchem. Retrieved from

  • Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014-09-29). Retrieved from

  • HYDRAZINE HYDRATE MSDS - Oxford Lab Fine Chem LLP. Retrieved from

  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Retrieved from

  • Application Notes and Protocols for the Scaled-Up Synthesis of 4-(3-Thienyl)butyric Acid - Benchchem. Retrieved from

  • Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl - RSC Publishing. (2022-12-20). Retrieved from

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - OSTI.GOV. Retrieved from

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - OSTI. (2023-08-30). Retrieved from

  • CN103408454A - Preparation method of hydrazide compound - Google Patents. Retrieved from

  • This compound - SpectraBase. Retrieved from

  • I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? | ResearchGate. (2015-03-09). Retrieved from

  • A highly efficient solvent free synthesis of hydrazides using grinding technique - ResearchGate. Retrieved from

  • Butyrohydrazide - ChemBK. Retrieved from

  • Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents. Retrieved from

Sources

Technical Support Center: Optimizing Storage and Handling of Butyric Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Butyric acid hydrazide. This document is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of your this compound, thereby promoting reproducible and successful experimental outcomes. As a compound sensitive to its environment, improper storage can lead to degradation, impacting purity and reactivity. This guide provides not just recommendations, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory.

Core Storage Principles: A Proactive Approach to Stability

The stability of this compound is paramount for its effective use. The following guidelines are based on its chemical properties and are designed to prevent the primary degradation pathways: hydrolysis and oxidation.

ParameterRecommendationRationale
Temperature 2°C to 8°CStoring at refrigerated temperatures significantly slows down the rate of potential hydrolytic and oxidative degradation reactions. This is the most critical factor in long-term preservation.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)This compound is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation of the hydrazide moiety.
Container Tightly sealed, original manufacturer's containerPrevents exposure to atmospheric moisture, which can lead to hydrolysis of the hydrazide. It also protects from light and contamination.
Location Dry, well-ventilated, and away from incompatible materialsA dry environment further mitigates the risk of moisture absorption. Proper ventilation is a key safety measure.[1][2] Storage away from strong oxidizing agents, bases, and amines prevents accidental contact and reaction.[2]

Troubleshooting Guide: From Observation to Solution

This section addresses specific issues you may encounter, providing a logical path to identify and resolve problems related to this compound storage and quality.

Q1: I've noticed a change in the physical appearance of my this compound (e.g., discoloration, clumping). What does this indicate and what should I do?

A1: A change from its typical white to off-white solid appearance[3] is a primary indicator of potential degradation.

  • Causality:

    • Discoloration (e.g., yellowing): This often suggests oxidation has occurred. The hydrazide group is susceptible to oxidation, which can lead to the formation of colored byproducts.

    • Clumping or a sticky appearance: This is a strong indicator of moisture absorption. This compound is hygroscopic, and the absorption of water can lead to hydrolysis, breaking down the molecule and altering its physical state.

  • Recommended Action:

    • Do not use: For critical applications, it is strongly advised not to use the suspect reagent, as its purity is compromised. This can lead to failed reactions, unexpected side products, and non-reproducible results.

    • Quality Control Check: If you must consider using it, a quality control check is essential. A simple melting point determination can be a good first indicator. Pure this compound has a defined melting point; a significant depression or broadening of the melting range suggests the presence of impurities.

    • Review Storage Protocol: Use this as an opportunity to review your lab's storage procedures. Was the container properly sealed? Was it stored under an inert atmosphere? Was the storage location free from temperature fluctuations?

Q2: My reaction yields are inconsistent or lower than expected. Could the this compound be the culprit?

A2: Absolutely. A common cause of poor or inconsistent yields in reactions involving hydrazides is the degradation of the starting material.

  • Causality:

    • Reduced Molar Equivalents: If the this compound has degraded (e.g., through hydrolysis), the actual amount of active reagent in the mass you've weighed out is lower than calculated. This leads to an incorrect stoichiometry in your reaction, resulting in lower yields.

    • Inhibitory Byproducts: Degradation products can sometimes interfere with or inhibit the desired reaction pathway, further reducing the yield of your target molecule.

  • Troubleshooting Workflow:

G start Low/Inconsistent Yields Observed check_reagent Is this compound a key reagent? start->check_reagent check_storage Review Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Tightly Sealed? check_reagent->check_storage Yes other_factors Investigate other experimental parameters: - Solvents - Other reagents - Reaction conditions check_reagent->other_factors No check_appearance Inspect Reagent Appearance: - Color Change? - Clumping? check_storage->check_appearance Conditions OK root_cause Root Cause Likely Reagent Degradation. Implement Corrective Storage Actions. check_storage->root_cause Conditions Not Met perform_qc Perform Quality Control: - Melting Point Analysis - TLC/LC-MS check_appearance->perform_qc Appearance is Suspect new_reagent Use a new, unopened vial of this compound check_appearance->new_reagent Appearance is OK perform_qc->new_reagent QC Fails perform_qc->new_reagent QC Passes, but issue persists new_reagent->root_cause Yields Improve new_reagent->other_factors Yields Do Not Improve

Caption: Troubleshooting workflow for low reaction yields.

Frequently Asked Questions (FAQs)

  • Q: What are the primary degradation pathways for this compound?

    • A: The two main pathways are hydrolysis and oxidation. Hydrolysis, caused by reaction with water, cleaves the hydrazide to form butyric acid and hydrazine. Oxidation can affect the nitrogen atoms of the hydrazide group, leading to various byproducts. Storing the compound in a dry, cool environment under an inert atmosphere is the most effective way to prevent these pathways.[1][2][3]

DegradationPathways BAH This compound (C4H10N2O) Hydrolysis Hydrolysis BAH->Hydrolysis Oxidation Oxidation BAH->Oxidation H2O Moisture (H2O) H2O->Hydrolysis O2 Oxygen (O2) O2->Oxidation ButyricAcid Butyric Acid Hydrolysis->ButyricAcid Hydrazine Hydrazine Hydrolysis->Hydrazine OxidizedProducts Oxidized Byproducts Oxidation->OxidizedProducts

Caption: Primary degradation pathways for this compound.

  • Q: Can I store this compound at room temperature for short periods (e.g., during an experiment)?

    • A: While short-term exposure to ambient temperature is generally acceptable for weighing and preparation, it should be minimized. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. After dispensing the required amount, securely reseal the container and promptly return it to the recommended 2-8°C storage.[3]

  • Q: How should I handle this compound safely in the lab?

    • A: Always handle this compound in a well-ventilated area or a chemical fume hood.[1][2] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid creating dust. In case of skin or eye contact, rinse immediately and thoroughly with water.[1]

Experimental Protocol: Melting Point Determination for Quality Assessment

This protocol provides a straightforward method to assess the purity of your this compound. A significant deviation from the reference melting point indicates the presence of impurities, likely from degradation.

Objective: To determine the melting point range of a this compound sample and compare it to the reference value.

Materials:

  • This compound sample

  • Melting point apparatus

  • Capillary tubes (closed at one end)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is dry. If it appears clumpy due to moisture, it is already compromised.

    • Finely crush a small amount of the solid on a clean, dry surface.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the closed end on a hard surface.

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rate of approximately 1-2°C per minute as you approach the expected melting point. A rapid heating rate can lead to inaccurate readings.

  • Melting Point Determination:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

  • Interpretation:

    • Pure Sample: A pure sample will have a sharp melting range (typically < 2°C) that aligns with the literature value.

    • Impure/Degraded Sample: An impure sample will exhibit a depressed (lower) and broadened melting range. For example, instead of melting sharply at the expected temperature, it might begin to melt several degrees lower and over a range of 5-10°C.

References

  • PubChem. Butyrohydrazide.

Sources

Technical Support Center: Quenching Unreacted Butyric Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the effective quenching of unreacted Butyric Acid Hydrazide (BAH) in experimental workflows. As Senior Application Scientists, we have designed this center to address common challenges and provide clarity on the underlying chemical principles, ensuring the success and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to quench unreacted this compound?

A1: Quenching is a crucial step for several reasons:

  • To Stop the Reaction: It terminates the conjugation reaction, providing precise temporal control over the process. This is essential for kinetics studies and ensuring batch-to-batch consistency.

  • Preventing Side Reactions: Excess, unreacted this compound is a nucleophile that can participate in undesirable side reactions with other components in your sample over time, especially if aldehydes or ketones are present.

  • Avoiding Downstream Interference: The free hydrazide can interfere with subsequent analytical techniques or biological assays. For example, if you are developing an antibody-drug conjugate (ADC), any remaining free hydrazide could react with linkers or payloads in later steps, leading to product heterogeneity.

  • Enhancing Purification Efficiency: By converting the small this compound molecule into a larger, distinct chemical entity, you can simplify the subsequent purification process, making it easier to separate your desired conjugate from reaction byproducts.

Q2: What are the most effective and commonly used quenching agents for this compound?

A2: The most effective quenching agents are small molecules containing a reactive aldehyde or ketone functional group. The principle is to consume the unreacted hydrazide by rapidly forming a stable hydrazone.[1][2] The top candidates are:

  • Sodium Pyruvate: An α-ketoacid that is highly effective and biocompatible, making it an excellent choice for reactions involving sensitive biological molecules.[3][4]

  • Glyoxylic Acid: A simple molecule containing both an aldehyde and a carboxylic acid group. It reacts efficiently with hydrazides to form a stable hydrazone adduct.[5][6]

  • Acetone: A simple, inexpensive, and highly reactive ketone that rapidly quenches hydrazides.[7][8] It is best suited for reactions where the final product is compatible with organic solvents.

Q3: How do I select the best quenching agent for my specific application?

A3: The choice of quenching agent is not arbitrary and depends on the specific context of your experiment. Consider the following factors:

Factor Sodium Pyruvate Glyoxylic Acid Acetone
Biocompatibility Excellent. Pyruvate is a natural metabolite, ideal for cell-based assays or bioconjugations where maintaining protein stability is critical.[3][9]Good. Generally well-tolerated in biological buffers, but less "natural" than pyruvate.Poor. Can denature proteins and is unsuitable for direct use in most biological systems.
Solubility High in aqueous buffers.High in aqueous buffers.High in organic solvents; miscible with water but may require a co-solvent for purely aqueous systems.
pH of Operation Optimal in a pH range of 6.0-7.5.Optimal in a slightly acidic to neutral pH range (5.0-7.0) to facilitate hydrazone formation.[10]Effective across a broad pH range, but typically used in neutral or slightly basic organic media.
Downstream Impact The resulting hydrazone is a carboxylate, which is generally benign. Excess pyruvate is easily removed by dialysis or size-exclusion chromatography (SEC).The resulting hydrazone is also a carboxylate. Excess can be removed by dialysis or SEC.The resulting acetone hydrazone is volatile, but excess acetone can be difficult to remove from aqueous solutions without evaporation, which may harm the sample.[11]
Ideal Use Case Antibody-drug conjugation, glycoprotein labeling, live-cell applications.General bioconjugation, synthetic chemistry workups where aqueous conditions are preferred.Small molecule synthesis, reactions in organic solvents where the product is robust.
Q4: How can I be certain that the quenching process is complete?

A4: Verifying the completion of the quenching reaction is essential for a self-validating protocol. You should not assume the reaction is complete based on time alone. We recommend the following analytical methods:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most reliable method. Develop an HPLC protocol that can separate your starting material (this compound), your desired conjugate, and the quenched hydrazone adduct. The reaction is complete when the peak corresponding to free this compound is no longer detectable.[12]

  • Thin-Layer Chromatography (TLC): For small molecule applications, TLC can be a rapid and effective way to monitor the disappearance of the starting hydrazide.

  • Mass Spectrometry (MS): For detailed characterization, you can use LC-MS to confirm the absence of the free hydrazide and the presence of your final conjugate and the quenched adduct.

Experimental Protocols & Troubleshooting

Workflow for Hydrazide Conjugation and Quenching

The following diagram illustrates the typical experimental sequence.

Caption: Standard experimental workflow from conjugation to analysis.
Protocol 1: Quenching with Sodium Pyruvate (Biocompatible Method)

This protocol is recommended for sensitive biological samples like antibodies or glycoproteins.

  • Prepare Quenching Stock Solution: Prepare a 1 M stock solution of sodium pyruvate in your reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Calculate Required Amount: Add a 50- to 100-fold molar excess of sodium pyruvate relative to the initial amount of this compound used in the conjugation step. A higher excess ensures a rapid and complete reaction.

  • Add to Reaction: Introduce the sodium pyruvate stock solution directly into the reaction mixture.

  • Incubate: Allow the quenching reaction to proceed for 1 hour at room temperature with gentle stirring.

  • Verification (Optional but Recommended): Take a small aliquot of the reaction mixture and analyze it by RP-HPLC to confirm the absence of the free this compound peak.

  • Purification: Proceed immediately to purification (e.g., dialysis, size-exclusion chromatography) to remove the quenched hydrazone adduct and excess pyruvate.

Protocol 2: Quenching with Glyoxylic Acid

This protocol is a versatile choice for general bioconjugation.

  • Prepare Quenching Stock Solution: Prepare a 1 M stock solution of glyoxylic acid. Adjust the pH of this stock solution to ~6.0 using 1 M NaOH to avoid significantly altering the pH of your main reaction.

  • Calculate Required Amount: Add a 50-fold molar excess of glyoxylic acid relative to the initial amount of this compound.

  • Add to Reaction: Add the pH-adjusted glyoxylic acid solution to the reaction vessel.

  • Incubate: Let the reaction proceed for 1 hour at room temperature.

  • Purification: Purify the sample using standard methods like dialysis or SEC to remove byproducts.

The Chemistry of Quenching

The quenching reaction relies on the formation of a stable hydrazone from the nucleophilic attack of the hydrazide onto the electrophilic carbonyl carbon of the quenching agent.

G BAH This compound (BAH) (Unreacted) R-C(=O)NHNH₂ Product Stable Hydrazone Adduct (Quenched Product) R-C(=O)NHN=C(R')R'' BAH:p1->Product:p1 Forms stable bond Quencher Quenching Agent (e.g., Sodium Pyruvate) R'-C(=O)R'' Quencher:p1->Product:p1

Caption: The reaction of unreacted hydrazide with a carbonyl quencher.
Troubleshooting Guide
Problem Potential Cause Recommended Solution
Incomplete Quenching (Hydrazide peak still present in HPLC) 1. Insufficient molar excess of quenching agent. 2. Reaction time too short. 3. Suboptimal pH for hydrazone formation.1. Increase the molar excess of the quencher to 100-fold or higher. 2. Extend the incubation time to 2-3 hours. 3. Ensure the reaction buffer pH is within the optimal range for your chosen quencher (e.g., pH 5-7.4).[10]
Precipitation Observed After Adding Quencher 1. The quenched adduct or the conjugate has low solubility in the reaction buffer. 2. If using acetone, it may be causing protein denaturation and precipitation.1. Add a biocompatible organic co-solvent like DMSO or DMF (up to 10% v/v). 2. If working with proteins, avoid acetone. Switch to a biocompatible quencher like sodium pyruvate.
Quenching Agent Interferes with Downstream Assays The quencher or its hydrazone adduct has spectral properties (fluorescence/absorbance) or biological activity that overlaps with your assay.1. Ensure your purification step is robust enough to remove all reaction byproducts. Run a buffer-only control through the purification process. 2. Select a different quenching agent with non-interfering properties.
Safety & Handling
  • This compound: Handle in a well-ventilated area or chemical fume hood. It is classified as a skin, eye, and respiratory irritant.[13] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

  • Quenching Agents: While the recommended quenchers are generally less hazardous, always consult the Safety Data Sheet (SDS) for each specific chemical before use.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.

References
  • Crisalli, P., & Kool, E. T. (2012). Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation.
  • Crisalli, P., & Kool, E. T. (2012). Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation.
  • Crisalli, P., & Kool, E. T. (2012).
  • Crisalli, P., & Kool, E. T. (2012). Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation.
  • Bio-Rad. (2005). Butyric acid MSDS. [Link]
  • ATSDR. (1997). Analytical Methods for Hydrazines. [Link]
  • Pradeep, R., & Sivasankar, B. N. (2018). A Novel One-Pot Synthesis, Characterization, DNA Binding and Cleavage Studies on bis(Phenylhydrazoneglyoxylato)diaqua Metal(II) Complexes. Asian Journal of Chemistry. [Link]
  • Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Rahlfs, E., & Hellrich, G. (1962). Process for removing acetone from aqueous hydrazine solutions containing acetone. U.S.
  • Cheméo. (2023). Chemical Properties of this compound (CAS 3538-65-6). [Link]
  • Reddit. (2022).
  • Zhang, X., et al. (2017).
  • ResearchG
  • CNIPA. (2006). Recovering method of acetone and ammonia in hydrated hydrazine waste salt water by ketone azine method.
  • ResearchGate. (2017). Curious about quenching of hydrazinolysis. [Link]
  • Mallet, R. T., et al. (2022). Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence. MDPI. [Link]
  • Rehman, A. U., et al. (2023). Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. PubMed. [Link]
  • Day, A. C., & Whiting, M. C. (1988). Acetone hydrazone. Organic Syntheses. [Link]
  • Wikipedia. Acetone hydrazone. [Link]
  • Wang, H., et al. (2017).
  • O'Donnell-Tormey, J., et al. (1987). The importance of sodium pyruvate in assessing damage produced by hydrogen peroxide. PubMed. [Link]
  • Campos, K. R., et al. (2015). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. [Link]
  • PubChem. Butyrohydrazide. [Link]
  • Deshpande, V., et al. (2003). Sodium pyruvate protects against H(2)O(2) mediated apoptosis in human neuroblastoma cell line-SK-N-MC. PubMed. [Link]
  • Oakwood Chemical. This compound. [Link]
  • NileRed. (2014). How to make Butyric Acid (Grignard Reaction). [Link]
  • Wang, J., & Wan, W. (2008). Inhibition of biohydrogen production by undissociated acetic and butyric acids. PubMed. [Link]

Sources

Technical Support Center: Analysis of Butyric Acid Hydrazide Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of butyric acid hydrazide conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of handling and analyzing these important molecules. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the integrity and accuracy of your experimental results.

Introduction: The Challenge of the Hydrazone Linkage

This compound conjugates are of significant interest in drug delivery and other biomedical applications. The key feature of these conjugates is the hydrazone bond, which is formed by the condensation of a hydrazine derivative (like this compound) with an aldehyde or ketone. While versatile, this linkage presents a primary analytical challenge: its susceptibility to hydrolysis, particularly under acidic conditions.[1][2] This inherent instability can lead to premature cleavage of the conjugate, complicating quantification and characterization. Understanding and controlling the factors that influence hydrazone stability is paramount for successful analysis.

This guide will provide a structured approach to troubleshooting common issues encountered during the analysis of this compound conjugates, with a focus on practical, evidence-based solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Detection of the Intact Conjugate

You are analyzing a sample expected to contain your this compound conjugate, but you observe a very low signal or no peak at all for the intact molecule during LC-MS analysis.

Potential Causes:

  • Hydrolysis during Sample Preparation or Storage: The most common culprit is the acid-catalyzed hydrolysis of the hydrazone bond.[1][2] This can be exacerbated by acidic sample matrices, improper storage conditions (e.g., room temperature, acidic buffers), or prolonged processing times.

  • Poor Ionization Efficiency: The conjugate may not be ionizing efficiently in the mass spectrometer source under the chosen conditions.

  • Inappropriate LC Method: The chromatographic conditions may not be suitable for retaining and resolving the conjugate.

Solutions:

  • pH Control is Critical:

    • Sample Preparation: Maintain a neutral or slightly basic pH (pH 7-8) throughout your sample preparation workflow. Use buffered solutions to prevent pH shifts. If your sample is in an acidic medium, neutralize it immediately.

    • Storage: Store samples at -80°C in a neutral buffer to minimize hydrolysis. Avoid repeated freeze-thaw cycles.

  • Optimize Mass Spectrometry Parameters:

    • Ionization Mode: Experiment with both positive (ESI+) and negative (ESI-) electrospray ionization modes. While many hydrazone conjugates can be detected in positive mode, the optimal mode can be compound-dependent.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for your specific conjugate.

  • Develop a Robust LC Method:

    • Column Selection: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: Use a mobile phase with a neutral or slightly basic pH. If an acidic mobile phase is necessary for chromatographic reasons, keep the analysis time as short as possible and the column temperature low to minimize on-column degradation.

    • Gradient Optimization: Develop a gradient that effectively separates the conjugate from its hydrolysis products (this compound and the corresponding aldehyde/ketone).

Issue 2: High Abundance of Hydrolysis Products

Your chromatogram shows a large peak corresponding to free this compound or the parent aldehyde/ketone, and a correspondingly small peak for the intact conjugate.

Potential Causes:

  • Inherent Instability: The specific chemical structure of your conjugate may render it highly susceptible to hydrolysis, even under mild conditions. Hydrazones derived from aliphatic aldehydes are generally less stable than those from aromatic aldehydes.[3]

  • Matrix Effects: Components in your sample matrix (e.g., plasma, tissue homogenate) may be accelerating the hydrolysis. Studies have shown that hydrazones can degrade rapidly in plasma.[4][5]

Solutions:

  • Structural Considerations:

    • If you are in the design phase, consider using an aromatic aldehyde to form the hydrazone linkage for increased stability.[3]

    • Be aware that electron-withdrawing groups near the hydrazone bond can increase its susceptibility to hydrolysis.[3]

  • Rapid Sample Processing:

    • Minimize the time between sample collection and analysis.

    • Keep samples on ice or at 4°C during processing.

  • Effective Sample Clean-up:

    • Use protein precipitation (e.g., with cold acetonitrile) to remove plasma proteins that may contribute to degradation.[6]

    • Consider solid-phase extraction (SPE) for a more thorough clean-up, but be mindful of the pH during the extraction process.

Issue 3: Poor Peak Shape and Inconsistent Retention Times

You observe tailing peaks, split peaks, or shifting retention times for your this compound conjugate.

Potential Causes:

  • Secondary Interactions with the Column: The conjugate may be interacting with residual silanol groups on the silica-based column, leading to peak tailing.

  • Column Contamination: Buildup of matrix components on the column can lead to peak shape distortion and retention time shifts.

  • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

Solutions:

  • Mobile Phase and Column Optimization:

    • Mobile Phase Modifiers: Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block silanol interactions.

    • Column Choice: Consider using a column with end-capping or a hybrid particle technology to minimize silanol interactions.

  • Column Maintenance:

    • Guard Column: Use a guard column to protect the analytical column from contamination.

    • Column Washing: Implement a regular column washing protocol to remove contaminants.

  • Injection Solvent:

    • Ensure your injection solvent is as close in composition to the initial mobile phase as possible.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the instability of this compound conjugates?

A1: The primary reason is the acid-catalyzed hydrolysis of the C=N bond of the hydrazone linkage.[1][2] This process is initiated by the protonation of the imine nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. The stability is highly dependent on the pH of the environment.[3]

Q2: How can I monitor the stability of my conjugate?

A2: You can perform a stability study by incubating your conjugate in different buffers (e.g., pH 5, 7.4, and 9) at a controlled temperature (e.g., 37°C). At various time points, analyze the samples by RP-HPLC or LC-MS to quantify the remaining intact conjugate and the formation of hydrolysis products.

Q3: Do I need to derivatize my this compound conjugate for LC-MS analysis?

A3: Generally, the intact conjugate itself does not require derivatization. However, if you are also interested in quantifying the released butyric acid (a short-chain fatty acid), derivatization may be necessary to improve its retention on a reversed-phase column and enhance its ionization efficiency.[6][7] A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH).[7]

Q4: What are the expected mass spectral fragments for a this compound conjugate?

A4: The fragmentation pattern will depend on the specific structure of the conjugate. However, you can expect to see fragments corresponding to:

  • Cleavage of the hydrazone bond, leading to ions of this compound and the aldehyde/ketone partner.

  • Loss of small neutral molecules from the butyric acid moiety, such as water (M-18) or the propyl group.

  • Characteristic fragmentation of the other part of the conjugate.

A detailed analysis of the fragmentation pattern of butanoic acid itself can provide clues for interpreting the spectrum of the conjugate.[8]

Q5: Can I use UV-Vis spectroscopy to analyze my conjugate?

A5: UV-Vis spectroscopy can be used if the conjugate has a chromophore that is distinct from its hydrolysis products. However, if the absorbance spectra of the conjugate and its components overlap significantly, this method will lack specificity.[3] In such cases, chromatographic separation prior to detection (i.e., HPLC-UV or LC-MS) is necessary for accurate quantification.

Experimental Protocols & Workflows

Protocol 1: General Sample Preparation for LC-MS Analysis from Plasma

This protocol provides a basic workflow for preparing a this compound conjugate from a plasma sample for LC-MS analysis, with an emphasis on minimizing degradation.

Materials:

  • Cold acetonitrile (ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 4°C)

  • Neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Thawing: Thaw plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of plasma into a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Add 150 µL of cold ACN.

  • Vortexing: Vortex the sample for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS analysis.

Workflow Diagram: Troubleshooting Low Conjugate Signal

G start Low or No Conjugate Signal Detected cause1 Potential Cause: Hydrolysis during Sample Prep/Storage start->cause1 cause2 Potential Cause: Poor Ionization in MS start->cause2 cause3 Potential Cause: Inappropriate LC Method start->cause3 solution1a Maintain Neutral/Slightly Basic pH (pH 7-8) in Buffers cause1->solution1a solution1b Store Samples at -80°C in Neutral Buffer cause1->solution1b solution2a Optimize Ionization Mode (Test ESI+ and ESI-) cause2->solution2a solution2b Optimize MS Source Parameters (Voltage, Temp, Gas Flow) cause2->solution2b solution3a Use Neutral/Slightly Basic Mobile Phase cause3->solution3a solution3b Optimize LC Gradient for Separation cause3->solution3b

Caption: Troubleshooting workflow for low signal of this compound conjugate.

Data Presentation

Table 1: Relative Stability of Hydrazone Linkages

Aldehyde/Ketone OriginRelative StabilitypH SensitivityReference
Aromatic AldehydeHigherLess sensitive to acid[3]
Aliphatic AldehydeLowerMore sensitive to acid[3]

Conclusion

The successful analysis of this compound conjugates hinges on a thorough understanding of their inherent chemical properties, particularly the stability of the hydrazone linkage. By implementing careful pH control, optimizing sample preparation and storage, and developing robust analytical methods, the challenges associated with these molecules can be effectively overcome. This guide provides a starting point for troubleshooting common issues, and we encourage you to adapt these principles to your specific applications.

References

  • Kovaříková, P., Jirkovský, E., Štěrba, M., & Klimeš, J. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 529-537.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & Medicinal Chemistry Letters, 18(22), 6063-6065.
  • ResearchGate. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid.
  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids.
  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.

Sources

Technical Support Center: Minimizing Hydrazone Bond Cleavage in Butyric Acid Hydrazide Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for butyric acid hydrazide applications. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on utilizing this compound while ensuring the stability of the crucial hydrazone linkage. Here, you will find scientifically grounded explanations, troubleshooting guides, and detailed protocols to help you navigate the nuances of hydrazone chemistry and achieve robust, reproducible results in your experiments.

Introduction to Hydrazone Bond Chemistry

Hydrazones are a class of organic compounds formed by the reaction of a hydrazine, such as this compound, with an aldehyde or a ketone.[1] This linkage is of significant interest in bioconjugation and drug delivery due to its characteristic pH-dependent stability.[1][] Hydrazone bonds are relatively stable at physiological pH (around 7.4) but are susceptible to cleavage under acidic conditions, a property exploited for targeted drug release in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.[][3]

The cleavage of a hydrazone bond is an acid-catalyzed hydrolysis reaction.[4][5] The process is initiated by the protonation of the imine nitrogen, which makes the imine carbon more electrophilic and susceptible to nucleophilic attack by water.[4][6] This leads to the formation of a tetrahedral carbinolamine intermediate, which then breaks down to regenerate the original aldehyde/ketone and hydrazine.[4][6]

This compound itself is also explored for its biological activity as a histone deacetylase (HDAC) inhibitor.[7][8] In these applications, understanding the stability of the parent molecule is as critical as understanding the lability of the hydrazone bond it may form.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unintended hydrazone bond cleavage?

A1: The primary cause of premature hydrazone bond cleavage is exposure to acidic conditions.[5][9] The rate of hydrolysis is significantly accelerated at a lower pH due to the acid-catalyzed mechanism.[4][10] Even mildly acidic conditions can lead to significant degradation over time.

Q2: How does the structure of the aldehyde or ketone partner influence hydrazone bond stability?

A2: The electronic and steric properties of the carbonyl partner play a crucial role. Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes.[10][11] This increased stability is attributed to the conjugation of the aromatic ring with the C=N double bond, which delocalizes electron density and makes the imine carbon less susceptible to nucleophilic attack.[6][11] Electron-withdrawing groups near the carbonyl group can increase the rate of hydrolysis, while electron-donating groups tend to enhance stability.[6][10]

Q3: Can temperature affect the stability of the hydrazone bond?

A3: Yes, higher temperatures can accelerate the rate of hydrolysis, especially in conjunction with acidic conditions.[12] For applications requiring long-term stability, it is advisable to store hydrazone-linked conjugates at lower temperatures.

Q4: Are there alternatives to hydrazone bonds for pH-sensitive linkages?

A4: Yes, oximes, formed from the reaction of a hydroxylamine with an aldehyde or ketone, are another class of pH-sensitive linkages. Oximes are generally more stable to hydrolysis than hydrazones under similar conditions.[5][13] The choice between a hydrazone and an oxime linker often depends on the desired release kinetics for a specific application.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter during your experiments with this compound and provides actionable solutions based on established chemical principles.

Problem 1: Premature Cleavage of Hydrazone-Linked Conjugate During Storage or in Circulation (In Vivo)

Possible Causes:

  • Acidic Microenvironment: The conjugate may be exposed to localized acidic conditions in your storage buffer or in vivo.

  • Inherent Instability: The specific aldehyde/ketone used may form a particularly labile hydrazone bond.[10]

  • Buffer Components: Certain buffer components may catalyze hydrolysis.

Solutions:

  • pH Control: Ensure your storage buffer is maintained at a neutral or slightly basic pH (7.4-8.0). Use a buffer with sufficient buffering capacity to resist pH fluctuations.

  • Structural Modification: If premature cleavage persists, consider switching from an aliphatic aldehyde to an aromatic aldehyde to form a more stable hydrazone bond.[11]

  • Temperature Control: Store conjugates at 4°C or lower to slow down the rate of hydrolysis.

  • Buffer Screening: Evaluate different buffer systems to identify any that may be contributing to instability. Phosphate and HEPES buffers are generally well-tolerated.

Problem 2: Low Yield of Hydrazone Conjugate

Possible Causes:

  • Suboptimal Reaction pH: The formation of hydrazones is also pH-dependent, with optimal rates typically observed in slightly acidic conditions (pH 4-6).[9][14]

  • Steric Hindrance: Bulky groups near the reactive carbonyl or hydrazide can impede the reaction.

  • Reversibility of the Reaction: The formation of hydrazones is a reversible reaction.[1]

Solutions:

  • Optimize Reaction pH: Perform the conjugation reaction within a pH range of 4.5-6.0 to facilitate both the protonation of the carbonyl oxygen and the nucleophilicity of the hydrazide.[9]

  • Use a Catalyst: Aniline can be used as a catalyst to accelerate hydrazone formation, especially at neutral pH.[15][16]

  • Increase Reactant Concentration: According to Le Chatelier's principle, increasing the concentration of one of the reactants can drive the equilibrium towards product formation.

  • Remove Water: In organic solvents, the removal of water, a byproduct of the reaction, can shift the equilibrium towards the hydrazone product. This can be achieved using a dehydrating agent like molecular sieves.

Problem 3: Incomplete or No Drug Release at the Target Site

Possible Causes:

  • Overly Stable Hydrazone Bond: The hydrazone linker may be too stable to hydrolyze efficiently in the acidic environment of the target site.[11]

  • Insufficiently Acidic Target Environment: The local pH at the target site may not be low enough to induce rapid cleavage.

Solutions:

  • Linker Destabilization: Replace an aromatic aldehyde with an aliphatic one to create a more acid-labile hydrazone bond.[11]

  • Introduce Electron-Withdrawing Groups: Incorporating electron-withdrawing substituents near the hydrazone bond can increase its susceptibility to acid-catalyzed hydrolysis.[6]

  • Verify Target pH: Independently verify the pH of the target cellular compartment or tissue microenvironment to ensure it is within the expected range for hydrazone cleavage.

Data Summary: Factors Influencing Hydrazone Bond Stability
FactorEffect on StabilityRationale
Low pH (Acidic) DecreasesAcid catalysis accelerates hydrolysis.[5]
Neutral/Slightly Basic pH IncreasesSlower rate of acid-catalyzed hydrolysis.[1]
Aromatic Aldehyde/Ketone Increasesπ-conjugation stabilizes the C=N bond.[6][11]
Aliphatic Aldehyde/Ketone DecreasesLess electronic stabilization compared to aromatic counterparts.[10]
Electron-Donating Groups IncreasesReduce the electrophilicity of the imine carbon.[6]
Electron-Withdrawing Groups DecreasesIncrease the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack.[6]
Increased Temperature DecreasesIncreases the rate of the hydrolysis reaction.[12]
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Formation with this compound
  • Dissolve the Aldehyde/Ketone: Dissolve the aldehyde or ketone-containing molecule in a suitable buffer, typically at a pH between 4.5 and 6.0 (e.g., 100 mM sodium acetate buffer).

  • Add this compound: Add a 1.5 to 5-fold molar excess of this compound to the reaction mixture.

  • Incubate: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or LC-MS.

  • Purification: Purify the resulting hydrazone conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted this compound and other reagents.

Protocol 2: Assessing the pH-Dependent Stability of a Hydrazone Conjugate
  • Prepare Buffer Solutions: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, and 7.4).

  • Incubate Conjugate: Aliquot the purified hydrazone conjugate into each buffer solution and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each buffer.

  • Analysis: Analyze the samples by a suitable method like RP-HPLC or LC-MS to quantify the amount of intact conjugate remaining and the amount of released payload or parent molecule.

  • Calculate Half-Life: Plot the percentage of intact conjugate versus time for each pH and calculate the half-life (t1/2) of the hydrazone bond under each condition.

Visualizing Key Mechanisms and Workflows
Mechanism of Hydrazone Formation and Acid-Catalyzed Cleavage

Hydrazone_Mechanism cluster_formation Hydrazone Formation (pH 4-6) cluster_cleavage Acid-Catalyzed Cleavage (Low pH) Aldehyde_Ketone R-CHO (Aldehyde) Hydrazone Hydrazone Product Aldehyde_Ketone->Hydrazone + H2O Butyric_Hydrazide Butyric Acid Hydrazide Butyric_Hydrazide->Hydrazone Hydrazone_Cleavage Hydrazone Product Protonation Protonation (H+) Hydrazone_Cleavage->Protonation + H+ Carbinolamine Carbinolamine Intermediate Protonation->Carbinolamine + H2O Cleavage_Products Aldehyde + Butyric Acid Hydrazide Carbinolamine->Cleavage_Products Breakdown

Caption: Mechanism of hydrazone formation and its acid-catalyzed cleavage.

Troubleshooting Workflow for Premature Hydrazone Cleavage

Troubleshooting_Workflow Start Problem: Premature Cleavage Check_pH Check_pH Start->Check_pH Adjust_pH Action: Adjust pH to 7.4-8.0 Use robust buffer Check_pH->Adjust_pH Yes Check_Structure Examine Carbonyl Structure Is it an aliphatic aldehyde? Check_pH->Check_Structure No Resolved Problem Resolved Adjust_pH->Resolved Modify_Structure Action: Switch to an aromatic aldehyde for increased stability Check_Structure->Modify_Structure Yes Check_Temp Check_Temp Check_Structure->Check_Temp No Modify_Structure->Resolved Adjust_Temp Action: Store at 4°C or below Check_Temp->Adjust_Temp Yes Check_Temp->Resolved No Adjust_Temp->Resolved

Caption: Troubleshooting workflow for premature hydrazone cleavage.

References
  • A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis.
  • Hydrazone. Wikipedia.
  • Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH.
  • Hydrolytic Stability of Hydrazones and Oximes. Raines Lab.
  • Optimizing the reversibility of hydrazone formation for dynamic combin
  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC - PubMed Central.
  • Oximes and Hydrazones in Bioconjugation: Mechanism and C
  • Kinetic experiments for determining the rate of hydrazone formation and ADP hydrolysis.
  • Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjug
  • Acid Labile Linker Synthesis | ADC Services. BOC Sciences.
  • Technical Support Center: pH-Dependent Stability and Hydrolysis of Hydrazone Linkages. Benchchem.
  • How ADC Linkers Work: Controlling Stability & Drug Release. BOC Sciences.
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
  • Inhibition of Histone Deacetylase by Butyrate Protects Rat Liver
  • Inhibition of histone deacetylase activity by butyr
  • Technical Support Center: Optimization of Hydrazone Bond Stability for In-Vivo Studies. Benchchem.
  • Hydrazide- Biotin. Interchim.
  • Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC - NIH.
  • High efficiency labeling of glycoproteins on living cells. PMC - NIH.
  • Improved Immobilization and Conjugation of Glycoproteins. Thermo Fisher Scientific - US.

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Butyric Acid Hydrazide vs. Succinic Acid Hydrazide for Cross-Linking

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation, the formation of a stable covalent bond is the cornerstone of creating effective probes, diagnostics, and therapeutics. Among the chemistries available, the reaction between a hydrazide and a carbonyl (aldehyde or ketone) to form a hydrazone bond offers a robust and specific method for linking biomolecules. This is particularly valuable for modifying glycoproteins, such as antibodies, where mild oxidation of sugar moieties can generate reactive aldehydes for site-specific conjugation.

This guide provides a deep dive into two commonly used dihydrazide cross-linkers: Butyric Acid Hydrazide (BAH) and Succinic Acid Hydrazide (SAH). While structurally similar, their subtle differences in spacer arm composition can have significant implications for reaction efficiency, solubility, and the stability of the final conjugate. As a senior application scientist, my goal is to explain the causality behind experimental choices, empowering you to select the optimal reagent for your research.

Structural and Chemical Properties: The Spacer Arm is Key

At a glance, BAH and SAH are both short-chain, homobifunctional cross-linkers, meaning they have identical reactive hydrazide groups at both ends. The critical distinction lies in their four-carbon spacer arm.

FeatureThis compound (BAH)Succinic Acid Hydrazide (SAH)
Structure this compound StructureSuccinic Acid Hydrazide Structure
Chemical Formula C₄H₁₀N₄O₂C₄H₈N₄O₄
Molar Mass 146.15 g/mol 176.13 g/mol
Spacer Arm Flexible, aliphatic hydrocarbonMore polar, contains two amide bonds
Solubility Moderate aqueous solubilityHigher aqueous solubility
Key Characteristic More hydrophobic spacerMore hydrophilic spacer

The simple aliphatic chain of BAH imparts a degree of hydrophobicity and flexibility. In contrast, the structure of SAH, derived from succinic acid, incorporates two internal amide bonds, making its spacer arm significantly more polar and hydrophilic. This fundamental difference is the primary driver of their varying performance characteristics in aqueous buffers typically used for bioconjugation.

Performance Deep Dive: A Head-to-Head Comparison

The choice between BAH and SAH hinges on three critical performance pillars: reaction kinetics, conjugate stability, and the influence of the spacer arm on the final product.

Reaction Mechanism and Kinetics

Both cross-linkers undergo the same fundamental reaction: a nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (the hydrazone).[1][2] This reaction is reversible and its rate is highly pH-dependent, typically accelerated under mildly acidic conditions (pH 4.5-6.0) which facilitate the dehydration step.[1][3]

Caption: General mechanism of hydrazone bond formation.

While the core reactivity of the hydrazide group is similar, Succinic Acid Hydrazide often exhibits more favorable kinetics in practical settings . This is not due to intrinsic electronic differences but rather its enhanced water solubility.[4] In bioconjugation reactions, poor solubility of a cross-linker can lead to aggregation and lower reaction efficiency. The superior solubility of SAH ensures it remains well-dispersed in the aqueous reaction buffer, allowing for more effective interaction with the target biomolecule.

Stability of the Hydrazone Bond

The stability of the resulting hydrazone bond is critical, particularly for applications like antibody-drug conjugates (ADCs) where premature cleavage in circulation is undesirable. Hydrazone bonds are known to be labile, and their hydrolysis is acid-catalyzed.[5][6] While both BAH and SAH form acylhydrazones, which are more stable than alkylhydrazones, the local chemical environment can influence stability.[1][5]

There is no strong evidence to suggest a significant intrinsic stability difference between the hydrazone bonds formed by BAH versus SAH. The stability is primarily dictated by the pH of the environment and the electronic nature of the conjugated aldehyde or ketone. For applications demanding near-permanent linkages, the hydrazone bond can be reduced to a highly stable alkylhydrazide linkage using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).

Comparative Performance Summary
ParameterThis compound (BAH)Succinic Acid Hydrazide (SAH)Rationale
Reaction Efficiency GoodExcellent SAH's higher aqueous solubility prevents aggregation and improves accessibility to target sites on the biomolecule.[4]
Conjugate Solubility May DecreaseOften Improves The hydrophilic spacer of SAH can help offset the hydrophobicity of a payload (e.g., a small molecule drug), reducing the risk of aggregation of the final conjugate.
Spacer Arm Flexibility High ModerateThe simple C4 alkyl chain of BAH offers more rotational freedom.
Bond Stability Good (Acylhydrazone)Good (Acylhydrazone)Both form relatively stable acylhydrazone bonds; stability is primarily governed by pH.[1][5]

A Practical Workflow: Cross-Linking a Glycoprotein

To illustrate the practical application, here is a validated, two-step protocol for cross-linking a glycoprotein, such as an antibody, using either BAH or SAH. This process first creates aldehyde groups on the sugar moieties and then links them with the dihydrazide.

Caption: Standard experimental workflow for glycoprotein cross-linking.

Detailed Protocol

PART 1: Oxidation of Glycoprotein

  • Buffer Exchange: Prepare the glycoprotein (e.g., IgG) at 2-5 mg/mL in an oxidation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).

  • Oxidation: Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 1-2 mM. Incubate for 30 minutes at room temperature in the dark.

    • Scientist's Note: Periodate cleaves the bond between vicinal diols on sugar residues to create two aldehyde groups.[7] Limiting the reaction time and concentration preferentially targets sialic acid residues.

  • Quenching: Stop the reaction by adding glycerol to a final concentration of 15 mM and incubating for 10 minutes. This quenches any excess periodate.

  • Purification: Immediately remove excess reagents by passing the solution over a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) equilibrated with the reaction buffer (pH 5.5).

PART 2: Cross-Linking with Hydrazide

  • Reagent Preparation: Prepare a 50 mM stock solution of either this compound or Succinic Acid Hydrazide in the same reaction buffer (pH 5.5).

  • Conjugation: Add the dihydrazide stock solution to the purified, oxidized glycoprotein to achieve a 50-100 fold molar excess of the cross-linker.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.

    • Scientist's Note: The mildly acidic pH is crucial for catalyzing the dehydration step of hydrazone formation.[1][8]

  • Purification: Remove excess cross-linker and analyze the resulting cross-linked protein population using size-exclusion chromatography (SEC).

Authoritative Conclusion and Recommendation

For the majority of bioconjugation applications in aqueous systems, Succinic Acid Hydrazide (SAH) is the superior starting choice . Its enhanced water solubility translates directly to more reliable and efficient reactions, minimizing the risk of aggregation that can plague experiments involving sensitive proteins and hydrophobic linkers. The hydrophilic nature of its spacer arm is an added benefit, often improving the solubility and stability of the final conjugate.

This compound (BAH) remains a viable option, particularly in scenarios where a more flexible or hydrophobic spacer is specifically required by the geometric or chemical constraints of the system. However, researchers should be prepared to optimize reaction conditions carefully to mitigate potential solubility issues.

Ultimately, the choice of cross-linker is dictated by the specific goals of the experiment. This guide provides the foundational principles to make an informed, data-driven decision, moving from a trial-and-error approach to a rational design of your bioconjugation strategy.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
  • Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society. [Link]
  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for bioconjugation.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
  • National Institutes of Health (NIH). (n.d.). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PubMed Central. [Link]
  • Gantrade. (n.d.). Self Crosslinkable Acrylic Emulsions Based on DAAM/ADH.
  • Crisalli, P., & Kool, E. T. (2013). Fast hydrazone-forming reactants. The Journal of Organic Chemistry. [Link]

Sources

A Researcher's Guide to Acyl Hydrazide Reactivity: Principles and Practical Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in bioconjugation, the creation of antibody-drug conjugates (ADCs), or the design of stimuli-responsive drug delivery systems, the choice of chemical linker is paramount. Among the arsenal of conjugation chemistries, the formation of a hydrazone bond between an acyl hydrazide and an aldehyde or ketone stands out for its simplicity and, most notably, its inherent pH-sensitivity.[1][2] This characteristic allows for the design of conjugates that are stable in the bloodstream at neutral pH but release their cargo in the acidic environments of endosomes and lysosomes.[1]

However, not all acyl hydrazides are created equal. Their reactivity and the stability of the resulting hydrazone bond are profoundly influenced by subtle structural variations. This guide provides an in-depth comparison of the reactivity of different acyl hydrazides, supported by experimental data and mechanistic insights, to empower researchers to make informed decisions for their specific applications.

The Foundation: Understanding Hydrazone Formation

The core reaction is a condensation between an acyl hydrazide and a carbonyl compound (aldehyde or ketone) to form a C=N double bond, yielding a hydrazone and a molecule of water.[2][3] The mechanism is a two-step process involving the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate, followed by the acid-catalyzed dehydration to the final hydrazone.[3][4][5]

The Critical Role of pH

The rate of hydrazone formation exhibits a characteristic bell-shaped dependence on pH.[6] The reaction is acid-catalyzed, as protonation of the carbonyl oxygen increases the electrophilicity of the carbon, making it more susceptible to nucleophilic attack.[4][6] However, if the pH is too low, the acyl hydrazide nucleophile becomes protonated, rendering it unreactive.[6][7] Consequently, the reaction is typically fastest in a mildly acidic environment, with an optimal pH often falling between 4.5 and 6.0.[6][7] At physiological pH (7.4), the reaction can be slow, which is a key consideration for bioconjugation strategies.[8]

Diagram 1: The Mechanism of Hydrazone Formation This diagram illustrates the acid-catalyzed reaction between an acyl hydrazide and an aldehyde, proceeding through a tetrahedral carbinolamine intermediate to form the final hydrazone product.

Hydrazone_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product AcylHydrazide R-C(=O)NHNH₂ Acyl Hydrazide Intermediate R-C(=O)NHNH-CH(OH)-R' Carbinolamine Intermediate AcylHydrazide->Intermediate Nucleophilic Attack Aldehyde R'-CHO Aldehyde Aldehyde->Intermediate Hydrazone R-C(=O)NHN=CH-R' Hydrazone Intermediate->Hydrazone Dehydration (Rate-Limiting at neutral pH) Catalyst2 - H⁺, - H₂O Catalyst1 + H⁺

Caption: Acid-catalyzed hydrazone formation mechanism.

Comparative Reactivity of Acyl Hydrazides

The nucleophilicity of the terminal amine on the acyl hydrazide is the primary determinant of its reactivity. This is directly influenced by electronic and steric factors imparted by the acyl group and any adjacent structures.

Electronic Effects: The Decisive Factor

The nature of the group attached to the carbonyl of the acyl hydrazide dramatically alters reactivity. Electron-withdrawing groups decrease the electron density on the hydrazide nitrogen, reducing its nucleophilicity and slowing the reaction. Conversely, electron-donating groups can increase reactivity.

  • Aryl vs. Aliphatic Acyl Hydrazides : Aromatic acyl hydrazides (e.g., benzhydrazide) are generally less reactive than their aliphatic counterparts (e.g., acethydrazide). The aromatic ring withdraws electron density from the hydrazide moiety. However, the resulting aryl hydrazone bond benefits from resonance stabilization, making it more resistant to hydrolysis compared to aliphatic hydrazones.[4][9][10] This trade-off between formation rate and stability is a critical design consideration. Hydrazones derived from aliphatic aldehydes are significantly less stable and more prone to hydrolysis at neutral pH than those derived from aromatic aldehydes.[4][9]

  • Substituent Effects on Aryl Hydrazides : The reactivity of aryl hydrazides can be finely tuned by adding substituents to the aromatic ring.

    • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups further decrease the nucleophilicity of the hydrazide, leading to slower reaction rates.[11]

    • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups increase electron density, enhancing nucleophilicity and accelerating the reaction rate.

Diagram 2: Electronic Effects on Aryl Hydrazide Reactivity This diagram shows how electron-donating groups (EDG) increase the nucleophilicity and reactivity of the aryl hydrazide, while electron-withdrawing groups (EWG) have the opposite effect.

Electronic_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG_Hydrazide EDG-Aryl-C(=O)NHNH₂ EDG_Effect Increases electron density on terminal N Increases Nucleophilicity EDG_Hydrazide->EDG_Effect EDG_Result FASTER Reaction Rate EDG_Effect->EDG_Result EWG_Hydrazide EWG-Aryl-C(=O)NHNH₂ EWG_Effect Decreases electron density on terminal N Decreases Nucleophilicity EWG_Hydrazide->EWG_Effect EWG_Result SLOWER Reaction Rate EWG_Effect->EWG_Result

Caption: Influence of substituents on aryl hydrazide reactivity.

Steric Hindrance

Bulky groups near the reactive carbonyl or hydrazide functionality can impede the approach of the reactants, slowing down the formation of the necessary tetrahedral intermediate.[8] While aldehydes are sterically less hindered and thus generally more reactive than ketones[6], significant steric bulk on either reaction partner can be a limiting factor. However, studies have shown that steric effects can sometimes be minor and inconsistent, with some bulky ketones reacting surprisingly fast, possibly due to the relief of steric strain during the breakdown of the tetrahedral intermediate.[8]

Intramolecular Catalysis

A significant advancement in hydrazone ligation has been the development of reactants capable of intramolecular catalysis. For instance, hydrazines or aldehydes with strategically placed acidic or basic groups (e.g., a carboxylic acid or amino group near the reaction site) can accelerate the reaction, particularly at neutral pH.[8][12][13] These groups can act as internal catalysts by donating or accepting protons during the rate-limiting dehydration step, obviating the need for external catalysts like aniline which can be cytotoxic.[14]

Data-Driven Comparison of Reactivity and Stability

The ultimate utility of an acyl hydrazide in a bioconjugate is determined by both its rate of formation and the stability of the resulting hydrazone bond. The stability is highly pH-dependent, with hydrolysis being the primary degradation pathway.[1][4]

Hydrazone TypeReactant 1 (Hydrazide)Reactant 2 (Carbonyl)Relative Formation RateRelative Stability at pH 7.4Stability at pH 5.0Key Characteristics
Aliphatic Hydrazone AcethydrazidePropionaldehydeFastLowVery LowRapid formation but prone to hydrolysis, limiting in vivo applications.[4][9]
Aromatic Hydrazone BenzhydrazideBenzaldehydeModerateHighModerateSlower formation but the resulting conjugated system offers high stability at neutral pH.[4][10]
EWG-Aryl Hydrazone 4-NitrobenzhydrazideBenzaldehydeSlowVery HighLowElectron-withdrawing groups enhance stability but slow formation.[4]
EDG-Aryl Hydrazone 4-MethoxybenzhydrazideBenzaldehydeModerately FastModerate-HighModerateElectron-donating groups can accelerate formation without catastrophically reducing stability.
Catalyzed Hydrazone o-amino benzyl hydrazine2-FormylpyridineVery FastModerateLowIntramolecular catalysis enables rapid conjugation at physiological pH.[8][14]

Table 1: Comparative performance of different acyl hydrazide types. Relative rates and stabilities are generalized from literature findings. Absolute values are structure and condition-dependent.

Experimental Protocols for Reactivity and Stability Assessment

To objectively compare different acyl hydrazides, standardized kinetic and stability assays are essential.

Protocol 1: Kinetic Analysis of Hydrazone Formation via HPLC

This protocol allows for the determination of second-order rate constants for the reaction between an acyl hydrazide and a model aldehyde.

Materials:

  • Acyl hydrazide of interest

  • Model aldehyde (e.g., 4-carboxybenzaldehyde)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or Acetate buffer, pH 5.0

  • Quenching solution: Acetic acid in mobile phase

  • HPLC system with a C18 column and UV detector

  • Thermostatted incubator

Procedure:

  • Prepare Stock Solutions: Create concentrated stock solutions (e.g., 100 mM) of the acyl hydrazide and aldehyde in a suitable organic solvent like DMSO.

  • Reaction Setup: In a thermostatted vial at 25°C or 37°C, add reaction buffer.

  • Initiate Reaction: Add a small volume of the aldehyde stock solution to the buffer and mix. Immediately after, initiate the reaction by adding the acyl hydrazide stock solution to achieve the desired final concentration (e.g., 500 µM of each). Start a timer immediately.

  • Time-Point Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution. This stops the reaction.

  • HPLC Analysis: Analyze each quenched time-point sample by reverse-phase HPLC. Monitor the disappearance of the reactants and the appearance of the hydrazone product by integrating the peak areas at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Data Analysis: Plot the concentration of the product formed over time. From the initial linear phase of this plot, determine the initial reaction rate. The second-order rate constant (k) can be calculated using the rate law: Rate = k[Hydrazide][Aldehyde].

Diagram 3: Workflow for Kinetic Comparison of Acyl Hydrazides This diagram outlines the key steps in the experimental protocol for comparing the reaction rates of different acyl hydrazides.

Kinetic_Workflow A Prepare Stock Solutions (Hydrazide & Aldehyde) B Initiate Reaction in Buffer (e.g., pH 7.4, 37°C) A->B C Sample at Time Intervals B->C D Quench Reaction (e.g., with acid) C->D E Analyze via HPLC D->E F Quantify Reactants & Product E->F G Calculate Rate Constants F->G H Compare Reactivity G->H

Caption: Experimental workflow for kinetic analysis.

Protocol 2: Hydrolytic Stability Assay

This protocol assesses the stability of a pre-formed hydrazone bond at different pH values.

Materials:

  • Purified hydrazone conjugate

  • Stability Buffers: PBS (pH 7.4) and Acetate buffer (pH 5.0)

  • HPLC system with a C18 column and UV detector

  • Incubator or water bath at 37°C

Procedure:

  • Prepare Solutions: Prepare working solutions of the purified hydrazone conjugate in the pH 7.4 and pH 5.0 buffers at a concentration suitable for HPLC analysis.

  • Incubation: Incubate the solutions at 37°C.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each buffer solution and analyze it directly by HPLC.

  • Data Analysis: Monitor the decrease in the peak area of the intact hydrazone conjugate over time. Plot the percentage of remaining conjugate against time for each pH.

  • Determine Half-Life: Calculate the half-life (t½) of the conjugate at each pH by fitting the data to a first-order decay model.[4]

Conclusion and Recommendations

The selection of an acyl hydrazide for bioconjugation is a multi-faceted decision that requires balancing reaction kinetics with product stability.

  • For applications requiring maximum stability during circulation (e.g., ADCs) , an aromatic acyl hydrazide is preferable. While the conjugation reaction may be slower, the resulting resonance-stabilized hydrazone bond provides greater resistance to hydrolysis at physiological pH.[3][10] Further stability can be achieved by incorporating electron-withdrawing groups, though this will further slow the formation rate.[4]

  • For applications requiring rapid conjugation under physiological conditions , consider hydrazides designed for intramolecular catalysis. These reagents can achieve rates comparable to other bioorthogonal reactions, though the stability of the resulting hydrazone may be lower than that of traditional aryl hydrazones.[12][14]

  • For applications where the conjugate must rapidly release its payload in mildly acidic endosomes , a hydrazone derived from an aliphatic aldehyde may be advantageous due to its high sensitivity to acid-catalyzed hydrolysis.[4][9]

Ultimately, the optimal acyl hydrazide is application-dependent. By understanding the fundamental principles of reactivity and stability, and by performing rigorous experimental comparisons as outlined in this guide, researchers can confidently select and design the most effective linkers for their drug development and bioconjugation needs.

References

  • Hydrazone - Wikipedia. Wikipedia. [Link]
  • Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC - NIH. [Link]
  • Oximes and Hydrazones in Bioconjugation: Mechanism and C
  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate
  • Hydrazone-based coupling methods are used in medical biotechnology to couple drugs to targeted antibodies (see ADC). Wikipedia. [Link]
  • The effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjug
  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.
  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF.
  • An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. SciSpace. [Link]
  • New hydrazone derivatives of adriamycin and their immunoconjugates - A correlation between acid stability and cytotoxicity | Request PDF.
  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Form
  • Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjug
  • Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds.
  • New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. MDPI. [Link]
  • Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous c

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Validation of Butyric Acid Hydrazide Labeled Molecules

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation framework for the chemical derivatization of carboxylic acids using Butyric Acid Hydrazide (BAH), a technique frequently employed to enhance their detection in mass spectrometry. We will explore the underlying chemistry, present a detailed experimental workflow, and objectively compare this method against common alternatives, supported by clear, data-driven validation steps.

The Challenge: Analyzing Carboxylic Acids with Mass Spectrometry

Many biologically significant molecules, such as short-chain fatty acids (SCFAs), metabolic intermediates, and certain drug metabolites, contain carboxylic acid functional groups. While vital, these groups present analytical challenges for common liquid chromatography-mass spectrometry (LC-MS) workflows, particularly those using electrospray ionization (ESI). The primary issues include:

  • Poor Retention: The high polarity of small carboxylic acids leads to poor retention on widely-used reversed-phase (RP) chromatography columns, often causing them to elute in the void volume where matrix effects are most severe.

  • Low Ionization Efficiency: In negative-ion mode ESI, the deprotonated carboxylate anion ([M-H]⁻) can be formed, but its ionization efficiency is often low and susceptible to suppression, leading to poor sensitivity.

  • In-source Fragmentation: The carboxyl group can be labile, sometimes leading to fragmentation within the ion source, which complicates quantification.

Chemical derivatization addresses these issues by modifying the carboxyl group to create an analyte that is more "MS-friendly." this compound is a reagent designed for this purpose.

The Solution: Derivatization with this compound

This compound (BAH) reacts with carboxylic acids in the presence of a coupling agent, typically a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable amide bond. This process converts the polar, acidic carboxyl group into a more hydrophobic, readily ionizable hydrazide derivative.

The core benefits of this derivatization are:

  • Enhanced Chromatographic Retention: The addition of the butyryl group increases the hydrophobicity of the analyte, significantly improving its retention on reversed-phase columns.

  • Improved Ionization Efficiency: The newly formed derivative often exhibits superior ionization efficiency in positive-ion mode ESI ([M+H]⁺), moving it away from the noisy, low m/z region and reducing matrix suppression.

  • Specific and Predictable Fragmentation: The derivative introduces a specific fragmentation pattern during tandem mass spectrometry (MS/MS), which is invaluable for creating sensitive and selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods.

Experimental Workflow: From Sample to Labeled Analyte

The following diagram outlines the complete workflow for BAH labeling.

cluster_prep Sample Preparation cluster_labeling Derivatization Reaction cluster_cleanup Post-Reaction Cleanup Sample Biological Sample (e.g., Plasma, Feces) Extraction Analyte Extraction (e.g., LLE, SPE) Sample->Extraction Drydown Evaporation to Dryness (Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitute in Pyridine/Water Drydown->Reconstitution AddEDC Add EDC Solution (Activates Carboxyl Group) Reconstitution->AddEDC AddBAH Add BAH Solution (Nucleophilic Attack) AddEDC->AddBAH Incubate Incubate at 60°C (Reaction Completion) AddBAH->Incubate Quench Quench Reaction (e.g., with Formic Acid) Incubate->Quench FinalDry Evaporate to Dryness Quench->FinalDry FinalRecon Reconstitute in LC-MS Mobile Phase FinalDry->FinalRecon LCMS LC-MS Analysis FinalRecon->LCMS Inject for LC-MS

Caption: Workflow for this compound (BAH) labeling of carboxylic acids.

Protocol: Step-by-Step Derivatization

This protocol is a robust starting point for labeling short-chain fatty acids. It should be optimized for specific analytes and matrices.

Materials:

  • This compound (BAH)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Pyridine

  • Ultrapure Water

  • Formic Acid

  • Internal Standards (e.g., isotopically labeled carboxylic acids)

Protocol:

  • Sample Preparation: Extract carboxylic acids from your matrix and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Preparation (Prepare Fresh):

    • EDC Solution: Prepare a 100 mg/mL solution of EDC in ultrapure water.

    • BAH Solution: Prepare a 100 mg/mL solution of BAH in ultrapure water.

  • Derivatization Reaction:

    • Scientist's Note: Pyridine acts as a base catalyst, enhancing the nucleophilicity of the hydrazide. The water content is critical; an anhydrous environment can lead to side reactions.

    • To the dried sample extract, add 50 µL of a 5% (v/v) pyridine-in-water solution. Vortex briefly.

    • Add 20 µL of the EDC solution. Vortex for 10 seconds. This step activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate.

    • Immediately add 20 µL of the BAH solution. Vortex thoroughly.

    • Incubate the mixture at 60°C for 30 minutes.

  • Reaction Quench & Cleanup:

    • Add 10 µL of 1% formic acid to quench the reaction by protonating any remaining EDC.

    • Evaporate the entire mixture to dryness under nitrogen.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid) for analysis.

Mass Spectrometry Validation: Confirming Success

Validation is not merely about detecting a signal; it's about proving the signal corresponds to the correct, derivatized analyte. This is achieved through a logical, multi-step process.

Mass Spectrometry Validation Workflow

cluster_ms1 Full Scan (MS1) Analysis cluster_ms2 Tandem MS (MS/MS) Analysis Inject_Unlabeled Inject Unlabeled Standard Mass_Shift Confirm Mass Shift? Δm/z = +86.10 Da Inject_Unlabeled->Mass_Shift Inject_Labeled Inject Labeled Standard Inject_Labeled->Mass_Shift Select_Precursor Select Labeled Precursor Ion [M_original + 86.10 + H]+ Mass_Shift->Select_Precursor Yes Fail1 Validation Failed: Labeling Incomplete Mass_Shift->Fail1 No Fragment Fragment via CID Select_Precursor->Fragment Detect_Product Detect Characteristic Product Ion? (m/z 87.08) Fragment->Detect_Product Success Validation Successful: MRM Method Ready Detect_Product->Success Yes Fail2 Validation Failed: Incorrect Precursor Detect_Product->Fail2 No

Caption: The logical workflow for validating BAH-labeled analytes using MS.

Step 1: Confirm the Mass Shift (MS1 Level)

The primary confirmation of labeling is a predictable mass increase. The BAH moiety adds C₄H₈N₂O to the original molecule, but the reaction involves the loss of a water molecule (H₂O).

  • Mass of BAH added: 100.12 g/mol

  • Mass of H₂O lost: 18.02 g/mol

  • Net Mass Increase: 100.12 - 18.02 = 82.10 g/mol

When analyzing in positive ESI mode, we detect the protonated ion, [M+H]⁺. The exact mass of the added moiety (C₄H₈N₂) is 84.0684 u. The reaction involves replacing an -OH group (17.0027 u) with the -NH-NH-CO-C₃H₇ group. The net change is the addition of C₄H₈N₂ (84.0684 u) and the loss of O (15.9949 u), resulting in a net mass addition of 86.10 Da upon derivatization.

Validation Check:

  • Inject an underivatized standard of your target analyte. Note its [M-H]⁻ or [M+H]⁺ m/z.

  • Inject the BAH-derivatized sample.

  • Look for a new peak corresponding to the expected m/z of the derivatized analyte ([M_original + 86.10 + H]⁺).

Step 2: Identify Characteristic Fragments (MS/MS Level)

The true power of this derivatization lies in the predictable fragmentation pattern it introduces. Upon collision-induced dissociation (CID), the BAH derivative reliably fragments to produce a characteristic product ion.

  • Precursor Ion: The protonated derivatized molecule, [M_original + 86.10 + H]⁺.

  • Characteristic Product Ion: The most common and specific fragment is the protonated butyryl hydrazide portion, which appears at m/z 87.08 . This fragment arises from the cleavage of the newly formed amide bond.

Validation Check:

  • Perform a product ion scan on the precursor ion identified in Step 1.

  • Confirm the presence of a dominant product ion at m/z 87.08.

  • This transition (e.g., [Precursor m/z] → 87.08) becomes the basis for a highly specific and sensitive MRM assay for quantification.

Performance Comparison: BAH vs. Alternative Reagents

This compound is not the only option for derivatizing carboxylic acids. The choice of reagent depends on the specific analytical goals, such as desired sensitivity, chromatographic needs, and available instrumentation.

FeatureThis compound (BAH)3-Nitrophenylhydrazine (3-NPH)1-(2-pyrimidinyl)piperazine (1-PP)
Primary Benefit Good balance of retention and ionization improvement.Excellent ionization efficiency; forms a very stable derivative.Provides a "fixed charge" that is permanently ionized, boosting sensitivity.
Reaction Conditions Mild (60°C, 30 min) with EDC catalyst.Requires EDC/Pyridine catalyst; similar conditions to BAH.Also requires EDC; reaction is typically fast at room temperature.
Detection Mode Positive ESI ([M+H]⁺)Positive ESI ([M+H]⁺)Positive ESI (Detects the permanently charged moiety)
Chromatography Significant increase in reversed-phase retention.Moderate increase in reversed-phase retention.Can be used in both reversed-phase and HILIC modes.
Characteristic Fragment Yes (m/z 87.08)Yes (m/z 152.0)Yes (m/z 162.1)
Ideal Application General-purpose SCFA and metabolomics analysis.High-sensitivity targeted analysis of carboxylic acids.Ultimate sensitivity for trace-level quantification.
Considerations Reagents are relatively inexpensive and stable.Can introduce isotopic complexity due to the nitro group.Reagent can be more expensive.

Senior Scientist Insights & Troubleshooting

  • Incomplete Derivatization: If you see a significant amount of unreacted analyte, check the freshness of your EDC solution. EDC is moisture-sensitive and hydrolyzes over time, losing its activity. Always prepare it fresh.

  • Poor Peak Shape: If the derivatized analyte peak is broad or tails, ensure the reaction is fully quenched and the final sample is reconstituted in a solvent that is weaker than the initial mobile phase to ensure good peak focusing on the column.

  • Matrix Effects: Always validate your method in the target matrix (e.g., extracted plasma, fecal water). Co-eluting matrix components can still suppress the ionization of the derivatized analyte. The use of a stable isotope-labeled internal standard that undergoes the same derivatization is the gold standard for correcting these effects.

By following this comprehensive guide, researchers can confidently implement, validate, and troubleshoot the derivatization of carboxylic acids with this compound, leading to robust and reliable quantitative data from mass spectrometry.

References

  • Title: Chemical derivatization for electrospray ionization mass spectrometry: a review of the latest developments Source: Journal of Mass Spectrometry URL:[Link]
  • Title: A rapid and sensitive method for the analysis of short-chain fatty acids in human feces by ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry Source: Analytica Chimica Acta URL:[Link]
  • Title: Development and validation of a derivatization method for the quantification of short chain fatty acids in human plasma and feces by LC-MS/MS Source: Journal of Chrom
  • Title: A sensitive and validated method for the quantification of short-chain fatty acids in human plasma via derivatization and UPLC-MS/MS Source: Metabolites URL:[Link]
  • Title: A high-sensitivity assay for short-chain fatty acids in human serum and faecal samples by chemical derivatization and LC-MS/MS Source: Scientific Reports URL:[Link]

A Researcher's Guide to Carbonyl Labeling: A Comparative Analysis of Alternatives to Butyric Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of bioconjugation, the precise and efficient labeling of biomolecules is paramount for elucidating biological functions and developing novel therapeutics and diagnostics. Carbonyl groups, present in aldehydes and ketones, are attractive targets for covalent modification due to their relative scarcity in native proteins compared to amines and thiols, thus offering a higher degree of selectivity. For years, butyric acid hydrazide has been a workhorse reagent for this purpose, reacting with carbonyls to form hydrazone linkages. However, the evolving demands for greater stability and efficiency in bioconjugation have spurred the development of superior alternatives.

This guide provides a comprehensive comparison of the leading alternatives to this compound for carbonyl labeling, with a focus on aminooxy compounds and Girard's reagents. We will delve into the underlying chemistry, compare their performance based on experimental data, and provide detailed protocols to aid researchers in selecting the optimal tool for their specific needs.

The Chemistry of Carbonyl Labeling: Beyond the Hydrazone

The fundamental principle of carbonyl labeling involves the reaction of a nucleophilic agent with an electrophilic carbonyl carbon. This compound, like other hydrazides, reacts with aldehydes and ketones to form a C=N double bond, known as a hydrazone. While effective, the stability of the hydrazone linkage can be a limiting factor in applications requiring long-term stability, as it is susceptible to hydrolysis, particularly under acidic conditions.[1][2]

This has led to the prominence of two major classes of alternative reagents:

  • Aminooxy Compounds: These reagents contain an aminooxy group (-O-NH2) that reacts with carbonyls to form a highly stable oxime linkage.[3]

  • Girard's Reagents: These are a family of hydrazide derivatives that possess a quaternary ammonium cation, which enhances their water solubility and facilitates the purification of labeled molecules.[4][5]

Head-to-Head Comparison: Aminooxy Probes vs. Girard's Reagents

The choice between these alternatives hinges on a careful consideration of several key performance parameters, including reaction kinetics, bond stability, and the specific requirements of the downstream application.

Reaction Mechanism and Kinetics

Both aminooxy compounds and hydrazides react with carbonyls via a condensation reaction that is typically acid-catalyzed.[6] The reaction proceeds through a carbinolamine intermediate, followed by dehydration to form the C=N double bond.

G cluster_0 Carbonyl Labeling Reaction Carbonyl R-C(=O)-R' Intermediate Carbinolamine Intermediate Carbonyl->Intermediate + H₂N-X-R'' Nucleophile H₂N-X-R'' Product R-C(=N-X-R')-R' (Imine/Oxime/Hydrazone) Intermediate->Product - H₂O H2O H₂O

Caption: General mechanism of carbonyl labeling.

While both reactions are efficient, their kinetics can differ. Uncatalyzed oxime formation can be up to 6-fold faster than hydrazone formation.[7] However, the rates of both reactions can be significantly enhanced by catalysts. Aniline has been traditionally used as a catalyst for both hydrazone and oxime ligations.[8] More recently, m-phenylenediamine (mPDA) has been identified as a more efficient catalyst for oxime ligation, offering up to a 15-fold increase in efficiency compared to aniline, especially for less reactive ketones.[9]

Bond Stability: The Decisive Factor

The most significant advantage of aminooxy compounds over hydrazides is the superior hydrolytic stability of the resulting oxime linkage.[1][10] Experimental data consistently show that oxime bonds are significantly more resistant to hydrolysis across a wide pH range compared to hydrazone bonds. The rate constant for the hydrolysis of an oxime is nearly 1000-fold lower than that of a comparable hydrazone.[2][10]

This enhanced stability is attributed to the higher electronegativity of the oxygen atom in the oxime linkage compared to the nitrogen atom in the hydrazone linkage.[1] This inductive effect reduces the basicity of the imine nitrogen, making it less susceptible to protonation, which is the rate-limiting step in acid-catalyzed hydrolysis.[1]

For applications requiring long-term stability in a physiological environment, such as the development of antibody-drug conjugates (ADCs) or in vivo imaging agents, the superior stability of the oxime linkage makes aminooxy probes the clear choice.[11] Conversely, the pH-sensitive nature of hydrazone linkages can be exploited for applications that require the controlled release of a payload in acidic compartments like endosomes or lysosomes.[1]

Optimal Reaction Conditions

The optimal pH for hydrazone formation is typically in the range of 5.0-6.0, while oxime formation proceeds more efficiently at a slightly higher pH of 6.5-7.5.[7] This makes oxime ligation more compatible with physiological conditions.

Girard's reagents, being hydrazide derivatives, also favor slightly acidic conditions for optimal reaction with carbonyls.[4] Their key advantage lies in the positively charged quaternary ammonium group, which not only enhances water solubility but also allows for the enrichment of labeled molecules using cation exchange chromatography.[12] This is particularly useful in proteomics for identifying carbonylated proteins, which are markers of oxidative stress.[13]

Data Summary: A Quantitative Comparison
ParameterHydrazone Ligation (e.g., this compound)Oxime Ligation (Aminooxy Compounds)Girard's Reagents
Resulting Linkage HydrazoneOximeHydrazone
Relative Bond Stability Less StableSignificantly More Stable[1][10]Less Stable
Hydrolysis Rate ~1000x faster than oxime[2][10]SlowerSimilar to other hydrazones
Optimal pH for Formation 5.0 - 6.0[7]6.5 - 7.5[7]~5.0 - 6.0
Reaction Kinetics Slower than catalyzed oxime formation[7]Faster, especially with catalysts like mPDA[9]Similar to other hydrazides
Key Features pH-sensitive cleavageHigh stability for long-term applicationsCationic tag for enrichment[12]
Common Applications Drug delivery with pH-triggered releaseADCs, in vivo imaging, stable bioconjugates[11]Carbonyl proteomics, steroid analysis[5][13]

Experimental Protocols

The following are generalized protocols for carbonyl labeling using aminooxy probes and Girard's reagents. It is essential to optimize the reaction conditions for each specific application.

Protocol 1: Labeling of an Aldehyde-Modified Protein with an Aminooxy Probe

This protocol describes the conjugation of an aminooxy-functionalized molecule (e.g., a fluorescent dye or biotin) to a protein containing an aldehyde group, which can be introduced site-specifically through enzymatic or genetic methods.[14][15]

Materials:

  • Aldehyde-modified protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • Aminooxy-functionalized probe

  • Anhydrous DMSO

  • m-phenylenediamine (mPDA) catalyst (optional, for rate enhancement)

  • Desalting column

Procedure:

  • Prepare the Protein Solution: Dissolve the aldehyde-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the Aminooxy Probe Solution: Dissolve the aminooxy probe in a minimal amount of anhydrous DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the aminooxy probe stock solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v).

    • (Optional) For rate enhancement, add mPDA to a final concentration of 25-50 mM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation. The reaction progress can be monitored by techniques such as SDS-PAGE (for fluorescent probes) or mass spectrometry.

  • Purification: Remove the excess, unreacted probe and catalyst by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

G cluster_1 Experimental Workflow for Carbonyl Labeling Start Prepare Aldehyde-Modified Protein Step1 Prepare Aminooxy/Girard's Reagent Stock Start->Step1 Step2 Mix Protein and Reagent (add catalyst if needed) Step1->Step2 Step3 Incubate (e.g., 2-16h at RT or 37°C) Step2->Step3 Step4 Purify Labeled Protein (e.g., SEC or IEX) Step3->Step4 End Characterize Conjugate Step4->End

Caption: General workflow for protein carbonyl labeling.

Protocol 2: Enrichment of Carbonylated Peptides using Girard's Reagent T

This protocol is adapted for proteomics workflows to identify sites of protein carbonylation.

Materials:

  • Protein sample containing carbonylated proteins

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Girard's Reagent T (GirT)

  • Acetic acid

  • Strong Cation Exchange (SCX) solid-phase extraction (SPE) cartridge

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in 8 M urea.

    • Reduce disulfide bonds with DTT.

    • Alkylate free thiols with IAA.

  • Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the proteins into peptides with trypsin overnight.

  • Derivatization with GirT:

    • Acidify the peptide solution with acetic acid to a final concentration of 10%.

    • Add a 100-fold molar excess of GirT to the peptide solution.

    • Incubate at room temperature for 12 hours in the dark.[5]

  • Enrichment of Labeled Peptides:

    • Condition an SCX SPE cartridge according to the manufacturer's instructions.

    • Load the derivatized peptide sample onto the cartridge.

    • Wash the cartridge to remove unlabeled peptides.

    • Elute the GirT-labeled (cationic) peptides with a high-salt buffer.

  • LC-MS/MS Analysis: Desalt the enriched peptides and analyze by LC-MS/MS to identify the carbonylated peptides and modification sites.

Conclusion

While this compound remains a useful tool for carbonyl labeling, particularly for applications requiring pH-sensitive cleavage, the development of aminooxy compounds and Girard's reagents has significantly expanded the capabilities of researchers. Aminooxy probes, with their ability to form highly stable oxime linkages, are the superior choice for applications demanding long-term stability and biocompatibility. Girard's reagents, on the other hand, offer a unique advantage for the enrichment and identification of carbonylated molecules in complex mixtures, making them invaluable in the field of proteomics. By understanding the distinct advantages and limitations of each class of reagent, researchers can make informed decisions to advance their studies in chemical biology, drug development, and beyond.

References

  • Tiefenbrunn, T. K., & Dawson, P. E. (2010). Chemoselective ligation techniques: modern applications of time-honored chemistry. Biopolymers, 94(1), 95–106. [Link]
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
  • Boeggeman, E., et al. (2009). Bioconjugation using mutant glycosyltransferases for the site-specific labeling of biomolecules with sugars carrying chemical handles. Methods in Enzymology, 462, 143–165. [Link]
  • Baumann, A. L., & Hackenberger, C. P. R. (2017). Modern Ligation Methods to Access Natural and Modified Proteins. CHIMIA International Journal for Chemistry, 71(5), 233–240. [Link]
  • Wang, L., et al. (2019). Ligation Technologies for the Synthesis of Cyclic Peptides. Chemical Reviews, 119(17), 9982–10043. [Link]
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition in English, 47(39), 7523-7526. [Link]
  • Wang, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 695. [Link]
  • Mirzaei, H., & Regnier, F. (2006). Identification and quantification of protein carbonylation using light and heavy isotope labeled Girard's P reagent.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
  • Misra, A. K., & Tiwari, P. (2018). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry, 6, 478. [Link]
  • Lee, L. V., et al. (2016). Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments. ACS Chemical Biology, 11(12), 3225–3240. [Link]
  • Tam, J. P., et al. (2001). Methods and strategies of peptide ligation. Biopolymers, 60(3), 194–205. [Link]
  • Mirzaei, H., & Regnier, F. (2006). Identification and quantification of protein carbonylation using light and heavy isotope labeled Girard's P reagent.
  • Johnson, D. W. (2007). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(17), 2836–2842. [Link]
  • Carrico, I. S., et al. (2007). Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag. Nature Chemical Biology, 3(12), 721–722. [Link]
  • Morgan, R. K., et al. (2015). A Clickable Aminooxy Probe for Monitoring Cellular ADP-Ribosylation. Journal of the American Chemical Society, 137(38), 12243–12253. [Link]
  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
  • Wang, Y., et al. (2011). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry, 83(11), 4143–4149. [Link]
  • van der Vliet, A., & Janssen-Heininger, Y. M. (2014). Going Native: Synthesis of Glycoproteins and Glycopeptides via Native Linkages To Study Glycan-Specific Roles in the Immune System.
  • Lee, J. E., & Lee, J. (2015). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Mass Spectrometry (Tokyo, Japan), 4(Special Issue), S0040. [Link]
  • Carrico, I. S., et al. (2007). Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag. Nature Chemical Biology, 3(12), 721-722. [Link]
  • Morgan, R. K., et al. (2015). Detecting Protein ADP-Ribosylation Using a Clickable Aminooxy Probe. Methods in Molecular Biology (Clifton, N.J.), 1263, 13–21. [Link]
  • Crisalli, P., & Kool, E. T. (2013). Comparison of the kinetics of aldehyde sensing by covalent bond formation with hydrazines and hydroxylamines. Organic & Biomolecular Chemistry, 11(17), 2825–2830. [Link]
  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
  • Bond, A. D., et al. (2021). Chemical biology tools for protein labelling: insights into cell–cell communication. Essays in Biochemistry, 65(2), 235–248. [Link]
  • Fedorova, M., et al. (2014). Validation of protein carbonyl measurement: A multi-centre study. Free Radical Research, 48(11), 1335–1345. [Link]
  • Liu, Y., et al. (2013). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Chemistry, 2013, 1–6. [Link]
  • Deol, P., et al. (2022). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Metabolites, 12(11), 1083. [Link]
  • Gorman, C. M., et al. (1991). Analogues of butyric acid that increase the expression of transfected DNAs. Nucleic Acids Research, 19(18), 4857–4860. [Link]

Sources

Efficacy of Butyric Acid Hydrazide Derivatives Against Drug-Resistant Microbes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents that can overcome existing resistance mechanisms. Butyric acid, a short-chain fatty acid and a metabolite of the skin probiotic bacterium Staphylococcus epidermidis, has demonstrated intrinsic antimicrobial properties. However, its therapeutic application is often limited by its malodorous nature and the high concentrations required for efficacy. This has spurred research into butyric acid hydrazide derivatives, a promising class of compounds that retain the core antimicrobial activity while offering improved potency and pharmacological properties. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives against drug-resistant microbes, supported by experimental data and standardized protocols.

The Promise of Hydrazide Derivatives in Combating AMR

Hydrazide-hydrazone derivatives are a versatile class of organic compounds characterized by the azomethine group (-NH–N=CH-), which is believed to be crucial for their pharmacological activity. This structural motif has been associated with a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. The synthesis of these derivatives often involves the condensation of a hydrazide with various aldehydes and ketones, allowing for a high degree of structural diversity and the fine-tuning of their antimicrobial profiles.

Comparative Efficacy Against Drug-Resistant Bacteria

The in vitro efficacy of antimicrobial compounds is primarily quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Standardized methods for determining MIC, such as broth microdilution and agar dilution, are outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Performance Against Methicillin-Resistant Staphylococcus aureus (MRSA)

MRSA is a formidable pathogen responsible for a significant burden of hospital- and community-acquired infections. Butyric acid itself has been shown to suppress the growth of MRSA. Novel this compound derivatives have been synthesized and evaluated for their enhanced anti-MRSA activity.

One notable derivative, BA–NH–NH–BA, synthesized by conjugating two butyric acid molecules, demonstrated a significantly lower MIC against an S. aureus strain isolated from atopic dermatitis patients compared to the parent compound. This suggests that dimerization through a hydrazide linker can dramatically enhance potency.

While specific MIC values for a broad range of this compound derivatives against MRSA are still emerging in the literature, related hydrazide-hydrazone compounds have shown remarkable efficacy. For instance, certain novel hydrazide-hydrazones have exhibited MIC values as low as 3.125 µg/mL against MRSA, which is more potent than conventional antibiotics like ampicillin in some cases. Another study highlighted a benzimidazole derivative with a hydrazide-hydrazone moiety that displayed an MIC of 0.032 µM against S. aureus, significantly lower than the reference drug cefadroxil (0.345 µM).

Table 1: Comparative MIC Values of Hydrazide Derivatives against S. aureus and MRSA

Compound/DerivativeTest Strain(s)MIC (µg/mL)Reference CompoundMIC (µg/mL)Source(s)
Hydrazide-hydrazone 19MRSA13.125Ampicillin12.5
Hydrazide-hydrazone 19S. aureus6.25Ampicillin25
Benzimidazole derivative 11S. aureus0.032 µMCefadroxil0.345 µM
Isonicotinic acid hydrazide-hydrazone 15S. aureus ATCC 65381.95–7.81--
BA–NH–NH–BAAD S. aureus~4.88 (20 µM)Butyric AcidHigh mM range

Note: Direct comparison of µM and µg/mL requires knowledge of the molecular weights of the compounds, which are not always provided in the cited sources.

Antifungal Activity Against Drug-Resistant Candida Species

Candida albicans is a major opportunistic fungal pathogen capable of causing life-threatening invasive infections, particularly in immunocompromised individuals. The emergence of resistance to common antifungal agents, such as fluconazole, is a growing concern. Hydrazine-based compounds have shown significant promise in overcoming this resistance.

Several studies have demonstrated the potent antifungal activity of hydrazide derivatives against both susceptible and resistant strains of C. albicans. For example, a series of hybrid compounds containing pyrrolidinone rings and hydrazine moieties were found to have significant fungicidal activity against fluconazole- and caspofungin-resistant C. albicans isolates. These compounds also demonstrated the ability to inhibit biofilm formation, a key virulence factor associated with drug resistance in Candida.

In one study, three hydrazine derivatives (Hyd.H, Hyd.OCH3, and Hyd.Cl) not only reduced the viability of resistant C. albicans but also protected Caenorhabditis elegans from infection, indicating in vivo potential. Another study on benzoic acid hydrazide derivatives reported significant efficacy against Candida albicans.

Table 2: Efficacy of Hydrazide Derivatives against Candida albicans

Compound/DerivativeKey FindingSource(s)
Hyd.H, Hyd.OCH3, Hyd.ClSignificant fungicidal activity against fluconazole- and caspofungin-resistant C. albicans.
Hyd.OCH3Reduced C. albicans biofilm formation by 60%.
Benzoic acid hydrazide derivatives (Bc1–c4)Moderate to good antimicrobial activity against Candida albicans.
2-Aminobenzoic acid derivativesSynergistic effect with fluconazole against a resistant C. albicans isolate.

Proposed Mechanisms of Action

The antimicrobial activity of hydrazide derivatives is multifaceted and can involve several cellular targets. The lipophilicity conferred by the hydrazone moiety may facilitate passage through the microbial cell membrane. Once inside, these compounds can interfere with essential biological processes.

Potential mechanisms of action include:

  • Inhibition of DNA Gyrase: Some quinoline hydrazone derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication, leading to bacterial cell death.

  • Disruption of Cell Wall Synthesis: Inhibition of enzymes like glucosamine-6-phosphate synthase can prevent the synthesis of the bacterial cell wall.

  • Enzyme Inhibition: The azomethine group can chelate metal ions essential for the enzymatic activity of various microbial proteins.

  • Histone Deacetylase (HDAC) Inhibition: Butyric acid and its derivatives can function as HDAC inhibitors, which may contribute to their anti-inflammatory and antimicrobial effects.

G cluster_synthesis Synthesis cluster_action Mechanism of Action ButyricAcid Butyric Acid Hydrazine Hydrazine Hydrate Aldehyde Aldehyde/Ketone Hydrazide This compound Derivative This compound Derivative Derivative_Action Butyric Acid Hydrazide Derivative Membrane Cell Membrane Penetration DNAGyrase DNA Gyrase Inhibition CellWall Cell Wall Synthesis Inhibition Enzyme Enzyme Inhibition (Chelation) HDAC HDAC Inhibition CellDeath Microbial Cell Death

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized antimicrobial susceptibility testing (AST) protocols must be rigorously followed. The broth microdilution method is a gold-standard quantitative technique for determining the MIC of a compound.

Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
  • Bacterial/Fungal Inoculum: Culture the drug-resistant microbe on an appropriate agar plate. Prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10⁵ CFU/mL).
  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. For fungi like Candida, RPMI-1640 medium is often used.
  • Microplate: Sterile 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilution: Dispense the growth medium into the wells of the 96-well plate. Perform a two-fold serial dilution of the test compound stock solution across the wells to create a range of concentrations.
  • Inoculation: Add the prepared microbial inoculum to each well.
  • Controls:
  • Positive Control: Wells containing medium and inoculum only (to confirm microbial growth).
  • Negative Control: Wells containing medium only (to check for sterility).
  • Reference Antibiotic: Include a known antibiotic (e.g., vancomycin for MRSA, fluconazole for Candida) as a control.
  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.

3. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity.
  • The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be determined using a microplate reader to measure optical density.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Compound Stock Solution E Perform 2-Fold Serial Dilution of Compound A->E B Prepare 0.5 McFarland Inoculum Suspension C Dilute Inoculum to Final Concentration B->C F Add Diluted Inoculum to All Test Wells C->F D Dispense Broth into 96-Well Plate D->E E->F G Incubate Plate (e.g., 37°C, 18-24h) F->G H Read Results Visually or with Plate Reader G->H I Determine MIC H->I

Conclusion and Future Directions

This compound derivatives represent a highly promising avenue for the development of new antimicrobials to combat drug-resistant pathogens. Their synthetic tractability allows for the creation of large libraries of compounds for screening, and initial studies have demonstrated potent activity against clinically relevant microbes like MRSA and drug-resistant Candida albicans. The enhanced efficacy of these derivatives over the parent butyric acid molecule highlights the success of this chemical modification strategy.

Future research should focus on:

  • Expanding the Scope: Testing a wider range of derivatives against a broader panel of multidrug-resistant bacteria and fungi.

  • Mechanism of Action Studies: Elucidating the precise molecular targets to aid in rational drug design and to anticipate potential resistance mechanisms.

  • In Vivo Efficacy and Toxicology: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to optimize potency and reduce toxicity.

By leveraging the inherent antimicrobial properties of butyric acid and the chemical versatility of the hydrazide-hydrazone scaffold, the scientific community is well-positioned to develop a new generation of therapeutics in the ongoing fight against antimicrobial resistance.

References

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). National Institutes of Health.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute.
  • Laboratory methodologies for bacterial antimicrobial susceptibility testing. (n.d.). World Organisation for Animal Health.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). International Journal of Molecular Sciences.
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). Processes.
  • Susceptibility Testing. (n.d.). MSD Manual Professional Edition.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2018). European Journal of Clinical Microbiology & Infectious Diseases.
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). Semantic Scholar.
  • Different mechanisms of action of quinoline hydrazide/hydrazone derivatives via inhibition of different enzymes. (n.d.). ResearchGate.
  • Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute.
  • A systematic review on the synthesis and biological activity of hydrazide derivatives. (2017). Hygeia Journal for Drugs and Medicines.
  • Performance Standards for Antimicrobial Susceptibility Testing, 34th ed. (2024). CLSI supplement M100. Clinical and Laboratory Standards Institute.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI.
  • EUCAST Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Clinical Microbiology Reviews.
  • Guidance Documents. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). European Committee on Antimicrobial Susceptibility Testing.
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases.
  • EUCAST expert rules in antimicrobial susceptibility testing. (2011). Clinical Microbiology and Infection.
  • Butyrate protects against MRSA pneumonia via regulating gut-lung microbiota and alveolar macrophage M2 polarization. (n.d.). National Institutes of Health.
  • A Derivative of Butyric Acid, the Fermentation Metabolite of Staphylococcus epidermidis, Inhibits the Growth of a Staphylococcus aureus Strain Isolated from Atopic Dermatitis Patients. (2019). Toxins.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). ResearchGate.
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). Consensus.
  • Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. (2015). Impactfactor.
  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). Journal of Veterinary Science.
  • Anti-Infectious Agents against MRSA. (n.d.). Molecules.
  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). ResearchGate.
  • A Derivative of Butyric Acid, the Fermentation Metabolite of Staphylococcus epidermidis, Inhibits the Growth of a Staphylococcus aureus Strain Isolated from Atopic Dermatitis Patients. (2019). Toxins.
  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). Journal of Fungi.
  • Novel Small-Molecule Hybrid-Antibacterial Agents against S. aureus and MRSA Strains. (2021). Pharmaceuticals.
  • A Derivative of Butyric Acid, the Fermentation Metabolite of Staphylococcus epidermidis, Inhibits the Growth of a Staphylococcus aureus Strain Isolated from Atopic Dermatitis Patients. (2019). Toxins.
  • Antifungal Activities of Natural Products and Their Hybrid Molecules. (n.d.). MDPI.
  • Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug. (2023). Journal of Fungi.
  • Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. (2025). ResearchGate. Retrieved January 10, 2026, from 3al, and their combination with Fluconazole (FLC) showed efficacy against the FLC-resistant clinical isolate of C. albicans under both planktonic and biofilm formation conditions. Results showed that compounds 1 and 2 exhibited the best antifungal activity in the checkerboard association test, presenting a synergistic effect towards antifungal action. The downregulation of HWP, ERG11, and ASL3 genes during

Cross-reactivity of Butyric acid hydrazide with other functional groups

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation and chemical biology, the precise and selective modification of biomolecules is paramount. Butyric acid hydrazide has emerged as a valuable tool for researchers, offering a versatile handle for the covalent linkage of probes, tags, or therapeutic payloads. However, a nuanced understanding of its reactivity profile is crucial to ensure experimental success and avoid unintended side reactions. This guide provides an in-depth comparison of the cross-reactivity of this compound with various functional groups, supported by mechanistic insights and actionable experimental protocols.

The Principle of Hydrazide Reactivity: A Tale of Nucleophilicity

This compound's utility stems from the potent nucleophilicity of its terminal amino group. This enhanced reactivity, a consequence of the "alpha effect," where adjacent atoms with lone pairs of electrons boost nucleophilicity, allows it to readily react with specific electrophilic partners.[1] The primary targets for hydrazides are carbonyl compounds—specifically aldehydes and ketones.

The Primary Reaction: Hydrazone Bond Formation with Aldehydes and Ketones

The hallmark reaction of this compound is its condensation with an aldehyde or a ketone to form a stable hydrazone bond.[2][3] This reaction proceeds through a nucleophilic addition-elimination mechanism, culminating in the formation of a carbon-nitrogen double bond and the release of a water molecule.[4]

The reaction is most efficient under mildly acidic conditions (pH 5-7), which serve to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazide.[3][4]

Diagram of Hydrazone Formation

Hydrazone_Formation cluster_reactants Reactants cluster_products Products Butyric_Acid_Hydrazide This compound (R-C(=O)NHNH2) Hydrazone Hydrazone (R-C(=O)NH-N=C(R')R'') Butyric_Acid_Hydrazide->Hydrazone + Aldehyde_Ketone Aldehyde/Ketone (R'-C(=O)-R'') Aldehyde_Ketone->Hydrazone + Water H2O

Caption: Reaction of this compound with an aldehyde or ketone to form a hydrazone.

Aldehydes are generally more reactive towards hydrazides than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[5] The resulting hydrazone bond is significantly more stable than the Schiff base formed from the reaction of a simple amine with a carbonyl group, making it suitable for most bioconjugation applications.[2] For applications requiring even greater stability, the hydrazone bond can be selectively reduced to a more stable secondary amine linkage using reducing agents like sodium cyanoborohydride.[2][6]

Recent studies have also demonstrated that aniline can act as a catalyst for hydrazide-aldehyde reactions, significantly increasing coupling yields and reaction rates.[2][7] Aniline rapidly forms a Schiff base with the aldehyde, which is then readily displaced by the more nucleophilic hydrazide.[2]

Comparative Reactivity with Other Functional Groups

While aldehydes and ketones are the primary targets, the reactivity of this compound with other functional groups, particularly carboxylic acids, is a critical consideration in experimental design.

Carboxylic Acids: The Need for Activation

Under standard conditions, this compound does not react with carboxylic acids. To facilitate this reaction, the carboxylic acid must first be "activated" to a more electrophilic species. The most common method for this activation is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9][10]

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is susceptible to hydrolysis but can be stabilized by reaction with NHS to form a more stable NHS ester.[8][11] The NHS ester is then sufficiently reactive to undergo nucleophilic attack by the amino group of this compound, forming a stable amide bond.[10]

Diagram of Amide Bond Formation via EDC/NHS Chemistry

Amide_Formation Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester O_Acylisourea->NHS_Ester + NHS NHS NHS Amide Amide Bond (R-CO-NHNH-R') NHS_Ester->Amide + this compound Butyric_Acid_Hydrazide This compound (R'-NHNH2)

Caption: Activation of a carboxylic acid with EDC/NHS for reaction with this compound.

Other Functional Groups: General Inertness

This compound is generally unreactive towards a wide range of other functional groups commonly found in biomolecules under typical bioconjugation conditions. These include:

  • Amines: While the hydrazide itself contains an amine, it does not readily react with other primary or secondary amines.

  • Thiols: The thiol groups of cysteine residues are not reactive with hydrazides.

  • Alcohols and Phenols: Hydroxyl groups are not targets for hydrazide conjugation.

  • Amides: The amide bonds of the protein backbone are stable and do not react with hydrazides.[12]

This high degree of selectivity makes this compound an excellent tool for targeting specific carbonyl groups within a complex biological milieu.[6]

Quantitative Comparison of Reactivity

The following table summarizes the comparative reactivity of this compound with key functional groups.

Functional GroupReactivity with this compoundConditionsResulting BondBond Stability
Aldehyde HighMildly acidic (pH 5-7)HydrazoneStable
Ketone ModerateMildly acidic (pH 5-7)HydrazoneStable
Carboxylic Acid None (requires activation)EDC/NHS activationAmideVery Stable
Amine NoneN/ANo reactionN/A
Thiol NoneN/ANo reactionN/A

Experimental Protocols

To provide a practical context for the discussed principles, the following are detailed protocols for the targeted labeling of biomolecules using this compound.

Protocol 1: Labeling of Glycoproteins via Periodate Oxidation

This protocol describes the generation of aldehyde groups on glycoproteins through the oxidation of cis-diols in their sugar moieties, followed by labeling with this compound.[13]

Materials:

  • Glycoprotein solution (e.g., 5 mg/mL)

  • 0.1 M Sodium Acetate Buffer, pH 5.5

  • Sodium meta-periodate (NaIO₄) solution (20 mM in acetate buffer, freshly prepared)

  • This compound solution (50 mM in DMSO)

  • Desalting column or dialysis cassette

Procedure:

  • Oxidation: To 1 mL of the glycoprotein solution in acetate buffer, add 1 mL of the freshly prepared sodium periodate solution.

  • Incubate the reaction mixture for 30 minutes at room temperature in the dark.[4]

  • Quenching and Purification: Remove excess periodate by desalting or dialysis against 0.1 M sodium acetate buffer, pH 5.5.

  • Labeling: To the purified, oxidized glycoprotein solution, add the this compound solution to a final concentration of 1-5 mM.

  • Incubate for 2 hours at room temperature.

  • Final Purification: Purify the labeled glycoprotein from excess hydrazide reagent by gel filtration or dialysis.

Protocol 2: Coupling of this compound to a Carboxylated Surface

This protocol details the covalent attachment of this compound to a surface functionalized with carboxylic acids using EDC/NHS chemistry.[10]

Materials:

  • Carboxylated surface (e.g., beads, sensor chip)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC solution (e.g., 10 mg/mL in water, freshly prepared)

  • Sulfo-NHS solution (e.g., 10 mg/mL in water, freshly prepared)

  • This compound solution (e.g., 50 mM in PBS, pH 7.4)

  • Quenching Solution: 1 M Ethanolamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20

Procedure:

  • Activation:

    • Wash the carboxylated surface with Activation Buffer.

    • Prepare a solution of EDC and Sulfo-NHS in Activation Buffer (e.g., final concentrations of 2 mM and 5 mM, respectively).

    • Incubate the surface with the EDC/Sulfo-NHS solution for 15-30 minutes at room temperature with gentle mixing.

  • Washing: Wash the activated surface 2-3 times with ice-cold Activation Buffer to remove excess activation reagents.

  • Coupling:

    • Immediately add the this compound solution to the activated surface.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Remove the hydrazide solution and add the Quenching Solution to block any unreacted NHS-ester sites.

    • Incubate for 15-30 minutes at room temperature.

  • Final Washes: Wash the surface extensively with Wash Buffer to remove non-covalently bound material.

Experimental Workflow Diagram

Experimental_Workflow cluster_glycoprotein Glycoprotein Labeling cluster_surface Surface Coupling Start_Glyco Glycoprotein Solution Oxidation Periodate Oxidation Start_Glyco->Oxidation Purification1 Desalting/Dialysis Oxidation->Purification1 Labeling Add this compound Purification1->Labeling Purification2 Final Purification Labeling->Purification2 End_Glyco Labeled Glycoprotein Purification2->End_Glyco Start_Surface Carboxylated Surface Activation EDC/Sulfo-NHS Activation Start_Surface->Activation Washing1 Wash Activation->Washing1 Coupling Add this compound Washing1->Coupling Quenching Quench with Ethanolamine Coupling->Quenching Washing2 Final Washes Quenching->Washing2 End_Surface Hydrazide-Functionalized Surface Washing2->End_Surface

Caption: Workflow for labeling glycoproteins and coupling to carboxylated surfaces.

Conclusion: Strategic Application of this compound

This compound is a highly selective and efficient tool for the modification of aldehydes and ketones in a variety of research applications. Its primary reactivity towards carbonyls, coupled with its general inertness to other common biological functional groups, allows for precise and targeted bioconjugation. When reactions with carboxylic acids are desired, a straightforward activation step using EDC/NHS chemistry enables the formation of stable amide bonds. By understanding the principles of its reactivity and employing well-defined protocols, researchers can confidently leverage this compound to advance their studies in drug development, proteomics, and materials science.

References

  • ResearchGate. (2021).
  • Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry. Link
  • BenchChem. (2025). Application Notes and Protocols for Optimal Cy7.
  • Lumiprobe. (n.d.). Do you have a protocol for labeling of proteins with hydrazide-based dyes? Link
  • Spears, R. J., & Fascione, M. A. (2016). Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry, 14(26), 6258-6274. Link
  • Wang, D., et al. (2014). Elucidation of the reaction mechanism of EDC/NHS-activation of poly(acrylic acid). RSC Advances, 4(63), 33502-33505. Link
  • Gao, Y., et al. (2013). Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. PLoS ONE, 8(11), e79382. Link
  • Jiang, X., et al. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir, 27(18), 11441-11449. Link
  • Zhang, L., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Electroanalysis, 25(4), 931-936. Link
  • Sona Nanotech. (n.d.).
  • BenchChem. (2025). Principle of TRH Hydrazide Conjugation: A Technical Guide for Biopharmaceutical Development. Link
  • Wagner, A., & Knipe, P. C. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(17), 11179-11225. Link
  • Rashidian, M., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates.
  • Vinogradova, E. V., et al. (2015). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Journal of the American Chemical Society, 137(20), 6613-6624. Link
  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
  • Vinogradova, E. V., et al. (2015). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 1(4), 184-192. Link
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Simunek, T., et al. (2007). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 487-493. Link
  • Fields, J. K., et al. (2013). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling.
  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Link
  • Wang, X., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 25881-25888. Link

Sources

A Senior Application Scientist's Guide to Quantitative Analysis of Butyric Acid Hydrazide Labeling Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Quantitative Labeling in Glycoproteomics

In the fields of proteomics, drug development, and diagnostics, the precise and efficient labeling of biomolecules is paramount. Butyric acid hydrazide (BAH) is a valuable tool for the targeted labeling of glycoproteins. This guide provides an in-depth, objective comparison of BAH's performance with other alternatives, supported by experimental data and protocols. As researchers, scientists, and drug development professionals, understanding the quantitative aspects of labeling efficiency is crucial for generating reproducible and reliable data.

This compound is a biotinylation reagent that contains a hydrazide reactive group.[1] This functional group allows for the covalent attachment of biotin to aldehyde or ketone groups.[1] These carbonyl groups can be generated on the carbohydrate moieties of glycoproteins through mild oxidation, a targeted labeling approach that is advantageous for studying cell surface proteins without disrupting their native structure and function.[1][2]

This guide will delve into the mechanism of BAH labeling, provide a detailed, self-validating experimental workflow for its use, and present a quantitative comparison with alternative labeling chemistries.

The Mechanism: A Two-Step Path to Covalent Labeling

The labeling of glycoproteins with this compound is a two-step process that involves the oxidation of the glycan moieties followed by the covalent attachment of the hydrazide.

  • Periodate Oxidation: The process begins with the selective oxidation of cis-diols present in the carbohydrate residues of glycoproteins, particularly in sialic acids, using sodium meta-periodate (NaIO₄).[3] This reaction cleaves the bond between adjacent hydroxyl groups, creating reactive aldehyde groups.[2][3]

  • Hydrazone Bond Formation: The hydrazide group (-CONHNH₂) of this compound then reacts with the newly formed aldehyde groups on the glycoprotein.[3] This reaction, known as a condensation reaction, forms a stable covalent bond called a hydrazone.[4][5] The reaction is most efficient at a slightly acidic pH (around 5.5) and can be significantly accelerated by the presence of a nucleophilic catalyst like aniline.[4][6]

Aniline catalysis increases the efficiency of the reaction by rapidly and reversibly forming a Schiff base with the aldehyde, which activates the aldehyde for reaction with the hydrazide.[4]

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Hydrazone Formation Glycoprotein Glycoprotein with cis-diol (Sialic Acid) Aldehyde Glycoprotein with Aldehyde Group Glycoprotein->Aldehyde NaIO₄ (Sodium Periodate) Labeled_GP Labeled Glycoprotein (Hydrazone Bond) Aldehyde->Labeled_GP Aniline Catalyst (pH ~5.5) BAH Butyric Acid Hydrazide BAH->Labeled_GP

Caption: Mechanism of this compound Labeling.

Experimental Protocol: A Self-Validating Workflow for Labeling and Quantification

This section provides a detailed, step-by-step methodology for labeling glycoproteins with this compound and subsequently quantifying the labeling efficiency. The protocol is designed to be self-validating by including steps for removing excess reagents and quantifying the final labeled product.

Part A: Glycoprotein Oxidation
  • Rationale: This initial step creates the aldehyde targets for the hydrazide label. The concentration of sodium periodate and reaction time are critical to ensure selective oxidation of sialic acids without damaging the protein backbone.

  • Prepare a 5 mg/mL solution of your glycoprotein in 0.1 M sodium acetate buffer (pH 5.5).[2]

  • Prepare a fresh 20 mM solution of sodium meta-periodate in the same acetate buffer.[2]

  • Add an equal volume of the periodate solution to the protein solution.[2]

  • Incubate for 5-15 minutes at 4°C, protected from light.[2][3]

  • Quench the reaction by adding a quenching solution (e.g., 15 mM glycerol) and incubate for 15 minutes at room temperature.[3]

  • Remove excess periodate and quenching reagent via dialysis or a desalting column against 0.1 M sodium acetate (pH 5.5).[2][3]

Part B: this compound Labeling
  • Rationale: This is the core labeling step. The use of a molar excess of the hydrazide and an aniline catalyst drives the reaction towards completion.

  • Prepare a 50 mM solution of this compound in DMSO.[2]

  • Add the hydrazide solution to the oxidized glycoprotein solution at a 10-50 fold molar excess.[3]

  • Add aniline as a catalyst to a final concentration of 10 mM.[7]

  • Incubate for 2 hours at room temperature with gentle mixing.[2]

  • Purify the labeled glycoprotein by gel filtration or dialysis to remove excess hydrazide and catalyst.[2]

Part C: Quantification of Labeling Efficiency
  • Rationale: Accurate quantification is essential to determine the success of the labeling reaction. This can be achieved through various methods, including colorimetric assays or mass spectrometry.

Method 1: Colorimetric Assay (TNBSA Assay)

The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay is a rapid and sensitive method for determining the amount of unreacted (free) hydrazide remaining in the purification flow-through, which can be used to indirectly calculate the amount of hydrazide conjugated to the protein. TNBSA reacts with primary amines, including the free amino group of the hydrazide, to form a chromogenic derivative that can be measured at 335 nm.[8]

  • Standard Curve: Prepare a standard curve using known concentrations of this compound in the reaction buffer (0.1 M sodium bicarbonate, pH 8.5).[8]

  • Sample Preparation: Collect the flow-through and wash fractions from the purification step (Part B, step 5).

  • Reaction: Add 0.25 mL of a freshly prepared 0.01% TNBSA solution to 0.5 mL of each standard and sample. Mix well.[8]

  • Incubation: Incubate all tubes at 37°C for 2 hours.[8]

  • Stop Reaction: Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube to stop the reaction.[8]

  • Measurement: Measure the absorbance at 335 nm.[8]

  • Calculation: Determine the concentration of unreacted hydrazide in your samples from the standard curve. The labeling efficiency can then be calculated by subtracting the amount of unreacted hydrazide from the initial amount added.

Method 2: Mass Spectrometry

Mass spectrometry (MS) offers a more direct and precise method for quantifying labeling efficiency.[9] By analyzing the mass shift of the protein or its tryptic peptides, the degree of labeling can be determined.[10][11] Label-free quantification of hydrazide-captured glycoproteins is a common MS-based strategy.[12]

Caption: A Self-Validating Experimental Workflow.

Quantitative Comparison: this compound vs. Alternatives

While this compound is a robust labeling reagent, other chemistries exist for targeting aldehydes and ketones. The choice of reagent can significantly impact labeling efficiency, stability, and experimental outcomes.

FeatureThis compoundAminooxy CompoundsRationale & Insights
Reactive Group Hydrazide (-CONHNH₂)Aminooxy (-ONH₂)Both target aldehydes and ketones, but their reactivity and the stability of the resulting bond differ.
Resulting Bond HydrazoneOximeThe oxime bond formed by aminooxy compounds is generally more stable than the hydrazone bond, especially at neutral pH.[13]
Reaction pH Optimal around 5.0 - 7.0[4]Optimal around 4.5, but aniline catalysis allows for efficient reaction at neutral pH.[5][7]The ability to perform the reaction at or near physiological pH is a significant advantage for experiments with living cells or sensitive proteins.
Catalyst Aniline significantly accelerates the reaction.[6][14]Aniline is also an effective catalyst for oxime formation.[15][16]The use of a catalyst allows for lower concentrations of the labeling reagent, which can reduce background and improve cell viability.[7]
Reported Efficiency Variable, can be lower than aminooxy compounds. One study showed a 65% labeling efficiency for a hydrazide-TMT reagent.[17][18]Generally higher, with reports of >95% efficiency for an aminooxy-TMT reagent under similar conditions.[17]Higher efficiency means a greater proportion of the target molecules are labeled, leading to stronger signals and more accurate downstream analysis.

Expert Insights & Troubleshooting

  • Low Labeling Efficiency:

    • Cause: Incomplete oxidation, suboptimal pH, or insufficient incubation time.

    • Solution: Ensure the periodate solution is fresh. Optimize the pH of the labeling buffer (a pH of 5.5 is a good starting point). Increase the incubation time or the molar excess of the hydrazide.

  • Protein Precipitation:

    • Cause: High concentrations of organic solvents (like DMSO) or unfavorable buffer conditions.

    • Solution: Minimize the volume of DMSO used to dissolve the hydrazide. Ensure the final DMSO concentration is low (typically <5%). Perform a buffer screen to find conditions that maintain protein solubility.

  • High Background/Non-specific Labeling:

    • Cause: Inadequate removal of excess labeling reagent.

    • Solution: Be rigorous with the purification step after labeling. Use a desalting column with the appropriate molecular weight cutoff or perform extensive dialysis.

Conclusion

References

  • AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation.
  • Dodder, N. G., & Gafken, P. R. (2009). Label-free quantitation: A new glycoproteomics approach. Journal of the American Society for Mass Spectrometry, 20(8), 1449–1457.
  • Taniguchi, Y., et al. (2018). Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. RIKEN.
  • Dirksen, A., et al. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Journal of the American Chemical Society, 128(49), 15602-15603.
  • Kailemia, M. J., et al. (2017). Recent Advances in Mass Spectrometric Analysis of Glycoproteins. Analytical Chemistry, 89(1), 339-350.
  • Crisp, J. L., & Fenselau, C. (2011). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 9(21), 7401-7406.
  • Dirksen, A., et al. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 128(49), 15602-15603.
  • Cruciani, F., et al. (2012). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Organic Letters, 14(10), 2642-2645.
  • Tian, Y., & Zhang, H. (2010). Mass Spectrometry Based Glycoproteomics—From a Proteomics Perspective. Journal of Proteomics, 73(6), 1059-1075.
  • Wang, D., et al. (2019). Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. Chemical Communications, 55(29), 4215-4218.
  • Hellmeier, J., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. Nature Methods, 21(5), 903-912.
  • Krenske, E. H., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(10), 14357-14365.
  • Lee, J. Y., et al. (2013). QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS. Mass Spectrometry Letters, 4(2), 25-33.
  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling.
  • Yang, Y., et al. (2024). Tools and techniques for quantitative glycoproteomic analysis. Bioscience Reports, 44(12), BSR20241684.
  • Hellmeier, J., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. Nature Methods.
  • Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(12), 8038-8066.
  • Uptima. TNBSA reagent for amine detection.
  • Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews.
  • Keyhani, J., et al. (1988). Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. Analytical Biochemistry, 175(1), 139-144.
  • Zeng, Y., et al. (2009). High efficiency labeling of glycoproteins on living cells. Nature Methods, 6(3), 207-209.
  • Molecular Devices. Protein Detection, Quantification and Analysis.
  • UBC BIOMOD 2016. TNBSA Assay.
  • Drake, P. M., et al. (2012). Chemical Glycoproteomics. Methods in Molecular Biology, 838, 149-165.
  • Medus, M. L., et al. (2023). Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. STAR Protocols, 4(3), 102490.
  • Zeng, Y., et al. (2010). Glycoproteomics enabled by tagging sialic acid- or galactose-terminated glycans. Glycobiology, 20(7), 878-886.
  • Alderson, N. L., et al. (2012). Comparing the efficiencies of hydrazide labels in the study of protein carbonylation in human serum albumin. Analytical and Bioanalytical Chemistry, 404(10), 3047-3057.
  • Zhang, H., et al. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry. Nature Biotechnology, 21(6), 660-666.
  • HJ Research. (2025). This compound Market Analysis & Forecast Report 2025.
  • Alderson, N. L., et al. (2012). Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. Analytical and Bioanalytical Chemistry, 404(10), 3047-3057.

Sources

A Head-to-Head Comparison of Butyric Acid Hydrazide-Based Probes: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of cell biology, drug discovery, and biomedical research, the precise detection and quantification of protein carbonylation—a key biomarker of oxidative stress—is of paramount importance. Butyric acid hydrazide (BAH)-based probes have become indispensable tools for this purpose, enabling researchers to tag and analyze carbonylated proteins with high specificity. This guide provides a comprehensive, head-to-head comparison of common BAH-based probes, offering practical insights and experimental data to help you select the most appropriate probe for your research needs.

The Chemistry of Detection: Why this compound?

Protein carbonylation is an irreversible post-translational modification resulting from oxidative damage to amino acid side chains.[1] This modification introduces aldehyde and ketone groups (carbonyls) into the protein structure. The hydrazide functional group (-NH-NH2) of BAH-based probes reacts specifically with these carbonyls to form a stable hydrazone bond.[][3] This covalent linkage allows for the attachment of a reporter tag, such as biotin or a fluorophore, enabling the detection, visualization, and enrichment of carbonylated proteins.[1][4][5]

The Probes: A Comparative Overview

The choice of a BAH-based probe is dictated by the intended downstream application. Here, we compare three widely used categories of probes.

Probe CategoryReporter TagPrimary ApplicationsAdvantagesLimitations
Biotin Hydrazide BiotinWestern Blotting, Affinity Purification, Mass SpectrometryHigh-affinity interaction with avidin/streptavidin allows for robust enrichment and sensitive detection.[4][5][6]Indirect detection requires a secondary reagent (e.g., streptavidin-HRP), adding steps and potential for background.
Fluorescent Hydrazides Various Fluorophores (e.g., FITC, Rhodamine, Cy dyes)Fluorescence Microscopy, Flow Cytometry, 2D-DIGEEnables direct visualization of carbonylated proteins in cells and tissues.[7] Multiplexing with different colored fluorescent hydrazides is possible.[7]Susceptible to photobleaching. Spectral overlap with other fluorophores can complicate multicolor imaging.
Dansyl Hydrazide DansylFluorescence Spectroscopy, HPLCThe fluorescence of the dansyl group is sensitive to the polarity of its local environment, providing information about the protein's conformation.[8][9]Lower quantum yield compared to other fluorophores. Excitation in the UV range can lead to autofluorescence from biological samples.

Experimental Workflow: From Sample to Signal

The following provides a generalized workflow for detecting carbonylated proteins in a biological sample using a BAH-based probe.

reaction Protein Protein-C=O Plus + Protein->Plus Probe H2N-NH-R Plus->Probe Arrow Probe->Arrow Product Protein-C=N-NH-R Arrow->Product

Figure 2. The reaction between a protein carbonyl and a hydrazide probe. The "R" group represents the reporter tag (e.g., biotin or a fluorophore).

Ensuring Scientific Integrity: The Importance of Controls

To ensure the reliability and trustworthiness of your results, the following controls are essential:

  • Negative Control: A sample not treated with the BAH probe to assess non-specific binding of the detection reagent.

  • Positive Control: A sample with known high levels of carbonylation (e.g., cells treated with an oxidizing agent) to validate the labeling and detection process.

  • Loading Control: Probing for a housekeeping protein (e.g., GAPDH) to confirm equal protein loading.

Conclusion and Future Perspectives

This compound-based probes are powerful tools for investigating the role of protein carbonylation in health and disease. While biotin hydrazide remains a workhorse for its sensitivity and utility in enrichment studies, fluorescent hydrazides offer the advantage of direct visualization. [7]The choice of probe should be carefully considered based on the specific experimental goals. As research in this area continues, we can anticipate the development of novel probes with enhanced features, such as improved stability and brighter fluorescence, further advancing our understanding of oxidative stress in biological systems.

References

  • APExBIO. Biotin Hydrazide - Protein Carbonylation Probe. vertexaisearch.cloud.google.com. Accessed January 10, 2026.
  • Hensley, K., & Williamson, K. S. (2002). Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods. Free Radical Biology and Medicine, 33(s1), S134.
  • Loffredo, M. M., et al. (2014). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling.
  • Williamson, K. S., & Hensley, K. (2003). Detection of Protein Carbonyls by Means of Biotin Hydrazide–Streptavidin Affinity Methods. In Methods in Pharmacology and Toxicology (pp. 195-199). Humana Press.
  • Biosynth. Dansyl hydrazine | 33008-06-9 | FD11317. vertexaisearch.cloud.google.com. Accessed January 10, 2026.
  • Hensley, K., & Williamson, K. S. (2002). Detection of Protein Carbonyls by Means of Biotin Hydrazide-Streptavidin Affinity Methods.
  • BOC Sciences. Hydrazides - Probes. vertexaisearch.cloud.google.com. Accessed January 10, 2026.
  • Abcam. Dansyl hydrazine (CAS 33008-06-9). vertexaisearch.cloud.google.com. Accessed January 10, 2026.
  • Rogowska-Wrzesinska, A., et al. (2014). Analysis of protein carbonylation — pitfalls and promise in commonly used methods. Free Radical Research, 48(10), 1147-1162.
  • Lumiprobe. Hydrazides in Reactive groups. vertexaisearch.cloud.google.com. Accessed January 10, 2026.
  • Madian, A. G., & Regnier, F. E. (2012). Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. Journal of the American Society for Mass Spectrometry, 23(10), 1816–1826.
  • Draghici, B., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules, 25(10), 2383.
  • BenchChem. A Head-to-Head Comparison: Biotin-LC-Hydrazide vs. Biocytin Hydrazide for Cell Labeling. vertexaisearch.cloud.google.com. Accessed January 10, 2026.
  • Phan, V. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(17), 3108.
  • BenchChem. literature review of Dansylaziridine applications and limitations. vertexaisearch.cloud.google.com. Accessed January 10, 2026.
  • Adusumalli, S., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv.
  • Harvey, S. R., et al. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Journal of the American Society for Mass Spectrometry, 33(12), 2269–2277.
  • Wang, Y., et al. (2017). Sensitivity evaluation of rhodamine B hydrazide towards nitric oxide and its application for macrophage cells imaging.
  • Nowaczyk, G., & Olejniczak, A. (2021). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Molecules, 26(11), 3121.
  • Biotium. Dyes For Labeling Carbonyls & Carbohydrates. vertexaisearch.cloud.google.com. Accessed January 10, 2026.
  • Yang, Y., & Yang, J. (2017). Chemical Probes for Redox Signaling and Oxidative Stress. Antioxidants & Redox Signaling, 27(10), 629–658.
  • Erkan, H., & Telci, D. (2022). Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases. Antioxidants, 11(11), 2216.
  • Madian, A. G., & Regnier, F. E. (2012). Comparing the efficiencies of hydrazide labels in the study of protein carbonylation in human serum albumin. Journal of the American Society for Mass Spectrometry, 23(10), 1816-1826.
  • ResearchGate. The design strategies based on hydrazides. vertexaisearch.cloud.google.com. Accessed January 10, 2026.
  • Madian, A. G., & Regnier, F. E. (2010). PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES. Journal of Proteome Research, 9(8), 3766–3780.
  • Zhang, X., et al. (2022). From Oxygen to Sulfur: Rhodamine Hydrazide Probes for Peroxynitrite Detection from the Perspective of Theoretical Calculation. Analytical Chemistry, 94(4), 2115-2122.

Sources

A Senior Application Scientist’s Guide to Bioconjugation: Benchmarking Butyric Acid Hydrazide Against Established Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent linking of two molecules—at least one of which is a biomolecule—is a foundational technique. This process, known as bioconjugation, is pivotal for creating everything from antibody-drug conjugates (ADCs) and diagnostic probes to novel biomaterials.[1][2] The choice of conjugation chemistry is a critical decision that dictates the stability, specificity, and ultimate functionality of the resulting bioconjugate.[3][4]

This guide provides an in-depth comparison of Butyric acid hydrazide, a reagent for carbonyl-reactive chemistry, against the workhorses of the bioconjugation field: amine-reactive N-hydroxysuccinimide (NHS) esters, thiol-reactive maleimides, and bioorthogonal "click chemistry" reagents. We will explore the mechanistic underpinnings, performance characteristics, and practical applications of each, supported by experimental workflows, to inform the selection of the most appropriate tool for your research needs.

The Chemistry of Choice: Understanding the Reagents

The effectiveness of any bioconjugation strategy hinges on the selective reaction between specific functional groups on the biomolecule and the reagent.[4] Here, we dissect the core chemistries of four major classes of reagents.

This compound: Targeting the Carbonyl

This compound belongs to a class of reagents that react with aldehydes and ketones to form a hydrazone bond.[5] While carbonyl groups are not abundant in native proteins, they can be readily and selectively introduced by oxidizing the sugar moieties (vicinal diols) of glycoproteins, such as antibodies.[6] This strategy is particularly advantageous as it often targets regions of the biomolecule, like the Fc region of an antibody, that are distal to the antigen-binding sites, thus preserving biological activity.

The reaction proceeds via nucleophilic attack of the hydrazide on the carbonyl carbon, forming a hemiaminal intermediate that then dehydrates to yield the C=N hydrazone linkage.[7] This reaction is typically most efficient at a slightly acidic pH of ~4.5-5.5.[7][8] A key feature of the hydrazone bond is its pH-dependent stability; it is relatively stable at physiological pH but can be susceptible to hydrolysis under more acidic conditions, a property that can be exploited for controlled drug release in acidic intracellular compartments like endosomes and lysosomes.[9]

Hydrazide_Mechanism cluster_product Product Biomolecule_Aldehyde Biomolecule-CHO (Aldehyde) Hydrazone_Product Biomolecule-CH=N-NH-Butyric Acid (Hydrazone Bond) Biomolecule_Aldehyde->Hydrazone_Product Forms C=N bond Butyric_Hydrazide Butyric Acid-NH-NH₂ (Hydrazide) Butyric_Hydrazide->Hydrazone_Product Water H₂O

Mechanism of Hydrazone Bond Formation.
NHS Esters: The Amine-Reactive Workhorse

N-hydroxysuccinimide (NHS) esters are among the most widely used bioconjugation reagents due to their high reactivity with primary amines (-NH₂).[10][11] In proteins, these are found at the N-terminus and on the side chains of lysine residues. The reaction is a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable, effectively irreversible amide bond and releasing NHS as a byproduct.[10][]

This chemistry is efficient and rapid, typically performed at a physiological to slightly basic pH (7.2-8.5).[11][13] However, because proteins often possess numerous lysine residues, NHS ester conjugations can result in a heterogeneous population of labeled molecules, which may be a drawback for applications requiring precise control over the site and degree of labeling. Furthermore, the NHS ester is susceptible to hydrolysis, a competing reaction that increases with pH.[11]

NHS_Ester_Mechanism cluster_reactants Reactants cluster_product Product Protein_Amine Protein-NH₂ (Primary Amine) Amide_Product Protein-NH-CO-Payload (Amide Bond) Protein_Amine->Amide_Product Forms stable amide bond NHS_Ester Payload-CO-NHS (NHS Ester) NHS_Ester->Amide_Product NHS_Leaving_Group NHS NHS_Ester->NHS_Leaving_Group Releases leaving group

Mechanism of NHS Ester Conjugation.
Maleimides: Precision Through Thiol Chemistry

Maleimide chemistry offers a higher degree of site-specificity by targeting sulfhydryl (-SH) groups found on cysteine residues. The reaction is a Michael addition, where the thiol attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether linkage.[14] This reaction is highly efficient and proceeds rapidly at a near-neutral pH (6.5-7.5), a range where thiols are significantly more reactive than amines.

The primary advantage of maleimide chemistry is the ability to achieve site-selective modification, as cysteine residues are often less abundant than lysines. For proteins without accessible native cysteines, they can be introduced via site-directed mutagenesis. A key consideration is that native disulfide bonds must first be reduced to free the thiol groups for reaction.[15][16] While generally stable, the resulting thioether bond can undergo a retro-Michael reaction, particularly at higher pH, which can be a concern for long-term stability.[17]

Maleimide_Mechanism cluster_reactants Reactants cluster_product Product Protein_Thiol Protein-SH (Thiol) Thioether_Product Protein-S-Maleimide-Payload (Thioether Bond) Protein_Thiol->Thioether_Product Michael addition Maleimide_Reagent Payload-Maleimide Maleimide_Reagent->Thioether_Product

Mechanism of Thiol-Maleimide Conjugation.
Click Chemistry: The Pinnacle of Bioorthogonality

"Click chemistry" refers to a class of reactions that are highly specific, efficient, and bioorthogonal, meaning they proceed with high fidelity in complex biological environments without interfering with native biochemical processes.[18] The most common examples in bioconjugation are copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions, and the inverse-electron-demand Diels-Alder reaction between tetrazines and trans-cyclooctenes (TCO).[18]

These methods offer unparalleled specificity, as the requisite functional groups (e.g., azides, alkynes, TCO) are abiotic and must be intentionally introduced into the biomolecules. This allows for precise control over the conjugation site. Copper-free variants like SPAAC and Tetrazine-TCO ligation are particularly valuable for applications in living cells, as they avoid the cytotoxicity associated with copper catalysts.

Click_Chemistry_Mechanism cluster_reactants Reactants cluster_product Product Molecule_A Biomolecule-Azide Triazole_Product Biomolecule-Triazole-Payload (Stable Triazole Linkage) Molecule_A->Triazole_Product [3+2] cycloaddition Molecule_B Payload-Alkyne Molecule_B->Triazole_Product

General Mechanism of Azide-Alkyne Click Chemistry.

Performance Benchmark: A Comparative Overview

The selection of a bioconjugation reagent is a multi-faceted decision. The following table summarizes the key performance characteristics of each chemistry to guide this choice.

FeatureThis compoundNHS EsterMaleimideClick Chemistry (SPAAC)
Target Group Aldehyde / KetonePrimary Amine (-NH₂)Thiol / Sulfhydryl (-SH)Azide / Strained Alkyne
Resulting Bond HydrazoneAmideThioetherTriazole
Optimal pH 4.5 - 6.0[5]7.2 - 8.5[13]6.5 - 7.54.0 - 9.0 (Broad)
Bond Stability Moderate; pH-sensitive (labile at low pH)High; Very stable[]High; Can be reversible[17]Very High; Irreversible
Selectivity High (for carbonyls)Low (targets all primary amines)High (for thiols)Very High (Bioorthogonal)
Pros Targets glycosylation sites, pH-tunable releaseFast, simple, robust chemistry[]Site-specific via CysUnmatched specificity, biocompatible
Cons Requires carbonyl introduction, bond less stable than amide[19]Heterogeneous products, hydrolysis competition[11]Requires free thiols, potential for retro-reaction[17]Requires introduction of abiotic functional groups[18]

Experimental Protocols: From Theory to Practice

To provide a self-validating framework, we present detailed protocols for two common bioconjugation workflows. The causality behind each step is explained to provide a deeper understanding of the process.

Protocol 1: Labeling an Antibody with this compound

This protocol describes the conjugation of a hydrazide-functionalized payload to the carbohydrate moieties of a monoclonal antibody (mAb). The core principle is the gentle oxidation of cis-diols in the sugar residues to create reactive aldehydes, followed by conjugation with the hydrazide.

Hydrazide_Workflow cluster_steps Experimental Workflow A 1. Buffer Exchange (mAb into Acetate Buffer, pH 5.5) B 2. Oxidation (Add Sodium Periodate, incubate 30 min) A->B Prepares for oxidation C 3. Quench & Purify (Remove excess periodate via desalting) B->C Generates aldehydes D 4. Conjugation (Add this compound-Payload) C->D Isolates activated mAb E 5. Incubation (2 hours at Room Temperature) D->E Initiates hydrazone formation F 6. Purification (Remove unreacted payload via SEC) E->F Allows reaction to complete G 7. Characterization (Determine Degree of Labeling) F->G Isolates final conjugate

Workflow for Antibody Labeling via Hydrazide Chemistry.

Methodology:

  • Buffer Exchange & Preparation:

    • Action: Exchange the antibody (e.g., 2 mg/mL) into a compatible buffer, such as 0.1 M Sodium Acetate, pH 5.5.[6]

    • Causality: This pH is optimal for the subsequent periodate oxidation and hydrazide conjugation steps while maintaining protein stability. Buffers containing primary amines (like Tris) must be avoided as they can interfere.

  • Generation of Aldehyde Groups:

    • Action: Prepare a fresh solution of sodium meta-periodate (e.g., 20 mM) in the same acetate buffer. Add it to the antibody solution to a final concentration of 1-2 mM. Incubate for 30 minutes at room temperature in the dark.[6]

    • Causality: Periodate selectively cleaves the vicinal diols on the sugar residues to form reactive aldehyde groups. The reaction is performed in the dark as periodate is light-sensitive.

  • Purification of Oxidized Antibody:

    • Action: Immediately remove excess periodate and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the same acetate buffer.

    • Causality: This step is critical to stop the oxidation reaction and prevent unwanted side reactions during the subsequent conjugation.

  • Hydrazide Conjugation:

    • Action: Dissolve the this compound-functionalized payload (e.g., a fluorescent dye) in an appropriate solvent like DMSO to a high concentration (e.g., 50 mM). Add a 50- to 100-fold molar excess of the hydrazide solution to the purified, oxidized antibody.[6]

    • Causality: A molar excess drives the reaction towards completion, maximizing the labeling efficiency.

  • Incubation:

    • Action: Incubate the reaction mixture for 2 hours at room temperature.

    • Causality: This allows sufficient time for the hydrazone bond to form between the antibody's aldehydes and the payload's hydrazide group.

  • Final Purification & Characterization:

    • Action: Purify the antibody-payload conjugate from unreacted hydrazide reagent using size-exclusion chromatography (SEC) or dialysis.

    • Causality: This ensures that the final product is free from contaminants that could interfere with downstream applications. The degree of labeling (DOL) can then be determined using UV-Vis spectrophotometry.

Protocol 2: Labeling an Antibody with an NHS Ester

This protocol details the common procedure for labeling a protein with an amine-reactive NHS-ester dye. The process relies on the direct reaction between the dye and the accessible primary amines on the antibody surface.

Methodology:

  • Buffer Exchange & Preparation:

    • Action: Exchange the antibody (e.g., 2 mg/mL) into an amine-free buffer at the optimal pH, typically 1X PBS, pH 8.0-8.5.[13]

    • Causality: A pH above 8.0 ensures that a significant fraction of the lysine ε-amino groups are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[11]

  • Reagent Preparation:

    • Action: Immediately before use, dissolve the NHS ester-activated payload in a small amount of anhydrous DMSO or DMF.[13]

    • Causality: NHS esters are moisture-sensitive. Using an anhydrous organic solvent minimizes premature hydrolysis before the reagent is added to the aqueous protein solution.

  • Conjugation Reaction:

    • Action: Add a 10- to 20-fold molar excess of the NHS ester solution to the antibody solution while gently vortexing.[10]

    • Causality: The molar excess is empirically determined to achieve the desired degree of labeling. Too low an excess results in under-labeling, while too high an excess can lead to protein precipitation or loss of activity.

  • Incubation:

    • Action: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • Causality: The reaction is typically complete within this timeframe. Lower temperatures can be used to slow the competing hydrolysis reaction and may be beneficial for particularly sensitive proteins.[11]

  • Purification & Characterization:

    • Action: Remove unreacted NHS ester by desalting, dialysis, or SEC.

    • Causality: Purification is essential to remove the free payload. The final conjugate's protein concentration and degree of labeling are then quantified via spectrophotometry.[10]

Conclusion and Future Perspectives

The choice of a bioconjugation reagent is not a one-size-fits-all decision. It requires a thorough understanding of the biomolecule, the payload, and the end-use application.

  • This compound offers a valuable strategy for site-selective modification of glycoproteins, creating conjugates with pH-sensitive linkages ideal for applications like intracellular drug delivery.[9]

  • NHS esters remain a simple and effective method for robustly labeling proteins where precise site control is not paramount.[]

  • Maleimides provide a reliable route to site-specific conjugation via engineered or native cysteine residues, a cornerstone of modern ADC development.

  • Click chemistry represents the frontier of bioconjugation, offering unparalleled specificity and bioorthogonality for complex applications, including live-cell imaging and in vivo studies.

As the field of bioconjugation advances, the demand for more precise, stable, and efficient linking technologies will continue to grow.[3][20] By understanding the fundamental chemistry and performance characteristics of reagents like this compound and its established counterparts, researchers can make informed decisions to design and execute successful bioconjugation strategies, driving innovation in therapeutics, diagnostics, and beyond.

References

  • Bisht, T., Adhikari, A., Patil, S., & Dhoundiyal, S. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Current Protein & Peptide Science, 25(3), 226-243.
  • LI-COR Biosciences. (2014). Click Chemistry Reagents for Biomolecule Labeling. LI-COR Biosciences.
  • Pordea, A., et al. (2017). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Communications, 53(80), 11043-11046.
  • Bio-Synthesis Inc. (2022). Maleimide labeling of thiolated biomolecules. Bio-Synthesis Inc.
  • Dianat-Moghadam, H., & Khanahmad, H. (2025). Recent developments in bioconjugation: From strategies to design and clinical applications. Biomedicine & Pharmacotherapy, 192, 118593.
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376.
  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.
  • SciSpace. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace.
  • Bentham Science. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Bentham Science.
  • Journal of Medicinal Chemistry. (2008). Book Review of Bioconjugate Techniques. Second Edition. Journal of Medicinal Chemistry.
  • Peeters, J. M., et al. (1989). Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates. Journal of Immunological Methods, 120(1), 133-143.
  • Royal Society of Chemistry. (2023). Chemical technology principles for selective bioconjugation of proteins and antibodies. Royal Society of Chemistry.
  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. kbDNA.
  • American Chemical Society. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. ACS Publications.
  • Creative Biolabs. (n.d.). Bioconjugation Reagents. Creative Biolabs.
  • Fang, G., et al. (2011). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 6(12), 1931-1940.
  • Le, H. D., et al. (2021). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. Molecules, 26(11), 3230.
  • Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications. YouTube.

Sources

A Senior Application Scientist's Guide to Isotopic Labeling in Quantitative Proteomics: Butyric Acid Hydrazide in Context

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics. In this document, we will dissect the principles and applications of isotopic labeling, with a specific focus on the contextual application of butyric acid hydrazide. This guide moves beyond a simple catalog of techniques, offering instead a nuanced, field-proven perspective on when and why to choose a particular labeling strategy. We will explore the fundamental chemical principles that dictate the utility of different reagents, comparing broad-spectrum approaches like iTRAQ, TMT, and SILAC with the targeted strategy offered by hydrazide-based chemistry.

The Dichotomy of Quantitative Proteomics: Global vs. Targeted Analysis

At the heart of quantitative proteomics lies a fundamental choice: are you seeking to quantify the entire proteome in an unbiased fashion, or are you interested in a specific subset of proteins, often defined by a post-translational modification (PTM)? This decision dictates your choice of isotopic labeling strategy.

  • Global Quantitative Proteomics: Aims to identify and quantify thousands of proteins in a sample to provide a broad overview of the cellular state. This approach is invaluable for discovering novel biomarkers and understanding large-scale cellular responses.

  • Targeted Quantitative Proteomics: Focuses on a specific sub-proteome, such as glycoproteins or carbonylated proteins. This is crucial for studying the roles of specific PTMs in cellular processes and disease.

This guide will compare the workhorses of global proteomics—iTRAQ, TMT, and SILAC—with the targeted approach facilitated by isotopic hydrazide labeling, exemplified by this compound.

Global Quantitative Proteomics: The Power of Amine-Reactivity and Metabolic Incorporation

For a comprehensive, global view of the proteome, the following techniques are the industry standard. They achieve broad coverage by targeting ubiquitous functional groups or by integrating labels during protein synthesis.

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)

iTRAQ and TMT are powerful, chemically-based labeling techniques that enable multiplexed analysis of up to 8 and 16 samples, respectively.[1][2] Both methods utilize amine-reactive NHS-ester groups to label the N-terminus of peptides and the ε-amino group of lysine residues.[3] This ensures that the vast majority of tryptic peptides are labeled, providing excellent proteome coverage.

The key feature of isobaric tags is that they have the same total mass, meaning that identically labeled peptides from different samples are indistinguishable in the initial mass spectrometry (MS1) scan.[4] However, upon fragmentation (MS/MS), reporter ions with unique masses are generated, and the relative intensities of these reporter ions correspond to the relative abundance of the peptide in each sample.[4]

Workflow Overview: iTRAQ/TMT Labeling

G cluster_sample_prep Sample Preparation cluster_labeling Isobaric Labeling cluster_analysis Mass Spectrometry Analysis p1 Protein Extraction p2 Reduction & Alkylation p1->p2 p3 Tryptic Digestion p2->p3 l1 Labeling with iTRAQ/TMT Reagents p3->l1 m1 Sample Pooling l1->m1 m2 LC-MS/MS Analysis m1->m2 m3 Quantification via Reporter Ions m2->m3

Caption: Workflow for iTRAQ/TMT-based quantitative proteomics.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling technique that provides exceptional accuracy for in vivo studies.[2] Cells are cultured in media where natural ("light") amino acids (typically lysine and arginine) are replaced with stable isotope-labeled ("heavy") counterparts.[2] After several cell divisions, the heavy amino acids are fully incorporated into the proteome.

A key advantage of SILAC is that samples can be mixed at the very beginning of the workflow, minimizing experimental variability.[4] Quantification is performed at the MS1 level by comparing the signal intensities of the light and heavy peptide pairs.

Workflow Overview: SILAC

G cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis c1 Culture in 'Light' Medium p1 Cell Lysis & Protein Extraction c1->p1 c2 Culture in 'Heavy' Medium c2->p1 p2 Sample Pooling p1->p2 p3 Tryptic Digestion p2->p3 a1 LC-MS/MS Analysis p3->a1 a2 Quantification via MS1 Peak Intensities a1->a2

Caption: Workflow for SILAC-based quantitative proteomics.

Targeted Quantitative Proteomics: The Specificity of Hydrazide Chemistry

In contrast to the global methods, hydrazide chemistry offers a targeted approach to quantitative proteomics, focusing on proteins with specific post-translational modifications. This compound, and other hydrazide derivatives, react specifically with aldehyde and ketone groups. These carbonyl groups are generally not present in proteins, but can be introduced through two primary mechanisms:

  • Oxidation of Glycans: The cis-diol groups in carbohydrate moieties of glycoproteins can be oxidized using sodium periodate to generate aldehydes. This allows for the specific labeling and enrichment of glycoproteins.

  • Protein Carbonylation: Oxidative stress can lead to the formation of carbonyl groups on certain amino acid side chains, a PTM known as protein carbonylation.

Therefore, isotopic labeling with this compound is not a tool for global proteome quantification, but rather a powerful method for quantitative glycoproteomics and the study of oxidative stress.

Isotopic this compound for Quantitative Glycoproteomics

The workflow for quantitative glycoproteomics using isotopic hydrazide labeling involves several key steps designed to isolate and quantify only the glycosylated peptides.

Workflow Overview: Isotopic Hydrazide Labeling for Glycoproteomics

G cluster_sample_prep Sample Preparation cluster_labeling_enrichment Labeling & Enrichment cluster_analysis Mass Spectrometry Analysis p1 Protein Extraction p2 Periodate Oxidation p1->p2 p3 Tryptic Digestion p2->p3 l1 Labeling with Isotopic This compound p3->l1 l2 Enrichment of Labeled Glycopeptides l1->l2 a1 LC-MS/MS Analysis l2->a1 a2 Quantification via MS1 Peak Intensities a1->a2

Caption: Workflow for quantitative glycoproteomics using isotopic hydrazide labeling.

Comparative Analysis of Labeling Strategies

The choice of labeling strategy is dictated by the biological question at hand. Here, we provide a comparative overview of the key performance metrics for each approach.

FeatureiTRAQ / TMTSILACIsotopic this compound
Principle Chemical labeling of primary aminesMetabolic labeling with heavy amino acidsChemical labeling of carbonyl groups
Application Global quantitative proteomicsGlobal quantitative proteomics (in vivo)Targeted quantitative proteomics (glycoproteins, carbonylated proteins)
Multiplexing High (up to 16-plex)Low (typically 2- or 3-plex)Low (typically 2-plex)
Sample Type Cells, tissues, biofluidsProliferating cells in cultureCells, tissues, biofluids
Quantification MS/MS (reporter ions)MS1 (precursor ion intensities)MS1 (precursor ion intensities)
Accuracy Good, can be affected by ratio compressionExcellentGood
Precision GoodExcellentGood
Proteome Coverage HighHighLow (targeted)

Experimental Methodologies

To provide a practical understanding of these techniques, we present detailed, step-by-step methodologies for each approach. The rationale behind key steps is highlighted to provide a deeper understanding of the experimental choices.

Protocol 1: iTRAQ/TMT Labeling for Global Quantitative Proteomics

This protocol outlines a typical workflow for labeling peptides with isobaric tags.

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a standard assay (e.g., BCA).

    • Take equal amounts of protein from each sample and perform reduction (e.g., with DTT) and alkylation (e.g., with iodoacetamide) of cysteine residues. This is crucial to denature the proteins and prevent disulfide bond reformation, ensuring efficient digestion.

    • Digest the proteins into peptides using trypsin overnight at 37°C. Trypsin is the enzyme of choice as it cleaves C-terminal to lysine and arginine residues, generating peptides of a suitable size for mass spectrometry.

  • iTRAQ/TMT Labeling:

    • Resuspend the dried peptide digests in the labeling buffer provided with the kit. The pH of this buffer is critical for efficient labeling of primary amines.

    • Add the appropriate iTRAQ or TMT reagent to each sample and incubate at room temperature. The NHS-ester group on the reagent reacts with the N-terminal and lysine amino groups to form a stable amide bond.

    • Quench the reaction with a primary amine-containing solution (e.g., hydroxylamine) to consume any unreacted labeling reagent.

  • Sample Pooling and Cleanup:

    • Combine the labeled samples into a single tube.

    • Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge to remove excess labeling reagent and other contaminants that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptide mixture by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

    • Configure the mass spectrometer to perform fragmentation of the most abundant precursor ions and to detect the low-mass reporter ions for quantification.

Protocol 2: Isotopic this compound Labeling for Quantitative Glycoproteomics

This protocol details the steps for the targeted quantification of glycoproteins.

  • Protein Extraction and Oxidation:

    • Extract proteins from your samples as described in the iTRAQ/TMT protocol.

    • Dissolve the protein samples in a suitable buffer (e.g., acetate buffer, pH 5.5).

    • Add a freshly prepared solution of sodium periodate to oxidize the cis-diol groups on the glycan moieties to aldehydes. This reaction is the key to the specificity of this method. Incubate in the dark to prevent degradation of the periodate.

    • Quench the reaction and remove excess periodate by buffer exchange or dialysis.

  • Hydrazide Labeling:

    • To one sample, add the "light" this compound, and to the other, add the "heavy" (isotopically labeled) this compound. The hydrazide group will react with the newly formed aldehydes to form a stable hydrazone bond.

    • Incubate to allow the labeling reaction to proceed to completion.

  • Protein Digestion and Enrichment:

    • Combine the light- and heavy-labeled protein samples.

    • Perform tryptic digestion as described previously.

    • Enrich the labeled glycopeptides using an appropriate method, such as affinity chromatography on a hydrazide-functionalized resin or by using a biotinylated hydrazide reagent followed by streptavidin affinity purification. This step is crucial for reducing sample complexity and enabling the detection of low-abundance glycopeptides.

  • LC-MS/MS Analysis:

    • Analyze the enriched glycopeptides by LC-MS/MS.

    • Quantification is performed at the MS1 level by comparing the peak areas of the light and heavy isotopic pairs of each glycopeptide.

Conclusion: Choosing the Right Tool for the Job

The field of quantitative proteomics offers a diverse toolkit for researchers. The choice between global and targeted approaches, and consequently the selection of a labeling reagent, is paramount for a successful study. While iTRAQ, TMT, and SILAC provide powerful and comprehensive methods for surveying the entire proteome, isotopic this compound and other hydrazide-based reagents offer an elegant and specific solution for the quantitative analysis of glycoproteins and carbonylated proteins. A thorough understanding of the underlying chemistry and experimental workflows, as outlined in this guide, will empower researchers to make informed decisions and generate high-quality, reproducible data to advance their scientific discoveries.

References

  • Mertins, P., Udeshi, N. D., Clauser, K. R., Mani, D. R., Patel, J., Ong, S. E., ... & Carr, S. A. (2012). iTRAQ labeling is superior to mTRAQ for quantitative global proteomics and phosphoproteomics. Molecular & cellular proteomics, 11(6), 1-13.
  • SILANTES. (2023, September 25). Comparing iTRAQ, TMT and SILAC.
  • Zhang, H., Li, X. J., Martin, D. B., & Aebersold, R. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry.
  • Tian, X., Permentier, H. P., & Bischoff, R. (2023). Chemical isotope labeling for quantitative proteomics. Mass Spectrometry Reviews, 42(2), 546-576.
  • Li, Z., Adams, R. M., Chou, C. W., & Pan, C. (2012). Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. Journal of proteome research, 11(3), 1582-1590.
  • Rauniyar, N., & Yates, J. R. (2014). Isobaric labeling-based relative quantification in shotgun proteomics. Journal of proteome research, 13(12), 5293-5309.
  • Roe, M. R., Xie, H., Bandhakavi, S., & Griffin, T. J. (2007). Proteomic mapping of 4-hydroxynonenal protein modification sites by solid-phase hydrazide chemistry and mass spectrometry. Analytical chemistry, 79(10), 3747-3756.
  • Palmese, A., De Rosa, C., De Felice, M., & Schiraldi, C. (2011). iTRAQ-hydrazide: a new reagent for the relative quantification of carbonylated proteins by mass spectrometry. Rapid Communications in Mass Spectrometry, 25(13), 1855-1861.
  • Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags.
  • Ross, P. L., Huang, Y. N., Marchese, J. N., Williamson, B., Parker, K., Hattan, S., ... & Pappin, D. (2004). Multiplexed protein quantitation in Saccharomyces cerevisiae using amine-reactive isobaric tagging reagents. Molecular & cellular proteomics, 3(12), 1154-1169.
  • Thompson, A., Schäfer, J., Kuhn, K., Kienle, S., Schwarz, J., Schmidt, G., ... & Hamon, C. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical chemistry, 75(8), 1895-1904.
  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & cellular proteomics, 1(5), 376-386.

Sources

A Researcher's Guide to Control Experiments for Butyric Acid Hydrazide-Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Controls in Butyric Acid Hydrazide Chemistry

This guide provides a comprehensive overview of essential control experiments for BAH-mediated reactions. We will delve into the rationale behind each control, provide detailed experimental protocols, and compare the performance of hydrazone ligation with alternative bioconjugation strategies. This document is intended for researchers, scientists, and drug development professionals who seek to ensure the specificity, stability, and reliability of their bioconjugation data.

The Chemistry of this compound Ligation: A Brief Overview

The core of BAH-mediated conjugation is the reaction between the hydrazide moiety (-CONHNH₂) of BAH and a carbonyl group (C=O) on a target molecule. This condensation reaction forms a hydrazone bond (C=N-NH-CO-), releasing a molecule of water. The reaction is typically favored under slightly acidic conditions (pH 5-7), which facilitate the protonation of the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by the hydrazide.[1]

G cluster_product Product Butyric_Acid_Hydrazide This compound (R-CO-NHNH₂) Hydrazone Hydrazone (R-CO-NH-N=CHR' / R-CO-NH-N=CR'R'') Butyric_Acid_Hydrazide->Hydrazone + Aldehyde/Ketone Aldehyde_Ketone Aldehyde/Ketone (R'-CHO / R'-CO-R'') Water Water (H₂O)

Caption: General reaction scheme for hydrazone bond formation.

While seemingly straightforward, this reaction can be influenced by various factors, including pH, temperature, catalysts, and the presence of other nucleophiles. Therefore, a series of well-designed control experiments is crucial to validate the specificity and efficiency of the conjugation.

Essential Control Experiments for this compound-Mediated Reactions

To ensure the integrity of your experimental results, the following control experiments should be considered integral to your workflow.

Negative Control: Assessing Non-Specific Interactions

Rationale: The purpose of a negative control is to demonstrate that the observed signal or effect is a direct result of the specific hydrazone bond formation and not due to non-specific binding or other interactions of the this compound molecule. A suitable negative control should be structurally similar to BAH but lack the reactive hydrazide group. Butyramide (the amide of butyric acid) is an excellent candidate for this purpose.[2][3]

Experimental Protocol: Negative Control Using Butyramide

  • Prepare a stock solution of Butyramide at the same concentration as your this compound solution.

  • Set up a parallel reaction under identical conditions to your primary experiment, but substitute this compound with the Butyramide solution.

  • Incubate for the same duration and at the same temperature as your primary experiment.

  • Process and analyze the negative control sample using the same detection method (e.g., Western blot, fluorescence microscopy, mass spectrometry) as your experimental sample.

Expected Outcome: The signal in the negative control sample should be significantly lower or absent compared to the experimental sample. A strong signal in the negative control would suggest that the butyryl moiety or other parts of the molecule are contributing to non-specific binding.

Specificity Control: Confirming Carbonyl-Dependency

Rationale: This control confirms that the conjugation is dependent on the presence of a carbonyl group on the target molecule. This is particularly important when working with complex biological samples where the presence and accessibility of aldehydes or ketones may not be certain.

Experimental Protocol: Carbonyl-Dependency Control

  • Prepare two samples of your target biomolecule.

  • Treat one sample with a blocking agent that specifically reacts with aldehydes and ketones. A common blocking agent is a small, non-detectable amine like glycine or Tris buffer at a high concentration, which will form Schiff bases with available carbonyls. Alternatively, for glycoproteins, pre-treatment with sodium borohydride (NaBH₄) can reduce aldehydes and ketones to hydroxyl groups.

  • After the blocking step, remove the excess blocking agent through dialysis or buffer exchange.

  • Perform the this compound conjugation reaction on both the blocked and unblocked samples under identical conditions.

  • Analyze both samples.

Expected Outcome: The signal from the blocked sample should be significantly reduced compared to the unblocked sample, demonstrating that the conjugation is indeed occurring at the intended carbonyl sites.

Stability Control: Evaluating the Durability of the Hydrazone Bond

Rationale: Hydrazone bonds are known to be reversible, and their stability is pH-dependent, with increased hydrolysis under acidic conditions.[4] It is crucial to assess the stability of the formed conjugate under your specific experimental and storage conditions.

Experimental Protocol: Hydrazone Bond Stability Assay

  • Prepare your BAH-conjugated biomolecule and purify it to remove any unreacted BAH.

  • Aliquot the purified conjugate into different buffers with varying pH values (e.g., pH 5.0, pH 7.4, pH 8.5).

  • Incubate the aliquots at the desired temperature (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • At each time point, analyze the samples to quantify the amount of intact conjugate remaining. This can be done using techniques like SDS-PAGE (if the conjugate has a different molecular weight), HPLC, or mass spectrometry.

Expected Outcome: This experiment will provide a stability profile of your conjugate under different conditions, which is critical for interpreting downstream experiments and for determining appropriate storage conditions.

Performance Comparison with Alternative Bioconjugation Methods

While BAH-mediated hydrazone ligation is a valuable technique, several other methods exist for bioconjugation. Understanding their relative strengths and weaknesses will allow you to choose the most appropriate chemistry for your specific application.

Bioconjugation Method Reactive Groups Bond Formed Key Advantages Key Disadvantages **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) **
This compound Ligation Hydrazide + Aldehyde/KetoneHydrazoneMild reaction conditions; no catalyst required (though can be accelerated).[1]Reversible bond, especially at low pH; slower kinetics compared to click chemistry.[4]~0.01 (uncatalyzed)[5]
Oxime Ligation Aminooxy + Aldehyde/KetoneOximeMore stable than hydrazone; mild reaction conditions.[6]Slower kinetics than some click chemistry reactions.~0.1 (uncatalyzed)
Thiol-Maleimide Chemistry Thiol + MaleimideThioetherHigh selectivity for thiols; rapid reaction at neutral pH.[7][8]Potential for maleimide hydrolysis; thioether bond can undergo retro-Michael reaction.[9]~10² - 10³
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Strained Alkyne (e.g., DBCO)TriazoleBioorthogonal; no catalyst required; fast kinetics.[10]Requires incorporation of bulky strained alkynes.~1 - 10
Inverse Electron Demand Diels-Alder (iEDDA) Tetrazine + Strained Alkene (e.g., TCO)DihydropyridazineExtremely fast kinetics; bioorthogonal.[5][11]Tetrazines can be unstable; dienophiles can have off-target reactivity.~10³ - 10⁶[11]
Experimental Workflow for Comparative Analysis

To objectively compare these methods, a side-by-side experiment using the same target biomolecule is recommended.

G cluster_prep Biomolecule Preparation cluster_conjugation Conjugation Reactions cluster_analysis Analysis Start Target Biomolecule Func_Aldehyde Introduce Aldehyde/Ketone Start->Func_Aldehyde Func_Thiol Introduce Thiol Start->Func_Thiol Func_Azide Introduce Azide Start->Func_Azide BAH_React BAH Ligation Func_Aldehyde->BAH_React Oxime_React Oxime Ligation Func_Aldehyde->Oxime_React Maleimide_React Thiol-Maleimide Func_Thiol->Maleimide_React SPAAC_React SPAAC Func_Azide->SPAAC_React Purify Purification BAH_React->Purify Oxime_React->Purify Maleimide_React->Purify SPAAC_React->Purify Characterize Characterization (SDS-PAGE, MS, etc.) Purify->Characterize Compare Compare Efficiency, Yield, and Stability Characterize->Compare

Caption: Comparative workflow for bioconjugation methods.

Enhancing this compound Reactions: The Role of Catalysts

The kinetics of hydrazone formation can be significantly enhanced by the use of nucleophilic catalysts, with aniline being a well-established example.[1] Aniline transiently forms a more reactive Schiff base with the carbonyl group, which is then readily displaced by the hydrazide.

Experimental Protocol: Aniline-Catalyzed BAH Ligation

  • Prepare your reaction mixture containing the carbonyl-modified biomolecule and this compound in a suitable buffer (pH 6.0-7.0).

  • Add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction at room temperature or 37°C, monitoring the progress over time.

  • Compare the reaction rate and final yield to an identical reaction performed without aniline.

Expected Outcome: The aniline-catalyzed reaction should proceed significantly faster and may result in a higher overall yield of the conjugate, especially when working with low concentrations of reactants.

Conclusion

This compound-mediated bioconjugation is a powerful tool, but its effective use demands a commitment to rigorous scientific validation. The control experiments outlined in this guide are not merely suggestions but are essential components of a well-designed experimental workflow. By systematically assessing non-specific interactions, confirming reaction specificity, and evaluating the stability of the resulting conjugate, researchers can have high confidence in the validity of their findings. Furthermore, a thorough understanding of alternative bioconjugation strategies allows for the selection of the optimal chemistry for each unique scientific challenge, ultimately advancing the fields of drug development, diagnostics, and fundamental biological research.

References

  • Recent developments in bioconjugation: From strategies to design and clinical applications. (2025). Biochemical Engineering Journal.
  • A review of conjugation technologies for antibody drug conjugates. (n.d.). Journal of Nanobiotechnology.
  • Comparison of state-of-the-art bio-orthogonal reactions with respect to their kinetics. (n.d.).
  • A Comparative Review of O-Methylhydroxylamine-Mediated Ligation and Other Leading Bioorthogonal Chemistries. (2025). BenchChem.
  • Recent bioconjugation strategies. Comparison of properties between traditional modification, photoredox modification, and electrochemical modification of biomolecules. (n.d.).
  • Advances in Bioconjug
  • Types of Bioconjugate Chemistry for Molecular Engineering. (2015). Bio-Synthesis Inc.
  • Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. (n.d.). PMC.
  • Comparison of hydrazone heterobifunctional cross-linking agents for reversible conjugation of thiol-containing chemistry. (2010). PubMed.
  • A Researcher's Guide to Quantifying Bioconjugation Efficiency: Methods and Comparisons. (2025). BenchChem.
  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Compar
  • Bioorthogonal chemistry. (n.d.). Wikipedia.
  • Bioorthogonal chemistry. (n.d.). PMC.
  • Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry. (2025).
  • Oxime vs. Hydrazone Linkage in Bioconjugation: A Comparative Stability Guide. (2025). BenchChem.
  • An In-depth Technical Guide to Orthogonal Bioconjug
  • Antibody Conjugation Protocols: A Complete Step-by-Step Guide. (n.d.). BOC Sciences.
  • Oximes and Hydrazones in Bioconjugation: Mechanism and C
  • Affinity-Based Methods for Site-Specific Conjugation of Antibodies. (2021).
  • Butyramide. (n.d.). Wikipedia.
  • Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. (n.d.). PMC.
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). PMC.
  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjug
  • Butyramide and monobutyrin: growth inhibitory and differenti
  • Hydrazide oligonucleotides: new chemical modification for chip array attachment and conjug
  • Butyramide. (n.d.). SciSpace.
  • Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. (n.d.).
  • Carbonyl-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.
  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (n.d.). NIH.
  • Butyrohydrazide. (n.d.). PubChem.
  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. (n.d.). MDPI.
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetyl
  • 3538-65-6 | this compound. (n.d.). ChemScene.

Sources

Introduction: The Therapeutic Promise and Biocompatibility Challenge

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Biocompatibility of Butyric acid Hydrazide Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the biocompatibility of this compound derivatives. We will move beyond simple cytotoxicity metrics to build a holistic understanding of how these promising therapeutic agents interact with biological systems. This document emphasizes the causal relationships behind experimental choices and provides actionable protocols for generating robust, reliable data.

Butyric acid, a short-chain fatty acid (SCFA), is a molecule of significant therapeutic interest. It is an endogenous product of gut microbiota fermentation and a potent histone deacetylase (HDAC) inhibitor.[1][2][3] By inhibiting HDACs, butyric acid can modulate gene expression, leading to anti-proliferative, pro-apoptotic, and anti-inflammatory effects, making it a candidate for treating cancers and inflammatory diseases.[1][4][5]

However, the clinical application of pure butyric acid is hampered by its unpleasant odor, rapid metabolism, and poor pharmacokinetic profile.[6][7][8] To overcome these limitations, medicinal chemists often synthesize derivatives, with the hydrazide moiety being a common choice. Hydrazides and their hydrazone derivatives are versatile functional groups known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10][11] The synthesis of this compound derivatives aims to create prodrugs that improve stability and delivery, releasing the active butyric acid at the target site.[12]

This chemical modification, while potentially beneficial for efficacy, necessitates a rigorous evaluation of biocompatibility. The introduction of the hydrazide scaffold and other appended chemical groups could introduce new toxicities not present in the parent molecule. Therefore, a systematic assessment is critical for advancing these compounds through the drug development pipeline.

The Biocompatibility Assessment Workflow: A Multi-Faceted Approach

A thorough biocompatibility assessment is not a single experiment but a staged process that moves from broad, rapid screening to more complex biological systems. This self-validating workflow ensures that resources are focused on the most promising and safest candidates.

Experimental Workflow for Biocompatibility Assessment

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Insights cluster_2 Phase 3: In Vivo Validation vitro_cyto Cytotoxicity Assays (e.g., MTT, LDH) vitro_geno Genotoxicity Assays (e.g., Ames Test) vitro_cyto->vitro_geno vitro_hemo Hemocompatibility (Hemolysis Assay) vitro_geno->vitro_hemo decision1 Safe Profile? vitro_hemo->decision1 mech_inflammation Inflammatory Response (Cytokine Profiling) mech_ros Oxidative Stress (ROS/GSH Assays) mech_inflammation->mech_ros decision2 Acceptable Profile? mech_ros->decision2 vivo_acute Acute Toxicity (LD50, MTD) vivo_histo Histopathology vivo_acute->vivo_histo end_pass Lead Candidate vivo_histo->end_pass start Candidate Derivative start->vitro_cyto Initial Test decision1->mech_inflammation Yes end_fail Discard decision1->end_fail No decision2->vivo_acute Yes decision2->end_fail No G cluster_props Resulting Biocompatibility Profile BA Butyric Acid Core (HDAC Activity) Hydrazide Hydrazide Linker (-CONHNH-) BA->Hydrazide Improves PK Profile CAP Capping Group (e.g., Aromatic Ring) Hydrazide->CAP Modulates Solubility & Targeting Bioavail Bioavailability Hydrazide->Bioavail Increases Tox Cytotoxicity CAP->Tox Influences Inflam Inflammatory Response CAP->Inflam Influences

Caption: Relationship between chemical structure and biocompatibility outcomes.

Conclusion and Future Directions

The development of this compound derivatives offers a promising strategy to harness the therapeutic potential of butyric acid. However, this guide underscores that chemical modification is a double-edged sword, potentially improving pharmacokinetics while introducing new biocompatibility challenges.

A systematic, multi-phase assessment is non-negotiable. Initial in vitro screens for cytotoxicity and genotoxicity are essential to eliminate overtly toxic candidates. Subsequent mechanistic studies into inflammatory and oxidative stress pathways provide a deeper understanding of a compound's safety profile. As demonstrated by derivatives like FBA, it is possible to design butyric acid prodrugs with excellent safety profiles. [6]In contrast, the known toxicities of related SCFAs like valproic acid serve as a crucial reminder of potential pitfalls, such as hepatotoxicity and induction of inflammation. [13] Future research should focus on developing quantitative structure-activity relationship (QSAR) models that correlate specific chemical modifications with biocompatibility outcomes. By systematically testing derivatives with varied capping groups and linker chemistries, it will be possible to build predictive models that guide the design of safer, more effective butyric acid-based therapeutics from the outset.

References

  • Akhtar, T., et al. (2025). Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. PubMed.
  • Sztajnkrycer, M. D., et al. (2009). Valproic Acid Derivatives Signal for Apoptosis and Repair in Vitro. PubMed.
  • Bialer, M. (1991). Can we develop improved derivatives of valproic acid? PubMed.
  • Reid, T., et al. (2005). Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas. PubMed.
  • Basile, L., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Institutes of Health (NIH).
  • Dienel, A., et al. (2021). Mitochondrial Liver Toxicity of Valproic Acid and Its Acid Derivatives Is Related to Inhibition of α-Lipoamide Dehydrogenase. MDPI.
  • Kovrizhnykh, V. V., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. National Institutes of Health (NIH).
  • Liji, J. M., et al. (2021). Cytotoxic effects of butyric acid derivatives through GPR109A receptor in Colorectal Carcinoma cells by in silico and in vitro methods. ResearchGate.
  • Chen, Y., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. National Institutes of Health (NIH).
  • Sharma, S., et al. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines.
  • Valentovic, M. A., et al. (1995). Oxidative stress and cytotoxicity of 4-(2-thienyl)butyric acid in isolated rat renal proximal tubular and distal tubular cells. PubMed.
  • Gilbert, L. A., et al. (2013). Butyrate Histone Deacetylase Inhibitors. National Institutes of Health (NIH).
  • Tenore, G. C., et al. (2021). In vivo bioavailability and in vitro toxicological evaluation of the new butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide. PubMed.
  • Le, C. T. T., et al. (2022). Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. National Institutes of Health (NIH).
  • Tenore, G. C., et al. (2021). In vivo bioavailability and in vitro toxicological evaluation of the new butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide. ResearchGate.
  • Han, Y., et al. (2022). Delivery of short chain fatty acid butyrate to overcome Fusobacterium nucleatum-induced chemoresistance. PubMed.
  • Banerjee, S., et al. (2023). Hydrazides as Potential HDAC Inhibitors: Structure-activity Relationships and Biological Implications. PubMed.
  • Perrine, S. P., et al. (2000). Short-chain fatty acid derivatives stimulate cell proliferation and induce STAT-5 activation. National Institutes of Health (NIH).
  • Dalpiaz, A., et al. (2025). A new biocompatible butyric acid-releasing glucosamine derivative for transdermal delivery. PubMed.
  • Mali, S. N., et al. (2023). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI.
  • do Carmo Carreiras, M., & Marco-Contelles, J. (2024). Hydrazides as Inhibitors of Histone Deacetylases. PubMed.
  • Winkler, T., et al. (2025). Valproic acid and its derivatives enhanced estrogenic activity but not androgenic activity in a structure dependent manner. ResearchGate.
  • Sadeek, G. T., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology.
  • Chateauvieux, S., et al. (2010). Molecular and Therapeutic Potential and Toxicity of Valproic Acid. PubMed Central.
  • Singh, A., et al. (2021). Design of enzyme-responsive short-chain fatty acid-based self-assembling drug for alleviation of type 2 diabetes mellitus. PubMed.
  • Pace, J. L., et al. (2000). Potential Clinical Use of Butyric Acid Derivatives to Induce Antigen-Specific T Cell Inactivation. PubMed.
  • Abdi, K., et al. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. National Institutes of Health (NIH).
  • Mali, S. N., et al. (2023). (PDF) Mini-Review of the Importance of Hydrazides and Their Derivatives-Synthesis and Biological Activity †. ResearchGate.
  • Browning, E. (1965). Toxicity and Potential Dangers. The Saturated Monobasic Acids and their Esters. Elsevier.
  • Chen, Y. F., et al. (2022). Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties. MDPI.
  • Rephaeli, A., et al. (1991). Derivatives of butyric acid as potential anti-neoplastic agents. PubMed.
  • Kovrizhnykh, V. V., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. PubMed.
  • Michigan Department of Environmental Quality. (2007). Butyric acid file (CAS # 107 -92-6). State of Michigan.
  • Bekircan, O., et al. (2011). Biological Activities of Hydrazone Derivatives in the New Millennium. SciSpace.
  • Liu, Y., et al. (2025). The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. PubMed Central.
  • Al-Ghadban, S., et al. (2024). Butyrate Properties in Immune-Related Diseases: Friend or Foe?. MDPI.
  • Kovrizhnykh, V. V., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. ResearchGate.
  • Wang, J., et al. (2024). Butyric Acid Modulates Gut Microbiota to Alleviate Inflammation and Secondary Bone Loss in Ankylosing Spondylitis. MDPI.
  • Gnedina, O. O., et al. (2023). Sodium Butyrate Enhances the Cytotoxic Effect of Etoposide in HDACi-Sensitive and HDACi-Resistant Transformed Cells. PubMed.
  • Coudray-Lucas, C., et al. (1983). Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. PubMed.
  • Ríos-Covián, D., et al. (2024). Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications. MDPI.
  • Gobec, S., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. National Institutes of Health (NIH).

Sources

A Senior Application Scientist's Guide to Butyric Acid Hydrazide Performance in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The chemoselective ligation between a hydrazide and an aldehyde to form a hydrazone bond is a cornerstone of bioconjugation. Butyric acid hydrazide is a common, short-chain reagent valued for this purpose. However, the success of this conjugation hinges critically on the reaction environment, particularly the buffer system. This guide provides an in-depth analysis of this compound's performance across various buffer systems, grounded in mechanistic principles and experimental evidence. We will explore how buffer pH and composition dictate reaction kinetics and conjugate stability, compare performance against key alternatives like aminooxy compounds, and provide a validated protocol for practical application. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their conjugation strategies.

Introduction: The Critical Role of Buffers in Hydrazide Chemistry

This compound is a bifunctional molecule featuring a terminal hydrazide group (-CONHNH₂) and a butyryl chain. The hydrazide is a potent α-effect nucleophile that reacts specifically with carbonyl groups (aldehydes and ketones) to form a stable C=N bond, known as a hydrazone.[1] This reaction's high specificity makes it invaluable for labeling and crosslinking biomolecules in complex biological mixtures with minimal side reactions.[2]

The choice of buffer is not a trivial experimental parameter; it is the primary determinant of success. The hydrazone formation reaction is pH-dependent, involving a delicate balance between activating the carbonyl group and maintaining the nucleophilicity of the hydrazide.[3][4] An inappropriate buffer can lead to drastically slow reaction rates, hydrolysis of the final conjugate, or complete reaction failure due to buffer component interference. Understanding these interactions is essential for robust and reproducible results.

The Mechanism of Hydrazone Formation: A Tale of Two Protons

The reaction proceeds via a two-step mechanism: nucleophilic attack followed by dehydration. The buffer's pH plays a direct, and somewhat paradoxical, role in both stages.

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon. This step is most efficient when the hydrazide is in its neutral, nucleophilic state.

  • Acid-Catalyzed Dehydration: The resulting tetrahedral intermediate is unstable. An acid-catalyzed dehydration (elimination of a water molecule) is the rate-limiting step, leading to the final hydrazone product.[1]

This creates a "Goldilocks" scenario for pH. The reaction requires acid for the dehydration step, but too much acid will protonate the hydrazide nucleophile, rendering it unreactive.[3][4] This relationship results in a bell-shaped curve for the reaction rate versus pH, with the optimal pH typically falling in the mildly acidic range of 4.5 to 6.0.[1][3]

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration (Rate-Limiting) cluster_ph_effect Effect of pH A R-CHO (Aldehyde) C Tetrahedral Intermediate A->C Nucleophilic Attack B H₂N-NH-CO-(CH₂)₂-CH₃ (this compound) B->C D Protonated Intermediate C->D + H⁺ (Acid Catalysis) E R-CH=N-NH-CO-(CH₂)₂-CH₃ (Hydrazone Product) D->E - H₂O (Dehydration) H2O H₂O D->H2O pH_low Low pH (<4) Hydrazide is protonated (H₃N⁺-NH-R') NON-NUCLEOPHILIC pH_high High pH (>7) Dehydration step is very slow pH_opt Optimal pH (4.5-6.0) Balance between catalysis and nucleophilicity

Figure 1. pH-dependent mechanism of hydrazone formation.

Performance Analysis in Common Buffer Systems

The choice of buffer must align with the optimal pH range for the reaction while also being compatible with the biomolecules involved. Many biological applications require working at or near physiological pH, which presents a trade-off between reaction speed and biomolecule stability.[1]

Buffer SystemTypical pH RangepKaReaction EfficiencyConjugate StabilityKey Considerations
Acetate Buffer 3.6 - 5.64.76Excellent Low . Prone to hydrolysis.Ideal for maximizing initial reaction rate. Not suitable for long-term storage of the conjugate.
MES Buffer 5.5 - 6.76.15Very Good Moderate . More stable than at lower pH.A widely used "sweet spot" buffer, balancing good reaction kinetics with biomolecule compatibility.[5]
Phosphate (PBS) 5.8 - 8.07.21Moderate to Slow Good . Stability increases near neutral pH.[6]The standard for physiological conditions. Reaction is slower but often necessary for cell-based work.[5] One study noted maximal rates for aliphatic hydrazones at pH 7.3.[7]
HEPES Buffer 6.8 - 8.27.55Moderate to Slow Good A common alternative to PBS for cell culture and physiological studies.[5][8]
Borate/Carbonate 8.0 - 10.0>9Very Slow / Poor High Not recommended for the reaction step due to extremely slow kinetics.
Tris/Glycine 7.0 - 9.0>8Reaction Failure N/AIncompatible . These buffers contain primary amines that will compete with the hydrazide for reaction with the aldehyde.[5][9]

This compound vs. The Alternative: Aminooxy Ligation

The primary alternative to hydrazide chemistry is the reaction of an aminooxy compound with an aldehyde, which forms a highly stable oxime linkage.

  • Reaction Rate: Uncatalyzed hydrazone formation is generally faster than uncatalyzed oxime formation.[10] However, oxime ligation can be significantly accelerated with catalysts like aniline, making it rapid even at neutral pH.[1][11]

  • Linkage Stability: This is the most significant difference. The oxime bond is substantially more stable against hydrolysis than the hydrazone bond, especially under acidic conditions.[10][12] The equilibrium constant for oxime formation is orders of magnitude higher (>10⁸ M⁻¹) compared to hydrazone formation (10⁴ - 10⁶ M⁻¹).[10]

Validated Experimental Protocol: Labeling of an Oxidized Antibody

This protocol describes the conjugation of this compound to aldehyde groups generated on the carbohydrate domains of a monoclonal antibody. This site-specific approach preserves the antigen-binding sites.[13]

Causality Statement: Each step is designed to ensure optimal reaction conditions while maintaining the integrity of the antibody. The buffer choices reflect the specific pH requirements of each chemical step.

G A 1. Antibody Preparation - Buffer exchange into PBS (pH 7.4) - Adjust concentration to 2 mg/mL B 2. Aldehyde Generation (Oxidation) - Add Sodium Periodate (NaIO₄) - Incubate 30 min in the dark - Quench with glycerol A->B Ready for oxidation C 3. Buffer Exchange & Purification - Remove excess reagents - Exchange into MES Buffer (pH 6.0) - Use desalting column B->C Purify oxidized Ab D 4. Hydrazide Conjugation - Add this compound (50x molar excess) - Incubate 2 hours at RT C->D Ready for conjugation E 5. Final Purification - Remove unreacted hydrazide - Exchange into final storage buffer (e.g., PBS) - Use desalting column D->E Purify conjugate F 6. Characterization (QC) - Confirm conjugation via SDS-PAGE or Mass Spec - Measure protein concentration (A280) E->F Final product

Figure 2. Experimental workflow for antibody conjugation.

Step-by-Step Methodology
  • Antibody Buffer Exchange:

    • Rationale: To remove interfering buffer components (like Tris or azide) and prepare the antibody in a defined buffer.[5]

    • Protocol: Dialyze or use a desalting column to exchange the antibody into 0.1 M Phosphate Buffered Saline (PBS), pH 7.4. Adjust the final antibody concentration to 2-5 mg/mL.

  • Generation of Aldehyde Groups:

    • Rationale: Sodium periodate (NaIO₄) selectively oxidizes the cis-diol groups in the carbohydrate chains of the antibody's Fc region to create reactive aldehydes. This reaction is efficient in PBS.

    • Protocol: Add a final concentration of 1-2 mM NaIO₄ to the antibody solution. Incubate for 30 minutes at room temperature in the dark. Quench the reaction by adding glycerol to a final concentration of 15 mM and incubating for 5 minutes.

  • Purification of Oxidized Antibody:

    • Rationale: It is crucial to remove the oxidant and quench reagent before adding the hydrazide. The buffer is exchanged to the optimal conjugation buffer (MES).

    • Protocol: Immediately purify the oxidized antibody using a desalting column (e.g., Sephadex G-25) pre-equilibrated with 0.1 M MES buffer, pH 6.0.

  • Conjugation with this compound:

    • Rationale: The reaction is performed in MES buffer at pH 6.0 to achieve an optimal rate of hydrazone formation.[3] A molar excess of the hydrazide drives the reaction to completion.

    • Protocol: Prepare a 100 mM stock solution of this compound in the MES buffer. Add a 50-fold molar excess of the hydrazide to the purified, oxidized antibody. Incubate for 2 hours at room temperature with gentle mixing.

  • Final Purification:

    • Rationale: Removal of unreacted this compound is essential for downstream applications.

    • Protocol: Purify the antibody conjugate using a desalting column, exchanging it into the desired final storage buffer (e.g., PBS, pH 7.4).

  • Validation and Characterization:

    • Rationale: To confirm successful conjugation and quantify the final product.

    • Protocol:

      • Confirmation: Analyze the starting antibody and the final conjugate by SDS-PAGE. A slight shift in molecular weight may be observed. For more precise confirmation, use mass spectrometry.

      • Quantification: Measure the protein concentration using A280.

References

  • Technical Support Center: Optimization of Reaction Conditions for Hydrazone Formation - Benchchem. (n.d.).
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
  • Creative Biolabs. (n.d.). Conjugates FAQs.
  • A Comparative Guide to Hydrazone and Oxime Ligation for Protein Labeling - Benchchem. (n.d.).
  • McKinnon, D. D., Kloxin, A. M., & Anseth, K. S. (2014). Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH. ACS Macro Letters, 3(3), 244–248.
  • Prakash Academy. (2012, February 16). Hydrazine I Hydrazone formation I Give Reason [Video]. YouTube.
  • A Head-to-Head Comparison of Hydrazinol and Aminooxy Compounds in Bioconjugation - Benchchem. (n.d.).
  • Comparative Analysis of Hydrazide vs. Aminooxy Functionalized Probes: A Guide for Researchers - Benchchem. (n.d.).
  • Le Saux, T., et al. (2011). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Journal of Systems Chemistry, 2(1), 6.
  • ResearchGate. (2017, January 11). How to tag an antibody with hydrazine to form hydrazide?
  • Dalo Chem Life Sciences. (2024, November 7). What Are Some Common Biological Buffers Used In The Lab?
  • ResearchGate. (2025, August 5). Hydrazide-assisted directional antibody conjugation of gold nanoparticles to enhance immunochromatographic assay.
  • Bio-Techne. (n.d.). Antibody Conjugation Assay: Methods, Protocols & Techniques.
  • The SOLUTION for All of Your Buffer Needs. (n.d.).
  • An In-Depth Technical Guide to Bioconjugation Chemistry Techniques - Benchchem. (n.d.).
  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(8), 1277–1282.
  • Cheméo. (n.d.). Butyric acid, 2-(2,4-dinitrophenyl) hydrazide.
  • Lau, J., & Bloch, P. (2018). Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives. ACS Medicinal Chemistry Letters, 9(10), 964–968.
  • Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. The Journal of Organic Chemistry, 78(3), 1184–1189.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 3538-65-6).
  • Oakwood Chemical. (n.d.). This compound.
  • Gao, X., et al. (2022). Protein Lipidation Types: Current Strategies for Enrichment and Characterization. International Journal of Molecular Sciences, 23(4), 2341.
  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284.
  • ResearchGate. (n.d.). Reaction of aldehyde I with acid hydrazides.
  • National Center for Biotechnology Information. (n.d.). Butyrohydrazide. PubChem Compound Database.
  • LibreTexts Chemistry. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • SpectraBase. (n.d.). This compound.
  • Al-Azzam, O., et al. (2022). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Pharmaceutics, 14(11), 2496.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • Akharume, F. O., et al. (2024). Modification of plant proteins as alternatives to animal proteins: a review. Journal of Food Science and Technology, 61(1), 1–14.
  • ChemBK. (n.d.). Butyrohydrazide.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).

Sources

Safety Operating Guide

Section 1: Hazard Profile of Butyric Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving beyond simply using a reagent to safely managing its entire lifecycle is paramount for laboratory safety and operational excellence. This guide provides a comprehensive, technically grounded framework for the proper disposal of butyric acid hydrazide, ensuring the protection of personnel and compliance with environmental regulations. Our focus is not just on the "how," but the "why," empowering you to make informed safety decisions.

Before establishing a disposal plan, a thorough understanding of the compound's intrinsic hazards is essential. This compound is not a benign substance; its hazard profile is dictated by the functional groups within its structure. It is classified as an irritant and is toxic if ingested.[1][2]

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3]

  • Acute Oral Toxicity: The compound is toxic if swallowed.[2]

These hazards necessitate careful handling at all stages, from initial use to final disposal, and mandate the use of appropriate Personal Protective Equipment (PPE).

Table 1: Physicochemical and Hazard Data for this compound

Property Value / Information Source
Molecular Formula C₄H₁₀N₂O [1][2]
Molecular Weight 102.14 g/mol [2][4][5]
Appearance Solid [5]
Melting Point 46-49 °C [5]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H301 (Toxic if swallowed) [1][2][6]

| Primary Routes of Exposure | Skin/eye contact, inhalation, ingestion |[1][3] |

Section 2: Core Principles of Chemical Waste Management

The disposal of any chemical, including this compound, is governed by fundamental principles that ensure safety and regulatory compliance. These are non-negotiable elements of laboratory best practice.

  • Waste Segregation: Never mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[7][8] Incompatible mixtures can lead to violent reactions, gas evolution, or the formation of more hazardous substances. Specifically, keep it separate from strong oxidizing agents and acids.

  • Proper Containerization: All waste must be collected in containers that are in good condition, compatible with the chemical, and feature a secure, tightly-fitting lid.[7][9] For this compound, a high-density polyethylene (HDPE) container is a suitable choice.

  • Clear and Accurate Labeling: Every waste container must be unambiguously labeled. The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Toxic," "Irritant").[7][9][10]

  • Designated Storage: Store waste containers in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory. This area should be secure, well-ventilated, and equipped with secondary containment to manage potential leaks.[9]

Section 3: Primary Disposal Pathway: Licensed Hazardous Waste Vendor

The most direct, compliant, and safest method for disposing of this compound is through a licensed professional hazardous waste disposal service.[3][9][11][12]

Causality: This approach is mandated for several reasons. Firstly, the hydrazide functional group presents toxicological concerns that require specialized handling and disposal methods, such as high-temperature incineration, to ensure complete destruction.[10] Secondly, hazardous waste regulations are complex and vary by region. Professional vendors are experts in these regulations, ensuring that your institution remains compliant and avoids significant legal and financial penalties. This pathway transfers the risk and legal responsibility of final disposal to an entity certified to manage it.

Workflow for Professional Disposal:
  • Collection: Collect all waste this compound (solid residue, contaminated PPE, and rinsing solutions) in a designated, compatible, and properly labeled hazardous waste container.

  • Storage: Keep the sealed container in your laboratory's Satellite Accumulation Area.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. They will coordinate with the licensed waste vendor for final removal and disposal.

Section 4: On-Site Chemical Treatment (Advanced Users Only)

Disclaimer: The following procedure is intended only for trained chemists and researchers with a deep understanding of the associated hazards. It must be performed under the direct supervision of a designated safety officer and with prior approval from your institution's EHS department. A thorough, site-specific risk assessment is mandatory before proceeding.

The chemical reactivity of the hydrazide group allows for its destruction via oxidation. The goal is to break the nitrogen-nitrogen bond and convert the moiety into less hazardous compounds. A common and effective method for hydrazine-containing compounds is treatment with an oxidizing agent like sodium hypochlorite (bleach).[13]

Experimental Protocol: Oxidation of this compound Waste
  • Preparation (in a certified chemical fume hood):

    • Don appropriate PPE: splash-proof goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.[10]

    • Prepare a large beaker with a stir bar, placed within a larger container (e.g., a plastic tub) for secondary containment.

    • For every 1 gram of this compound waste, prepare approximately 100 mL of a 10% aqueous sodium hypochlorite solution.

  • Dilution and Cooling:

    • If treating solid waste, first dissolve it in cold water at a concentration not to exceed 5%. The dissolution may be endothermic or exothermic; proceed with caution.

    • Place the beaker containing the diluted waste solution into an ice bath and begin stirring.

  • Oxidation Reaction:

    • Slowly, using a dropping funnel or pipette, add the sodium hypochlorite solution to the stirring, chilled this compound solution. The reaction can be vigorous and may release heat and gases (including nitrogen). A slow, controlled addition rate is critical to prevent a runaway reaction.

  • Reaction Completion and Quenching:

    • After the addition is complete, allow the mixture to stir in the ice bath for at least 2 hours to ensure the reaction goes to completion.

    • To quench any excess hypochlorite, slowly add a sodium bisulfite or sodium thiosulfate solution until a test with potassium iodide-starch paper indicates the absence of oxidizer.

  • Neutralization and Final Disposal:

    • The resulting solution will likely contain butyric acid and inorganic salts. Check the pH of the solution.

    • Neutralize the solution by slowly adding a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium carbonate) until the pH is between 6.0 and 8.0.[14]

    • Once neutralized and verified to be free of oxidizers, this aqueous solution can typically be disposed of down the sanitary sewer with copious amounts of water, pending local regulations and EHS approval.[14][15]

Section 5: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of this compound.

ButyricAcidHydrazide_Disposal start This compound Waste Generated decision On-site chemical treatment an option per EHS policy? start->decision Is waste generated? collect 1. Collect in compatible, sealed, and properly labeled container. store 2. Store in designated Satellite Accumulation Area (SAA). collect->store contact_ehs 3. Contact EHS for pickup by licensed hazardous waste vendor. store->contact_ehs decision->collect No protocol Follow Approved On-Site Oxidation Protocol (Sec. 4) decision->protocol Yes (Advanced Users Only) neutralize Neutralize final solution to pH 6-8. protocol->neutralize drain Drain dispose with copious water (pending EHS approval). neutralize->drain spill Spill Occurs absorb Absorb with inert material (e.g., sand, vermiculite). spill->absorb absorb->collect Treat as solid hazardous waste

Caption: Decision workflow for this compound waste disposal.

References

  • SAFETY DATA SHEET - this compound. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC147460050&productDescription=BUTYROHYDRAZIDE%2C+97%25+5GR&vendorId=VN000321&countryCode=US&language=en]
  • SAFETY DATA SHEET - Butyric acid. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • Hazardous Substance Fact Sheet - Butyric Acid. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0292.pdf]
  • SAFETY DATA SHEET - Butyric acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/19215]
  • Butyrohydrazide (CID 77079). PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77079]
  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Arkema Inc. [URL: https://www.arkema.
  • This compound | 3538-65-6. ChemScene. [URL: https://www.chemscene.com/products/Butyric-acid-hydrazide.html]
  • 3538-65-6(this compound) Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6853634.htm]
  • Safety Data Sheet: Butyric acid. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-3277-AU-EN.pdf]
  • This compound | CAS 3538-65-6. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/butyric-acid-hydrazide-3538-65-6]
  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [URL: http://userwww.service.emory.edu/~kmurra/chemdispguide.htm]
  • SAFETY DATA SHEET - Butyric anhydride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w527211]
  • Butyric acid Material Safety Data Sheet. Santa Cruz Biotechnology.
  • This compound | 018345. Oakwood Chemical. [URL: https://oakwoodchemical.com/Products/018345]
  • Safety Data Sheet: Butyric acid. Chemos GmbH & Co.KG. [URL: https://www.chemos.de/import/sdb/3277_1_SDB_EN_chemos.pdf]
  • Guidelines: Handling and Disposal of Chemicals. Purdue University, College of Engineering. [URL: https://engineering.purdue.
  • Hydrazine Standard Operating Procedure Template. University of New Mexico, Environmental Health & Safety. [URL: https://ehs.unm.
  • Neutralization Guide. University of Georgia, Environmental Safety Division. [URL: https://esd.uga.
  • BUTYRIC ACID | CAMEO Chemicals. NOAA. [URL: https://cameochemicals.noaa.gov/chemical/283]
  • Hydrazine Fire Response Lake, MS Waste Management Plan. U.S. Environmental Protection Agency. [URL: https://response.epa.gov/sites/10095/files/Hydrazine%20Fire%20Response_Lake%2C%20MS%20Waste%20Management%20Plan_12.16.14.pdf]
  • Proper Disposal of Butyric-d4 Acid: A Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.
  • Acid and Base Neutralization. Kansas State University, Department of Environmental Health and Safety. [URL: https://www.k-state.
  • How do you neutralize an acid for disposal?. Reddit r/chemistry. [URL: https://www.reddit.com/r/chemistry/comments/rglw8l/how_do_you_neutralize_an_acid_for_disposal/]
  • 7.1.2 Acid Neutralization. Cornell University, Environment, Health and Safety. [URL: https://ehs.cornell.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Butyric Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical reagents is foundational to discovery. Butyric acid hydrazide, a valuable building block in synthesis, demands our full respect and adherence to rigorous safety protocols. This guide moves beyond a simple checklist, offering a procedural and logical framework for its safe handling. Here, we will explore the causality behind each safety recommendation, ensuring that every action is understood and validated, thereby fostering a culture of intrinsic safety in the laboratory.

Foundational Safety: Understanding the Hazard

Before any personal protective equipment (PPE) is selected, we must first understand the inherent risks of the substance. This compound (CAS 3538-65-6) is classified with specific hazard statements that dictate our protective strategy. According to its Safety Data Sheet (SDS), the primary hazards are:

  • H315: Causes skin irritation [1].

  • H319: Causes serious eye irritation [1].

  • H335: May cause respiratory irritation [1].

  • Some aggregated data also indicates it may be toxic if swallowed[2].

These classifications are not mere labels; they are directives. Skin and eye irritation mean that direct contact can cause inflammation, redness, or more severe damage. The potential for respiratory irritation signifies that inhaling the powder or dust can lead to discomfort or injury to the respiratory tract. Our entire PPE strategy is built upon creating impermeable barriers to prevent these specific routes of exposure.

The First Line of Defense: Engineering and Administrative Controls

PPE is essential, but it is the last line of defense[3]. Before a researcher even dons a glove, more effective controls must be in place.

  • Engineering Controls: The primary engineering control for this compound is a certified chemical fume hood. All weighing of the solid powder and preparation of solutions must be conducted within a fume hood to contain dust and vapors, directly mitigating the respiratory hazard (H335)[4].

  • Administrative Controls: This includes robust training on the specific hazards of hydrazide compounds, clear standard operating procedures (SOPs), and restricting access to authorized personnel only. Never work alone when handling this or similar chemicals.

Core PPE Protocol: A Task-Based Approach

The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for routine handling of this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Transporting a Sealed Container Safety glasses with side shieldsNitrile glovesStandard lab coatNot required
Weighing Solid Powder Chemical splash gogglesNitrile glovesStandard lab coatNot required if performed inside a certified chemical fume hood.
Preparing Solutions / Transfers Chemical splash goggles and a face shieldNitrile glovesStandard lab coatNot required if performed inside a certified chemical fume hood.
Large-Scale Spill Cleanup (>10g) Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatAir-purifying respirator with appropriate cartridges (e.g., organic vapor/acid gas with P100 filter) may be required based on risk assessment.
Causality in PPE Selection:
  • Eye Protection : Because this compound causes serious eye irritation (H319), standard safety glasses are insufficient for handling open chemicals[1][5]. Chemical splash goggles that form a seal around the eyes are mandatory to protect against powders and splashes[5][6]. A face shield should be worn over the goggles during tasks with a higher splash risk, such as solution transfers, to protect the entire face[7].

  • Hand Protection : The H315 "Causes skin irritation" classification necessitates the use of chemical-resistant gloves[1]. Nitrile gloves are a common and effective choice for incidental contact. Always check the manufacturer's compatibility data. Before use, inspect gloves for any signs of degradation or punctures. Contaminated gloves must be removed and disposed of immediately.

  • Body Protection : A standard, long-sleeved lab coat protects against minor spills and contamination of personal clothing[6]. Ensure the coat is fully buttoned. For larger-scale operations or during spill cleanup, a chemical-resistant apron provides an additional layer of protection[7].

Step-by-Step Protocols for Safe Handling

Trustworthiness in the lab comes from repeatable, validated procedures. Follow these steps for common tasks involving this compound.

Protocol 1: Weighing the Solid Reagent
  • Preparation : Designate a specific area within a chemical fume hood for the weighing procedure.

  • Don PPE : Don a lab coat, chemical splash goggles, and nitrile gloves.

  • Procedure : Place a tared weigh boat on the analytical balance inside the fume hood. Carefully dispense the required amount of this compound, minimizing the creation of dust.

  • Cleanup : Once complete, securely cap the reagent bottle. Use a damp paper towel to gently wipe down the spatula and any surfaces within the fume hood that may have been exposed to dust. Dispose of the towel as hazardous waste.

  • Doffing : Remove PPE in the correct order (see Doffing Workflow below) before leaving the work area. Wash hands thoroughly.

Protocol 2: Emergency Spill Response (<10g Solid)
  • Alert : Alert personnel in the immediate area.

  • Isolate : Restrict access to the spill area.

  • Assess : Ensure your PPE is intact. If your clothing is contaminated, remove it immediately in a safe location.

  • Contain : Gently cover the spill with an absorbent material from a chemical spill kit[6]. Avoid creating dust.

  • Clean : Working from the outside in, carefully sweep the absorbent material and spilled chemical into a designated hazardous waste container[1].

  • Decontaminate : Wipe the spill area with a damp cloth, followed by a soap and water solution. Dispose of all cleaning materials as hazardous waste.

Below is a logical workflow for a small chemical spill.

Spill_Response_Workflow Alert Alert Personnel & Isolate Area Assess Assess Contamination (Self and Area) Alert->Assess PPE Don Additional PPE (If Necessary) Assess->PPE Contain Cover Spill with Absorbent Material PPE->Contain Collect Collect Waste into Hazardous Waste Bag Contain->Collect Decon Decontaminate Area & Equipment Collect->Decon Dispose Properly Dispose of All Contaminated Materials Decon->Dispose

Caption: Logical workflow for responding to a minor laboratory chemical spill.

Decontamination and Disposal

Safe handling extends to the final disposal of the chemical and any contaminated materials.

  • PPE Removal (Doffing) : Removing PPE correctly is critical to prevent cross-contamination. The goal is to touch contaminated surfaces only with other contaminated surfaces (e.g., gloved hand to gloved hand).

PPE_Doffing_Sequence Gloves1 1. Remove Outer Gloves (If double-gloved) Coat 2. Remove Lab Coat (Turn inside out) Gloves1->Coat Goggles 3. Remove Goggles/Face Shield (Handle by straps) Coat->Goggles Gloves2 4. Remove Inner Gloves Goggles->Gloves2 Wash 5. Wash Hands Thoroughly Gloves2->Wash

Caption: Standard sequence for removing personal protective equipment to prevent contamination.
  • Waste Disposal : All materials contaminated with this compound, including gloves, weigh boats, and cleaning materials, must be disposed of as hazardous chemical waste. Place them in a clearly labeled, sealed waste container. Hydrazine and its derivatives are classified as hazardous wastes and must conform to EPA (or equivalent local authority) regulations for treatment and disposal[8]. For larger quantities or process effluent, chemical neutralization using dilute oxidizers like sodium hypochlorite or hydrogen peroxide may be required, but this should only be performed by trained personnel following a specific, validated SOP[8][9][10].

By integrating a deep understanding of the chemical's hazards with methodical, validated procedures, we build a resilient safety culture. This approach not only protects the individual researcher but also ensures the integrity and success of our collective scientific mission.

References

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • Trimaco. (2023, September 8). Essential Chemical PPE.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77079, Butyrohydrazide. PubChem.
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • DTIC. (n.d.). HYDRAZINE HANDLING MANUAL.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyric acid hydrazide
Reactant of Route 2
Reactant of Route 2
Butyric acid hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.